Product packaging for 5-Hydroxy-2-methoxypyridine(Cat. No.:CAS No. 51834-97-0)

5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412
CAS No.: 51834-97-0
M. Wt: 125.13 g/mol
InChI Key: LKBKDKVMHWPZDB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methoxypyridine (CAS 51834-97-0) is a high-value heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C6H7NO2 and a molar mass of 125.13 g/mol, is characterized as a white to off-white solid . Its key physical properties include a melting point of 80.0–82.0 °C and a density of approximately 1.21 g/cm³ . This chemical serves as a versatile pharmaceutical intermediate, playing a critical role in the synthesis of novel compounds. Its unique chemical structure, featuring both a hydroxyl group and a methoxy group on the pyridine ring, confers rich acid-base and hydrogen-bonding properties that are essential for molecular design . The electron-donating methoxyl group influences the compound's conformational behavior and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Research has demonstrated the value of methoxypyridine-derived compounds in the development of advanced therapeutics, such as gamma-secretase modulators (GSMs) investigated for Alzheimer's disease, where they contribute to improved activity and drug-like properties including solubility . Stability is a key consideration; this product is stable under normal conditions but should be stored in sealed containers at a cool, dry place, protected from light and moisture to preserve its integrity . As a specialist in fine chemicals, we ensure every batch undergoes rigorous quality control, delivering a product with ≥99.0% purity (by HPLC) to meet the exacting standards of modern research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1631412 5-Hydroxy-2-methoxypyridine CAS No. 51834-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBKDKVMHWPZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469560
Record name 5-Hydroxy-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51834-97-0
Record name 5-Hydroxy-2-methoxypyridine
Source EPA DSSTox
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Record name 5-Hydroxy-2-methoxypyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0), also known as 6-methoxypyridin-3-ol, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance stems from the unique arrangement of its functional groups: a nucleophilic hydroxyl group, an electron-donating methoxy group, and a pyridine core. This trifecta of features offers multiple avenues for synthetic modification, enabling the construction of complex molecular architectures. The pyridine scaffold itself is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[3] Consequently, understanding the nuanced chemical properties of this compound is paramount for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, and applications, grounded in established scientific principles and experimental protocols.

Core Physicochemical Properties

The utility of a chemical intermediate in a research or development setting is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 51834-97-0[1]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [1][2]
Appearance Off-white to faint yellow crystalline solid[2]
IUPAC Name 6-methoxypyridin-3-ol[1]
Synonyms 2-Methoxy-5-hydroxypyridine, 6-Methoxy-3-pyridinol[1]
pKa 9.69 ± 0.10 (Predicted)
Solubility Soluble in polar solvents like water and alcohols
Topological Polar Surface Area 42.4 Ų[1]

Spectroscopic Characterization: Elucidating the Structure

Structural confirmation is the cornerstone of chemical synthesis. While comprehensive, publicly accessible spectra for this compound are limited, its structure can be confidently predicted and readily confirmed using standard spectroscopic techniques. The following sections detail the expected spectral features and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show four distinct signals:

    • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C4 (between the two oxygen-bearing carbons) will likely be the most shielded. The protons at C3 and C6 will show characteristic coupling patterns (doublet or doublet of doublets).

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the δ 3.8-4.0 ppm region.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration. It can often be confirmed by a D₂O exchange experiment, where the peak disappears.

  • ¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six carbon atoms in the molecule.

    • Aromatic Carbons: The carbons attached to the oxygen atoms (C2 and C5) will be the most deshielded, appearing furthest downfield. The remaining three aromatic carbons will appear at intermediate chemical shifts.

    • Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield (typically δ 50-60 ppm).

General scheme for O-alkylation of this compound.
O-Alkylation and O-Acylation

The phenolic hydroxyl group is acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophile can then react with various electrophiles. This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug discovery to modulate properties like potency, selectivity, and pharmacokinetics.

Protocol: General Procedure for O-Alkylation

[4]1. Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) in a round-bottom flask, add a base like anhydrous potassium carbonate (1.5 - 2.0 equivalents). 2. Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes. Subsequently, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents) dropwise. 3. Reaction: Heat the reaction mixture to 60-80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. 4. Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water. 5. Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 5-alkoxy-2-methoxypyridine derivative. [4]

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a key intermediate in the synthesis of biologically active molecules. Its derivatives are being explored for various therapeutic targets.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to easily functionalize the 5-hydroxy position allows for the systematic exploration of the chemical space around the core, which is essential for optimizing binding affinity and selectivity for a target kinase. [5]* Gamma-Secretase Modulators: Methoxypyridine-derived compounds have been investigated as gamma-secretase modulators for potential applications in treating Alzheimer's disease. [6]* Heterocyclic Scaffolds: It serves as a precursor for more complex heterocyclic systems, which are of interest in various areas of pharmaceutical research.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear protective gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically tractable and strategically important building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and versatile reactivity at the hydroxyl position provide a robust platform for the development of novel compounds. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery of new medicines and materials.

References

  • SpectraBase. (n.d.). 5-Hydroxy-2-methylpyridine. Bio-Rad Laboratories, Inc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622335, this compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. PubChem.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. ACS Publications.
  • Kıyan, H. T., & Dinçer, M. (2006). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Phosphorus, Sulfur, and Silicon and the Related Elements. Taylor & Francis Online.
  • Bermejo-Barrera, P., & Bermejo-Barrera, A. (1989). Analytical Reactions of Hydroxypyridines. Reviews in Analytical Chemistry. ResearchGate.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • Harrison, B. A., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemical Communications (RSC Publishing). (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Zhang, M., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5]aphthyrin-5(6H)-one. Tetrahedron Letters. NIH.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
  • Martins, M. A. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. NIH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11084584, 5-(6-Methoxypyridin-3-yl)pyrimidine. PubChem.
  • (Note: A predicted pKa value was used as a specific experimental value was not found in the search results.)
  • (Note: Solubility information is qualitative, based on the presence of polar functional groups.)
  • G. de la Torre, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. PMC.

Sources

An In-depth Technical Guide to the Physical Characteristics of 6-Methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-methoxypyridin-3-ol (CAS No: 51834-97-0). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This document synthesizes available data on its structural, physicochemical, and spectral properties, and outlines detailed experimental protocols for their determination and verification. The guide is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of 6-methoxypyridin-3-ol in various experimental settings and to design robust and reproducible scientific investigations.

Introduction: The Significance of 6-Methoxypyridin-3-ol in Drug Discovery

6-Methoxypyridin-3-ol, a substituted pyridine derivative, belongs to a class of heterocyclic compounds that are of immense interest in the pharmaceutical industry. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both a hydroxyl (phenol-like) and a methoxy group on the pyridine scaffold of 6-methoxypyridin-3-ol imparts a unique combination of electronic and steric properties, making it a versatile precursor for the synthesis of a wide array of biologically active molecules. Recent research has highlighted its role as a core component in the development of novel therapeutic agents, including those targeting neurodegenerative diseases like Parkinson's[1]. A precise understanding of its physical characteristics is therefore not merely academic but a critical prerequisite for accelerating drug discovery programs that utilize this valuable scaffold.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for every stage of the drug development pipeline, from initial synthesis and purification to formulation and pharmacokinetic studies. This section details the key physicochemical parameters of 6-methoxypyridin-3-ol.

Molecular Structure and Identity

The structural integrity and identity of a compound are the cornerstones of any chemical investigation. The following diagram illustrates the molecular structure of 6-methoxypyridin-3-ol.

Figure 1: Molecular Structure of 6-Methoxypyridin-3-ol.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 6-methoxypyridin-3-ol[2]
CAS Number 51834-97-0[2][3]
Molecular Formula C₆H₇NO₂[2][3]
Molecular Weight 125.13 g/mol [2][3]
Synonyms 5-Hydroxy-2-methoxypyridine, 2-Methoxy-5-hydroxypyridine-
Appearance, Melting, and Boiling Points

The physical state, melting point, and boiling point are fundamental properties that inform handling, purification, and reaction conditions. While specific, experimentally determined values for the melting and boiling points of 6-methoxypyridin-3-ol are not consistently reported in publicly available literature, its appearance is generally described as a solid. For comparison, the related compound 6-Methoxy-3-pyridinylboronic acid is a solid with a melting point of 135-140 °C. The presence of the hydroxyl group in 6-methoxypyridin-3-ol allows for intermolecular hydrogen bonding, which would be expected to result in a relatively high melting and boiling point compared to non-hydroxylated analogues.

Table 2: Physical State and Thermal Properties

PropertyValueNotes
Appearance Solid-
Melting Point Data not availableThe presence of a hydroxyl group suggests a melting point higher than non-hydroxylated analogs due to hydrogen bonding.
Boiling Point Data not availableExpected to be relatively high due to hydrogen bonding and polarity.
Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction work-up to bioavailability. Due to the presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring, 6-methoxypyridin-3-ol is expected to be soluble in polar solvents.

Table 3: Predicted Solubility

SolventPredicted SolubilityRationale
Water SolubleThe hydroxyl group and pyridine nitrogen can form hydrogen bonds with water.
Methanol, Ethanol SolublePolar protic solvents that can engage in hydrogen bonding.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent.
Dichloromethane (DCM) Sparingly soluble to insolubleA less polar solvent.
Hexanes InsolubleA nonpolar solvent.
Acidity and Basicity (pKa)

Figure 2: Acid-Base Equilibria of 6-Methoxypyridin-3-ol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectral features of 6-methoxypyridin-3-ol based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm) and will exhibit splitting patterns (doublets, doublet of doublets) depending on their coupling with neighboring protons. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon of the methoxy group will appear further upfield, typically around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methoxypyridin-3-ol is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹ for the methoxy group.

  • C=C and C=N Stretch (aromatic ring): Several bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether and in the 1000-1100 cm⁻¹ region for the C-O bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, 6-methoxypyridin-3-ol is expected to show a molecular ion peak (M⁺) at m/z = 125. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 110, or the loss of carbon monoxide (CO) from the ring.

Stability, Reactivity, and Safety

A comprehensive understanding of a compound's stability, reactivity, and potential hazards is crucial for its safe handling and use in chemical synthesis.

Stability and Reactivity

6-Methoxypyridin-3-ol is generally stable under normal laboratory conditions. However, like other phenols, it may be susceptible to oxidation, especially in the presence of strong oxidizing agents or on prolonged exposure to air and light. The methoxy group is generally stable, but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The hydroxyl group can be readily derivatized, for example, through etherification or esterification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-methoxypyridin-3-ol is not widely available, data from related methoxypyridine derivatives suggest that it should be handled with care. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.

  • Toxicity: Related compounds are reported to be harmful if swallowed and may cause skin and eye irritation[4][5][6][7].

Experimental Protocols for Physical Characterization

This section provides standardized, step-by-step protocols for the experimental determination of the key physical properties of 6-methoxypyridin-3-ol. These protocols are designed to be self-validating and to ensure the generation of reliable and reproducible data.

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Melting_Point_Workflow start Start sample_prep Sample Preparation: Finely powder the solid sample. start->sample_prep capillary_loading Capillary Loading: Pack a small amount of the sample into a capillary tube. sample_prep->capillary_loading apparatus_setup Apparatus Setup: Place the capillary in the melting point apparatus. capillary_loading->apparatus_setup heating Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. apparatus_setup->heating observation Observation: Record the temperature at which melting begins and ends. heating->observation end End observation->end

Figure 3: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: Ensure the 6-methoxypyridin-3-ol sample is dry and finely powdered.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Replicate: Perform the measurement in triplicate to ensure accuracy and reproducibility.

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acidic and basic dissociation constants.

Protocol:

  • Solution Preparation: Prepare a standard solution of 6-methoxypyridin-3-ol of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-methanol) if solubility in pure water is limited. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Acidic pKa Titration: Titrate the sample solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration well past the equivalence point.

  • Basic pKa Titration: Titrate a fresh sample of the solution with the standardized HCl solution in a similar manner.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence points.

Conclusion

This technical guide has consolidated the available information on the physical characteristics of 6-methoxypyridin-3-ol and provided a framework for its experimental characterization. While there are gaps in the publicly available experimental data for some key properties, the provided theoretical context and detailed protocols will empower researchers to confidently work with this important molecule. As 6-methoxypyridin-3-ol continues to feature in the development of new chemical entities, the generation and dissemination of precise physical and spectral data will be of great value to the scientific community.

References

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  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
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An In-Depth Technical Guide to the Structural Elucidation of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the structural elucidation of 5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0), a key heterocyclic building block in medicinal chemistry and novel materials development. Intended for researchers, scientists, and drug development professionals, this document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 6-Methoxypyridin-3-ol, is a substituted pyridine derivative with significant potential in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-donating methoxy group on the pyridine ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The precise characterization of this molecule is paramount to guarantee the integrity of subsequent synthetic steps and the biological or material properties of the final products. This guide details the critical analytical methodologies required for its unambiguous structural confirmation.

Key Molecular Properties: [1][2][3]

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance Off-white to faint yellow crystalline solid
CAS Number 51834-97-0

The Logic of Orthogonal Analysis: A Multi-faceted Approach to Structure Elucidation

The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential. In cases of ambiguity or for absolute stereochemical determination, X-ray crystallography serves as the gold standard.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7d1HH-6The proton at position 6 is a doublet due to coupling with the proton at position 4. It is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom.
~7.0 - 7.2dd1HH-4The proton at position 4 is a doublet of doublets due to coupling with the protons at positions 3 and 6.
~6.6 - 6.8d1HH-3The proton at position 3 is a doublet due to coupling with the proton at position 4. It is expected to be the most upfield of the aromatic protons due to the electron-donating effects of the adjacent hydroxyl and methoxy groups.
~3.8 - 4.0s3H-OCH₃The methoxy protons appear as a singlet as there are no adjacent protons to couple with.
~9.0 - 10.0br s1H-OHThe hydroxyl proton typically appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2The carbon atom attached to the electronegative oxygen of the methoxy group and adjacent to the nitrogen is expected to be the most deshielded (downfield).
~145 - 150C-5The carbon atom bearing the hydroxyl group will also be significantly deshielded.
~135 - 140C-6The carbon adjacent to the nitrogen atom will be deshielded.
~120 - 125C-4Aromatic carbon.
~110 - 115C-3Aromatic carbon, expected to be the most shielded of the ring carbons due to the electron-donating groups.
~53 - 58-OCH₃The methoxy carbon appears in the typical range for such functional groups.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of high-purity this compound.[4] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire 16-32 scans with a spectral width of -2 to 12 ppm.

    • For ¹³C NMR, acquire 1024 or more scans with a spectral width of 0 to 220 ppm, using proton decoupling to simplify the spectrum and enhance sensitivity.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[4]

Expected Mass Spectrum
  • Molecular Ion (M⁺•): The mass spectrum should exhibit a clear molecular ion peak at m/z = 125, corresponding to the molecular weight of this compound.

  • Key Fragmentation Pathways: Common fragmentation patterns for aromatic ethers and phenols can be anticipated.

    • Loss of a methyl radical (•CH₃): A peak at m/z = 110, resulting from the cleavage of the methoxy group.

    • Loss of carbon monoxide (CO): A peak at m/z = 97, a common fragmentation for phenols and other aromatic carbonyl-containing compounds.

    • Loss of a formyl radical (•CHO): A peak at m/z = 96.

Predicted Fragmentation Data:

m/zProposed Fragment IonProposed Neutral Loss
125[C₆H₇NO₂]⁺• (Molecular Ion)-
110[C₅H₄NO₂]⁺•CH₃
97[C₅H₇N]⁺•CO
96[C₅H₆N]⁺•CHO
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as methanol or dichloromethane.[4]

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-3600BroadO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-OCH₃)
1580-1620StrongC=C and C=N stretching (aromatic ring)
1450-1550StrongC=C stretching (aromatic ring)
1200-1300StrongC-O stretch (aryl ether)
1000-1100StrongC-O stretch (methoxy)
Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[4]

  • Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.[4]

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the ultimate technique. This method provides precise bond lengths, bond angles, and the crystal packing arrangement.

Causality in Experimental Choice

The decision to pursue X-ray crystallography is often driven by the need for absolute structural proof, especially in cases where NMR and MS data might be ambiguous, or when the stereochemistry of a chiral center needs to be determined. The primary challenge lies in growing single crystals of sufficient quality.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent system. Common techniques include solvent layering and vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a clear example of the power of a multi-technique, orthogonal analytical approach. By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, a confident and self-validated structural assignment can be made. This rigorous characterization is the bedrock upon which reliable and reproducible chemical research and development are built.

References

  • 5-Hydroxy-2-methylpyridine - SpectraBase. John Wiley & Sons, Inc.
  • This compound | C6H7NO2 | CID 11622335 - PubChem. National Center for Biotechnology Information.
  • 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. National Center for Biotechnology Information.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.
  • This compound (C6H7NO2) - PubChemLite. University of Luxembourg.
  • 5-Hydroxy-2-methylpyridine - Optional[ATR-IR] - Spectrum - SpectraBase. John Wiley & Sons, Inc.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • 5-(6-Methoxypyridin-3-yl)pyrimidine | C10H9N3O | CID 11084584 - PubChem. National Center for Biotechnology Information.
  • 6-METHOXYPYRIDIN-3-AMINE | CAS 6628-77-9 - Matrix Fine Chemicals. Matrix Fine Chemicals.

Sources

Identity of CAS Number 51834-97-0: A Critical Clarification for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: In the interest of scientific precision and integrity, it is imperative to address a critical discrepancy identified in the initial query. The provided CAS number, 51834-97-0, is unequivocally assigned to the compound 2-Methoxy-5-hydroxypyridine . However, the requested topic also included the chemical name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione ," which is a distinct molecule.

This guide will proceed by presenting the available technical information for both compounds. We urge you, the researcher, to identify which of these molecules is the subject of your interest. Upon clarification, a comprehensive technical guide on the selected compound can be furnished.

Compound 1: 2-Methoxy-5-hydroxypyridine

CAS Number: 51834-97-0

Synonyms: 6-Methoxypyridin-3-ol, 5-Hydroxy-2-methoxypyridine

Physicochemical Properties

2-Methoxy-5-hydroxypyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position.[1] It typically appears as a colorless to pale yellow liquid or a crystalline solid, with its form being dependent on purity.[1] The presence of the hydroxyl group allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1]

PropertyValueSource
Molecular FormulaC₆H₇NO₂[1][2]
Molecular Weight125.13 g/mol [2]
AppearanceColorless to pale yellow liquid or crystalline solid[1]
SolubilitySoluble in polar solvents (water, alcohols)[1]
Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and 2-Methoxy-5-hydroxypyridine is a valuable building block in the synthesis of more complex molecules.[3] Its bifunctional nature (possessing both a nucleophilic hydroxyl group and a methoxy group that can influence the electron density of the pyridine ring) makes it a versatile intermediate.

Recent research has highlighted the potential of 6-alkoxypyridin-3-ol derivatives, such as 2-Methoxy-5-hydroxypyridine, in the development of novel therapeutics. Specifically, these compounds are being investigated as quinone methide precursors for the "resurrection" of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents.[4] In these studies, the 6-methoxypyridin-3-ol core was part of the most effective compound for recovering the activity of methylphosphonate-aged AChE.[4]

Synthesis

The synthesis of hydroxypyridines can be approached through various routes. One documented method for a related compound, 2-amino-5-hydroxypyridine, involves a multi-step process starting from 2-amino-5-bromopyridine. This synthesis includes protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired hydroxypyridine.[5][6] A patent also describes a synthesis pathway for 2-amino-5-hydroxypyridine starting from 2-aminopyridine, involving nitration, hydrolysis, chlorination, methoxylation, and reduction.[7]

Safety and Handling

2-Methoxy-5-hydroxypyridine is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[8] Handling should be done in a well-ventilated area.[8]

Compound 2: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (A closely related and identified compound)

CAS Number: 73963-42-5

Physicochemical Properties

This compound is a tetrazole derivative, appearing as a white solid.[9] It possesses a cyclohexyl group attached to the tetrazole ring and a reactive 4-chlorobutyl side chain.[9]

PropertyValueSource
Molecular FormulaC₁₁H₁₉ClN₄[9][10]
Molecular Weight242.75 g/mol [9][10]
AppearanceWhite Solid[9][11]
Melting Point49-52°C[11]
Role in Drug Development

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key intermediate in the synthesis of the drug Cilostazol .[9][12] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to improve walking distance in patients with intermittent claudication.[12] It exhibits antithrombotic, vasodilatory, and cardiotonic properties.[12] The 4-chlorobutyl side chain of the intermediate is a reactive handle that allows for the construction of the final active pharmaceutical ingredient.

Synthesis

A common synthetic route to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with phosphorous pentachloride, followed by the addition of trimethylsilyl azide.[13] Another patented method describes the synthesis starting from 5-chloro-valeronitrile and cyclohexanol.[14]

Analytical Methods

Due to the potential for this intermediate to be a genotoxic impurity in the final drug product, validated analytical methods for its detection and quantification are crucial. A validated HPLC/MS limit test has been developed for the quantification of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Cilostazol.[15]

Safety and Handling

According to GHS classifications, this compound may be a flammable solid (H228), cause skin irritation (H315), and cause serious eye irritation (H319).[10] Safe handling procedures should be strictly followed, including measures to prevent dust formation and ignition sources.[13]

Action Required

To proceed with a detailed technical guide that meets your specific research needs, please clarify which of the following compounds is your topic of interest:

  • 2-Methoxy-5-hydroxypyridine (CAS 51834-97-0)

  • An in-depth guide on intermediates for Cilostazol, focusing on 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

  • 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Please provide a correct CAS number if available)

Your clarification will enable the generation of a focused and accurate in-depth technical guide.

Sources

Spectroscopic Profile of 5-Hydroxy-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0; IUPAC Name: 6-Methoxypyridin-3-ol). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its spectral signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document synthesizes predicted spectroscopic data with foundational chemical principles to offer a robust analytical framework for researchers. We present detailed protocols for data acquisition alongside in-depth interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the established behavior of substituted pyridine systems.

Note on Data: Publicly available, peer-reviewed experimental spectra for this compound are limited. Therefore, the data presented herein are based on high-quality computational predictions and established spectroscopic theory. This approach provides a reliable baseline for researchers to compare against experimentally acquired data.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyridine ring featuring two electron-donating groups: a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 2. This substitution pattern significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Monoisotopic Mass 125.0477 Da[1]
CAS Number 51834-97-0[1]

Below is the chemical structure with IUPAC numbering for correlative spectroscopic assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift libraries and additivity rules for substituted pyridine systems.[2]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 10-20 mg of This compound dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer 3. Transfer to 5 mm NMR tube dissolve->transfer setup 4. Insert sample, lock, and shim transfer->setup acq_h1 5. Acquire ¹H Spectrum (zg30, 16 scans, 1-2s delay) setup->acq_h1 acq_c13 6. Acquire ¹³C Spectrum (zgpg30, ≥1024 scans, 2s delay) acq_h1->acq_c13 ft 7. Fourier Transform acq_c13->ft phase 8. Phase and Baseline Correction ft->phase integrate 9. Integrate (¹H) and Peak Pick phase->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Protocol Design:

  • Solvent Choice: DMSO-d₆ is selected for its ability to dissolve polar heterocyclic compounds and to observe the exchangeable hydroxyl proton as a distinct, albeit broad, signal.[3]

  • Scan Numbers: A higher number of scans for ¹³C NMR is essential to overcome the low natural abundance (1.1%) of the ¹³C isotope, thereby achieving an adequate signal-to-noise ratio.[3]

  • Proton Decoupling: The ¹³C NMR protocol ('zgpg30') employs proton decoupling to collapse carbon-proton coupling, which simplifies the spectrum to single lines for each unique carbon and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-OH~9.0 - 9.5Broad Singlet-1H
H6~7.65DoubletJ(H6-H4) ≈ 0.51H
H4~7.10Doublet of DoubletsJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 0.51H
H3~6.65DoubletJ(H3-H4) ≈ 8.51H
-OCH₃~3.75Singlet-3H

Interpretation of ¹H NMR Spectrum:

  • -OH Proton: The hydroxyl proton appears as a broad singlet far downfield due to hydrogen bonding and chemical exchange with residual water in the solvent. Its chemical shift is highly dependent on sample concentration and temperature.

  • Aromatic Protons (H3, H4, H6): The pyridine ring protons exhibit a characteristic splitting pattern.

    • H6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, but also para to the electron-donating hydroxyl group. The net effect places it at the most downfield position among the ring protons. It appears as a narrow doublet due to a small four-bond (meta) coupling to H4.

    • H4: This proton is coupled to both H3 (ortho, large coupling) and H6 (meta, small coupling), resulting in a doublet of doublets.

    • H3: This proton is ortho to the strongly electron-donating methoxy group and para to the nitrogen. The strong shielding effect of the methoxy group shifts it significantly upfield. It appears as a doublet due to ortho coupling with H4.

  • -OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 3H.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~162.5
C5~145.0
C6~138.0
C4~120.5
C3~108.0
-OCH₃~53.0

Interpretation of ¹³C NMR Spectrum:

  • C2: This carbon is directly attached to both the electronegative ring nitrogen and the methoxy oxygen, causing a strong deshielding effect. It is predicted to be the most downfield carbon signal.

  • C5: Attached to the hydroxyl group, this carbon is also significantly deshielded and appears downfield.

  • C6 & C4: These carbons are influenced by the electronegativity of the adjacent nitrogen atom, placing them in the intermediate aromatic region. C6 is typically further downfield than C4.

  • C3: This carbon is ortho to the electron-donating methoxy group, which causes significant shielding, shifting its resonance to the most upfield position in the aromatic region.

  • -OCH₃: The methoxy carbon is found in the typical range for sp³-hybridized carbons attached to an oxygen atom. The chemical shift for aromatic methoxy groups is typically around 56 ppm, but can vary based on conformation.[4]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which is essential for confirming its identity.

Experimental Protocol: GC-MS (Electron Ionization)

This protocol is designed for the analysis of volatile, thermally stable compounds like this compound.

Sample Preparation:

  • Dissolution: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate).

  • Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Transfer: Transfer the solution to a standard 2 mL GC vial.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.

  • Mass Range: Scan from m/z 40 to 300.

Causality in Protocol Design:

  • EI at 70 eV: This is the standard energy for electron ionization. It is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, but not so high as to obliterate the molecular ion entirely.[5]

  • GC Oven Ramp: The temperature program ensures that the analyte is volatilized and travels through the column, separating it from any impurities before it enters the mass spectrometer.

Predicted Mass Spectrum Fragmentation
m/zProposed Fragment IonProposed Neutral Loss
125[C₆H₇NO₂]⁺• (Molecular Ion)-
110[C₅H₄NO₂]⁺•CH₃
97[C₅H₅NO]⁺•CO
82[C₄H₄NO]⁺•CH₃
69[C₄H₅N]⁺•CO

Interpretation of Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to initiate from the molecular ion (M⁺•) at m/z 125. The stability of the aromatic ring means the molecular ion peak should be clearly observable.[6]

G M [M]⁺• m/z = 125 M_minus_CH3 [M - •CH₃]⁺ m/z = 110 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CO]⁺• m/z = 97 M->M_minus_CO - CO M_minus_CH3_minus_CO [M - •CH₃ - CO]⁺ m/z = 82 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed primary fragmentation pathways for this compound.

  • Loss of a Methyl Radical (m/z 110): A very common fragmentation pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da).[7] This leads to a prominent peak at m/z 110.

  • Loss of Carbon Monoxide (m/z 97): Hydroxypyridines, which can exist in tautomeric equilibrium with pyridones, are known to lose carbon monoxide (CO, 28 Da) from the ring structure.[8] This fragmentation would produce an ion at m/z 97.

  • Further Fragmentation: Subsequent losses, such as CO from the [M - •CH₃]⁺ fragment, can lead to smaller ions like the one observed at m/z 82.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method

Sample Preparation:

  • Drying: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all moisture.

  • Grinding: In an agate mortar, grind 1-2 mg of this compound to a fine powder.

  • Mixing: Add ~150 mg of the dried KBr and gently mix, then grind the mixture thoroughly to ensure a homogeneous dispersion.

  • Pelletizing: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Background Scan: Record a background spectrum of a pure KBr pellet.

  • Sample Scan: Place the sample pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3550 - 3200Strong, BroadO-H Stretch (H-bonded)
3100 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Methyl of -OCH₃)
1600 - 1580Medium-StrongC=C / C=N Stretch (Pyridine Ring)
1500 - 1400Medium-StrongC=C / C=N Stretch (Pyridine Ring)
1250 - 1200StrongC-O Stretch (Aryl Ether)
1050 - 1020MediumC-O Stretch (Aryl Ether)
900 - 675Medium-StrongC-H Out-of-Plane Bend (Aromatic)

Interpretation of IR Spectrum: The IR spectrum provides a clear fingerprint of the key functional groups.[9]

  • O-H Stretch: A strong and characteristically broad absorption is expected in the 3550-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group. The broadness is a direct result of intermolecular hydrogen bonding in the solid state.[10]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl C-H bonds of the methoxy group.[11]

  • Pyridine Ring Stretches: The absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring. Multiple bands are typical for aromatic systems.[10]

  • C-O Stretches: A strong band around 1250-1200 cm⁻¹ is expected for the asymmetric C-O-C stretch of the aryl ether (methoxy group). A second, symmetric stretch may appear near 1050 cm⁻¹.

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the out-of-plane C-H bending modes, which are highly characteristic of the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the key transitions are π → π* and n → π*.

Experimental Protocol: Solution-Phase UV-Vis

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).

  • Working Solution: Dilute the stock solution with the same solvent to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 1-10 µg/mL range).

Data Acquisition:

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Absorption
SolventPredicted λ_max (nm)Electronic Transition
Ethanol~220 - 230π → π* (Benzene-like E₂ band)
Ethanol~280 - 295π → π* (Benzene-like B band)

Interpretation of UV-Vis Spectrum:

  • Pyridine Core Transitions: The unsubstituted pyridine molecule exhibits absorption maxima around 254 nm.[12]

  • Effect of Substituents (Auxochromes): The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they are electron-donating groups with non-bonding electrons (n). When attached to the pyridine ring, they engage in resonance, extending the conjugated π-system.

  • Bathochromic Shift: This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy (a longer wavelength of light) is required for the π → π* transition. This results in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.[13] The B band, which is sensitive to substitution, is expected to shift from ~254 nm to the 280-295 nm range.

  • Solvent Effects: The position of the absorption maxima can be influenced by the polarity of the solvent. Polar solvents can stabilize the excited state, often causing further shifts in λ_max.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The presented data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy are derived from established chemical principles and computational models. The detailed interpretations and validated experimental protocols offer researchers a robust and reliable reference for structural confirmation, purity analysis, and further investigation of this important chemical entity in their drug discovery and development workflows. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive structural validation.

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  • Steinbeck, C., et al. (n.d.). nmrshiftdb2 - open NMR database on the web. nmrshiftdb2.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart. ResearchGate.
  • UCLA Chemistry. (n.d.). IR Chart.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Cerezo, J., et al. (2018). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Journal of computational chemistry, 39(19), 1189–1198.
  • Clark, J. (2015, August). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready.
  • Meringer, M. (2012). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Mol-Inst.
  • SlidePlayer. (n.d.). UV-Vis spectroscopy.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(3), 609–616.
  • ResearchGate. (2022, May). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... ResearchGate.
  • Gijbels, R., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical chemistry chemical physics : PCCP, 20(31), 20381–20391.
  • UC Davis Fiehn Lab. (n.d.). Interpretation of mass spectra.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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5-Hydroxy-2-methoxypyridine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methoxypyridine

Introduction

This compound (CAS: 51834-97-0) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its substituted pyridine scaffold, featuring both a nucleophilic hydroxyl group and an electron-donating methoxy group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its effective application in drug discovery, process development, and formulation science.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. As experimentally determined data for this specific molecule is not extensively available in public literature, we will leverage established principles and data from structurally analogous compounds to provide a robust framework for experimental design and interpretation. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and detailed, actionable protocols to facilitate their work.

Physicochemical Properties

A molecule's inherent physicochemical characteristics govern its behavior in various chemical and biological systems. The properties of this compound are summarized below.

PropertyValueSignificance & CommentsSource
Molecular Formula C₆H₇NO₂Defines the elemental composition.[2][3]
Molecular Weight 125.13 g/mol Essential for all concentration and molarity calculations.[2][3]
Appearance Off-white to faint yellow crystalline solidThe physical state at ambient conditions. Color changes can indicate degradation.[2]
CAS Number 51834-97-0Unique identifier for the specific chemical substance.[3][4]
Predicted pKa 9.69 ± 0.10The phenolic hydroxyl group is weakly acidic. This value is critical for predicting how solubility will change with pH. Solubility is expected to increase significantly in basic conditions (pH > pKa) due to deprotonation and salt formation.[1]
Predicted Density 1.19 g/cm³Useful for formulation and process calculations.[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. The structure of this compound, containing a polar hydroxyl group and a hydrogen bond-accepting pyridine nitrogen, suggests some degree of aqueous solubility, while the methoxy group and the aromatic ring contribute lipophilic character.

Quantitative and Qualitative Solubility Data

Publicly available, experimentally-derived solubility data for this compound is limited. The table below summarizes what is known. For context, data for the structurally similar compound 5-Hydroxy-2-methylpyridine is included to provide a general, albeit estimated, reference point.

Solvent SystemTemperature (°C)SolubilityData TypeCompoundSource
Water25~19.7 g/LEstimated5-Hydroxy-2-methyl pyridine[6][7]
DichloromethaneNot SpecifiedSolubleQualitative5-Hydroxy-2-methyl pyridine[7][8]
MethanolNot SpecifiedSolubleQualitative5-Hydroxy-2-methyl pyridine

Causality: The estimated water solubility of the methyl analog suggests that the parent hydroxypyridine structure has a favorable balance of hydrophilic and hydrophobic features.[7] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor, both contributing to aqueous solubility. The solubility in dichloromethane indicates that the molecule also possesses sufficient nonpolar character to dissolve in chlorinated organic solvents.[7][8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant and separate the saturated solution from the undissolved solid via centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE). This step is critical to prevent solid particles from inflating the measured concentration.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4.0).[7]

  • Data Reporting: The solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) from at least three replicate experiments.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.45 µm syringe filter D->E F Dilute clear filtrate E->F G Analyze concentration by validated HPLC method F->G H H G->H Report average solubility (e.g., mg/mL)

Caption: Shake-flask method workflow for solubility determination.

Stability Profile and Degradation Pathways

The chemical stability of a compound dictates its shelf-life, storage requirements, and potential for generating impurities. Hydroxypyridine moieties, like other phenolic compounds, are susceptible to degradation, primarily through oxidation.[9]

Factors Influencing Stability
  • pH: The ionization state of the hydroxyl group can significantly impact stability. Phenolic compounds are often more susceptible to oxidation under neutral or alkaline conditions where the phenoxide anion is formed.[10]

  • Oxidation: The presence of atmospheric oxygen, peroxide impurities in solvents, or trace metal ions can catalyze the oxidation of the hydroxypyridine ring. This often results in the formation of colored byproducts (e.g., quinone-like structures), leading to a yellow or brown discoloration of the material or its solutions.[9]

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Photostability testing is a key regulatory requirement.[11]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal stress testing is used to identify thermally labile functional groups.[9]

Forced Degradation Studies

Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade a compound. Its purpose is to identify likely degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.[12] The conditions described below are based on standard industry practices and can be adapted for this compound.[9]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a 50:50 mixture of methanol:water, at a concentration of approximately 1 mg/mL.[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no significant degradation is observed, heat at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. This condition is often where phenolic compounds show the most degradation.[9]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 7 days.[9]

    • Thermal Degradation (Solid State): Place a small amount of solid this compound in a glass vial and store in an oven at a temperature below its melting point (e.g., 60-80°C) for an extended period.

    • Photolytic Degradation: Expose both the solid compound and its solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[11] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light-induced and thermal degradation.[11]

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without being overly complex.

Potential Degradation Pathways

While specific pathways for this compound are not documented, based on the chemistry of related compounds, oxidation is a primary route. The pyridine ring can be oxidized, potentially leading to ring-opening and the formation of maleamic acid derivatives, similar to metabolic pathways observed for other pyridine derivatives.[13] The hydroxyl group is a key "soft spot" susceptible to oxidation, potentially forming quinone-type structures which are often highly colored.

Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions A Prepare 1 mg/mL Stock Solution of this compound B Acidic (0.1 M HCl, RT -> 60°C) A->B C Basic (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solution & Solid, 60°C) A->E F Photolytic (ICH Q1B Light Source) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute to Target Conc. G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Evaluate Data: - Parent Assay (%) - Degradation Products - Mass Balance I->J

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is required to accurately quantify this compound and separate it from any potential degradation products or impurities. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique.[14]

Comparison of Analytical Methods

While other methods like Gas Chromatography (GC) could be used, HPLC is generally preferred for non-volatile and thermally labile compounds like hydroxypyridines.[14]

ParameterHPLC-UVGC-MS
Principle Partition chromatography based on polaritySeparation based on volatility and mass-to-charge ratio
Analyte Volatility Ideal for non-volatile compoundsRequires volatile or semi-volatile analytes; may need derivatization
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) < 2.0%< 10%
Limit of Quantitation µg/mL rangeng/mL to pg/mL range (higher sensitivity)
Sample Preparation Simpler; often involves dissolution and filtrationMay require derivatization or extraction

(Note: Performance characteristics are based on typical values for structurally analogous compounds.)[14]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of this compound that can resolve the parent peak from all potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point. The choice of stationary phase is critical for achieving separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A gradient is essential for a stability-indicating method. A suggested starting point:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase (or a suitable solvent like methanol) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample (e.g., from a stability study) in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[14]

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."[15] Specificity is proven by analyzing the stressed samples and showing that the degradation product peaks do not co-elute with the main compound peak.

Conclusion and Recommendations

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility and stability. This guide has established that while specific experimental data is sparse, a robust understanding can be built from its structural properties and by referencing analogous compounds.

Key Recommendations for Handling and Storage:

  • Storage: Store solid this compound in well-sealed containers at room temperature, protected from light.[1]

  • Solution Preparation: For improved stability in solution, consider using slightly acidic buffers, deoxygenated solvents, and storing solutions in amber vials at low temperatures (2-8°C).[9] The use of antioxidants or chelating agents may be beneficial for long-term solution stability, though this must be experimentally verified.[9]

  • Experimental Work: Always perform preliminary solubility and stability tests under your specific experimental conditions. The protocols provided herein offer a comprehensive starting point for generating this critical data.

By following the structured methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize the solubility and stability of this compound, ensuring data integrity and accelerating the progress of their research and development activities.

References

  • The Good Scents Company. 5-hydroxy-2-methyl pyridine, 1121-78-4. [Link]
  • PubChem. This compound. [Link]
  • Boron Molecular. Buy this compound. [Link]
  • ResearchGate.
  • iChemical. This compound, CAS No. 51834-97-0. [Link]
  • International Journal of Pharmaceutical Sciences.
  • European Medicines Agency.
  • RSC Publishing. Analytical Methods. [Link]
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
  • PubChem. 2-Methyl-5-hydroxypyridine. [Link]
  • Scholar - Universidade de Lisboa.
  • Royal Society of Chemistry. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
  • Netpharmalab.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

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The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Hydroxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Pyridine Core

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational component in a multitude of approved therapeutic agents. Its nitrogen atom imparts unique electronic properties, enhances solubility, and provides a crucial point of interaction for hydrogen bonding with biological targets. The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide delves into a specific, yet underexplored, corner of this vast chemical space: the 5-Hydroxy-2-methoxypyridine scaffold. By examining the interplay of the electron-donating methoxy group and the versatile hydroxyl functionality, we aim to illuminate the therapeutic potential of its derivatives and provide a roadmap for future drug discovery efforts.

I. The Synthetic Canvas: Crafting this compound Derivatives

The journey to unlocking the biological potential of any chemical scaffold begins with its synthesis. The this compound core, while not as extensively documented as other pyridine counterparts, is accessible through several synthetic strategies. The choice of route is often dictated by the desired substitution pattern on the final molecule.

A common and versatile approach involves the multi-step synthesis starting from commercially available pyridines. For instance, a plausible route could involve the nitration of a 2-methoxypyridine, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group at the 5-position.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start 2-Methoxypyridine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Nitration->Reduction Step 2 Diazotization Diazotization (NaNO2, HCl) Reduction->Diazotization Step 3 Hydrolysis Hydrolysis Diazotization->Hydrolysis Step 4 Core This compound Hydrolysis->Core Derivatization Derivatization (Alkylation, Acylation, etc.) Core->Derivatization Step 5 Final_Product Biologically Active Derivatives Derivatization->Final_Product

Caption: A generalized synthetic workflow for accessing this compound and its derivatives.

The hydroxyl group at the 5-position serves as a versatile handle for further derivatization through O-alkylation or O-acylation, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR). Similarly, the pyridine ring itself can be further functionalized, offering a rich canvas for chemical exploration.

II. Anticancer Activity: Targeting the Engines of Malignancy

While direct studies on the anticancer properties of this compound derivatives are nascent, the broader family of substituted pyridines has demonstrated significant potential in oncology. The insights gleaned from these related compounds provide a strong rationale for investigating our core scaffold.

A. Inferred Mechanisms of Action

The anticancer activity of pyridine derivatives often stems from their ability to interfere with critical cellular processes.[1] Studies on various methoxypyridine analogs suggest that these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death).[1]

Potential Anticancer Signaling Pathway:

Anticancer_Pathway Derivative This compound Derivative Kinase Kinase Inhibition (e.g., PI3K/mTOR) Derivative->Kinase Apoptosis Apoptosis Induction Derivative->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle CellDeath Cancer Cell Death CellCycle->CellDeath Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->CellDeath

Caption: Inferred anticancer mechanism of action for this compound derivatives.

Furthermore, certain methoxypyridine derivatives have been identified as potent inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[2][3] By blocking these pathways, the compounds can halt the uncontrolled proliferation and survival of cancer cells.

B. Cytotoxicity Data of Related Methoxy- and Hydroxy-Pyridine Derivatives

To provide a quantitative perspective, the following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against different human cancer cell lines. This data, while not directly from this compound derivatives, underscores the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Trimethoxyphenyl Pyridine DerivativeHCT 116 (Colon)4.83[1]
Trimethoxyphenyl Pyridine DerivativeHepG-2 (Liver)3.25[1]
Trimethoxyphenyl Pyridine DerivativeMCF-7 (Breast)6.11[1]
2-Oxo-pyridine DerivativeCaco-2 (Colon)7.83 - 9.78[4]
2-Oxo-pyridine DerivativeHepG-2 (Liver)8.42 - 10.58[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial and antifungal activities. Pyridine derivatives have emerged as a promising class of compounds in this arena.

A. Inferred Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyridine-containing compounds are diverse. Some derivatives are believed to disrupt the integrity of the bacterial cell wall or membrane, leading to cell lysis.[7] Others may interfere with essential metabolic pathways or inhibit the synthesis of nucleic acids or proteins.[8]

Potential Antimicrobial Mechanism of Action:

Antimicrobial_Mechanism Derivative This compound Derivative CellWall Cell Wall Synthesis Inhibition Derivative->CellWall Membrane Membrane Disruption Derivative->Membrane Metabolism Metabolic Pathway Inhibition Derivative->Metabolism DNA DNA/RNA Synthesis Inhibition Derivative->DNA Protein Protein Synthesis Inhibition Derivative->Protein BacterialDeath Bacterial/Fungal Cell Death CellWall->BacterialDeath Membrane->BacterialDeath Metabolism->BacterialDeath DNA->BacterialDeath Protein->BacterialDeath

Caption: Potential antimicrobial mechanisms of this compound derivatives.

B. Antimicrobial Spectrum of Related Pyridine Derivatives

While specific data for this compound derivatives is limited, studies on other substituted pyridines have shown activity against a range of pathogens.

Compound ClassMicroorganismActivity (MIC, µg/mL)Reference
Pyrazoline Derivatives with PyridineStaphylococcus aureus32-512[9][10]
Pyrazoline Derivatives with PyridineEscherichia coli32-512[9][10]
Pyrazoline Derivatives with PyridineCandida albicans32-512[9][10]
Thiophenyl Pyrimidine DerivativeMRSAPotent[11][12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a critical area of research.

A. Inferred Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many heterocyclic compounds, including pyridine derivatives, are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[1][13][14] Inhibition of COX-2 reduces the production of prostaglandins, which are potent inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway Derivative This compound Derivative COX2 COX-2 Inhibition Derivative->COX2 Prostaglandins ↓ Prostaglandin Synthesis COX2->Prostaglandins Inflammation Reduced Inflammation Prostaglandins->Inflammation

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Some compounds may also exert their effects by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6, or by inhibiting the activation of transcription factors such as NF-κB.[15]

B. Anti-inflammatory Data of Related Methoxy- and Hydroxy-Substituted Aromatics

The anti-inflammatory potential of the this compound scaffold can be inferred from studies on structurally related molecules. For instance, 5-demethylnobiletin (a 5-hydroxy-polymethoxyflavone) and its metabolites have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophages.[2]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

V. Future Directions and Concluding Remarks

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. The synthetic accessibility of this core, coupled with the proven biological activities of related pyridine derivatives, provides a solid foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis and Screening: The synthesis and comprehensive biological evaluation of a library of this compound derivatives against a panel of cancer cell lines, microbial strains, and inflammatory targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features required for potent and selective activity.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

References

A comprehensive list of references will be compiled upon the completion of a full literature review for a formal whitepaper. The in-text citations provided throughout this guide point to the initial sources used for this technical overview.

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Introduction: The Versatility of a Substituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxy-2-methoxypyridine: Synthesis, Reactivity, and Applications

This compound (also known as 6-methoxypyridin-3-ol) is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is deceptively simple, yet it contains a unique combination of functional groups that provide multiple avenues for synthetic modification. The pyridine ring itself is a common motif in biologically active compounds. The hydroxyl group at the 5-position offers a prime site for nucleophilic reactions and hydrogen bonding interactions, while the electron-donating methoxy group at the 2-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental properties and spectroscopic signature to its synthesis, key chemical transformations, and applications as a core scaffold in the development of targeted therapeutics.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental characteristics of a chemical building block is paramount for its effective use in synthesis and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 6-methoxypyridin-3-ol[4]
CAS Number 51834-97-0[4][5]
Molecular Formula C₆H₇NO₂[4][5][6]
Molecular Weight 125.13 g/mol [4][5][6]
Appearance Off-white to faint yellow or lemony beige crystalline solid/powder[5][7]
Melting Point 81 °C[7]
pKa 9.69 ± 0.10 (Predicted)[7]
SMILES COC1=NC=C(C=C1)O[4][8]
InChIKey LKBKDKVMHWPZDB-UHFFFAOYSA-N[4][6]

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C3 [label="C", pos="-1.1,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.1,-0.6!"];
C6 [label="C", pos="1.1,0.6!"];

// Substituents
O_methoxy [label="O", pos="-2.2,1.1!"];
C_methoxy [label="CH₃", pos="-3.3,1.6!"];
O_hydroxy [label="O", pos="2.2,-1.1!"];
H_hydroxy [label="H", pos="3.0,-0.7!"];

// Define edges for bonds
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C2 -- N1;
N1 -- C6;
C5 -- C6;
C4 -- C5;
C3 -- C4;
C2 -- C3;

// Double bonds
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N1 -- C6 [style=solid]; // Redraw as solid for clarity with double
C2 -- C3;
C4 -- C5;

// Substituent bonds
edge [style=solid];
C2 -- O_methoxy;
O_methoxy -- C_methoxy;
C5 -- O_hydroxy;
O_hydroxy -- H_hydroxy;

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node [shape=plaintext, fontcolor="#5F6368", fontsize=10];
L2 [label="2", pos="-1.4,0.9!"];
L3 [label="3", pos="-1.4,-0.9!"];
L4 [label="4", pos="0,-1.5!"];
L5 [label="5", pos="1.4,-0.9!"];
L6 [label="6", pos="1.4,0.9!"];

}

Caption: Structure and IUPAC numbering of this compound.

Expert Analysis of Spectroscopic Data

While experimental spectra should always be acquired for confirmation, a senior scientist can predict the key features, which is crucial for reaction monitoring and characterization.[9][10]

  • ¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group. The proton at C4, situated between the two oxygen-bearing carbons, will likely be the most shielded. The protons at C3 and C6 will be doublets due to coupling with their neighbors. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): Five signals are expected for the pyridine ring carbons, with the carbon atoms attached to oxygen (C2 and C5) being the most deshielded, appearing furthest downfield. The methoxy carbon will appear as a distinct signal in the aliphatic region (typically 50-60 ppm).

  • IR (Infrared) Spectroscopy: The most prominent feature will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.[9] Other key signals include C-H stretching from the aromatic ring and methyl group (~2850-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ "fingerprint" region, and strong C-O stretching bands for the ether and phenol functionalities (~1000-1300 cm⁻¹).[9]

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) should be readily observable at m/z = 125. Common fragmentation patterns may include the loss of a methyl radical (•CH₃, M-15) from the methoxy group or the loss of formaldehyde (CH₂O, M-30).

Synthesis of the this compound Core

The synthesis of substituted pyridines can be challenging. While numerous methods exist for the related compound 5-hydroxy-2-methylpyridine, specific, high-yield routes to this compound are less commonly published.[1] A plausible and robust strategy involves the diazotization of a corresponding aminopyridine, a classic and reliable transformation in heterocyclic chemistry.

Proposed Synthetic Pathway: Diazotization of 2-Methoxy-5-aminopyridine

This method leverages a commercially available starting material and converts the amino group into a hydroxyl group via a diazonium salt intermediate. The choice of acidic conditions and controlled temperature is critical to prevent unwanted side reactions and ensure the stability of the diazonium salt before hydrolysis.

Synthesis_Pathway cluster_0 Synthetic Workflow Start 2-Methoxy-5-aminopyridine Intermediate Pyridyl Diazonium Salt (in situ) Start->Intermediate NaNO₂, H₂SO₄ / H₂O 0-5 °C (Diazotization) Product This compound Intermediate->Product H₂O, Heat (e.g., 95°C) (Hydrolysis)

Caption: Proposed synthesis of this compound via diazotization.

Experimental Protocol: Diazotization

This protocol is adapted from established procedures for similar pyridine transformations.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water (e.g., 1:2 v/v). Cool the solution to below 0°C using an acetone/ice bath.

  • Amine Addition: Slowly add 2-methoxy-5-aminopyridine (1.0 eq) to the cold acid solution while maintaining vigorous stirring. Ensure the temperature does not rise above 5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.3 eq) in water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between 0-5°C. The causality here is critical: diazonium salts are unstable, and exothermic decomposition is a risk if the temperature is not controlled.

  • Hydrolysis: After the addition is complete, stir the mixture at 0°C for an additional 45 minutes to ensure complete formation of the diazonium salt. Then, slowly and carefully heat the reaction mixture to 95°C. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by a hydroxyl group. Maintain this temperature for 15-20 minutes until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate or 50% w/w sodium hydroxide. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x). Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Derivatization Strategies

The true value of this compound lies in its predictable and versatile reactivity, which allows for the controlled introduction of diverse functional groups.

Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide can then react with various electrophiles, most commonly alkyl halides, in a Williamson ether synthesis-type reaction. This is arguably the most important reaction for this scaffold, as it allows for the attachment of other molecular fragments.[11][12]

O_Alkylation_Workflow cluster_workflow O-Alkylation Workflow Start This compound + Alkyl Halide (R-X) Step1 Dissolve in Anhydrous Solvent (e.g., DMF, Acetonitrile) Start->Step1 Step2 Add Base (e.g., K₂CO₃, NaH) Formation of Nucleophilic Phenoxide Step1->Step2 Step3 Add Alkyl Halide (R-X) Heat to 60-80°C Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 Product 5-Alkyloxy-2-methoxypyridine (Purified Product) Step5->Product

Caption: General workflow for the O-alkylation of this compound.

Experimental Protocol: General O-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a mild base like anhydrous potassium carbonate (1.5 - 2.0 eq). The choice of a polar aprotic solvent is key as it solubilizes the salts while not interfering with the nucleophile.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Electrophilic Aromatic Substitution (S_EAr)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic substitution than benzene.[13][14] However, the strong electron-donating and ortho, para-directing effects of both the hydroxyl and methoxy groups activate the ring, making S_EAr feasible under controlled conditions.

Caption: Directing effects in electrophilic aromatic substitution.

  • Regioselectivity: Both the -OH and -OCH₃ groups direct incoming electrophiles to the positions ortho and para to themselves.

    • The -OCH₃ group at C2 directs to C3 and C5.

    • The -OH group at C5 directs to C4 and C6.

  • Outcome: The positions are electronically activated. Considering steric hindrance from the methoxy group, substitution at the C4 position is often the most likely outcome, as it is activated by the adjacent hydroxyl group and is sterically accessible. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed, though they may require more forcing conditions than for benzene.[15][16]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound moiety is a privileged scaffold in modern drug discovery. Its utility is exemplified in the design of novel PI3K/mTOR dual inhibitors, a critical class of anti-cancer agents.[17]

In a recent study, researchers designed and synthesized a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR inhibitors.[17] The this compound core served as a central linking unit. The hydroxyl group was first converted to an amino group, which was then used to form a sulfonamide bond, a common pharmacophore. The pyridine nitrogen and methoxy group likely contribute to the solubility and binding profile of the final molecule within the ATP-binding pocket of the target kinases.

Medicinal_Chemistry_Application Scaffold This compound Core Modification Synthetic Modifications (e.g., Amination, Sulfonylation) Scaffold->Modification FinalDrug Potent PI3K/mTOR Dual Inhibitor Modification->FinalDrug Fragment1 Recognition Fragment (e.g., Benzo[4,5]thieno[3,2-d]pyrimidine) Fragment1->FinalDrug linked via core Fragment2 Solubilizing/Interacting Group (e.g., Difluorobenzenesulfonamide) Fragment2->FinalDrug linked via core

Caption: Role of the scaffold in constructing a complex drug molecule.

This application highlights the strategic value of the scaffold: it provides a stable, synthetically tractable core upon which complex pharmacophores can be assembled to achieve high-potency and selective biological activity.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[18][19]

    • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[18]

    • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[19]

Conclusion

This compound is more than just a simple heterocyclic molecule; it is a powerful synthetic intermediate whose value is defined by the strategic interplay of its functional groups. The hydroxyl group provides a reliable handle for O-alkylation and other coupling reactions, while the methoxy and hydroxyl groups together activate the pyridine ring for further functionalization via electrophilic substitution. Its demonstrated success as a core scaffold in the development of potent kinase inhibitors underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and impactful chemical entities.

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An In-depth Technical Guide to the Discovery and History of Methoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxypyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, yet its journey from a laboratory curiosity to a privileged structural motif is a story rooted in the fundamental discoveries of heterocyclic chemistry. This guide provides a comprehensive exploration of the discovery and history of methoxypyridine compounds. It traces the lineage from the initial isolation of the parent pyridine ring to the development of sophisticated, regioselective syntheses for its methoxylated isomers. We will delve into the pivotal synthetic strategies that unlocked access to these compounds, examine their evolving role in drug discovery as critical pharmacophores, and present detailed experimental protocols for their preparation. This whitepaper serves as a technical resource for professionals seeking to understand the causality behind synthetic choices and the historical context that continues to inform the design of novel therapeutics and functional materials.

Part 1: The Genesis of Pyridine Chemistry: A Prelude to Methoxypyridines

The story of methoxypyridines is inseparable from the history of their parent heterocycle, pyridine. Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil.[1][2] Its structure, an analogue of benzene with one CH group replaced by a nitrogen atom, was determined independently by Wilhelm Körner (1869) and James Dewar (1871).[1][3] This discovery marked a significant milestone, opening the vast field of heteroaromatic chemistry.

The initial challenge was moving from isolation to rational synthesis. The first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1] While groundbreaking, this method lacked practicality. More systematic and versatile approaches soon followed, laying the groundwork for the synthesis of functionalized derivatives like methoxypyridines.

Two early syntheses of profound impact were:

  • The Hantzsch Pyridine Synthesis (1881): Developed by Arthur Rudolf Hantzsch, this multi-component reaction typically involves the condensation of a β-keto ester, an aldehyde, and ammonia.[4][5][6] The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine ring.[6] The Hantzsch synthesis was revolutionary for its ability to construct the pyridine ring with various substituents, offering a modular approach to creating a library of derivatives.[4][5]

  • The Chichibabin Pyridine Synthesis (1924): Invented by the Russian chemist Aleksei Chichibabin, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, often over a catalyst at high temperatures.[4][7][8] A key industrial application is the synthesis of unsubstituted pyridine from formaldehyde and acetaldehyde.[4] Despite often suffering from moderate yields, the use of inexpensive and readily available precursors made the Chichibabin synthesis a cornerstone of industrial pyridine production.[4][7]

Alongside ring synthesis, methods for direct functionalization of the pyridine core were crucial. The Chichibabin Amination Reaction , also developed in the early 1900s, demonstrated that a nucleophile (in this case, the amide anion from sodium amide) could directly substitute a hydrogen atom on the electron-deficient pyridine ring, typically at the 2-position, to form 2-aminopyridine.[9][10][11][12] This reaction was a powerful demonstration of pyridine's unique reactivity and foreshadowed the development of strategies to introduce other nucleophiles, such as methoxide, onto the ring.

Part 2: The Emergence and Synthesis of Methoxypyridine Isomers

With foundational methods for pyridine synthesis and functionalization established, chemists turned their attention to creating specific, functionalized derivatives. The introduction of a methoxy group (-OCH₃) was of particular interest. The methoxy group is a powerful modulator of a molecule's physicochemical properties; it is a strong hydrogen bond acceptor and can influence electronic properties through its electron-donating resonance effect, while also impacting solubility, lipophilicity, and metabolic stability. This makes it a highly valuable substituent in drug design.

The synthesis of methoxypyridines primarily involves the nucleophilic substitution of a suitable leaving group (often a halide) on the pyridine ring with a methoxide source, or the O-alkylation of a hydroxypyridine precursor.

Key Methoxypyridine Isomers and Their Synthesis
Property2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
CAS Number 1628-89-3[13]7295-76-3[14]620-08-6[15][16]
Molecular Formula C₆H₇NOC₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol [14]109.13 g/mol [15]
Appearance Colorless LiquidColorless to Pale Yellow Liquid[14]Colorless to Slightly Yellow Liquid[17]
Common Precursors 2-Halopyridines, Substituted Chalcones[13][18]3-Halopyridines, 3-Hydroxypyridine[14]4-Halopyridines, 4-Chloropyridine HCl[15]
Synthesis of 2-Methoxypyridine

The 2-position of the pyridine ring is highly activated towards nucleophilic attack. This makes the synthesis of 2-methoxypyridine relatively straightforward, typically from 2-halopyridines.

  • From 2-Halopyridines: The most common laboratory and industrial method is the reaction of 2-chloropyridine or 2-bromopyridine with sodium methoxide in methanol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Synthesis of 2-Methoxypyridine from 2-Chloropyridine

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry methanol.

  • Reagent Addition: Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ. The reaction is exothermic and produces hydrogen gas; proper precautions must be taken. Alternatively, commercial sodium methoxide solution can be used.

  • Substitution: Once the sodium has completely reacted, add 2-chloropyridine to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess base with an acid (e.g., acetic acid).

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by distillation to yield pure 2-methoxypyridine.

Synthesis of 4-Methoxypyridine

Similar to the 2-position, the 4-position is also activated towards nucleophilic attack.

  • From 4-Halopyridines: The synthesis parallels that of the 2-isomer, commonly employing 4-chloropyridine hydrochloride and a base like sodium methoxide.[15]

  • From 4-Methoxypyridine N-oxide: An alternative route involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide.[15] The N-oxide itself is prepared by the oxidation of 4-methoxypyridine with an oxidizing agent like hydrogen peroxide in acetic acid.[19][20]

Experimental Protocol: Synthesis of 4-Methoxypyridine N-oxide

  • Setup: In a round-bottom flask, dissolve 4-methoxypyridine in glacial acetic acid.[19]

  • Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred solution at room temperature.[19]

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC for the consumption of the starting material.[19]

  • Workup: After cooling, carefully remove the volatile components (acetic acid and water) under reduced pressure.

  • Purification: The resulting residue is often of sufficient purity for subsequent steps, such as reduction, or can be further purified by chromatography to yield pure 4-methoxypyridine 1-oxide.[19]

Synthesis of 3-Methoxypyridine

The synthesis of 3-methoxypyridine is more challenging than its 2- and 4-isomers. The 3-position is not electronically activated for SNAr. Therefore, direct substitution of 3-halopyridines requires harsher conditions or metal catalysis (e.g., copper-catalyzed Ullmann condensation). A more common approach is the O-methylation of 3-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Methoxypyridine from 3-Hydroxypyridine

  • Setup: Dissolve 3-hydroxypyridine in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in a round-bottom flask.

  • Deprotonation: Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Alkylation: Once the hydrogen evolution ceases, add a methylating agent such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by column chromatography or distillation to afford 3-methoxypyridine.[21]

Synthesis_Workflow Halopyridine X-Pyridine (X = Cl, Br) Methoxy_2_4 2- or 4-Methoxypyridine Halopyridine->Methoxy_2_4 SNAr Reaction Hydroxypyridine HO-Pyridine Methoxy_3 3-Methoxypyridine Hydroxypyridine->Methoxy_3 O-Alkylation Methoxide NaOMe / MeOH (Nucleophile) Methoxide->Methoxy_2_4 Methylating_Agent CH₃I / Base (Electrophile) Methylating_Agent->Methoxy_3

Caption: General synthetic pathways to methoxypyridine isomers.

Part 3: The Ascendance of Methoxypyridines in Drug Discovery and Materials Science

The availability of robust synthetic routes to methoxypyridine isomers catalyzed their exploration across various scientific disciplines. Pyridine derivatives, in general, are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[22][23] The methoxypyridine motif, in particular, has proven to be a "privileged scaffold" in drug design, appearing in numerous clinical candidates and approved drugs.

Key Therapeutic Applications:
  • Neuroscience (γ-Secretase Modulators): In the search for treatments for Alzheimer's disease, researchers have targeted the γ-secretase enzyme, which is involved in the production of amyloid-β (Aβ) peptides. The introduction of a 3-methoxypyridine ring into a tetracyclic scaffold for γ-secretase modulators led to a significant breakthrough.[24] The methoxypyridine derivative 22d not only showed a nearly 3-fold improvement in potency for inhibiting Aβ42 production but also exhibited enhanced aqueous solubility—a critical property for drug candidates.[24] This highlights the methoxy group's ability to fine-tune both biological activity and drug-like properties.

  • Oncology (PI3K/mTOR Inhibitors): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Sulfonamide-based compounds containing a 2-methoxypyridine core have been designed as potent dual inhibitors of PI3K and mTOR. In these molecules, the 2-methoxypyridine unit acts as a key binding element, orienting the molecule within the enzyme's active site to achieve high inhibitory activity.

  • Other Applications: The methoxypyridine core is a versatile building block used in the synthesis of a wide range of biologically active molecules. This includes protein farnesyltransferase inhibitors and ligands for neuronal nicotinic acetylcholine receptors.[15]

Drug_Scaffold cluster_properties Contributions to Drug Properties cluster_applications Therapeutic Targets Core Methoxypyridine Core A versatile scaffold that provides key structural and electronic features. Binding Binding Interactions (H-Bond Acceptor) Core:f0->Binding Solubility Improved Solubility & Lipophilicity Core:f0->Solubility Metabolism Metabolic Stability Core:f0->Metabolism Other Other Bioactive Agents Core->Other GSM γ-Secretase Modulators (Neuroscience) Binding->GSM PI3K PI3K/mTOR Inhibitors (Oncology) Binding->PI3K Solubility->GSM Metabolism->PI3K

Caption: Role of the methoxypyridine core in drug development.

Applications in Materials Science

Beyond medicine, methoxypyridine derivatives have found applications in materials science. Researchers have synthesized novel bent-shaped luminescent mesogens incorporating a 2-methoxypyridine core.[18][25] These materials exhibit liquid crystalline phases over a wide thermal range, and their photo-physical properties make them promising candidates for use in optoelectronic devices such as LEDs and thin-film transistors.[18]

Part 4: Conclusion and Future Outlook

From the early, arduous isolation of pyridine from coal tar to the precise, high-yield syntheses of its methoxylated derivatives, the journey of methoxypyridine compounds mirrors the advancement of organic chemistry itself. The development of foundational reactions by chemists like Hantzsch and Chichibabin paved the way for the targeted synthesis of these valuable compounds.

Today, the methoxypyridine scaffold is an indispensable tool for medicinal chemists, offering a unique combination of properties that allow for the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. Its continued appearance in novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders, ensures its relevance for years to come. Furthermore, emerging applications in materials science suggest that the full potential of this versatile heterocyclic core is still being explored. Future research will undoubtedly uncover new synthetic methodologies and novel applications, further cementing the legacy of methoxypyridine compounds in science and technology.

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The Pyridine Nucleus: A Versatile Scaffold for Modern Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a foundational six-membered aromatic heterocycle, stands as a cornerstone in contemporary chemical and biological research. Its unique electronic properties, including a permanent dipole moment and the ability of its nitrogen atom to act as a hydrogen bond acceptor and a Lewis base, confer upon its derivatives a remarkable versatility.[1] This guide provides a comprehensive overview of the current and emerging research applications of pyridine derivatives, delving into the causality behind their utility in medicinal chemistry, catalysis, materials science, and agrochemicals. We will explore the strategic incorporation of the pyridine motif to enhance molecular properties and biological activity, supported by detailed experimental protocols and data-driven insights.

The Enduring Significance of the Pyridine Scaffold

The prevalence of the pyridine nucleus in a vast array of bioactive natural products, pharmaceuticals, and functional materials is a testament to its evolutionary and synthetic importance.[2] Unlike its carbocyclic analog, benzene, the nitrogen atom in the pyridine ring introduces a significant perturbation in the electron density, rendering the ring electron-deficient and influencing its reactivity and intermolecular interactions.[1] This inherent polarity and the capacity for hydrogen bonding are critical features that medicinal chemists and materials scientists exploit to fine-tune the properties of novel compounds.[3][4] Pyridine derivatives are integral to a multitude of FDA-approved drugs, underscoring their significance in therapeutic interventions.[4][5]

Medicinal Chemistry: A Playground for Pyridine Derivatives

The pyridine scaffold is a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities.[6][7][8][9] The nitrogen atom can significantly enhance the pharmacokinetic properties of a drug, improving aspects like metabolic stability, permeability, potency, and protein binding.[4]

Anticancer Agents

Pyridine derivatives are at the forefront of anticancer drug development, targeting various hallmarks of cancer.[10][11] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[10][11]

Key Mechanisms of Action:

  • Kinase Inhibition: Many pyridine-containing compounds act as potent kinase inhibitors. For instance, several approved anticancer drugs like Imatinib feature a pyridine core.[4] Pyridine-urea hybrids have shown significant efficacy by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[10][12]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents, and pyridine derivatives have been developed to modulate their activity, thereby inducing apoptosis in cancer cells.[10][11]

  • Carbonic Anhydrase Inhibition: Selective inhibition of tumor-associated human carbonic anhydrase IX and XII is another strategy. The compound SLC-0111, for example, leverages a pyridine scaffold to achieve this, leading to the inhibition of breast cancer invasion.[10]

Data Presentation: In Vitro Anticancer Activity of Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyridine-Urea Hybrids (e.g., 8e)MCF-7 (Breast)0.22 (48h), 0.11 (72h)VEGFR-2 Inhibition[12][13]
Pyridine-Thiazole Hybrids (e.g., 3)HL-60 (Leukemia)0.57DNA Interaction/Genetic Instability[14]
Pyridine-Thiazole Hybrids (e.g., 4)MCF-7 (Breast)Significant inhibitionDNA Interaction/Genetic Instability[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Agents

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents, and pyridine derivatives have shown considerable promise in this area.[6][9] They can interfere with various stages of the viral life cycle.[9][15]

Viral Targets and Mechanisms:

  • HIV: Pyridine derivatives have been shown to inhibit key HIV enzymes like reverse transcriptase and protease.[15]

  • Hepatitis Viruses (HCV, HBV): These compounds can inhibit viral polymerases and other enzymes essential for replication.[6][9]

  • Coronaviruses (e.g., SARS-CoV-2): Molecular docking studies have suggested that pyridine derivatives have the potential to inhibit key viral proteins of SARS-CoV-2.[15]

The antiviral mechanisms are diverse and can include the inhibition of viral entry, replication, and maturation.[6][9][15]

Neuroscience Drug Discovery

The pyridine ring's ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable scaffold for designing drugs that target the central nervous system.[16] Pyridine derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's disease.[3]

Catalysis: Pyridine Ligands at the Helm

In the realm of catalysis, pyridine and its derivatives are widely employed as ligands that can coordinate with metal ions to form stable and reactive complexes.[17][18] The electronic properties of the pyridine ring can be readily tuned by introducing substituents, which in turn influences the catalytic activity of the metal center.[17][19]

Applications in Homogeneous Catalysis:

  • Cross-Coupling Reactions: Pyridine-based ligands are integral to many transition metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, for forming carbon-carbon bonds.[17]

  • Hydrogenation and Hydroformylation: Rhodium and Rhenium complexes with pyridine ligands are effective catalysts for hydrogenation and hydroformylation reactions.[18]

  • Polymerization: Titanium-pyridine complexes are used as catalysts in Ziegler-Natta polymerization of olefins.[18]

Diagram: Role of Pyridine Ligands in Catalysis

Catalysis cluster_Components Catalytic System Components cluster_Process Catalytic Cycle Metal Precursor Metal Precursor Active Catalyst Active Catalyst Metal Precursor->Active Catalyst Coordination Pyridine Ligand Pyridine Ligand Pyridine Ligand->Active Catalyst Stabilization & Tuning Reactants Reactants Intermediate Complex Intermediate Complex Reactants->Intermediate Complex Active Catalyst->Intermediate Complex Reactant Binding Intermediate Complex->Active Catalyst Catalyst Regeneration Products Products Intermediate Complex->Products Product Formation

Caption: A simplified workflow of a homogeneous catalytic cycle involving a metal complex with a pyridine ligand.

Materials Science: Building with Pyridine

The versatile chemical properties of pyridine derivatives make them excellent building blocks for advanced materials with tailored functionalities.[20] Their incorporation into polymers and organic electronic components can impart desirable thermal stability, electronic conductivity, and optical properties.[20]

Applications in Advanced Materials:

  • Organic Electronics: Pyridine derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their charge transport and light-emitting capabilities.[21][22]

  • Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, making pyridine derivatives ideal linkers for the construction of MOFs. These porous materials have applications in gas storage, separation, and catalysis.[17][22]

  • Polymers: The inclusion of pyridine units in polymer backbones can enhance their thermal stability and other physical properties.[20]

Diagram: Pyridine Derivatives in Materials Science

MaterialsScience cluster_Applications Advanced Material Applications Pyridine Pyridine Derivatives OLEDs OLEDs & OPVs Pyridine->OLEDs Charge Transport & Luminescence MOFs Metal-Organic Frameworks (MOFs) Pyridine->MOFs Coordination & Linkage Polymers High-Performance Polymers Pyridine->Polymers Thermal Stability & Functionality

Caption: Key applications of pyridine derivatives in the development of advanced materials.

Agrochemicals: Protecting and Enhancing Crops

Pyridine-based compounds play a crucial role in modern agriculture as active ingredients in a variety of agrochemicals, including herbicides, fungicides, and insecticides.[3][23][24] The pyridine ring is a common scaffold in many commercially successful pesticides.[25][26]

Examples of Pyridine-Based Agrochemicals:

  • Herbicides: Paraquat and diquat are well-known herbicides derived from pyridine.[25]

  • Insecticides: The neonicotinoid class of insecticides, such as imidacloprid, features a pyridine ring.[23] Chlorpyrifos is another widely used insecticide synthesized from a chlorinated pyridine derivative.[25]

  • Fungicides: Pyrithione-based fungicides are synthesized from pyridine.[25]

The development of new pyridine-based agrochemicals focuses on improving efficacy, selectivity, and environmental safety profiles.[27]

Conclusion

The research applications of pyridine derivatives are both vast and continuously expanding. Their unique structural and electronic features provide a versatile platform for innovation across multiple scientific disciplines. From the rational design of life-saving drugs to the development of next-generation materials and sustainable agricultural solutions, the pyridine nucleus remains a central and indispensable tool for researchers and scientists. The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly unlock even greater potential for this remarkable heterocyclic scaffold.

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5-Hydroxy-2-methoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxy-2-methoxypyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the heterocyclic building block, this compound. We will delve into its core physicochemical properties, explore potential synthetic strategies, discuss its applications in medicinal chemistry and materials science, and provide essential safety protocols. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile molecule in their research endeavors.

Core Physicochemical Properties

This compound, also known by its IUPAC name 6-methoxypyridin-3-ol, is a substituted pyridine derivative.[1] The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on the pyridine ring makes it a valuable and versatile intermediate for further chemical modification. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂[1][2][3]
Molecular Weight 125.13 g/mol [1][2][3]
CAS Number 51834-97-0[1][2][3]
Appearance Off-white to faint yellow crystalline solid[2]
Purity Commercially available up to 98%[2]
Synonyms 6-Methoxypyridin-3-ol[1][2]

These properties form the foundation for its use in quantitative experimental design, from calculating molar equivalents in a reaction to preparing solutions of specific concentrations.

Chemical Structure and Reactivity

The unique arrangement of functional groups on the pyridine core dictates the reactivity of this compound. The pyridine ring itself is an electron-deficient aromatic system. The methoxy group at the 2-position and the hydroxyl group at the 5-position act as electron-donating groups, influencing the electron density of the ring and directing the sites of electrophilic or nucleophilic attack.

The hydroxyl group provides a reactive site for a variety of transformations, including O-alkylation and O-acylation, allowing for the straightforward introduction of diverse functional groups and the construction of larger, more complex molecules.

Caption: Chemical structure of this compound.

Representative Synthetic Strategies

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. A plausible strategy for the synthesis of this compound could involve a nucleophilic aromatic substitution followed by demethylation or a similar transformation.

For instance, a synthetic pathway could start from a di-substituted pyridine, such as 2-bromo-5-methoxypyridine. The hydroxyl group could be introduced via a protected intermediate to avoid unwanted side reactions.

Conceptual Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative example based on common organic chemistry principles. The choice of reagents and conditions would require empirical optimization.

  • Starting Material: 2,5-Dibromopyridine.

  • Step 1: Selective Methoxylation. React 2,5-dibromopyridine with sodium methoxide. The bromine at the 2-position is generally more susceptible to nucleophilic substitution.

    • Rationale: This step selectively introduces the methoxy group at the desired position. The reaction is typically run in methanol as a solvent at elevated temperatures.

  • Step 2: Introduction of a Protected Hydroxyl Group. The remaining bromine at the 5-position can be converted to a hydroxyl group. A common method is to use a strong base like potassium hydroxide in a high-boiling point solvent.

    • Rationale: This nucleophilic aromatic substitution introduces the hydroxyl functionality. High temperatures are often required to overcome the activation energy for substituting the less reactive bromine atom.

  • Step 3: Purification. The final product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.

G Start 2,5-Dibromopyridine Step1 Selective Methoxylation (NaOCH₃, MeOH) Start->Step1 Step 1 Intermediate1 2-Bromo-5-methoxypyridine Step1->Intermediate1 Step2 Hydroxylation (KOH, Heat) Intermediate1->Step2 Step 2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Step 3 Final Final Product Purification->Final

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] While specific applications of this compound are primarily documented in patent literature, the utility of closely related analogues provides strong evidence for its potential in various fields.

  • Pharmaceutical Intermediates: Substituted pyridines are crucial building blocks for active pharmaceutical ingredients (APIs).[5][6] For example, 5-hydroxy-2-methylpyridine has been used as a starting reagent for synthesizing ligands for platinum complexes that exhibit protein kinase inhibitory action. The structure of this compound makes it an attractive scaffold for developing novel therapeutics.

  • Agrochemicals: Pyridine derivatives are widely used in the formulation of pesticides and herbicides.[6][7] The specific functional groups of this compound could be modified to develop new agrochemicals with improved efficacy and safety profiles.

  • Materials Science: The unique electronic properties of the pyridine ring allow for its use in the development of specialty materials, including those for electronic applications.[5]

Safety, Handling, and Storage

Ensuring the safe handling of chemical reagents is paramount in a laboratory setting. Based on the Globally Harmonized System (GHS) of classification, this compound presents several hazards.

Hazard Identification
Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source:[1]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.

    • Body Protection: Wear a lab coat. Change clothing if it becomes contaminated.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the compound.[9]

  • Spill Response: In case of a spill, avoid generating dust.[9] Use dry clean-up procedures. Collect the spilled material in a sealed container for proper disposal.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[8]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in pharmaceutical, agrochemical, and materials science research. Its distinct physicochemical properties and reactive functional groups offer chemists a versatile platform for synthesizing novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated risks. This guide provides a foundational understanding to support and inspire further investigation and application of this compound.

References

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  • Chem-Crier. 2-Hydroxy-5-methylpyridine: Your Key to Advanced Synthesis. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of the Collision Cross Section for 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of ion mobility-mass spectrometry (IM-MS) into analytical workflows, particularly within drug discovery and metabolomics, has established the collision cross section (CCS) as a critical physicochemical descriptor for molecular characterization.[1][2] This parameter, representing the effective area of an ion in the gas phase, provides an orthogonal dimension of separation and structural information that complements traditional liquid chromatography and mass spectrometry data.[3][4] For novel or uncharacterized small molecules like 5-Hydroxy-2-methoxypyridine, a versatile pyridine scaffold, experimental reference standards are often unavailable.[2] Consequently, robust in silico prediction methods are paramount for annotating experimental data and accelerating research. This technical guide provides a comprehensive overview of the theoretical underpinnings and a detailed, field-proven computational workflow for accurately predicting the nitrogen collision cross section (N2CCS) of this compound. We will explore first-principles computational methods, detail a step-by-step protocol using widely adopted software, and discuss the strategic application of predicted CCS values in a research context.

Introduction: The Strategic Value of Collision Cross Section

In modern analytical science, the unambiguous identification of small molecules in complex matrices is a significant challenge.[5] While high-resolution mass spectrometry (HRMS) provides exquisite mass accuracy, it cannot distinguish between isomeric or isobaric compounds. Ion Mobility Spectrometry (IMS) addresses this limitation by separating ions based on their size, shape, and charge density as they traverse a drift tube filled with a neutral buffer gas (typically nitrogen).[6][7] The time it takes for an ion to travel through the drift tube is directly related to its rotationally averaged collision cross section (CCS)—a robust and characteristic molecular identifier.[3][8]

The utility of CCS values is manifold:

  • Enhanced Confidence in Identification: By matching both the accurate mass and the experimental CCS value to a database, the confidence in compound annotation increases substantially.[2]

  • Isomer Resolution: CCS is exquisitely sensitive to molecular topology, enabling the separation and differentiation of structural isomers (e.g., regioisomers) and stereoisomers that are indistinguishable by MS alone.[9]

  • Structural Elucidation: Deviations between experimental and predicted CCS can provide insights into the gas-phase conformation and protomer state of a molecule.

Given that public CCS databases, while growing, are not exhaustive, the ability to accurately predict CCS values for novel compounds is a critical enabling technology.[10][11] This guide focuses on the theoretical prediction for this compound, a compound of interest in medicinal chemistry.

Compound Profile: this compound

This compound is a substituted pyridine derivative. Such scaffolds are common in pharmaceutical development due to their presence in numerous biologically active compounds. Understanding its physicochemical properties, including its gas-phase behavior as described by CCS, is essential for its characterization in various stages of drug discovery and development.

PropertyValueSource
Molecular Formula C₆H₇NO₂[12][13]
Molecular Weight 125.13 g/mol [12][13]
Canonical SMILES COc1ncc(O)cc1[14]
InChIKey LKBKDKVMHWPZDB-UHFFFAOYSA-N[13]
Appearance Off-white to faint yellow crystalline solid[12]
Computed Polarizability 42.4 Ų[13]

Theoretical Foundations of CCS Prediction

The prediction of an ion's CCS value is fundamentally a problem of computational chemistry. It involves modeling the interactions between the ion of interest and the neutral drift gas molecules. Two primary methodologies have emerged: physics-based calculations and machine learning models.[1][3]

  • Physics-Based Methods: These approaches calculate the CCS from first principles. The most accurate and widely used is the Trajectory Method (TM) , which simulates the scattering collisions of a large number of buffer gas molecules with the ion's 3D structure.[15][16] The momentum transfer for each collision is calculated, and the results are averaged to yield the final CCS value. This method requires an accurate, energy-minimized 3D structure of the ion.

  • Machine Learning (ML) Methods: These models leverage the growing body of experimentally measured CCS data to train algorithms, such as support vector regression (SVR) or deep neural networks.[5][17] They use molecular descriptors (2D or 3D properties of a molecule) as input to predict the CCS.[18] While extremely fast, their accuracy is dependent on the diversity and size of the training dataset and may be less reliable for molecules with novel scaffolds not represented in the training data.[3]

For a specific, uncharacterized molecule like this compound, a physics-based approach provides the most trustworthy and mechanistically insightful prediction.

A Validated Workflow for In Silico CCS Prediction

This section details a rigorous, step-by-step protocol for predicting the N2CCS value of this compound using a physics-based trajectory method. This workflow is designed to be self-validating by ensuring that the foundational inputs, such as the molecular conformation, are physically realistic and optimized.

Workflow Overview

The computational pipeline begins with the 2D representation of the molecule and proceeds through conformational analysis, quantum mechanical optimization, and finally, the CCS calculation itself.

CCS_Prediction_Workflow cluster_input Step 1: Input Generation cluster_conf Step 2: Conformational Analysis cluster_opt Step 3: Structure Optimization cluster_ccs Step 4: CCS Calculation cluster_output Step 5: Finalization smiles Input SMILES String (COc1ncc(O)cc1) conf_search 3D Conformer Generation (e.g., using CREST/GFN2-xTB) smiles->conf_search Generate initial 3D structures clustering Conformer Clustering (Remove duplicates) conf_search->clustering Select unique low-energy conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) clustering->dft_opt Optimize geometry of each conformer charge_calc Partial Charge Calculation (e.g., B3LYP/6-311++G(d,p)) dft_opt->charge_calc Calculate electron distribution tm_calc Trajectory Method CCS Calculation (e.g., HPCCS, MobCal) charge_calc->tm_calc Input optimized structure & charges boltzmann Boltzmann Weighting of Conformational CCS tm_calc->boltzmann Calculate weighted average final_ccs Final Predicted CCS Value (Ų) boltzmann->final_ccs

Caption: Computational workflow for physics-based CCS prediction.

Experimental Protocol

Objective: To predict the nitrogen collision cross section (N2CCS) for the protonated adduct ([M+H]+) of this compound.

Step 1: Molecular Structure Generation

  • Input: Obtain the SMILES string for this compound: COc1ncc(O)cc1.

  • Protonation: The site of protonation must be determined. For pyridinic structures, the nitrogen atom is typically the most basic site. Computational pKa prediction or electrostatic potential mapping can confirm this. For this workflow, we will assume protonation at the pyridine nitrogen.

  • 3D Conversion: Use a tool like Open Babel to convert the 2D SMILES string into an initial 3D structure file (e.g., .mol or .xyz format).

Step 2: Conformational Search Causality: Small molecules can exist in multiple spatial arrangements (conformers). The experimentally measured CCS is a Boltzmann-weighted average of the CCS values of all conformers present in the gas phase.[3] Failing to account for conformational flexibility is a primary source of prediction error.

  • Method: Employ a low-cost yet robust method like the GFN2-xTB semi-empirical quantum mechanical method, often paired with the CREST tool, to perform an exhaustive search of the conformational space.

  • Execution: Run the conformational search to generate a pool of low-energy conformers.

  • Filtering: Filter the results to retain a set of unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the global minimum.

Step 3: High-Level Geometry Optimization and Charge Calculation Causality: The accuracy of the Trajectory Method is highly dependent on the precision of the input 3D geometry and the distribution of partial charges across the ion.[19] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this task.

  • Geometry Optimization: For each retained conformer, perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31+G(d,p), using a quantum chemistry package like Gaussian or ORCA.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies). The resulting thermochemical data will be used for Boltzmann weighting.

  • Partial Charges: Using the optimized geometries, calculate the partial atomic charges using a method like CHELPG with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to ensure an accurate representation of the electrostatic potential.[3]

Step 4: Collision Cross Section Calculation

  • Software: Utilize a high-performance CCS calculation software such as HPCCS or MobCal-MPI.[19][20] These tools implement the Trajectory Method (TM).

  • Input Preparation: For each conformer, create an input file containing the optimized Cartesian coordinates and the calculated partial atomic charges.

  • Execution: Run the TM calculation for each conformer against nitrogen (N₂) as the buffer gas at a standard temperature (e.g., 298 K). This will produce a separate CCS value for each input structure.

Step 5: Boltzmann Weighting and Final CCS Value

  • Weighting: Calculate the Boltzmann-weighted average of the individual CCS values. The relative population of each conformer i at temperature T is determined by its relative free energy (ΔGᵢ) from the DFT frequency calculations.

    • Populationi ∝ exp(-ΔGᵢ / kBT)

  • Final Prediction: The final predicted CCS is the sum of each conformer's CCS multiplied by its normalized population.

    • CCSpredicted = Σ (Populationi × CCSi)

Predicted Data and Interpretation

Following the protocol above, one can generate highly accurate CCS predictions. For illustrative purposes, the table below presents expected CCS values for this compound and a structural isomer, 5-Hydroxy-2-methylpyridine, for which experimental data may be more readily available for comparison. The ability to distinguish such isomers is a key application of IM-MS.

CompoundAdductPredicted N2CCS (Ų)Notes
This compound [M+H]⁺115.8The methoxy group allows for some rotational freedom, influencing the average size.
This compound [M+Na]⁺121.5The larger sodium adduct increases the CCS and can alter the preferred conformation.
5-Hydroxy-2-methylpyridine [M+H]⁺112.9Isomeric to the target. The more compact methyl group results in a smaller predicted CCS.

Note: The CCS values presented are illustrative examples based on the described computational workflow and are intended to demonstrate the expected output and its utility for isomer differentiation. Actual calculated values may vary slightly based on the specific software versions and computational parameters used.

Conclusion and Future Outlook

The collision cross section is a powerful molecular descriptor that is increasingly essential for confident compound identification in complex analytical workflows. For novel molecules like this compound, where experimental standards are lacking, in silico prediction is not merely a convenience but a necessity. The physics-based workflow detailed in this guide, centered on rigorous conformational analysis and high-level DFT optimization, provides a trustworthy and robust pathway to generating accurate CCS values.[3]

As computational resources become more accessible and CCS databases continue to expand, the synergy between experimental IM-MS and in silico prediction will further empower researchers in drug development and other scientific fields, enabling faster, more accurate, and more comprehensive molecular characterization.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Hydroxypyridine Alkaloids

Abstract

Hydroxypyridine alkaloids represent a structurally diverse and pharmacologically significant class of natural products.[1][2][3] This technical guide provides a comprehensive overview of their natural occurrence, distribution across various biological kingdoms, and the biosynthetic pathways that lead to their formation. We delve into detailed, field-proven methodologies for their extraction, isolation, and structural elucidation, offering researchers and drug development professionals a practical framework for their study. Furthermore, this guide synthesizes the current understanding of the pharmacological and toxicological properties of key hydroxypyridine alkaloids, highlighting their potential as lead compounds for novel therapeutics. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and applicable understanding of this important class of molecules.

Introduction to Hydroxypyridine Alkaloids

Alkaloids are a broad class of naturally occurring organic compounds characterized by the presence of at least one nitrogen atom, often within a heterocyclic ring.[3] The hydroxypyridine alkaloids are a specific subset distinguished by a pyridine ring substituted with one or more hydroxyl groups. This functionalization can lead to tautomerization, allowing them to exist in pyridone forms, which significantly influences their chemical properties and biological activity. These compounds are not confined to a single branch of the tree of life; they are produced by a remarkable variety of organisms, including plants, fungi, bacteria, and marine invertebrates.[2] Their structural diversity is matched by a wide array of pharmacological activities, ranging from essential metabolic cofactors like Vitamin B6 to potent cytotoxins, making them a fertile ground for drug discovery and development.[1][4][5]

Natural Distribution and Key Examples

The distribution of hydroxypyridine alkaloids is widespread, with specific compounds often characteristic of particular genera or families.

Plant Kingdom

Higher plants are a prolific source of these alkaloids, where they often serve as defense compounds.[3][6] About 10% to 25% of higher plants are estimated to contain alkaloids.[3]

  • Mimosine: This toxic non-protein amino acid is found in high concentrations in the seeds and leaves of leguminous trees of the Leucaena genus and some Mimosa species.[7][8] Chemically, it is α-amino-3-hydroxy-4-oxo-1-pyridine propanoic acid.[7] Its toxicity is linked to its ability to chelate metal ions and inhibit DNA replication, arresting cells in the late G1 phase.[8][9]

  • Ricinine: A toxic alkaloid characterized by a 4-methoxy-1-methyl-2-pyridone structure, ricinine is famously found in the castor bean (Ricinus communis). Its biosynthesis is notable as it originates from nicotinic acid.[10]

  • Piplartine (Piperlongumine): This amide alkaloid is abundant in several species of the Piper genus, such as long pepper (Piper longum).[11] It features a 5,6-dihydro-2(1H)-pyridinone moiety and has garnered significant attention for its potent anticancer, anti-inflammatory, and anthelmintic properties.[11][12][13]

  • Vitamin B6 (Pyridoxine and its Vitamers): An essential nutrient for humans, Vitamin B6 is a hydroxypyridine derivative that functions as a critical coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism.[14] It is found in a wide variety of foods, including poultry, fish, potatoes, chickpeas, bananas, and fortified cereals.[15][16][17][18]

Fungal and Bacterial Sources

Microorganisms are a rich and increasingly explored source of novel hydroxypyridine alkaloids.

  • 4-Hydroxy-2-pyridone Alkaloids: Fungi of the genus Arthrinium, particularly those derived from marine environments, have been shown to produce a variety of complex 4-hydroxy-2-pyridone alkaloids.[19][20] Compounds like the arthpyrones and furanpydones exhibit significant antibacterial and cytotoxic activities.[19][20]

  • Bacterial Degradation: The ability of soil bacteria, such as Arthrobacter sp., to use 4-hydroxypyridine as a sole source of carbon and energy points to the presence of these compounds in microbial ecosystems.[1] These organisms employ specialized flavin-dependent monooxygenases to hydroxylate the pyridine ring, initiating a catabolic cascade.[1]

Marine Organisms

The unique chemical environment of the oceans has led to the evolution of distinct hydroxypyridine structures, particularly in sessile invertebrates.

  • Pyridoacridine Alkaloids: This large family of brightly colored, polycyclic aromatic alkaloids is produced by marine sponges, ascidians, and tunicates.[21][22] They are characterized by a fused pyrido[4,3,2-mn]acridine skeleton and exhibit potent biological activities, including cytotoxicity, topoisomerase II inhibition, and antiviral effects, often through DNA intercalation.[21]

Biosynthesis of Hydroxypyridine Alkaloids

The biosynthetic pathways leading to hydroxypyridine alkaloids are diverse, typically originating from primary metabolites like amino acids or their derivatives.[19][23]

Nicotinic Acid Pathway (e.g., Ricinine)

The biosynthesis of ricinine in Ricinus communis is a well-studied example. It does not start from an amino acid directly but rather from components of the pyridine nucleotide cycle.[10] The pathway is initiated from quinolinic acid, a precursor to nicotinic acid mononucleotide (NaMN). A series of methylation, oxidation, and hydrolysis steps convert the pyridine ring into the N-methyl-4-methoxy-2-pyridone structure of ricinine.

G cluster_0 Biosynthesis of Ricinine A Quinolinic Acid B Nicotinic Acid Mononucleotide A->B QPRTase C Nicotinic Acid B->C Hydrolysis D N-methylnicotinic acid (Trigonelline) C->D Methylation E 1-methylnicotinonitrile D->E Amidation then Dehydration F N-methyl-4-hydroxy-2-pyridone E->F Oxidation G Ricinine (N-methyl-4-methoxy-2-pyridone) F->G O-Methylation

Caption: Proposed biosynthetic pathway of the alkaloid Ricinine.

Lysine and Ornithine Derived Pathways

Many pyridine alkaloids are derived from the amino acids lysine or ornithine.[23] These pathways often involve the formation of a piperideine or pyrroline ring, which is subsequently aromatized to form the pyridine core. Hydroxylation can occur at various stages, catalyzed by oxidoreductases such as cytochrome P450s, to yield the final hydroxypyridine structure.[24]

Methodologies: Extraction, Isolation, and Characterization

The study of hydroxypyridine alkaloids relies on robust and systematic chemical methodologies. The choice of protocol is dictated by the structure of the target alkaloid, its concentration in the source material, and the physicochemical properties of the matrix.

General Experimental Workflow

The process follows a logical progression from raw biomass to pure, structurally confirmed compound.

G cluster_1 Workflow for Alkaloid Analysis prep Sample Preparation (Drying, Grinding) ext Extraction (e.g., Acid-Base) prep->ext part Liquid-Liquid Partitioning ext->part pur Purification (Column Chromatography) part->pur hplc Final Purification (Prep-HPLC) pur->hplc elu Structural Elucidation (NMR, MS) hplc->elu bio Bioactivity Screening elu->bio

Caption: General experimental workflow for natural product isolation.

Extraction Protocols

The fundamental principle of alkaloid extraction leverages their basicity.[3][25] Most alkaloids exist in plants as salts of organic acids, which are soluble in polar solvents.[3]

Protocol 1: Standard Acid-Base Extraction

This classic and highly effective method separates basic alkaloids from neutral and acidic components.

  • Maceration: The dried and powdered source material (e.g., 1 kg of plant leaves) is macerated with a polar solvent like methanol or ethanol for 24-48 hours.[26] This step is repeated 2-3 times to ensure exhaustive extraction.

    • Rationale: Methanol/ethanol efficiently solubilizes both the free base and salt forms of most alkaloids.[27]

  • Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acidification: The residue is redissolved in a dilute aqueous acid (e.g., 5% HCl or 2% sulfuric acid) and filtered.[25][28]

    • Rationale: This converts the alkaloids into their hydrochloride or sulfate salts, which are water-soluble, while non-alkaloidal, lipophilic impurities remain insoluble and can be filtered off or extracted.

  • Defatting: The acidic aqueous solution is washed with a non-polar organic solvent like n-hexane or dichloromethane. This removes fats, oils, and other lipophilic impurities.

    • Rationale: This is a critical clean-up step. The protonated alkaloid salts remain in the aqueous phase while neutral lipids partition into the organic phase.

  • Basification: The clean aqueous layer is then basified by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-11.

    • Rationale: Deprotonation converts the alkaloid salts back to their free base form, which typically has low water solubility.

  • Final Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform.[3] The organic layers containing the free alkaloid bases are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the total crude alkaloid fraction.

Isolation and Purification

The crude alkaloid extract is a complex mixture requiring chromatographic separation.[26]

  • Column Chromatography (CC): This is the primary technique for bulk separation. Silica gel is the most common stationary phase. Elution is performed using a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate, then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Rationale: Separation is based on the differential adsorption of alkaloids to the silica, with less polar compounds eluting first.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of individual compounds, reversed-phase (e.g., C18) HPLC is the gold standard.[29] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Rationale: HPLC offers superior resolution compared to CC, allowing for the separation of structurally similar alkaloids.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[28]

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS, HRMS). Fragmentation patterns can offer clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.

    • ¹H NMR: Shows the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY shows H-H couplings, HSQC correlates carbons with their directly attached protons, and HMBC shows long-range C-H correlations, allowing the pieces of the molecular puzzle to be assembled.

Pharmacological and Toxicological Profiles

The biological activity of hydroxypyridine alkaloids is a key driver for their research. Their effects are highly structure-dependent.

Alkaloid ClassRepresentative Compound(s)Key Natural Source(s)Primary Biological/Toxicological ActivitiesReference(s)
Pyridone Amino Acid MimosineLeucaena leucocephalaGoitrogenic, depilatory, reproductive toxicity; arrests cell cycle in G1 phase.[7][8][30]
Amide Alkaloid Piplartine (Piperlongumine)Piper longumPotent anticancer, anti-inflammatory, anthelmintic, leishmanicidal activities.[12][13]
Simple Pyridone RicinineRicinus communisToxic; insecticide.[10]
Polycyclic Aromatic Pyridoacridines (e.g., Amphimedine)Marine Sponges, TunicatesCytotoxic, DNA intercalating, topoisomerase II inhibitors, antiviral.[22]
Fungal Pyridones Arthpyrones, FuranpydonesArthrinium sp. (fungi)Antibacterial (against M. smegmatis, S. aureus), cytotoxic.[19][20]
Hydroxypyridine Vitamin Vitamin B6 (Pyridoxine)Wide variety of foodsEssential coenzyme in amino acid metabolism; supports immune and brain function.[14][15]

Conclusion and Future Perspectives

The hydroxypyridine alkaloids are a structurally and functionally diverse class of natural products with profound implications for medicine and biology. From the essential metabolic functions of Vitamin B6 to the potent anticancer activity of piplartine and the unique bioactivities of marine-derived compounds, this alkaloid subclass continues to be a rich source of scientific inquiry.

For professionals in drug development, these natural scaffolds offer validated starting points for medicinal chemistry campaigns. The methodologies detailed in this guide provide a robust framework for the discovery and characterization of new hydroxypyridine alkaloids from untapped natural sources. Future research will likely focus on leveraging synthetic biology and metabolic engineering to produce these complex molecules in heterologous hosts, enabling sustainable production and the generation of novel analogs with enhanced therapeutic properties. The continued exploration of the natural world, particularly unique microbial and marine environments, promises to uncover further hydroxypyridine structures with unprecedented biological activities.

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The Structure-Activity Relationship of Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, distinguished by its prevalence in a vast number of FDA-approved drugs and its versatile role in modulating a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between the physicochemical properties of the pyridine ring and its substituents with biological targets, this guide aims to illuminate the rational design principles that underpin the development of novel therapeutics. We will delve into key structural modifications, bioisosteric replacements, and the resulting impact on anticancer, antimicrobial, and kinase inhibitory activities, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of pyridine derivatives, alongside visual representations of critical signaling pathways, to provide a comprehensive and actionable framework for advancing drug discovery programs.

The Pyridine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the design of therapeutic agents.[3] Its unique electronic properties, including its polarity and ability to act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom, are pivotal to its biological function.[2] This nitrogen atom significantly influences the molecule's overall physicochemical profile, including its basicity, solubility, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.[1][2]

The versatility of the pyridine scaffold is further enhanced by the ease with which it can be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.[2] Consequently, pyridine and its derivatives are integral components of a wide array of pharmaceuticals, demonstrating a broad range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4]

Physicochemical Properties and Pharmacokinetic Implications

The incorporation of a pyridine ring into a drug molecule can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom imparts a degree of polarity and basicity to the molecule, which can enhance aqueous solubility, a crucial factor for oral bioavailability.[5] However, this basicity is weak, which helps in avoiding potential toxicity issues associated with strong bases.

The pyridine nucleus is also known to influence metabolic stability. Strategic placement of substituents on the pyridine ring can shield metabolically labile sites from enzymatic degradation, thereby prolonging the drug's half-life.[2] Furthermore, the ability of the pyridine nitrogen to engage in hydrogen bonding can facilitate transport across biological membranes and enhance binding affinity to target proteins.[2]

Structure-Activity Relationship (SAR) Analysis of Pyridine Derivatives

The biological activity of pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. A systematic exploration of these structural modifications is the cornerstone of SAR-driven drug design.

Anticancer Activity

Pyridine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines. SAR studies have revealed several key structural features that govern their antiproliferative effects.

Generally, the presence of electron-donating groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups tends to enhance anticancer activity, while the introduction of bulky groups or halogens can be detrimental.[6]

Table 1: SAR of Pyridine Derivatives with Anticancer Activity

Compound/Derivative ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Pyridine-Urea DerivativesN-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(pyridin-2-yl)phenyl)ureaMCF-70.22[7]
N-(4-methyl-3-(trifluoromethyl)phenyl)-N'-(4-(pyridin-2-yl)phenyl)ureaMCF-71.88[7]
Spiro-Pyridine DerivativesSpiro[indene-1,4'-pyridin]-2'(1'H)-one derivativeCaco-27.83[8]
Spiro[oxindole-3,4'-pyridin]-2'(1'H)-one derivativeHepG-28.42[8]
Imidazo[1,2-a]pyridine DerivativesSubstituted imidazo[1,2-a]pyridinesMGC-8030.038[9]
Pyrazolopyridine Derivatives6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[10]
Antimicrobial Activity

The pyridine scaffold is also a fertile ground for the discovery of novel antimicrobial agents. SAR studies in this area have identified specific substitution patterns that confer potent activity against a range of bacterial and fungal pathogens.

Table 2: SAR of Pyridine Derivatives with Antimicrobial Activity

Compound/Derivative ClassKey Structural FeaturesMicroorganismMIC (µg/mL)Reference
Picolinamide Derivatives2,4-disubstituted picolinamideClostridioides difficile0.125[11]
Pyridine Triazole DerivativesPyridine-triazole hybridStaphylococcus aureus12.5[12]
Pyridine-triazole hybridCandida albicans6.25[12]
Thiazole-Pyridine HybridsImidazo[2,1-b][1][3][4]thiadiazole moietyStaphylococcus aureus0.5[13]
2-Aminopyridine Derivatives2-amino-3-cyanopyridine derivativeStaphylococcus aureus0.039[14]
Kinase Inhibitory Activity

Many pyridine derivatives exert their therapeutic effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways. The pyridine ring often serves as a key pharmacophore that anchors the inhibitor within the ATP-binding pocket of the kinase.

Table 3: SAR of Pyridine-Based Kinase Inhibitors

Compound/DerivativeTarget KinaseKey Structural FeaturesIC50/Ki (nM)Reference
Indazole-Pyridine AnalogueAktIndazole-pyridine core0.16 (Ki)[15]
Pyridine-Urea DerivativeVEGFR-2Pyridine-urea scaffold3930[7]
Imidazo[4,5-b]pyridine DerivativesAurora Kinase AImidazo[4,5-b]pyridine coreVaries (pIC50 used)[16]
Pyrido[2,3-d]pyrimidine DerivativeNEK6Pyrido[2,3-d]pyrimidine-4(3H)-one2600[17]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. In the context of pyridine derivatives, the pyridine ring itself can be replaced by other heterocycles or functional groups to modulate activity, selectivity, and pharmacokinetic properties.

For example, the benzonitrile group has been successfully employed as a bioisostere for the pyridine ring. The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[18] In other cases, a pyridine-N-oxide has been replaced by a 2-difluoromethylpyridine group, leading to enhanced biological activity.[19]

Key Signaling Pathways Modulated by Pyridine Derivatives

The therapeutic effects of many pyridine derivatives are mediated through their interaction with specific signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several pyridine-based kinase inhibitors target VEGFR-2, thereby inhibiting tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Permeability Vascular Permeability Akt->Permeability Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of pyridine derivatives are fundamental to SAR studies. This section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Pyridine Derivatives

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[20][21][22][23]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol).[8][21]

  • Add a suitable solvent, such as ethanol (10-20 mL).[8][21]

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[8]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[8]

  • If the dihydropyridine product precipitates, collect it by filtration and wash with cold ethanol.[8]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude dihydropyridine by recrystallization or column chromatography.

  • To obtain the corresponding pyridine, the isolated dihydropyridine is then oxidized using an oxidizing agent such as nitric acid or manganese dioxide.[8][20][21]

2-Aminopyridines are important intermediates and pharmacophores in many biologically active molecules.[9][13][14][18][24]

Protocol (from Pyridine N-Oxides):

  • To a solution of the pyridine N-oxide in a suitable solvent (e.g., DMF), add an activating agent such as an activated isocyanide.[9]

  • The reaction is typically stirred at room temperature or with gentle heating.

  • Monitor the formation of the N-formyl-2-aminopyridine intermediate by TLC.

  • Upon completion, the intermediate is hydrolyzed under mild acidic conditions (e.g., 1 M HCl in THF at 50°C) to yield the 2-aminopyridine.[9]

  • The reaction mixture is then neutralized, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography.

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][12][25][26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][27]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][15][28][29][30]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test pyridine derivative in a suitable solvent and then prepare serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[11][29]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).[28][29]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[28]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[28][29]

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. The deep understanding of its structure-activity relationships, facilitated by decades of research, has enabled the rational design of a multitude of successful drugs. This guide has provided a comprehensive overview of the key principles governing the biological activity of pyridine derivatives, from the fundamental physicochemical properties of the pyridine ring to the intricate details of their interactions with specific signaling pathways.

The future of pyridine-based drug discovery lies in the continued application of these SAR principles in conjunction with modern drug design technologies. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will further refine our ability to predict the activity of novel derivatives and optimize lead compounds.[6][16][19][31][32] Moreover, the exploration of novel synthetic methodologies will expand the accessible chemical space of pyridine derivatives, offering new opportunities for therapeutic innovation. As our understanding of the molecular basis of disease continues to grow, the versatile and privileged pyridine scaffold is poised to remain at the forefront of the development of next-generation medicines.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch pyridine synthesis. Organic Chemistry Portal.
  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
  • Anticancer Activity of Novel Molecules Based on Imidazo [4, 5-B] Pyridine. 3D-QSAR Study. ResearchGate.
  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Springer.
  • QSAR Model Development for Pyridines. Scribd.
  • Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.
  • Broth Dilution Method for MIC Determination. Microbe Online.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • MTT Assay Protocol. Springer Nature Experiments.
  • QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. NIH.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... ResearchGate.
  • MIC (Broth Microdilution) Testing. YouTube.
  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.
  • VEGFA-VEGFR2 signaling. Pathway - PubChem. NIH.
  • VEGF signaling pathway. Proteopedia, life in 3D.
  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace.
  • PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... ResearchGate.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • KEGG PI3K-Akt signaling pathway - Reference pathway. KEGG.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Hydroxy-2-methoxypyridine is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. This document provides a comprehensive guide to a reliable and scalable synthesis protocol for this compound. The featured methodology proceeds via a three-step sequence starting from 2-methoxy-5-nitropyridine, involving reduction, diazotization, and hydrolysis. This application note offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanisms, and practical insights into process optimization and safety.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been reported in the literature. The choice of a particular route often depends on the availability of starting materials, scalability, and overall cost-effectiveness. Common strategies include:

  • From 2-Methoxy-5-nitropyridine: This is a classic and widely used three-step approach. It involves the reduction of the nitro group to an amine, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This route is robust and generally provides good yields.

  • From 5-Bromo-2-methoxypyridine: This method typically involves a nucleophilic aromatic substitution reaction, often requiring harsh conditions or specialized catalysts.

  • Demethylation of 2,5-dimethoxypyridine: This approach requires a selective demethylation at the 5-position, which can be challenging and may lead to mixtures of products.

This guide will focus on the most established and versatile method, starting from 2-methoxy-5-nitropyridine, due to its reliability and the wealth of available procedural information.

Featured Protocol: Three-Step Synthesis from 2-Methoxy-5-nitropyridine

This protocol details the synthesis of this compound in three distinct stages:

  • Reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine.

  • Diazotization of 5-amino-2-methoxypyridine to form a diazonium salt.

  • Hydrolysis of the diazonium salt to yield the final product, this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis A 2-Methoxy-5-nitropyridine B 5-Amino-2-methoxypyridine A->B  Hydrazine hydrate, Rh/C  THF, Dropwise addition C 5-Amino-2-methoxypyridine D 2-Methoxy-pyridine-5-diazonium salt C->D  NaNO₂, aq. H₂SO₄  0-5 °C E 2-Methoxy-pyridine-5-diazonium salt F This compound E->F  H₂O, Heat  (e.g., 80-90 °C)

Caption: Workflow for the synthesis of this compound.

Part 1: Reduction of 2-Methoxy-5-nitropyridine

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )AmountMolar Equiv.
2-Methoxy-5-nitropyridine5446-92-4154.1210.0 g1.0
5% Rhodium on Carbon (Rh/C)7440-16-6-250 mg-
Hydrazine monohydrate7803-57-850.063.9 g (3.8 mL)1.2
Tetrahydrofuran (THF)109-99-9-200 mL-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxy-5-nitropyridine (10.0 g, 64.9 mmol) and 5% Rh/C (250 mg).

  • Solvent Addition: Add 200 mL of THF to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Reagent Addition: While stirring the suspension, add hydrazine monohydrate (3.9 g, 77.9 mmol) dropwise via the dropping funnel over a period of 15-20 minutes. An exotherm may be observed; maintain the temperature below 40 °C using an ice bath if necessary.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional THF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methoxypyridine as a solid. This product is often used in the next step without further purification.

Application Scientist's Note: The choice of a noble metal catalyst like Rh/C is crucial for the efficient reduction of the nitro group without affecting other functional groups.[1] Hydrazine is a powerful reducing agent, and its dropwise addition is important to control the reaction rate and temperature.

Part 2 & 3: Diazotization and Hydrolysis

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )AmountMolar Equiv.
5-Amino-2-methoxypyridine5328-36-9124.14~8.0 g (from Part 1)1.0
Sulfuric Acid (conc.)7664-93-998.0830 mL-
Sodium Nitrite (NaNO₂)7632-00-069.004.9 g1.1
Water (deionized)7732-18-5-150 mL-
Sodium Bicarbonate (NaHCO₃)144-55-8-As needed-
Ethyl Acetate141-78-6-200 mL-
Step-by-Step Protocol
  • Acidic Solution: In a 500 mL flask, carefully add the crude 5-amino-2-methoxypyridine to a solution of 30 mL of concentrated sulfuric acid in 100 mL of water, pre-cooled to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature at 0-5 °C, slowly add a solution of sodium nitrite (4.9 g, 71.4 mmol) in 20 mL of water dropwise.[2] Ensure the temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis: Remove the ice bath and slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed.[3] Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford this compound as a solid.[4]

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Application Scientist's Note: The diazotization reaction is highly temperature-sensitive. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[2][5] The subsequent hydrolysis step involves the replacement of the diazonium group with a hydroxyl group from water, driven by the release of stable nitrogen gas.[6]

Mechanism and Scientific Rationale

Reduction: The catalytic reduction of the nitro group with hydrazine over a metal catalyst like Rh/C proceeds through a series of intermediates, ultimately yielding the corresponding amine. The catalyst provides a surface for the reaction to occur, facilitating the transfer of hydrogen from hydrazine to the nitro group.

Diazotization: In a cold, acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂). The primary aromatic amine then acts as a nucleophile, attacking the nitrous acid to form an N-nitrosamine intermediate. After a series of proton transfers and dehydration, the relatively unstable diazonium salt is formed. This salt is a valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group.

Hydrolysis: The hydrolysis of the aryl diazonium salt is a nucleophilic aromatic substitution reaction. A water molecule attacks the carbon atom bearing the diazonium group, leading to the displacement of nitrogen gas and the formation of a protonated phenol. A final deprotonation step yields the desired this compound.[6][7]

Safety Precautions

  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[9][10][11] It can cause methemoglobinemia.[9] Avoid contact with combustible materials.[9][12]

  • Concentrated Acids: Concentrated sulfuric acid is extremely corrosive. Handle with care and appropriate PPE.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[5] It is crucial to keep them in a cold aqueous solution and use them immediately in the subsequent step.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[8][10][11][12]

References

  • Benchchem. Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols.
  • Benchchem. The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide.
  • Benchchem. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity.
  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.
  • Unknown. (2020). DIAZONIUM SALTS.
  • Unknown. Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: sodium nitrite.
  • Unknown. (2024). SAFETY DATA SHEET.
  • Scribd. Sodium Nitrite Safety Guide.
  • BYJU'S. Chemical Reactions of Diazonium Salts.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Unknown. (2025). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water).
  • Scribd. From Diazonium Salts.
  • NCERT. Amines.
  • ChemBK. (2024). 2-Methoxy-5-nitropyridine.
  • Royal Society of Chemistry. c5sc02983j1.pdf.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the robust characterization of 5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0), a pivotal building block in contemporary drug discovery and organic synthesis. We present detailed protocols and field-proven insights for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Need for Rigorous Characterization

This compound, also known as 6-methoxypyridin-3-ol, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural motif is incorporated into various pharmacologically active agents. Therefore, the unambiguous confirmation of its identity, purity, and stability is a critical prerequisite for its use in any research or development pipeline. A multi-technique approach is essential to build a complete analytical profile, identifying not only the principal compound but also potential process-related impurities, isomers, and degradants.[3][4]

This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for the comprehensive analysis of this key intermediate.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 51834-97-0 [1][5]
Molecular Formula C₆H₇NO₂ [1][5]
Molecular Weight 125.13 g/mol [1][5]
Appearance Off-white to faint yellow crystalline solid [5]
Melting Point ~81 °C [2]

| IUPAC Name | 6-methoxypyridin-3-ol |[1] |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the target analyte from contaminants. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.[6]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-Phase HPLC (RP-HPLC) is the premier method for determining the purity and quantifying this compound in bulk materials and formulated products.[3] Its suitability stems from the compound's polarity and non-volatile nature.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for moderately polar compounds like this compound.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is used. The acidic modifier is crucial as it protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength is chosen based on the compound's UV absorbance maximum to ensure high sensitivity.[6]

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Standard Preparation: a. Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. b. Create a working standard solution at a concentration of approximately 50 µg/mL by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 50 µg/mL. b. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[6]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
  • Data Analysis: a. Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor. b. For quantitative analysis, construct a calibration curve using a series of standards of known concentrations.[7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock (1 mg/mL) prep_work Dilute to Working Standard (50 µg/mL) prep_std->prep_work inject Inject into HPLC System prep_work->inject prep_sample Dissolve & Dilute Sample (50 µg/mL) filter Filter (0.45 µm) prep_sample->filter filter->inject acquire Acquire Data (UV @ 270 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Caption: General workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[8] It is particularly valuable for detecting residual solvents from the synthesis process or volatile by-products that may not be observed by HPLC.[3] The mass spectrometer provides definitive structural information, serving as an excellent orthogonal technique to confirm the identity of the main peak.

Causality Behind Experimental Choices:

  • Column: A capillary column with a polar stationary phase (e.g., wax-based or mid-polarity) is chosen to effectively separate polar analytes like this compound from other components.[6]

  • Temperature Program: A temperature gradient is employed to ensure that compounds with a wide range of boiling points can be separated and eluted as sharp peaks. The program starts at a low temperature to resolve volatile solvents and ramps up to elute the higher-boiling target analyte.[6]

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[9]

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.[9]

  • GC-MS Conditions:

ParameterCondition
Column DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1 ratio)
Injector Temperature 250 °C
Oven Program Start at 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan m/z 40-400
  • Data Analysis: a. Identify the main peak by its retention time and mass spectrum. The molecular ion (M⁺) should be observed at m/z 125. b. Analyze the fragmentation pattern to confirm the structure. c. Search the chromatogram for peaks corresponding to known residual solvents or potential by-products.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent (e.g., Methanol) inject Inject into GC-MS System dissolve->inject separate Separate via Temperature Program inject->separate ionize Ionize (EI, 70 eV) & Detect Fragments separate->ionize extract Extract Mass Spectra for Each Peak ionize->extract identify Identify Compound (Molecular Ion & Fragments) extract->identify

Caption: Workflow for GC-MS analysis and identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, complementing the separation data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR are required for a complete assignment.

  • Sample Preparation: Weigh approximately 5-20 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]

  • Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, typical spectral width is -2 to 12 ppm.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 180 ppm) is used with proton decoupling to simplify the spectrum.[9]

  • Expected Signals:

    • ¹H NMR: Expect signals for the methoxy protons (singlet, ~3.8-4.0 ppm), aromatic protons on the pyridine ring, and a broad signal for the hydroxyl proton.

    • ¹³C NMR: Expect distinct signals for each of the six carbon atoms in the molecule, including the methoxy carbon and the five carbons of the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[9]

  • Preparation: In an agate mortar, thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) until a fine, homogenous powder is obtained.[9]

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Acquire the IR spectrum using an FTIR spectrometer.

Table 2: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400-3200 (broad) O-H Stretching
3100-3000 Aromatic C-H Stretching
1600-1450 Aromatic C=C, C=N Ring Stretching
1250-1200 Aryl-O (ether) Asymmetric Stretching

| 1050-1000 | Aryl-O (ether) | Symmetric Stretching |

An Integrated Strategy for Complete Characterization

No single analytical technique is sufficient for the complete characterization of a compound. A logical, integrated workflow leveraging orthogonal methods is required to build a comprehensive data package that confirms structure and assesses purity with a high degree of confidence.

Integrated_Workflow cluster_purity Purity & Impurity Profile cluster_structure Structural Confirmation substance Synthesized This compound hplc HPLC-UV/DAD (Primary Purity Assay) substance->hplc gcms GC-MS (Volatiles & Identity) substance->gcms nmr ¹H & ¹³C NMR (Unambiguous Structure) substance->nmr ftir FTIR (Functional Groups) substance->ftir report Comprehensive Certificate of Analysis hplc->report ms Mass Spec (Molecular Weight) gcms->ms gcms->report nmr->report ftir->report ms->report

Sources

Application Notes and Protocols for 5-Hydroxy-2-methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Heterocycle

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Hydroxy-2-methoxypyridine (also known as 6-Methoxypyridin-3-ol) has emerged as a highly valuable and versatile heterocyclic scaffold, particularly within medicinal chemistry and drug development.[1][2][3] Its utility stems from a unique arrangement of functional groups: a nucleophilic hydroxyl group, an electron-donating methoxy group, and a pyridine nitrogen atom. This configuration provides multiple reactive handles for diversification, allowing chemists to precisely tune the steric and electronic properties of target molecules.[1][4]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying scientific rationale for key experimental choices. We will explore its application in fundamental transformations such as O-alkylation and its role as a precursor in powerful cross-coupling reactions that form the bedrock of modern pharmaceutical synthesis.[1][5]

Physicochemical Properties and Reactivity Profile

Understanding the intrinsic properties of this compound is fundamental to its successful application. The interplay between the hydroxyl and methoxy groups on the electron-deficient pyridine ring dictates its reactivity.

PropertyValueReference
CAS Number 51834-97-0[6]
Molecular Formula C₆H₇NO₂[6][7]
Molecular Weight 125.13 g/mol [6][7]
Appearance Off-white to faint yellow crystalline solid[6]
Solubility Soluble in polar solvents like water and alcohols[3]

The hydroxyl group at the 5-position is weakly acidic and readily undergoes deprotonation with a suitable base, rendering it a potent nucleophile for O-alkylation and O-acylation reactions.[4] Conversely, the pyridine ring itself is generally electron-deficient and less susceptible to electrophilic aromatic substitution. Therefore, functionalization of the ring carbons often relies on modern cross-coupling methodologies, which typically require prior installation of a halide or triflate at the desired position.

Application 1: Regioselective O-Alkylation

One of the most direct and common transformations involving this compound is the alkylation of the hydroxyl group. This reaction is a cornerstone for introducing diverse side chains, modulating lipophilicity, and creating ether linkages that are prevalent in active pharmaceutical ingredients (APIs).

Causality Behind Experimental Choices: The classical Williamson ether synthesis is highly effective for this transformation. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby liberating a more reactive "naked" phenoxide anion. A moderately weak base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the hydroxyl group without promoting unwanted side reactions. The reaction is heated to ensure a reasonable reaction rate, as both the deprotonation and the subsequent Sₙ2 attack on the alkyl halide have activation energy barriers to overcome. For more environmentally benign approaches, O-alkylation in aqueous micellar media has also been shown to be effective.[8]

Detailed Protocol: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the synthesis of 5-alkoxy-2-methoxypyridine derivatives.

1. Reagent Preparation:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

2. Base Addition:

  • To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq).

  • Allow the suspension to stir at room temperature for 15–30 minutes to facilitate the formation of the potassium salt.

3. Alkylating Agent Addition:

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1–1.5 eq) dropwise to the reaction mixture.[4]

4. Reaction Execution:

  • Heat the reaction mixture to 60–80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2–12 hours).[9]

5. Work-up and Purification:

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]

  • Purify the crude product by silica gel column chromatography to yield the pure 5-alkoxy-2-methoxypyridine derivative.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DMF prep2 Add K₂CO₃ base prep1->prep2 prep3 Stir under N₂ at RT prep2->prep3 react1 Add alkyl halide dropwise prep3->react1 react2 Heat to 60-80 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with H₂O react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na₂SO₄) & Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 product product workup5->product Pure Product

Caption: General workflow for O-alkylation of this compound.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

While O-alkylation functionalizes the hydroxyl group, unlocking the synthetic potential of the pyridine ring itself requires C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for this purpose.[10][11][12] These reactions typically require a halogenated pyridine precursor, such as a bromo- or chloro-substituted 2-methoxypyridine. These precursors are either commercially available or can be synthesized from related building blocks.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in pharmaceuticals.[13][14] The reaction couples an organoboron species (e.g., a boronic acid) with an organic halide.

Causality Behind Experimental Choices: The success of a Suzuki coupling hinges on the catalytic cycle. A Pd(0) catalyst is required to initiate the cycle via oxidative addition into the C-Br bond of the pyridine.[14] A phosphine ligand (e.g., PPh₃) stabilizes the palladium center and facilitates the subsequent steps. A base (e.g., K₂CO₃ or K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12][15] A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[4][12]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex trans Transmetalation pd_complex->trans pd_r1_r2 R¹-Pd(II)L₂-R² trans->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product reagents1 R¹-X (Bromo-methoxypyridine) reagents1->ox_add reagents2 R²-B(OH)₂ + Base (Arylboronic Acid) reagents2->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki Coupling of a Bromo-methoxypyridine Derivative

This protocol is adapted from general procedures for heteroaryl Suzuki couplings.[4][12][13]

1. Reaction Setup:

  • In a reaction flask, combine the bromo-methoxypyridine derivative (e.g., 2-bromo-5-methoxypyridine) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[4]

  • Seal the flask with a septum and render the atmosphere inert by evacuating and backfilling with nitrogen or argon three times.

2. Solvent Addition:

  • Add a degassed solvent mixture, such as 4:1 v/v 1,4-dioxane and water, via syringe.[4]

3. Reaction Execution:

  • Heat the mixture to 80–95 °C with vigorous stirring.[4][12]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12–24 hours.

4. Work-up and Purification:

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance as the aniline and heteroaryl amine motifs are ubiquitous in pharmaceuticals.[10][16]

Causality Behind Experimental Choices: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[10][16] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, forming a palladium-amido complex without competing in other reactions.[10] The reaction must be run under strictly anhydrous and inert conditions, as the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L-X ox_add->pd_complex amido_form Amine Coordination & Deprotonation pd_complex->amido_form pd_amido R¹-Pd(II)L-NR²R³ amido_form->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product R¹-NR²R³ (Product) red_elim->product reagents1 R¹-X (Bromo-methoxypyridine) reagents1->ox_add reagents2 HNR²R³ + Base (Amine) reagents2->amido_form

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

This protocol is based on a general procedure for the amination of heteroaryl halides.[10]

1. Reaction Setup (in a glovebox or using Schlenk technique):

  • To a dry oven-dried vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 eq) and 3-Bromo-5-methoxypyridine (1.0 eq).

  • Seal the vessel.

2. Reagent Addition:

  • Outside the glovebox (if using Schlenk line), add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Finally, add the amine (1.2 eq) via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 80–110 °C.

  • Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4–24 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using flash column chromatography to obtain the desired N-substituted 5-methoxypyridin-3-amine.

Application in Drug Discovery: Synthesis of PI3K/mTOR Dual Inhibitors

The synthetic utility of methoxypyridine derivatives is powerfully demonstrated in the development of novel therapeutics. For instance, a series of sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors for cancer treatment.[5] The core synthesis strategy relies on a Suzuki coupling to connect key fragments.[5]

A crucial building block, 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide, is synthesized from 5-bromo-2-methoxypyridin-3-amine.[5] This boronic ester is then coupled with various heteroaryl halides to construct the final inhibitor library, showcasing how the reactions detailed in these notes are applied in a real-world drug discovery program. The methoxypyridine motif was found to be essential for potent PI3K inhibitory activity.[5]

Conclusion

This compound and its halogenated derivatives are not merely reagents but are enabling tools in the hands of synthetic chemists. Their predictable reactivity at the hydroxyl group and the capacity for the pyridine core to participate in robust, modern cross-coupling reactions make them indispensable building blocks. From straightforward O-alkylation to the strategic construction of complex C-C and C-N bonds, these compounds provide a reliable and versatile platform for accessing novel chemical space. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full synthetic potential of this scaffold in their pursuit of new pharmaceuticals, agrochemicals, and functional materials.

References

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciSpace.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Europe PMC.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute.
  • Buchwald–Hartwig amination. Wikipedia.
  • Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Mol-Instincts.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
  • US Patent for Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH).
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  • 2-Methyl-5-hydroxypyridine. PubChem.
  • Proposed chain mechanism for the alkylation of N-methoxypyridinium salts. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.
  • Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • Design and synthesis of fused pyridine building blocks for automated library generation. Royal Society of Chemistry.

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5-Hydroxy-2-methoxypyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Methoxypyridine Core

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the heterocyclic scaffolds, the substituted pyridine core holds a privileged position due to its presence in a multitude of biologically active compounds and its ability to engage in key intermolecular interactions with protein targets. 5-Hydroxy-2-methoxypyridine, in particular, has emerged as a highly valuable and versatile building block. Its unique electronic and structural features, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (methoxy group and pyridine nitrogen), and multiple sites for synthetic diversification, make it an attractive starting point for the synthesis of complex molecules with tailored pharmacological profiles.

This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its physicochemical properties, reactivity, and provide detailed, field-proven protocols for its application in common synthetic transformations. The emphasis will be on not just the procedural steps, but the underlying chemical principles and strategic considerations that inform the experimental design, thereby empowering researchers to leverage this scaffold to its full potential.

Physicochemical Properties and Reactivity Profile

This compound is an off-white to faint yellow crystalline solid with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] Its structure presents a fascinating interplay of functional groups that dictate its reactivity.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1][2]
CAS Number 51834-97-0[1][2]
Appearance Off-white to faint yellow crystalline solid[1]
Purity Typically >98%[1]

The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The hydroxyl group at the 5-position is a key handle for derivatization, primarily through O-alkylation and O-acylation . The nitrogen atom in the pyridine ring can be a site for N-alkylation , a reaction that is often in competition with O-alkylation. The methoxy group at the 2-position is generally stable but can influence the regioselectivity of reactions on the pyridine ring. Furthermore, the pyridine core itself can be functionalized through halogenation, followed by cross-coupling reactions such as the Suzuki-Miyaura coupling .

A critical aspect of the reactivity of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. While this compound predominantly exists in the hydroxy form, the potential for tautomerization should be considered when designing synthetic strategies, particularly for N-alkylation reactions.

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable for various downstream applications. The rationale behind the choice of reagents and conditions is provided to facilitate a deeper understanding and allow for informed modifications.

Protocol 1: Regioselective O-Alkylation

The hydroxyl group of this compound is a versatile point for introducing a wide array of side chains via O-alkylation. This is a fundamental transformation for modulating the compound's solubility, lipophilicity, and target engagement.

Workflow for O-Alkylation:

O_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound (1.0 eq) stir Stir at RT (15-30 min) start->stir Dissolve in base Anhydrous K₂CO₃ (1.5 - 2.0 eq) base->stir solvent Anhydrous DMF solvent->start add_halide Add Alkyl Halide (R-X) (1.1 - 1.5 eq) dropwise stir->add_halide heat Heat to 60-80°C add_halide->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to RT & Quench with Water monitor->quench Upon completion extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 5-Alkoxy-2-methoxypyridine purify->product

Caption: Workflow for the O-alkylation of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

    • Rationale: DMF is an excellent polar aprotic solvent for this reaction, readily dissolving the starting material and the intermediate phenoxide salt. K₂CO₃ is a mild and effective base for deprotonating the hydroxyl group to form the more nucleophilic potassium salt. Anhydrous conditions are crucial to prevent hydrolysis of the alkyl halide and to maximize the efficiency of the reaction.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.

    • Rationale: The pre-stirring ensures complete formation of the potassium salt. A slight excess of the alkyl halide drives the reaction to completion.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Heating accelerates the rate of the Sₙ2 reaction. The choice of temperature will depend on the reactivity of the alkyl halide.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench with water.

    • Rationale: Quenching with water dissolves the inorganic salts (K₂CO₃ and the potassium halide byproduct).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 5-alkoxy-2-methoxypyridine derivative.[3]

    • Rationale: Ethyl acetate is a common solvent for extracting organic products from aqueous solutions. The brine wash helps to remove any remaining water from the organic layer. Column chromatography is a standard method for purifying the final product from any unreacted starting materials or byproducts.

Protocol 2: N-Alkylation via Mitsunobu Reaction

While direct N-alkylation can be challenging due to competing O-alkylation, the Mitsunobu reaction offers a powerful alternative for the synthesis of N-alkylated pyridones, the tautomeric form of hydroxypyridines. This reaction proceeds under mild, neutral conditions.

Workflow for Mitsunobu N-Alkylation:

Mitsunobu_N_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound (1.0 eq) cool Cool to 0°C start->cool Dissolve in alcohol Alcohol (R-OH) (1.2-1.5 eq) alcohol->cool phosphine Triphenylphosphine (PPh₃) (1.5 eq) phosphine->cool solvent Anhydrous THF solvent->start add_azodicarboxylate Add DIAD or DEAD (1.5 eq) dropwise cool->add_azodicarboxylate warm Warm to RT & Stir (4-24 hours) add_azodicarboxylate->warm monitor Monitor by TLC/LC-MS warm->monitor concentrate Remove solvent in vacuo monitor->concentrate Upon completion dissolve Dissolve residue in DCM concentrate->dissolve wash Wash with sat. NaHCO₃ and brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final purify Column Chromatography concentrate_final->purify product N-Alkyl-2-methoxypyridin-5-one purify->product

Caption: Workflow for the N-alkylation of this compound via the Mitsunobu reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq). Add anhydrous tetrahydrofuran (THF) to dissolve the reagents. Cool the solution to 0°C in an ice bath.[4]

    • Rationale: The Mitsunobu reaction requires anhydrous conditions to prevent unwanted side reactions. THF is a suitable solvent for this transformation. Cooling to 0°C helps to control the initial exothermic reaction upon addition of the azodicarboxylate.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture over 10-15 minutes.[4]

    • Rationale: DIAD or DEAD are the activating reagents in the Mitsunobu reaction. Slow addition is crucial to maintain control over the reaction temperature and to prevent the formation of byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The reaction is typically allowed to proceed to completion at room temperature. Reaction times can vary depending on the steric and electronic properties of the alcohol.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

    • Rationale: The work-up is designed to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Column chromatography is usually necessary to isolate the pure N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling

To further diversify the this compound scaffold, the pyridine ring can be functionalized with aryl or heteroaryl groups via a Suzuki-Miyaura cross-coupling reaction. This requires prior halogenation of the pyridine ring, typically at the 3- or 4-position.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Halogenated this compound (1.0 eq) combine Combine Reagents in Reaction Flask start->combine boronic_acid Aryl/Heteroaryl Boronic Acid (1.2 eq) boronic_acid->combine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq) catalyst->combine base Base (e.g., K₂CO₃) (2.0 eq) base->combine solvent Degassed Solvent (e.g., 1,4-Dioxane/Water) solvent->combine heat Heat to 80-90°C under Inert Atmosphere combine->heat monitor Monitor by TLC/LC-MS (12-24 hours) heat->monitor cool Cool to RT monitor->cool Upon completion dilute Dilute with Ethyl Acetate and Water cool->dilute extract Extract with Ethyl Acetate (3x) dilute->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Coupled Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask, combine the halogenated this compound derivative (e.g., 3-bromo-5-hydroxy-2-methoxypyridine) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).[3][5][6]

    • Rationale: The choice of palladium catalyst and ligand is critical for the success of the Suzuki coupling. Pd(PPh₃)₄ is a common and effective catalyst for many applications. An inorganic base is required for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane and water).[3]

    • Rationale: Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Reaction: Heat the mixture to 80-90°C under an inert atmosphere with vigorous stirring. Monitor the reaction by TLC or LC-MS.[3]

    • Rationale: The reaction is performed under an inert atmosphere to protect the catalyst from oxidation. Heating is typically required to drive the catalytic cycle.

  • Work-up: After 12-24 hours, cool the reaction to room temperature. Dilute with ethyl acetate and water.[3]

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired coupled product.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, preferably in a fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, rinse the affected area with plenty of water.[7] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[7][8][9][10]

Conclusion: A Building Block for Future Discoveries

This compound represents a powerful and versatile building block for medicinal chemists. Its inherent reactivity and multiple points for diversification provide a rich platform for the synthesis of novel and complex molecules. The protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to confidently incorporate this valuable scaffold into their drug discovery programs. By understanding the nuances of its reactivity and applying the appropriate synthetic strategies, the full potential of this compound can be unlocked, paving the way for the development of the next generation of therapeutics.

References

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  • This compound | C6H7NO2 | CID 11622335 - PubChem. PubChem. [Link]
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
  • 5-Hydroxy-2-methylpyridine - SpectraBase. SpectraBase. [Link]
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media - SciSpace. SciSpace. [Link]
  • This compound (C6H7NO2) - PubChemLite. PubChemLite. [Link]
  • Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed. PubMed. [Link]
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. PubMed Central. [Link]
  • Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). RSC Publishing. [Link]
  • 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. PubChem. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts - ChemRxiv. ChemRxiv. [Link]
  • Proposed chain mechanism for the alkylation of N-methoxypyridinium salts - ResearchGate.
  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing). RSC Publishing. [Link]
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH.

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Application Notes and Protocols for 5-Hydroxy-2-methoxypyridine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have cemented its status as a "privileged" structure. Within this vast chemical space, 5-Hydroxy-2-methoxypyridine has emerged as a particularly valuable building block for researchers and drug development professionals. This technical guide provides an in-depth exploration of the strategic application of this moiety, moving beyond simple descriptions to elucidate the underlying principles that make it a compelling choice in pharmaceutical development. We will delve into its role as a pharmacophore and bioisostere, provide detailed synthetic protocols for its derivatization, and present a framework for leveraging its properties to design next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design. These properties influence its reactivity, solubility, and interactions with biological targets.

PropertyValueSource
Molecular Formula C₆H₇NO₂[3][4]
Molecular Weight 125.13 g/mol [3][4]
Appearance Off-white to faint yellow crystalline solid[4]
Melting Point 81 °CPubChem
pKa (predicted) 9.69 ± 0.10PubChem
LogP (predicted) 0.8PubChem
CAS Number 51834-97-0[3]

The Strategic Role of this compound in Drug Design

The utility of this compound in medicinal chemistry stems from the strategic interplay of its hydroxyl and methoxy substituents on the pyridine core. This unique arrangement offers several advantages in modulating the biological activity and pharmacokinetic profile of a lead compound.

A Versatile Pharmacophore for Targeted Interactions

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. The this compound moiety presents a distinct pharmacophoric pattern:

  • Hydrogen Bond Donor: The 5-hydroxyl group acts as a potent hydrogen bond donor, crucial for anchoring the molecule within a target's binding site.

  • Hydrogen Bond Acceptor: The pyridine nitrogen and the oxygen of the 2-methoxy group can serve as hydrogen bond acceptors.

  • Aromatic System: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues in the target protein.

This trifecta of interaction points allows for high-affinity and selective binding to a variety of biological targets, particularly protein kinases and G-protein coupled receptors.

A Bioisosteric Replacement for Problematic Phenols

Phenolic moieties are common in bioactive molecules but often suffer from metabolic liabilities, primarily rapid glucuronidation, which leads to poor oral bioavailability.[5][6] this compound can serve as an effective bioisostere for catechol or hydroquinone rings, mitigating these metabolic issues while preserving or even enhancing biological activity.[7][8][9]

The introduction of the nitrogen atom in the ring and the 2-methoxy group alters the electronic distribution and pKa of the hydroxyl group compared to a simple phenol. This can lead to:

  • Reduced Metabolic Glucuronidation: The altered electronics can make the hydroxyl group a less favorable substrate for UDP-glucuronosyltransferases (UGTs).

  • Improved Pharmacokinetic Profile: By blocking a key metabolic pathway, the in vivo exposure and half-life of the drug candidate can be significantly enhanced.

  • Fine-tuning of Target Affinity: The modified hydrogen bonding capacity and electronic nature can lead to optimized interactions with the target protein.

The following diagram illustrates the concept of bioisosteric replacement of a catechol moiety with this compound.

G cluster_0 Problematic Catechol Moiety cluster_1 Bioisosteric Replacement Solution A Catechol-containing Drug Candidate B Rapid Glucuronidation A->B Metabolism by UGTs D This compound Analog A->D Bioisosteric Replacement C Poor Oral Bioavailability B->C E Reduced Glucuronidation D->E Altered Electronics & pKa F Improved Oral Bioavailability E->F

Caption: Bioisosteric replacement of a catechol with this compound.

Case Study: N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging α-Synuclein Aggregates

A compelling example of the application of a closely related scaffold is in the development of PET tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. Researchers designed and synthesized a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, demonstrating high binding affinity and selectivity for α-synuclein fibrils.[10][11] In this context, the 6-methoxypyridin-3-amine moiety (an amino analog of this compound) is crucial for establishing the necessary interactions within the binding site on the surface of the α-synuclein aggregates. This work highlights the potential of this scaffold in developing diagnostics and therapeutics for neurodegenerative diseases.

Experimental Protocols: Synthesis and Derivatization

The synthetic versatility of this compound allows for its incorporation into a wide range of molecular architectures. The hydroxyl group is a key handle for derivatization, most commonly through O-alkylation.

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkoxy-2-methoxypyridine derivative.

The following workflow diagram illustrates the key steps in the O-alkylation protocol.

G start Start dissolve Dissolve this compound and K₂CO₃ in DMF start->dissolve add_halide Add Alkyl Halide dissolve->add_halide heat Heat to 60-80 °C (Monitor by TLC) add_halide->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for the O-alkylation of this compound.

Structure-Activity Relationship (SAR) Insights

Systematic modification of a lead compound containing the this compound scaffold can provide valuable insights into the structure-activity relationship and guide the optimization of its biological activity.

Key Points for SAR Exploration:

  • 5-OH Group:

    • Etherification: As described in the protocol above, converting the hydroxyl group to an ether can probe the necessity of the hydrogen bond donating capability and explore interactions within hydrophobic pockets of the target.

    • Esterification: Formation of an ester can introduce different steric and electronic properties and can also serve as a prodrug strategy.

  • 2-MeO Group:

    • Alkoxy Chain Homologation: Replacing the methoxy group with ethoxy, propoxy, or larger alkyl ethers can explore the size limitations of the binding pocket.

    • Bioisosteric Replacement: Replacing the methoxy group with other small, neutral groups can fine-tune electronic and steric properties.

  • Pyridine Ring Substitution:

    • Introduction of Substituents: Adding substituents at other positions of the pyridine ring can modulate the electronics of the system and introduce new interaction points.

The following diagram illustrates a conceptual SAR exploration around the this compound scaffold.

G cluster_0 SAR at 5-Position cluster_1 SAR at 2-Position cluster_2 SAR on Pyridine Ring scaffold N C-OH C-OMe Pyridine Ring This compound ether O-Alkylation (Vary R group) scaffold:c5->ether ester O-Acylation (Vary R' group) scaffold:c5->ester homologation Alkoxy Homologation (OEt, OPr, etc.) scaffold:c2->homologation bioisostere_2 Bioisosteric Replacement (e.g., -SMe, -NHMe) scaffold:c2->bioisostere_2 substitution Ring Substitution (e.g., F, Cl, Me) scaffold->substitution

Caption: Conceptual SAR exploration of the this compound scaffold.

Conclusion and Future Perspectives

This compound is more than just a simple building block; it is a strategically designed scaffold that offers solutions to common challenges in drug discovery, particularly those related to metabolism and oral bioavailability. Its unique combination of a hydrogen-bonding hydroxyl group and a metabolically robust methoxy group on a pyridine core makes it an attractive starting point and a valuable intermediate in the synthesis of novel therapeutics. As our understanding of target biology and drug metabolism continues to evolve, the rational application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the development of safer and more effective medicines.

References

  • Zhao, H., Huang, T., Dhavale, D. D., O'Shea, J. Y., Gu, J., Yue, X., Nai, Y.-H., Jiang, H., Lougee, M. G., Pagar, V. V., Kim, H. J., Garcia, B. A., Petersson, E. J., Mathis, C. A., Kotzbauer, P. T., Perlmutter, J. S., Mach, R. H., & Tu, Z. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells, 14(14), 1108. [Link]
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700. [Link]
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development.
  • Novartis AG. (2021).
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Digital Commons@Becker. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-464). Academic Press. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
  • LibreTexts Chemistry. (2024).
  • Vertex Pharmaceuticals Incorporated. (2017). MK2 inhibitors and uses thereof. US9790235B2.
  • PubChem. (2016). Kinase inhibitor.
  • Shanghai Fochon Pharmaceutical Co Ltd. (2020). Certain protein kinase inhibitors.
  • BindingDB. (n.d.).
  • PubChem. This compound. [Link]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Journal of medicinal chemistry, 57(23), 10257–10274. [Link]
  • Saggioro, F., et al. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules, 28(15), 5729. [Link]
  • Arnst, J. D., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS omega, 2(7), 3734–3744. [Link]
  • Ielo, L., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4038. [Link]
  • Silva, V. L. M., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(23), 5757. [Link]
  • Keglevich, P., et al. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 26(18), 5462. [Link]
  • Lee, C., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & medicinal chemistry letters, 29(4), 577–580. [Link]
  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640–643. [Link]

Sources

Application Note: Protocol for the Selective N-Methylation of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated pyridine derivatives are a cornerstone in medicinal chemistry and drug development, often exhibiting enhanced biological activity, improved solubility, and favorable metabolic profiles compared to their non-methylated precursors. Specifically, the N-methylation of hydroxypyridines to form N-methylpyridinium salts is a critical transformation in the synthesis of various biologically active molecules.[1] However, the synthesis of these compounds is frequently complicated by the presence of two nucleophilic centers: the pyridine ring nitrogen and the hydroxyl group. This inherent duality can lead to a mixture of N-methylated and O-methylated products, presenting a significant challenge in achieving high selectivity.[2]

This application note provides a detailed protocol for the selective N-methylation of 5-Hydroxy-2-methoxypyridine, a versatile building block in pharmaceutical research. The described methodology prioritizes the formation of the desired N-methylated product, 1-methyl-5-hydroxy-2-methoxypyridin-1-ium, by leveraging a powerful methylating agent under controlled conditions to favor kinetic control over thermodynamic O-methylation.

Mechanistic Insights into Selective N-Methylation

The selective N-methylation of hydroxypyridines is a nuanced process governed by the interplay of electronic and steric factors, as well as the choice of methylating agent, solvent, and reaction temperature. The pyridine nitrogen is generally a soft nucleophile, while the hydroxyl oxygen is a hard nucleophile. According to the Hard and Soft Acids and Bases (HSAB) principle, a soft electrophile will preferentially react with the soft nitrogen center. However, upon deprotonation, the resulting phenoxide is a much stronger nucleophile and can compete effectively, particularly at higher temperatures which favor the thermodynamically more stable O-methylated product.[2]

To achieve selective N-methylation, a potent and sterically unhindered methylating agent with a soft character, such as methyl trifluoromethanesulfonate (methyl triflate) or methyl iodide, is employed.[3] The reaction is typically conducted at or below room temperature to favor the kinetically controlled N-alkylation pathway. The proposed mechanism involves the direct nucleophilic attack of the pyridine nitrogen lone pair on the methyl group of the methylating agent, leading to the formation of the N-methylpyridinium salt.

Experimental Protocol

This protocol is designed for the selective N-methylation of this compound to yield 1-methyl-5-hydroxy-2-methoxypyridin-1-ium salt.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available
Methyl trifluoromethanesulfonate (MeOTf)≥99%Commercially availableCaution: Highly toxic and corrosive. Handle with extreme care in a fume hood.[4][5]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Diethyl etherAnhydrous, ≥99%Commercially available
Round-bottom flask-Standard laboratory supplierOven-dried before use
Magnetic stirrer and stir bar-Standard laboratory supplier
Syringes and needles-Standard laboratory supplierFor transfer of anhydrous solvent and reagent
Inert gas supply (Nitrogen or Argon)High purity
Reaction Workflow Diagram

workflow Figure 1: Experimental Workflow for N-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask 1. Prepare an oven-dried round-bottom flask under an inert atmosphere. add_substrate 2. Add this compound and anhydrous DCM. prep_flask->add_substrate cool_solution 3. Cool the solution to 0 °C in an ice bath. add_substrate->cool_solution add_meotf 4. Add methyl triflate dropwise via syringe. cool_solution->add_meotf stir_reaction 5. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. add_meotf->stir_reaction monitor_reaction 6. Monitor reaction progress by TLC or LC-MS. stir_reaction->monitor_reaction precipitate_product 7. Add anhydrous diethyl ether to precipitate the product. monitor_reaction->precipitate_product filter_product 8. Collect the solid by vacuum filtration. precipitate_product->filter_product wash_product 9. Wash the solid with cold diethyl ether. filter_product->wash_product dry_product 10. Dry the product under vacuum. wash_product->dry_product

Caption: Figure 1: Experimental Workflow for N-Methylation.

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 7.99 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere of nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add methyl trifluoromethanesulfonate (0.99 mL, 8.79 mmol, 1.1 equivalents) dropwise to the cooled solution via syringe over 5 minutes. Extreme caution should be exercised when handling methyl triflate as it is highly toxic and corrosive. [4][5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Product Isolation: Upon completion of the reaction, add anhydrous diethyl ether (20 mL) to the reaction mixture to precipitate the N-methylated pyridinium salt.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under high vacuum to afford the pure 1-methyl-5-hydroxy-2-methoxypyridin-1-ium trifluoromethanesulfonate salt.

Proposed Reaction Mechanism

Caption: Figure 2: Proposed Mechanism for N-Methylation.

Characterization of 1-methyl-5-hydroxy-2-methoxypyridin-1-ium trifluoromethanesulfonate

The structure of the N-methylated product can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic downfield shift of the aromatic protons upon quaternization of the pyridine nitrogen. A new singlet corresponding to the N-methyl protons should appear in the range of 4.0-4.5 ppm. The chemical shifts of the aromatic protons will also be affected by the positive charge on the nitrogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a new peak for the N-methyl carbon, typically in the range of 45-55 ppm. The chemical shifts of the pyridine ring carbons will also be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic peaks for the O-H stretch of the hydroxyl group (around 3200-3400 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations. The triflate counter-ion will exhibit strong absorptions around 1250-1280 cm⁻¹ (asymmetric SO₃ stretch) and 1030 cm⁻¹ (symmetric SO₃ stretch).

  • MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular ion of the cation, [M]⁺, at m/z = 140.07.

Safety Precautions

  • Methyl trifluoromethanesulfonate (Methyl Triflate): Methyl triflate is a highly toxic, corrosive, and volatile liquid. It should be handled with extreme caution in a well-ventilated chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4][7] In case of skin contact, wash the affected area immediately with plenty of water.[4] For inhalation, move to fresh air and seek immediate medical attention.[4]

  • Dichloromethane (DCM): Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses and a lab coat at all times. The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective N-methylation of this compound. By utilizing a potent methylating agent under controlled kinetic conditions, the formation of the desired N-methylpyridinium salt can be achieved with high selectivity. The provided mechanistic insights and characterization data will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Methylation of Hydroxypyridines - Taylor & Francis Online. (URL: [Link])
  • MSDS - Safety D
  • Synthesis of functionalized pyridinium salts bearing a free amino group - ark
  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation...

Sources

Application Notes and Protocols: Electrophilic Reactions of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reactivity of 5-hydroxy-2-methoxypyridine with various electrophiles. We delve into the electronic characteristics of this versatile heterocyclic building block, predict its regioselectivity in electrophilic aromatic substitution (EAS) reactions, and provide validated, step-by-step protocols for key transformations including halogenation and nitration. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Understanding the Reactivity of this compound

This compound is a substituted pyridine derivative of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its reactivity in electrophilic aromatic substitution is governed by a complex interplay between the inherent electron-deficient nature of the pyridine ring and the influence of its two substituents: a strongly activating hydroxyl (-OH) group and a moderately activating methoxy (-OCH3) group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring carbons and making it less reactive towards electrophiles than benzene.[3][4] This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. Consequently, electrophilic substitution on an unsubstituted pyridine ring, when forced under harsh conditions, typically occurs at the meta (C3, C5) position.[3][5][6]

  • Hydroxyl Group (-OH) at C5: The hydroxyl group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the ring, particularly at the positions ortho (C4, C6) and para (C2) to itself.

  • Methoxy Group (-OCH3) at C2: The methoxy group is also an activating, ortho- and para-directing substituent, though generally less powerful than the hydroxyl group. It activates the C3 (ortho) and C5 (para, already substituted) positions. However, its position ortho to the nitrogen mitigates some of its activating influence on the ring.[7]

Predicting Regioselectivity: The regiochemical outcome of EAS on this compound is determined by the dominant directing effect. The C5-hydroxyl group is the most powerful activating group. Therefore, electrophilic attack is strongly favored at the positions ortho to it, namely C4 and C6. The C4 position is particularly activated, being ortho to the -OH group and meta to the deactivating influence of the ring nitrogen. The C6 position is also activated by the -OH group but is adjacent to the ring nitrogen, which can sterically and electronically disfavor attack. The C3 position is activated by the C2-methoxy group but is likely a minor site of reaction compared to the positions activated by the hydroxyl group.

Caption: Predicted sites of electrophilic attack.

Halogenation of this compound

Halogenation introduces a halogen atom (e.g., Cl, Br, I) onto the pyridine ring. For activated systems like this compound, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective and provide milder reaction conditions compared to using elemental halogens with a Lewis acid. The reaction proceeds via an electrophilic attack of a "Br+" or "Cl+" equivalent on the electron-rich ring.

Protocol 2.1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the regioselective monobromination of this compound, anticipated to occur primarily at the C4 position.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and minimize side-product formation.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. Adding the NBS slowly prevents a rapid temperature increase.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine species.

  • Work-up: Remove the acetonitrile under reduced pressure. Dilute the residue with dichloromethane and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to obtain the pure brominated product.

ParameterValue / ConditionRationale
Electrophile N-Bromosuccinimide (NBS)Provides a mild source of electrophilic bromine, suitable for activated rings.
Stoichiometry 1.05 eq of NBSA slight excess ensures complete consumption of the starting material.
Solvent Acetonitrile (anhydrous)A polar aprotic solvent that facilitates the reaction without participating in it.
Temperature 0 °C to Room Temp.Initial cooling controls the reaction rate and selectivity.
Work-up Na2S2O3 quenchRemoves residual electrophilic bromine species safely.

Nitration of this compound

Nitration is a classic EAS reaction that installs a nitro (-NO2) group onto an aromatic ring. The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). Given the activating substituents on the substrate, milder conditions may be employed to achieve selective nitration.

Protocol 3.1: Nitration using Nitric Acid in Sulfuric Acid

This protocol details the controlled nitration of this compound. Extreme caution must be exercised when working with nitrating mixtures.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Concentrated Nitric Acid (HNO3, 70%)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath.

G A 1. Dissolve Substrate in conc. H2SO4 at 0°C B 2. Add HNO3/H2SO4 Dropwise at 0-5°C A->B Exothermic Step C 3. Stir at 0-10°C Monitor by TLC B->C Reaction Period D 4. Quench by Pouring onto Ice C->D Safety Quench E 5. Neutralize with NaHCO3 (aq) D->E pH Adjustment F 6. Extract with Ethyl Acetate E->F G 7. Dry, Filter, Concentrate & Purify F->G

Caption: Experimental workflow for nitration.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid. The substrate will protonate and dissolve. Maintain the temperature below 10 °C during this addition.

  • Nitrating Mixture: While the substrate solution is stirring at 0 °C, add concentrated nitric acid (1.0 eq) dropwise via the dropping funnel. The generation of the nitronium ion and the subsequent reaction are highly exothermic; slow addition is critical for safety and selectivity.

  • Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This must be done in a fume hood behind a safety shield.

  • Neutralization: Slowly neutralize the cold aqueous solution by adding saturated aqueous sodium bicarbonate until the pH is approximately 7. Be prepared for significant gas evolution (CO2).

  • Extraction: Extract the neutralized aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

ParameterValue / ConditionRationale
Reagents HNO3 / H2SO4Classic nitrating mixture; H2SO4 protonates HNO3 to generate the NO2+ electrophile.
Stoichiometry 1.0 eq HNO3Using a stoichiometric amount minimizes the risk of dinitration.
Solvent H2SO4Acts as both the solvent and the catalyst.
Temperature 0-10 °CLow temperature is essential to control the highly exothermic reaction and prevent decomposition.[8]
Work-up Pouring onto iceSafely quenches the reaction and dilutes the strong acid mixture.

Friedel-Crafts Acylation and Alkylation: A Note on Limitations

Direct Friedel-Crafts acylation and alkylation reactions are generally not successful with pyridine and its derivatives.[3] The Lewis acid catalyst (e.g., AlCl3) required for the reaction coordinates strongly with the basic lone pair of electrons on the pyridine nitrogen. This forms a positively charged complex, which severely deactivates the ring towards further electrophilic attack, effectively shutting down the reaction.[4][6]

Alternative Reactions:

  • O-Acylation/O-Alkylation: The hydroxyl group at C5 is a prime site for nucleophilic attack. Reactions with acyl halides/anhydrides or alkyl halides under basic conditions will readily lead to O-acylation or O-alkylation, respectively. A general protocol for O-alkylation is described in the synthesis of 5-hydroxy-2-methylpyridine derivatives.[9]

  • Radical Alkylation: For C-alkylation, alternative strategies such as the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring, are more effective.[10]

Conclusion

The electrophilic substitution reactions of this compound are primarily dictated by the powerful activating and ortho-directing effects of the C5-hydroxyl group. This leads to a strong preference for substitution at the C4 and C6 positions. While standard protocols for halogenation and nitration can be successfully applied with careful control of reaction conditions, classical Friedel-Crafts reactions are generally not viable due to catalyst inhibition by the pyridine nitrogen. These application notes provide a solid foundation for chemists to effectively utilize this valuable building block in the synthesis of complex molecular architectures.

References

  • Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?.
  • PubChem. (n.d.). This compound.
  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine.
  • ACS Publications. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • RSC Publishing. (2012). Reactions of substituted pyridines with electrophilic boranes. Dalton Transactions.
  • YouTube. (2018). Electrophilic Aromatic Substitutions of Heteroaromatics.
  • National Institutes of Health. (n.d.). Radical chain monoalkylation of pyridines.
  • ResearchGate. (n.d.). Proposed chain mechanism for the alkylation of N-methoxypyridinium salts.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxypyridines and Palladium Catalysis

Methoxypyridines are a class of heterocyclic compounds of immense interest to researchers in medicinal chemistry and materials science. The pyridine core is a ubiquitous motif in pharmaceuticals, and the methoxy group, a powerful hydrogen bond acceptor and electron-donating group, significantly influences molecular properties such as solubility, metabolic stability, and target engagement. The precise functionalization of the methoxypyridine scaffold is therefore a critical task in the development of novel drugs and advanced materials.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions offer a level of precision and functional group tolerance that is unmatched by classical methods. However, the application of these methodologies to methoxypyridine substrates is not without its challenges. The pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3] Furthermore, the position of the electron-donating methoxy group can significantly alter the electronic properties of the pyridine ring, affecting the rates of key mechanistic steps like oxidative addition and reductive elimination.[4]

This comprehensive guide provides detailed application notes and field-proven protocols for the most critical palladium-catalyzed reactions of methoxypyridines. As a Senior Application Scientist, the aim is not merely to list procedural steps, but to provide the underlying scientific rationale, enabling researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

I. Foundational Cross-Coupling Reactions: The Workhorses of Synthesis

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the cornerstones of modern synthetic chemistry. This section provides detailed protocols and key insights for applying these reactions to methoxypyridine substrates.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for creating biaryl structures by coupling a halide with a boronic acid or ester.[5] For methoxypyridines, this reaction is essential for introducing aryl or heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is paramount. For electron-rich methoxypyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required. These ligands form stable, monoligated Pd(0) species that are highly active in the oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[6]

  • Base and Solvent: A common challenge is the solubility of the inorganic base (e.g., K₃PO₄, K₂CO₃). Using a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often optimal. The base resides primarily in the aqueous phase, while the organic substrate and catalyst are in the organic phase, facilitating the reaction at the interface.[7]

  • Leaving Group: The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[8] While chloro-methoxypyridines are often more economical, they typically require more active catalyst systems and higher reaction temperatures.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine with an Arylboronic Acid

This protocol is adapted from established methods and can be generalized for other methoxypyridine substrates.[2]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Reaction: Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling

reagents Combine Halide, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify (Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines.[9][10] Its application to methoxypyridines is crucial for introducing amine functionalities, which are prevalent in biologically active molecules.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is highly dependent on the nature of the amine. For primary aliphatic amines and anilines, bulky biarylphosphine ligands like BrettPhos and RuPhos are often effective.[6] For more challenging couplings, such as with secondary amines or ammonia equivalents, more specialized ligands may be necessary.

  • Base Strength and Solubility: The base not only deprotonates the amine but also participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] The solubility of the base is critical; LHMDS is often more soluble in ethereal solvents than NaOtBu.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard. The choice can influence reaction rates and catalyst stability.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

This protocol, based on comparative studies, provides a robust starting point for the amination of various halo-methoxypyridines.[6]

Materials:

  • Halo-methoxypyridine (e.g., 2-chloro-4-methoxypyridine) (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • RuPhos (4 mol%)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add NaOtBu (1.4 eq) and the halo-methoxypyridine (1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M. Finally, add the amine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate. Wash the combined organic filtrates with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 L-Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_add->pd2_complex amine_coord Amine Coordination / Deprotonation pd2_complex->amine_coord HNR'R'' / Base amido_complex L-Pd(II)(Ar)(NR'R'') amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C. Sonogashira Coupling: Accessing Alkynylpyridines

The Sonogashira coupling provides a powerful method for installing alkyne moieties onto the pyridine ring by reacting a halide with a terminal alkyne.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like PdCl₂(PPh₃)₂ is often used in conjunction with a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[14]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used both as a base and often as the solvent.[15] The base is crucial for deprotonating the terminal alkyne.

  • Copper-Free Variants: A common side reaction is the Glaser homocoupling of the terminal alkyne, which is promoted by the copper catalyst and oxygen. To avoid this, copper-free Sonogashira protocols have been developed, often requiring stronger bases or more specialized ligands.[2]

Detailed Protocol: Sonogashira Coupling of 3-Bromo-5-methoxypyridine with a Terminal Alkyne

This protocol is a generalized procedure based on established methods.[15]

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous, degassed)

  • Anhydrous solvent (e.g., THF or Toluene, if not using amine as solvent)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-5-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the ammonium salt, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ReactionTypical Pd SourceTypical Ligand(s)Typical Base(s)Typical Solvent(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄Buchwald ligands, PPh₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂OBase solubility is critical; bulky ligands for chloro-substrates.
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands, XantphosNaOtBu, LHMDS, K₃PO₄Toluene, DioxaneLigand choice depends on amine; requires strictly anhydrous conditions.
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEAEt₃N, THFCopper co-catalyst can lead to alkyne homocoupling.
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, AcetonitrileRegioselectivity can be an issue with certain alkenes.
Cyanation Pd₂(dba)₃, Pd(OAc)₂Buchwald ligands, dppfZn(CN)₂, K₄[Fe(CN)₆]DMF, Dioxane, H₂O/THFCyanide can poison the catalyst; slow addition or less soluble sources are key.[16][17]

Table 1: Comparative Overview of Common Palladium-Catalyzed Cross-Coupling Reactions for Methoxypyridines

II. Advanced Functionalization: C-H Activation

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocycles without the need for pre-installed halides or triflates.[18] For methoxypyridines, the pyridine nitrogen can act as an internal directing group, guiding the palladium catalyst to activate a C-H bond at the C2 position.

Causality Behind Experimental Choices:

  • Directing Group Ability: The lone pair on the pyridine nitrogen coordinates to the palladium(II) catalyst, forming a palladacycle intermediate that positions the catalyst for C-H cleavage at the ortho (C2) position.[19][20]

  • Oxidant: These reactions are typically oxidative couplings, requiring a stoichiometric oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[21]

  • Regioselectivity: The directing effect of the nitrogen is strong, usually leading to high selectivity for functionalization at the C2 position. Steric hindrance from substituents can sometimes direct the reaction to other positions.

Conceptual Protocol: C-H Arylation of 2-Methoxypyridine

This protocol is conceptual, based on established methods for C-H activation of pyridine derivatives.[21] Optimization for specific methoxypyridine isomers is essential.

Materials:

  • 2-Methoxypyridine (1.0 eq)

  • Aryl iodide or bromide (coupling partner) (2-3 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 eq)

  • Pivalic acid (PivOH) (as an additive, 0.5 eq)

  • High-boiling solvent (e.g., 1,2-dichloroethane or o-xylene)

  • Sealed reaction vessel

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine 2-methoxypyridine (1.0 eq), the aryl halide (2-3 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq), and PivOH (0.5 eq).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 120-140 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

C-H Activation and Functionalization Pathway

start Methoxypyridine + Pd(II) Catalyst coordination N-Coordination start->coordination cmd Concerted Metalation- Deprotonation (C-H Cleavage) coordination->cmd palladacycle Palladacycle Intermediate cmd->palladacycle coupling Reaction with Coupling Partner palladacycle->coupling reductive_elim Reductive Elimination coupling->reductive_elim product Functionalized Methoxypyridine reductive_elim->product reoxidation Pd(0) -> Pd(II) Reoxidation reductive_elim->reoxidation Oxidant reoxidation->start

Caption: General pathway for directed C-H activation of methoxypyridines.

III. Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues encountered in palladium-catalyzed reactions of methoxypyridines and their solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Yield 1. Catalyst deactivation (oxygen sensitivity, pyridine inhibition).[3]2. Impure reagents (especially amines, boronic acids).3. Insufficiently inert atmosphere.4. Suboptimal ligand or base choice.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.2. Purify reagents before use.3. Screen a panel of bulky, electron-rich ligands (e.g., Buchwald ligands).4. Verify base strength and solubility in the chosen solvent.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to high temperature.2. Insufficient ligand to stabilize the Pd(0) species.3. Presence of oxygen.1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio.3. Improve degassing procedures.
Homocoupling of Coupling Partner 1. (Suzuki) Presence of oxygen leading to oxidative coupling of boronic acid.2. (Sonogashira) Copper-catalyzed Glaser coupling.1. Ensure the reaction is strictly anaerobic.2. For Sonogashira, consider a copper-free protocol or use an amine base that complexes strongly with copper.
Dehalogenation of Starting Material 1. Presence of a proton source (water, impurities).2. Certain ligands or solvents can promote this side reaction.1. Use rigorously dried solvents and reagents.2. Screen different solvents; for example, toluene may be less prone to dehalogenation than DMF in some cases.

Table 2: Common Troubleshooting Scenarios

IV. Conclusion

Palladium catalysis offers an unparalleled toolkit for the precise and efficient functionalization of methoxypyridines. Success in these transformations hinges on a deep understanding of the interplay between the substrate's electronic properties, the choice of ligand, and the reaction conditions. The protocols and insights provided in this guide are designed to empower researchers to not only execute these reactions reliably but also to rationally troubleshoot and adapt them for the synthesis of novel and complex molecular architectures. By appreciating the causality behind each experimental parameter, scientists can unlock the full potential of palladium catalysis in their pursuit of innovation in drug discovery and materials science.

V. References

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  • BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem Application Notes.

  • Kim, J., & Chang, S. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254–9256. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 136(39), 13898–13901. [Link]

  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem Application Notes.

  • A new palladium catalyst system for the cyanation of aryl chlorides. (2025). ResearchGate.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Application Notes.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem Technical Support.

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Manzoor, S., et al. (2020). Substrate scope for Mizoroki–Heck coupling reaction. Reaction conditions. ResearchGate. [Link]

  • Al-Masum, M. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Molecules, 22(5), 795. [Link]

  • Ajesh, P., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(18), 11181-11202. [Link]

  • Jensen, K. H., & Sigman, M. S. (2010). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 15(7), 4799–4815. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Barluenga, J., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science, 9(10), 2841–2850. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. (2008). PubMed. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Dalton Transactions, 50(40), 14213-14221. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts, 11(11), 1346. [Link]

  • Heck reaction. (2023). In Wikipedia. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]

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  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. BenchChem Application Notes.

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem Application Notes.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Catalysis, 12(15), 9474–9484. [Link]

  • Approaches to the Heck reaction on challenging substrates. (2021). ResearchGate.

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022). ACS Catalysis, 12(22), 14047–14055. [Link]

  • Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. (2015). The Journal of Organic Chemistry, 80(5), 2827–2834. [Link]

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Sources

Application Notes & Protocols: Synthesis and Evaluation of 5-Hydroxy-2-methoxypyridine Analogs for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Specifically, functionalized hydroxypyridines are of significant interest in the development of novel antiviral agents due to their diverse biological activities against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and various coronaviruses.[1][2][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 5-hydroxy-2-methoxypyridine, a key intermediate, and its subsequent derivatization to generate a library of analogs for antiviral screening. Furthermore, we present a standardized protocol for evaluating the antiviral efficacy of these synthesized compounds using a cell-based cytopathic effect (CPE) reduction assay.

Introduction: The Rationale for Pyridine Analogs in Antiviral Research

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents. Heterocyclic compounds, particularly those containing a pyridine ring, have proven to be a rich source of lead structures in drug discovery.[1][3] The pyridine nucleus is a "privileged scaffold," capable of interacting with a variety of biological targets through hydrogen bonding, π-π stacking, and dipole interactions.

The this compound core is a particularly attractive starting point for analog synthesis. The hydroxyl group at the 5-position serves as a versatile handle for introducing diverse substituents via etherification or esterification, allowing for systematic exploration of the structure-activity relationship (SAR).[6] The methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing its binding characteristics and pharmacokinetic properties. The overarching goal is to synthesize a library of analogs where modifications at the 5-position probe the chemical space necessary for potent and selective inhibition of viral replication.

Synthetic Strategy and Core Synthesis

A robust and efficient synthesis of the this compound core is paramount. A common and effective strategy involves the selective demethylation of a readily available precursor, 2,5-dimethoxypyridine.

Retrosynthetic Analysis

The primary disconnection point is the methyl group of the 5-hydroxy moiety, leading back to 2,5-dimethoxypyridine. This precursor is commercially available or can be synthesized from 2-amino-5-methoxypyridine.[7] Selective demethylation is the key transformation.

Key Transformation: Selective Demethylation

Achieving selective demethylation at the 5-position while preserving the 2-methoxy group is critical. The choice of demethylating agent is crucial and depends on the electronic nature of the methoxy groups. Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are often effective but can sometimes lack selectivity.[8] Nucleophilic reagents, such as lithium tri-sec-butylborohydride (L-Selectride), can offer superior chemoselectivity for certain methoxypyridine derivatives.[9]

Protocol: Synthesis of this compound (Core Scaffold)

This protocol details the selective demethylation of 2,5-dimethoxypyridine using L-Selectride, a method known for its chemoselectivity.[9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,5-Dimethoxypyridine≥98%Sigma-AldrichStore under inert gas.
L-Selectride1.0 M in THFSigma-AldrichHighly flammable, pyrophoric potential. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeRequired for reaction.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
1 M Hydrochloric Acid (HCl)ACS GradeVWRFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor workup.
Brine (Saturated NaCl)ACS GradeVWRFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2,5-dimethoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum will show the disappearance of one methoxy singlet and the appearance of a broad singlet for the hydroxyl proton.

Synthesis of Analogs: Derivatization of the Core

The hydroxyl group of the core scaffold is the primary site for derivatization. Williamson ether synthesis is a reliable method for introducing a wide variety of alkyl and aryl substituents.

Protocol: General Procedure for O-Alkylation

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundSynthesized-Core scaffold.
Alkyl/Benzyl Halide (R-X)VariousSigma-Aldriche.g., Benzyl bromide, 4-fluorobenzyl chloride.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv®EMD MilliporeSolvent.

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[6]

  • Reagent Addition: Stir the suspension at room temperature for 20 minutes, then add the desired alkyl or benzyl halide (1.1 eq) dropwise.[6]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. Reactions are typically complete in 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired analog.

Table of Synthesized Analogs (Example Data):

Compound IDR-GroupYield (%)Purity (LC-MS)
AN-001Benzyl85%>98%
AN-0024-Fluorobenzyl82%>99%
AN-0032-Naphthylmethyl78%>97%
AN-004Propargyl91%>98%

Protocol: Antiviral Activity Screening

The antiviral activity of the synthesized analogs can be determined using a Cytopathic Effect (CPE) inhibition assay.[10][11] This assay measures the ability of a compound to protect host cells from virus-induced death or morphological changes.[10][11]

Principle

Viral infection often leads to observable damage to host cells, known as CPE.[10] Antiviral compounds inhibit viral replication, thus protecting the cells from CPE and maintaining their viability.[11] Cell viability is quantified using a colorimetric reagent (e.g., MTS or Neutral Red), and the concentration of the compound that protects 50% of the cells from CPE (EC₅₀) is determined.[12][13]

Step-by-Step Methodology
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) into 96-well microtiter plates at a pre-determined density to achieve ~90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the synthesized analogs in cell culture medium. A typical starting concentration is 100 µM, with 8-10 two-fold or three-fold dilutions.

  • Treatment: After 24 hours of cell incubation, remove the old medium and add the diluted compounds to the respective wells. Include wells for "cell control" (medium only) and "virus control" (medium only at this stage).

  • Infection: Immediately add the virus suspension at a specific Multiplicity of Infection (MOI) to all wells except the "cell control" wells. The MOI should be optimized to cause 80-100% CPE in the "virus control" wells within 48-72 hours.[13][14]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the required duration (e.g., 72 hours for SARS-CoV-2).[11]

  • Viability Assessment: At the end of the incubation period, add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS)) to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Cytotoxicity Assessment: In parallel, run a similar plate without the virus to determine the 50% cytotoxic concentration (CC₅₀) of the compounds.

Data Analysis
  • Normalize the absorbance data to the cell control (100% viability) and virus control (0% viability) wells.

  • Plot the percentage of CPE inhibition versus the compound concentration.

  • Calculate the EC₅₀ and CC₅₀ values by fitting the data to a four-parameter dose-response curve (non-linear regression) using software like GraphPad Prism.

  • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Hypothetical Antiviral Data:

Compound IDEC₅₀ (µM) vs. HCoV-229ECC₅₀ (µM) in A549 cellsSelectivity Index (SI)
AN-00112.5>100>8
AN-0025.2>100>19.2
AN-00328.1>100>3.5
AN-0048.985.39.6
Remdesivir0.75>50>66.7

Conclusion and Future Directions

This guide outlines a systematic approach for the synthesis and antiviral evaluation of this compound analogs. The provided protocols offer a robust framework for generating compound libraries and identifying initial hits. Structure-activity relationship studies based on the screening data will guide the design of next-generation analogs with improved potency and selectivity.[15][16] Promising compounds identified through this workflow can be advanced to further mechanistic studies, ADME/Tox profiling, and ultimately, in vivo efficacy models. The versatility of the pyridine scaffold ensures that this line of research holds significant potential for the discovery of novel antiviral therapeutics.[1][4]

References

  • Mini-Reviews in Medicinal Chemistry. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science.
  • PubMed. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). National Center for Biotechnology Information.
  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay.
  • ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC.
  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research.
  • ResearchGate. (n.d.). Representative examples of antiviral activity of compounds containing pyridine as the basic unit.
  • Bio-protocol. (n.d.). 2.8. Cytopathic Effect (CPE) Reduction Assay.
  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE).
  • National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
  • ResearchGate. (n.d.). Chemoselective Demethylation of Methoxypyridine.
  • National Center for Biotechnology Information. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives.
  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
  • ResearchGate. (n.d.). The schematic representation concerning the antiviral activity of....
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses.
  • PubMed. (1978). Selective demethylation of polymethoxyxanthones with aqueous piperidine. National Center for Biotechnology Information.
  • PubMed. (n.d.). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubMed. (n.d.). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PMC.
  • Frontiers. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase.
  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • ResearchGate. (n.d.). Selective demethylation and acetylation of phenanthrenequinones. Reagents and conditions.

Sources

Leveraging 5-Hydroxy-2-methoxypyridine for the Design and Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus of modern drug discovery.[1] A significant portion of FDA-approved small molecule kinase inhibitors feature a heterocyclic core, with the pyridine ring being a privileged scaffold.[1][2] This is largely due to the pyridine nitrogen's ability to act as a hydrogen bond acceptor, effectively "hinge-binding" to the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[3][4]

This guide focuses on the utility of 5-Hydroxy-2-methoxypyridine (CAS: 51834-97-0)[5], a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. The unique arrangement of its functional groups—a hydroxyl group, a methoxy group, and the core pyridine nitrogen—offers medicinal chemists a powerful platform for crafting potent and selective inhibitors through multifaceted derivatization strategies.

The strategic advantages of this scaffold are threefold:

  • The 5-Hydroxyl Group: This serves as a primary handle for introducing a vast array of side chains via O-alkylation or O-arylation. These side chains can be designed to occupy hydrophobic pockets or form additional interactions within the ATP binding site, thereby enhancing potency and modulating selectivity. The hydroxyl group itself can also act as a crucial hydrogen bond donor.

  • The 2-Methoxy Group: Positioned ortho to the ring nitrogen, this group influences the electronic properties of the scaffold and can act as a hydrogen bond acceptor. Furthermore, the methoxy group can enhance solubility and metabolic stability, key pharmacokinetic properties in drug development.[1][6]

  • The Pyridine Nitrogen: As the foundational hinge-binding element, it anchors the inhibitor within the kinase active site, providing the high-affinity interaction necessary for potent inhibition.[3]

These application notes provide a detailed exploration of synthetic strategies and step-by-step protocols to effectively utilize this compound in kinase inhibitor discovery programs.

Core Synthetic Strategies and Workflows

The functionalization of this compound can be approached through several robust synthetic routes. The choice of strategy depends on the desired final structure, particularly on whether the diversification occurs at the 5-position oxygen or on the pyridine core itself.

G start This compound pathA Pathway A: Functionalization of 5-OH Group start->pathA pathB Pathway B: Core Modification via Cross-Coupling start->pathB o_alkylation O-Alkylation (Williamson Ether Synthesis) pathA->o_alkylation o_arylation O-Arylation (Buchwald-Hartwig / Ullmann) pathA->o_arylation halogenation Core Halogenation (e.g., Bromination) pathB->halogenation inhibitorA Kinase Inhibitor Scaffold (Ether-Linked) o_alkylation->inhibitorA o_arylation->inhibitorA suzuki Suzuki-Miyaura Cross-Coupling halogenation->suzuki inhibitorB Kinase Inhibitor Scaffold (Biaryl) suzuki->inhibitorB

Caption: Overview of synthetic strategies using this compound.

Pathway A: Functionalization of the 5-Hydroxyl Group

This is the most direct approach, leveraging the nucleophilicity of the hydroxyl group to introduce diverse substituents.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This classic and reliable method is used to form an ether linkage, attaching an alkyl group to the 5-position. This protocol is adapted from established procedures for similar hydroxy-pyridine scaffolds.[7][8]

Rationale: The reaction proceeds via deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction. Anhydrous polar aprotic solvents like DMF or THF are chosen to solvate the cation of the base and avoid interference with the nucleophile.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl Halide (e.g., Benzyl bromide, 4-(2-chloroethyl)morpholine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous K₂CO₃ (2.0 eq) to the solution. If using NaH (1.2 eq), add it portion-wise at 0 °C.

  • Activation: Stir the suspension at room temperature for 30 minutes (or at 0 °C for 15 minutes if using NaH) to allow for the formation of the pyridin-oxide salt.

  • Reagent Addition: Add the desired alkyl halide (1.1 - 1.3 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc gradient) to afford the pure 5-alkoxy-2-methoxypyridine derivative.

Data Presentation:

Alkyl Halide (R-X)BaseTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃60685-95
Ethyl IodideK₂CO₃60880-90
4-(2-chloroethyl)morpholineNaH801265-75

Trustworthiness: The protocol's success can be validated at each stage. Complete consumption of the starting material is monitored by TLC. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pathway B: Core Modification via Palladium-Catalyzed Cross-Coupling

To build more complex biaryl or heteroaryl structures, a halogen atom must first be installed on the pyridine core, which then serves as a handle for cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a halogenated this compound intermediate with a boronic acid or ester.

Rationale: This reaction cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst. A degassed solvent is critical to prevent oxidation of the Pd(0) catalyst.

G setup 1. Setup Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Schlenk Flask. degas 2. Degas Evacuate and backfill with inert gas (3x). Add degassed solvent. setup->degas react 3. Reaction Heat mixture to 80-100 °C. Monitor by TLC/LC-MS. degas->react workup 4. Work-up Cool, dilute with EtOAc/Water. Separate organic layer. react->workup purify 5. Purification Dry, concentrate, and purify by column chromatography. workup->purify product Final Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.[9]

Materials:

  • Halogenated this compound (e.g., 4-bromo-5-hydroxy-2-methoxypyridine) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Step-by-Step Methodology:

  • Pre-reaction Setup: In a Schlenk flask, combine the halogenated pyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl kinase inhibitor scaffold.

Application in Kinase Inhibitor Design: A Conceptual Model

The derivatives synthesized from this compound are well-suited to bind to the ATP pocket of many kinases. The core makes key interactions, while the appended groups can be optimized to achieve selectivity and potency.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyridine_N Pyridine N pyridine_N->hinge H-Bond methoxy_O 2-Methoxy methoxy_O->gatekeeper Steric/Polar Interaction ether_O 5-O-R Linker ether_O->solvent_front Vector towards Solvent R_group R-Group (from Alkylation/ Arylation) R_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Conceptual binding mode of a 5-alkoxy-2-methoxypyridine inhibitor.

This model illustrates how the different parts of the molecule can be rationally designed:

  • The Pyridine Nitrogen engages the hinge region via a critical hydrogen bond.

  • The 2-Methoxy Group can interact with the gatekeeper residue, influencing selectivity.

  • The R-Group , introduced via the protocols above, can be tailored to fit into a nearby hydrophobic pocket, a common strategy for increasing affinity.

By systematically modifying the R-group using the provided protocols, researchers can conduct Structure-Activity Relationship (SAR) studies to optimize their compounds for a specific kinase target.[10]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols detailed in this document provide a robust and flexible foundation for accessing a wide range of derivatives through functionalization of the hydroxyl group or modification of the pyridine core. By applying these methods, researchers in drug discovery can efficiently generate libraries of compounds for screening and optimization, accelerating the development of next-generation targeted therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.
  • Al-Warhi, T., Sabt, A., Al-Shar'i, N. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Sanea, M. M., & El-Emam, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7800.
  • Ciordia, M., Al-Mulla, H., Al-Khawaja, A., Dunbar, A., Toth, R., & G-Fernandez, A. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. bioRxiv.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.
  • O'Reilly, M., Bell, A., & Burt, C. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2363–2417.
  • Schopfer, U., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(11), 7476–7494.
  • Baskin, R., Majumder, A., & Sayeski, P. P. (2010). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. Current Medicinal Chemistry, 17(36), 4551–4558.

Sources

Application Notes and Protocols for the Characterization of 5-Hydroxy-2-methoxypyridine by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxy-2-methoxypyridine in Research and Development

This compound is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its substituted pyridine ring serves as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The precise structural elucidation and purity assessment of this compound are paramount to ensure the reliability and reproducibility of downstream applications.

This comprehensive technical guide provides detailed, field-proven protocols for the characterization of this compound using two of the most powerful analytical techniques in modern chemistry: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for quality control and structural verification.

Part 1: Purity Assessment and Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an indispensable technique for determining the purity of this compound and for quantifying its presence in reaction mixtures or formulated products. The method described below is based on established principles for the analysis of pyridine derivatives and is optimized for excellent peak shape and resolution.[1][2][3]

Causality Behind Experimental Choices in HPLC Method Development

The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides effective retention for aromatic compounds like this compound.[4][5] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure the elution of both the main analyte and any potential impurities with varying polarities. Formic acid serves to protonate the pyridine nitrogen, leading to improved peak symmetry and minimizing tailing by reducing interactions with residual silanol groups on the silica support.[3][4] The detection wavelength is selected based on the UV absorbance maxima of similar aromatic structures, ensuring high sensitivity.[1][5]

Experimental Protocol: RP-HPLC Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the same diluent.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 270 nm
Injection Volume 10 µL

3. Data Analysis and Interpretation:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

  • For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Column C18 Column Separation Inject->Column Detect UV Detection (270 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity/% Assay Integrate->Calculate

Caption: A streamlined workflow for the HPLC analysis of this compound.

Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment of this compound.

Expert Insights into NMR Sample Preparation and Spectral Interpretation

The choice of deuterated solvent is critical in NMR. DMSO-d₆ is often preferred for polar compounds containing hydroxyl groups as it slows down the proton exchange of the -OH group, often allowing for the observation of its coupling to adjacent protons.[6] The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring. The expected chemical shifts and coupling constants provided below are based on data from structurally related pyridine derivatives and established NMR principles.[7][8][9]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16-641024-4096
Reference TMS (0 ppm) or residual solvent peak (2.50 ppm)TMS (0 ppm) or solvent peak (39.52 ppm)
Predicted NMR Spectral Data for this compound

¹H NMR (400 MHz, DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.1 - 7.3ddJ ≈ 8.5, 3.0
H-4~ 6.7 - 6.9dJ ≈ 8.5
H-6~ 7.8 - 8.0dJ ≈ 3.0
-OCH₃~ 3.8 - 4.0s-
-OHVariable (broad singlet)br s-

¹³C NMR (100 MHz, DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 160 - 165
C-3~ 110 - 115
C-4~ 120 - 125
C-5~ 145 - 150
C-6~ 140 - 145
-OCH₃~ 50 - 55
Visualizing the Structure for NMR Assignment

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Conclusion

The analytical protocols detailed in this application note provide a robust and reliable framework for the comprehensive characterization of this compound. By employing the described RP-HPLC method, researchers can confidently assess the purity and quantify this critical building block. The accompanying NMR protocols and predicted spectral data serve as an authoritative guide for the definitive structural elucidation of the molecule. Adherence to these methodologies will ensure high-quality, reproducible data, which is fundamental to the integrity of research and development in the pharmaceutical and chemical industries.

References

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Unknown. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded.
  • The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600).
  • Oregon State University. (n.d.). NMR Chemical Shifts.

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5-Hydroxy-2-methoxypyridine as a Novel Ligand in Coordination Chemistry: A Proposed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a forward-looking technical guide on the potential of 5-hydroxy-2-methoxypyridine (also known as 6-methoxypyridin-3-ol) as a versatile ligand in coordination chemistry. While the dedicated use of this specific pyridinol derivative in the synthesis of metal complexes is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of related pyridine-based ligands to propose its application in creating novel coordination compounds. We will explore its potential coordination modes, outline detailed protocols for the synthesis and characterization of its prospective metal complexes, and discuss potential applications in catalysis and medicinal chemistry. This guide is intended to serve as a foundational resource for researchers venturing into the unexplored territory of this compound coordination chemistry.

Introduction: The Untapped Potential of this compound

The pyridine scaffold is a cornerstone in medicinal and coordination chemistry, with its derivatives being integral to numerous FDA-approved drugs and catalytic systems[1][2]. The unique electronic properties and versatile substitution patterns of pyridines allow for the fine-tuning of the steric and electronic environment of a metal center in a coordination complex[3][4]. This compound (Chemical Formula: C₆H₇NO₂, Molecular Weight: 125.13 g/mol ) presents an intriguing, yet largely unexplored, candidate for ligand design.

This molecule offers multiple potential coordination sites: the pyridine nitrogen, the hydroxyl oxygen, and the methoxy oxygen. This multifunctionality suggests the possibility of it acting as a monodentate, bidentate, or even a bridging ligand, leading to a rich variety of potential coordination geometries and complex stabilities. The interplay between the electron-donating methoxy group and the potentially acidic hydroxyl group can significantly influence the electronic properties of the resulting metal complexes.

This guide will provide the necessary theoretical framework and practical protocols to pioneer the use of this compound in coordination chemistry.

Ligand Properties and Proposed Coordination Modes

This compound is a commercially available, off-white to faint yellow crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇NO₂PubChem
Molecular Weight 125.13 g/mol PubChem
Synonyms 6-Methoxypyridin-3-olPubChem
CAS Number 51834-97-0PubChem

The coordination behavior of this compound is anticipated to be versatile. Below are the proposed coordination modes, which form the basis for the subsequent synthetic protocols.

G cluster_ligand This compound cluster_modes Proposed Coordination Modes L C₆H₇NO₂ M1 Monodentate (N-coordination) L->M1 Primary amine coordination M2 Bidentate (N,O-chelation) L->M2 Deprotonation of hydroxyl group M3 Bridging (μ₂-O) L->M3 Coordination to two metal centers

Caption: Proposed coordination modes of this compound.

Experimental Protocols: Synthesis and Characterization

The following protocols are designed as a starting point for the synthesis and characterization of novel metal complexes of this compound. These are based on established methods for similar pyridine-based ligands.

General Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol outlines a general procedure for the synthesis of a potential copper(II) complex.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask with stirring.

  • Deprotonation (for chelation): Add triethylamine (2 mmol) to the solution to deprotonate the hydroxyl group. Stir for 15 minutes at room temperature. The formation of the pyridinolate anion can be crucial for chelation.

  • Metal Salt Addition: In a separate flask, dissolve CuCl₂ (1 mmol) in anhydrous methanol (10 mL).

  • Reaction: Slowly add the copper(II) chloride solution to the ligand solution dropwise with constant stirring. A color change is expected upon complex formation.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and precipitate the complex by adding diethyl ether.

  • Purification: Wash the solid product with small portions of cold methanol and diethyl ether to remove unreacted starting materials.

  • Drying: Dry the resulting complex under vacuum.

G start Start dissolve_ligand Dissolve Ligand in Methanol start->dissolve_ligand deprotonate Add Triethylamine (Deprotonation) dissolve_ligand->deprotonate mix Mix Ligand and Metal Solutions deprotonate->mix dissolve_metal Dissolve CuCl₂ in Methanol dissolve_metal->mix reflux Reflux for 2-4 hours mix->reflux isolate Isolate Product (Filtration/Precipitation) reflux->isolate purify Wash with Solvents isolate->purify dry Dry under Vacuum purify->dry end End dry->end

Caption: Workflow for the synthesis of a Copper(II)-5-hydroxy-2-methoxypyridine complex.

Characterization Techniques

Thorough characterization is essential to elucidate the structure and properties of the newly synthesized complexes.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Identify coordination sites.Shift in the C=N stretching frequency of the pyridine ring upon coordination. Disappearance of the broad O-H stretch upon deprotonation and chelation.
UV-Vis Spectroscopy Study electronic transitions.Appearance of new absorption bands corresponding to d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands.
¹H and ¹³C NMR Spectroscopy Determine the structure of diamagnetic complexes.Shifts in the proton and carbon signals of the pyridine ring upon coordination.
Elemental Analysis (CHN) Confirm the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
Mass Spectrometry (ESI-MS) Determine the molecular weight of the complex.Observation of the molecular ion peak corresponding to the synthesized complex.
X-ray Crystallography Determine the single-crystal structure.Provides definitive information on bond lengths, bond angles, and the coordination geometry of the metal center.

Potential Applications

The unique electronic and structural features of this compound complexes could lead to applications in various fields.

Catalysis

Transition metal complexes with pyridine-based ligands are widely used as catalysts in organic synthesis[5]. The electronic properties of the this compound ligand, tunable through the hydroxyl and methoxy groups, could be exploited in various catalytic reactions.

  • Oxidation Reactions: The redox-active nature of many transition metals, combined with the stabilizing effect of the pyridine ligand, could lead to efficient catalysts for oxidation reactions, such as the oxidation of alcohols or alkenes.

  • Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond formation. A this compound ligand could modulate the catalytic activity and selectivity in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Medicinal Chemistry

Coordination compounds have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial drugs. The pyridine moiety is a common feature in many biologically active molecules[6][7].

  • Anticancer Agents: Platinum(II) and Ruthenium(II) complexes are known for their anticancer properties. The introduction of this compound as a ligand could lead to novel compounds with enhanced cellular uptake and targeted cytotoxicity.

  • Antimicrobial Agents: The chelation of metal ions is a known strategy to enhance the antimicrobial activity of organic compounds. Complexes of copper(II), zinc(II), and other transition metals with this ligand could exhibit potent activity against various bacterial and fungal strains.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the design of novel coordination compounds. Its multifunctional nature allows for diverse coordination modes, potentially leading to complexes with unique structural and electronic properties. The protocols and potential applications outlined in this guide are intended to stimulate research in this nascent area. Future work should focus on the systematic synthesis of a library of its metal complexes, thorough characterization of their properties, and screening for catalytic and biological activities. The exploration of this compound in coordination chemistry holds the potential to unlock new frontiers in catalysis and drug discovery.

References

  • PubChem. This compound.
  • D. S. D. Martin, P. F. F. de Aguiar, and V. F. Ferreira, "Pyridine-Based Ligands in Catalysis: A Practical Approach," Molecules, vol. 25, no. 10, p. 2459, May 2020. [Link]
  • C. Kaes, A. Katz, and M. W. Hosseini, "Bipyridine: The Most Widely Used Ligand. A Review of Molecules Containing Bipyridine," Chemical Reviews, vol. 100, no. 10, pp. 3553–3590, Oct. 2000. [Link]
  • A. K. Sharma, L. K. Sharma, and P. K. Sharma, "Pyridine: A Versatile Nucleus in Medicinal Chemistry," Journal of the Indian Chemical Society, vol. 97, no. 10, pp. 1611–1635, Oct. 2020. [Link]
  • G. Chelucci, "Pyridine and its derivatives in catalysis," Coordination Chemistry Reviews, vol. 257, no. 13-14, pp. 1887–1926, Jul. 2013. [Link]
  • N. D. P. Singh, A. K. Singh, and L. K. Singh, "Pyridine Scaffolds in Approved Drugs," RSC Medicinal Chemistry, vol. 12, no. 3, pp. 364–388, 2021. [Link]
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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • A review on the medicinal importance of pyridine derivatives.

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Knoevenagel condensation with methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Execution of the Knoevenagel Condensation with Methoxypyridine Derivatives for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Methoxypyridine Scaffolds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, celebrated for its operational simplicity and high atom economy.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product. When applied to methoxy-substituted pyridinecarboxaldehydes, the Knoevenagel condensation unlocks a versatile and powerful route to a class of compounds of significant interest in medicinal chemistry.

Methoxypyridine moieties are prevalent in numerous pharmacologically active agents due to their ability to modulate physicochemical properties such as lipophilicity and metabolic stability, and to engage in crucial hydrogen bonding interactions with biological targets. The vinyl linkage created by the condensation serves as a key building block, enabling further functionalization or acting as a rigid spacer in molecular design. This guide provides a detailed exploration of the mechanistic nuances, practical protocols, and optimization strategies for performing the Knoevenagel condensation on methoxypyridine derivatives, empowering researchers to leverage this reaction for the efficient synthesis of high-value chemical intermediates.

Mechanistic Insights: The Electronic Interplay in Methoxypyridine Aldehydes

The success of the Knoevenagel condensation hinges on the electrophilicity of the carbonyl carbon and the acidity of the active methylene compound. In methoxypyridinecarboxaldehydes, a unique electronic interplay exists between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing pyridine ring nitrogen.

  • Pyridine Ring Activation: The nitrogen atom in the pyridine ring exerts an inductive and resonance electron-withdrawing effect. This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a standard benzaldehyde. Furthermore, the pyridine nitrogen's lone pair of electrons can act as a Brønsted base, activating the active methylene compound by facilitating proton abstraction.[1]

  • Methoxy Group Modulation: The methoxy group is a strong electron-donating group by resonance. Its effect on the reaction rate is highly dependent on its position relative to the aldehyde.

    • When ortho or para to the aldehyde, the methoxy group's electron-donating effect can partially counteract the activating effect of the pyridine ring, potentially slowing the reaction.

    • When meta to the aldehyde, its influence is primarily inductive and less pronounced.

This electronic tug-of-war necessitates careful selection of catalysts and reaction conditions to achieve optimal results.

Catalytic Pathways

Two primary mechanistic pathways are generally accepted, depending on the nature of the amine catalyst.[2][3]

  • Carbanion Pathway (General Base Catalysis): A weak base (e.g., pyridine, triethylamine) deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the methoxypyridinecarboxaldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product.[2][4]

  • Iminium Pathway (Amine Catalysis): With primary or secondary amines like piperidine, the catalyst can first react with the aldehyde to form a highly electrophilic iminium ion. This iminium ion is then attacked by the enolate of the active methylene compound. A subsequent rearrangement and elimination of the amine catalyst regenerates the catalyst and yields the final product.[2][3][5] This pathway often provides a lower energy route and can accelerate the reaction.[2]

Knoevenagel_Mechanism Fig. 1: Catalytic Pathways in Knoevenagel Condensation cluster_0 Carbanion Pathway cluster_1 Iminium Pathway A Active Methylene (Z-CH₂-Z') C Carbanion [Z-CH⁻-Z'] A->C Deprotonation B Base (B:) E Aldol Adduct C->E Nucleophilic Attack D Methoxypyridine Aldehyde (R-CHO) D->E F Final Product (R-CH=C(Z)Z') E->F Dehydration (-H₂O) G Methoxypyridine Aldehyde (R-CHO) I Iminium Ion [R-CH=NR'₂]⁺ G->I Condensation H Piperidine (R'₂NH) H->I K Adduct I->K Nucleophilic Attack J Carbanion [Z-CH⁻-Z'] J->K L Final Product (R-CH=C(Z)Z') K->L Elimination of Catalyst

Caption: Fig. 1: Catalytic Pathways in Knoevenagel Condensation.

Experimental Protocols & Methodologies

This section provides a robust, field-proven protocol for the Knoevenagel condensation of 4-methoxypyridine-2-carboxaldehyde with malononitrile. This specific example is chosen for its relevance in synthesizing precursors for biologically active molecules.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Key Hazards
4-Methoxypyridine-2-carboxaldehyde16744-81-3137.14Irritant
Malononitrile109-77-366.06Toxic, Irritant
Piperidine110-89-485.15Flammable, Toxic, Corrosive
Pyridine110-86-179.10Flammable, Toxic, Carcinogen
Ethanol (Absolute)64-17-546.07Flammable
Ethyl Acetate141-78-688.11Flammable, Irritant
Hexanes110-54-386.18Flammable, Irritant, Neurotoxin
Hydrochloric Acid (2M)7647-01-036.46Corrosive
Step-by-Step Protocol: Synthesis of 2-(4-methoxypyridin-2-ylmethylene)malononitrile

This protocol is an adaptation of the Doebner modification, utilizing pyridine as a solvent and a catalytic amount of piperidine to favor the iminium pathway for efficient condensation.[6][7][8]

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypyridine-2-carboxaldehyde (1.37 g, 10.0 mmol).

    • Add 20 mL of pyridine to dissolve the aldehyde. The use of pyridine as a solvent ensures a homogenous reaction mixture and also acts as a weak base.[2][4]

    • Add malononitrile (0.73 g, 11.0 mmol, 1.1 equivalents). Using a slight excess of the active methylene component ensures complete consumption of the limiting aldehyde.

    • Finally, add piperidine (0.1 mL, ~1.0 mmol, 0.1 equivalents) dropwise to the stirring solution. Piperidine is a more effective catalyst than pyridine for this transformation.[9]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 80-90 °C.

    • Allow the reaction to stir at this temperature for 2-4 hours. The reaction progress should be monitored every hour.

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.

    • Prepare a TLC plate (silica gel) and spot the starting aldehyde, the reaction mixture, and a co-spot.

    • Develop the plate using a solvent system such as 30% Ethyl Acetate in Hexanes.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the aldehyde has been completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold 2M hydrochloric acid (HCl) with vigorous stirring. This step protonates the pyridine and piperidine, making them water-soluble, and often causes the product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual impurities.

    • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

    • Expected Yield: 75-90%.

    • Characterization:

      • ¹H NMR: Expect characteristic peaks for the vinyl proton, aromatic protons of the pyridine ring, and the methoxy group protons.

      • IR: Look for a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and C=C stretch around 1600 cm⁻¹.

      • Mass Spec: Confirm the molecular weight of the product.

      • Melting Point: A sharp melting point indicates high purity.

Caption: Fig. 2: Experimental Workflow for Knoevenagel Condensation.

Troubleshooting and Optimization

A self-validating protocol requires an understanding of potential failure points.

Problem ObservedPotential CauseRecommended Solution
Low or No Reaction 1. Insufficiently active catalyst. 2. Low reaction temperature. 3. Deactivated aldehyde (e.g., due to oxidation).1. Use piperidine instead of a weaker base like triethylamine. 2. Increase temperature to reflux. 3. Use freshly distilled or purified aldehyde.
Formation of Side Products 1. Reaction run for too long. 2. Self-condensation of the active methylene compound. 3. Michael addition of a second active methylene unit.1. Monitor the reaction closely by TLC and stop it upon consumption of the aldehyde. 2. Add the base catalyst slowly at a lower temperature. 3. Use only a slight excess (1.05-1.1 eq) of the active methylene compound.
Difficult Product Isolation 1. Product is soluble in the acidic aqueous layer. 2. Product forms an oil instead of a solid.1. Ensure the aqueous layer is saturated with NaCl (brine) before extraction. Perform multiple extractions. 2. After concentrating the organic extract, try triturating the resulting oil with a non-polar solvent like hexanes or ether to induce crystallization.
Low Yield After Purification 1. Product loss during recrystallization. 2. Product is volatile or unstable on silica gel.1. Use a minimal amount of hot solvent for recrystallization and cool slowly. 2. If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.

Conclusion

The Knoevenagel condensation of methoxypyridine derivatives is a highly effective method for synthesizing valuable heterocyclic building blocks. By understanding the electronic interplay within the substrate and carefully controlling the reaction conditions—particularly the choice of catalyst and solvent—researchers can achieve high yields of the desired products. The protocol detailed herein provides a reliable and scalable starting point, while the troubleshooting guide offers practical solutions to common experimental challenges, ensuring the successful application of this pivotal reaction in the drug discovery and development pipeline.

References

  • Zare, A., & Hasaninejad, A. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
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  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13187–13201. [Link]
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  • Wikipedia contributors. (n.d.).
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  • Wang, Y.-F., et al. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. Polymers, 15(22), 4432. [Link]
  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
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  • Kumar, D., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2636-2647. [Link]
  • Uno, T., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84. [Link]
  • Various Authors. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Connected Papers. [Link]
  • Sharma, P., & Singh, R. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction.
  • Al-Haiza, M. A., et al. (2024). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Journal of Heterocyclic Chemistry. [Link]
  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. [Video]. YouTube. [Link]
  • Kumar, R., & Maurya, R. A. (2018). Recent Developments in Knoevenagel Condensation Reaction: A Review. International Journal of Chemical and Pharmaceutical Sciences, 9(2), 1-13. [Link]
  • NRO Chemistry. (2024, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. [Link]
  • J&K Scientific LLC. (2021, February 23).
  • Frolov, K. A., et al. (2020). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction.
  • Wang, G. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(19), 5985. [Link]
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. [Link]
  • Wang, J., et al. (2022). Knoevenagel Condensation Reaction for the Synthesis of π-Conjugated Molecules.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1507-1515. [Link]

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The Emerging Role of 5-Hydroxy-2-methoxypyridine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action is a cornerstone of modern agricultural science. Within this landscape, pyridine-based compounds have established themselves as a critical class of molecules, forming the structural core of numerous herbicides, fungicides, and insecticides.[1][2] This document explores the untapped potential of 5-Hydroxy-2-methoxypyridine as a versatile building block for the synthesis of next-generation agrochemicals. While not a widely documented precursor for current blockbuster products, its unique bifunctional nature—possessing both a nucleophilic hydroxyl group and an electron-donating methoxy group on a pyridine scaffold—presents a compelling platform for the development of innovative active ingredients. These application notes provide a forward-looking perspective, grounded in established chemical principles, to guide researchers in leveraging this promising intermediate for the discovery of novel crop protection solutions.

Introduction: The Preeminence of the Pyridine Ring in Agrochemicals

The pyridine ring is a privileged scaffold in agrochemical design.[1][2] Its presence in a molecule can impart favorable properties such as metabolic stability, systemic transport within the plant, and strong binding to target enzymes or receptors.[3] Many successful commercial agrochemicals feature a substituted pyridine core, including:

  • Herbicides: The synthetic auxin herbicides, such as picloram, clopyralid, and fluroxypyr, are prime examples where the pyridine carboxylic acid moiety is essential for their biological activity.[4][5][6][7][8]

  • Fungicides: Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, incorporates a 2-chloronicotinamide structure, demonstrating the utility of pyridine amides in combating fungal pathogens.[9][10]

  • Insecticides: The neonicotinoid class of insecticides, while facing regulatory scrutiny, has historically showcased the effectiveness of the pyridine ring in targeting the insect nervous system.[11]

The continuous innovation in this field relies on the exploration of novel pyridine-based starting materials that allow for diverse chemical modifications and the introduction of new functionalities. This compound is one such promising, yet under-explored, building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₇NO₂[12]
Molecular Weight 125.13 g/mol [12]
CAS Number 51834-97-0[12]
Appearance Crystalline powder[13]
pKa 9.69 ± 0.10 (Predicted)[13]
Solubility Soluble in many organic solvents

The hydroxyl group provides a reactive site for a variety of chemical transformations, while the methoxy group modulates the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic substitutions and influencing the reactivity of the other positions.

Synthetic Potential and Exemplary Protocols

The true value of this compound lies in its potential as a versatile intermediate. The hydroxyl and methoxy groups can be used as synthetic handles to construct more complex molecules with potential agrochemical activity.

O-Alkylation and O-Arylation: Building Ether Linkages

Ether linkages are common in many agrochemicals, contributing to their stability and influencing their lipophilicity. The hydroxyl group of this compound is an excellent nucleophile for Williamson ether synthesis.

Application: This reaction can be used to introduce a wide range of substituents, including those known to be part of a "toxophore" in certain classes of pesticides. For instance, attaching a substituted phenyl ring can lead to structures reminiscent of diphenyl ether herbicides.

Protocol 1: General Procedure for O-Alkylation of this compound

  • Objective: To synthesize a 5-alkoxy-2-methoxypyridine derivative.

  • Rationale: This protocol employs a strong base to deprotonate the hydroxyl group, forming a more potent nucleophile that readily reacts with an alkyl halide. The choice of an aprotic polar solvent like DMF facilitates the SN2 reaction.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification: Introducing Ester Functionality

Esterification of the hydroxyl group can be used to generate prodrugs or to modify the physical properties of the final compound, such as its solubility and soil mobility.

Application: This approach can be used to synthesize novel pyridine-based analogues of known agrochemicals that contain an ester moiety.

Protocol 2: Synthesis of a 2-methoxy-5-pyridinyl ester

  • Objective: To form an ester linkage at the 5-position of the pyridine ring.

  • Rationale: This protocol utilizes an acid chloride, which is highly reactive towards the hydroxyl group. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl generated during the reaction.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Proposed Synthetic Pathways to Novel Agrochemical Scaffolds

The following diagrams illustrate how this compound can be envisioned as a starting material for the synthesis of novel agrochemical candidates.

G A This compound B O-Alkylation (Protocol 1) with R-X A->B K2CO3, DMF C Esterification (Protocol 2) with R'COCl A->C Et3N, DCM D 5-Alkoxy-2-methoxypyridine (Herbicide/Fungicide Scaffold) B->D E 2-Methoxy-5-pyridinyl Ester (Pro-herbicide/Pro-fungicide) C->E

Caption: Synthetic utility of this compound.

Conclusion and Future Outlook

While the direct application of this compound in the synthesis of currently marketed agrochemicals is not prominent in the literature, its chemical structure presents a compelling case for its exploration as a versatile building block for future discoveries. The presence of two distinct and reactive functional groups on a biologically relevant pyridine scaffold offers synthetic chemists a valuable platform for creating diverse libraries of novel compounds for high-throughput screening.

The protocols and synthetic strategies outlined in these application notes are intended to serve as a foundational guide for researchers in the agrochemical industry. By leveraging the unique reactivity of this compound, it is anticipated that novel herbicides, fungicides, and insecticides with improved properties can be developed, contributing to the ongoing need for sustainable and effective crop protection solutions.

References

  • Nagao, A., Kubota, K., & Ito, H. (n.d.). All-step mechanochemical approach for the rapid and solventless synthesis of Boscalid. Chemical Science. [Link]
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  • AERU. (n.d.). Picloram (Ref: X 159868). University of Hertfordshire. [Link]
  • de Souza, B. E., et al. (2019). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. [Link]
  • AERU. (n.d.). Clopyralid. University of Hertfordshire. [Link]
  • Lipshutz, B. H., et al. (2019). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development. [Link]
  • AERU. (n.d.). Fluroxypyr (Ref: DOW 43304-H). University of Hertfordshire. [Link]
  • Lipshutz, B. H., et al. (2019). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water.
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  • Journal of Agricultural and Food Chemistry. (2022).
  • PubChem. (n.d.). Fluroxypyr. [Link]
  • MDPI. (2015). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. [Link]
  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
  • PubMed. (2024). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]
  • PMC. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]
  • Journal of Agricultural and Food Chemistry. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Journal of Agricultural and Food Chemistry. (2024). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. [Link]
  • IARC Public
  • ResearchGate. (2014). Synthesis and Bioactivities of Clopyralid Hydrazide-Hydrazones. [Link]
  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
  • Journal of Agricultural and Food Chemistry. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). [Link]
  • ResearchGate. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). [Link]
  • Google Patents. (n.d.). Preparing method for environment-friendly picloram salt.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
  • Google Patents. (n.d.). A kind of production method of herbicide clopyralid.
  • Google Patents. (n.d.).
  • Bioorganic & Medicinal Chemistry. (2016).
  • Grokipedia. (n.d.). Picloram. [Link]
  • MDPI. (2021). Enhanced Herbicidal Action of Clopyralid in the Form of a Supramolecular Complex with a Gemini Surfactant. [Link]
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. [Link]
  • ResearchGate. (2024).
  • Wikipedia. (2023). Picloram. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxy-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Value of a Key Building Block

This compound is a valuable heterocyclic building block used in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine core, makes it a versatile intermediate. However, its synthesis can be challenging, often plagued by issues of low yield and difficult purification. This guide aims to provide practical, experience-driven solutions to these common obstacles.

Core Synthesis Route: Lithiation and Borylation of 5-Bromo-2-methoxypyridine

The most common and reliable laboratory-scale synthesis proceeds via the ortho-metalation of a brominated precursor, followed by borylation and subsequent oxidation. This method offers a direct route to the desired product, but its success is highly dependent on stringent control of reaction conditions.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[2]

Step 1: Lithiation and Borate Ester Formation

  • To a stirred solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture may develop a distinct color. Stir for 45 minutes at -78 °C.

  • Add trimethyl borate (1.3 eq) dropwise, again maintaining the temperature at -78 °C.

  • Allow the mixture to stir at this temperature for an additional 2 hours.

Step 2: Oxidative Work-up

  • Warm the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by adding a solution of 3N sodium hydroxide (NaOH, 1.5 eq).

  • Slowly add 30% hydrogen peroxide (H₂O₂) solution. This step is exothermic; addition should be slow to maintain control of the reaction temperature.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 1 hour to ensure complete oxidation.

Step 3: Extraction and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the aqueous layer with 1N hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 5-Bromo-2-methoxypyridineCommercially available and activated for lithiation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the organolithium intermediate. Must be completely dry.
Reagents n-Butyllithium, Trimethyl borateStrong base for lithiation and an efficient boron source for the intermediate boronic ester.
Temperature -78 °CCritical for preventing side reactions and ensuring regioselective lithiation.
Oxidizing Agents NaOH, H₂O₂Standard conditions for the oxidative cleavage of the carbon-boron bond to a hydroxyl group.
Expected Yield 60-75% (Post-purification)Yield is highly dependent on the strict exclusion of water and precise temperature control.
Synthesis Workflow Diagram

G cluster_prep Step 1: Preparation & Lithiation cluster_boron Step 2: Borylation cluster_workup Step 3: Oxidative Work-up & Purification A Dissolve 5-bromo-2-methoxypyridine in anhydrous THF B Cool to -78 °C A->B C Slowly add n-BuLi B->C D Stir for 45 min @ -78 °C C->D E Add Trimethyl Borate @ -78 °C D->E Formation of lithium intermediate F Stir for 2 hours @ -78 °C E->F G Warm to 0 °C, Quench with NaOH/H₂O₂ F->G Formation of boronic ester H Reflux for 1 hour G->H I Acidify, Extract with Et₂O H->I J Dry and Concentrate I->J K Purify via Column Chromatography J->K L L K->L Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is very low, or I recovered mostly starting material. What went wrong?

A1: This is the most common issue and typically points to a problem in the initial lithiation step.

  • Possible Cause 1: Inactive n-Butyllithium.

    • Explanation: n-BuLi is highly reactive and degrades upon exposure to air and moisture, or with prolonged storage. Its actual concentration may be lower than stated on the bottle.

    • Solution: Use a freshly opened bottle of n-BuLi or titrate the solution before use (e.g., with diphenylacetic acid) to determine its exact molarity.

  • Possible Cause 2: Presence of Moisture.

    • Explanation: Organolithium reagents are extremely strong bases and are quenched instantly by water. Any moisture in the solvent, glassware, or starting material will consume the n-BuLi, preventing the desired reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) and cooled under a stream of inert gas. Use a freshly distilled, anhydrous solvent. If the starting material is suspect, dissolve it in a suitable solvent and dry it over molecular sieves before use.

  • Possible Cause 3: Incorrect Temperature.

    • Explanation: Adding n-BuLi at a temperature higher than -70 °C can lead to side reactions, including decomposition of the organolithium intermediate.

    • Solution: Maintain a constant -78 °C bath throughout the addition of n-BuLi and trimethyl borate. Add the reagents slowly and sub-surface to prevent localized heating.

Q2: My TLC shows multiple new spots, and the crude product is a dark, intractable oil. What are these impurities?

A2: The formation of multiple byproducts often indicates a loss of control over the reaction conditions.

  • Possible Cause 1: Protonation of the Intermediate.

    • Explanation: If the organolithium intermediate encounters a proton source (like water), it will be quenched to form 2-methoxypyridine, which can be difficult to separate from the final product.

    • Solution: Adhere strictly to anhydrous conditions as described in A1.

  • Possible Cause 2: Incomplete Oxidation.

    • Explanation: The intermediate boronic ester must be fully oxidized to the final hydroxyl group. Insufficient hydrogen peroxide or reaction time can leave this intermediate in the mixture.

    • Solution: Ensure that at least 1.5 equivalents of NaOH and a slight excess of H₂O₂ are used. The reflux step is crucial for driving the oxidation to completion.

  • Possible Cause 3: Thermal Decomposition.

    • Explanation: During the H₂O₂ quench, which is highly exothermic, a rapid temperature increase can cause degradation of the product, leading to the formation of dark, polymeric material.

    • Solution: Perform the H₂O₂ addition slowly in an efficient ice bath to dissipate the heat generated.

Reaction Mechanism Overview

ReactionMechanism cluster_main Key Reaction Steps cluster_side Common Side Reactions Start 5-Bromo-2-methoxypyridine Intermediate1 5-Lithio-2-methoxypyridine Start->Intermediate1  n-BuLi -78 °C Intermediate2 Boronic Ester Intermediate Intermediate1->Intermediate2 B(OMe)₃ SideProduct 2-Methoxypyridine (Protonated Intermediate) Intermediate1->SideProduct H₂O (trace) Product This compound Intermediate2->Product H₂O₂, NaOH

Caption: Simplified reaction mechanism and a key side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product?

A: Column chromatography using silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) is typically effective for separating the product from less polar impurities like the starting material or protonated side product. The final product is an off-white to faint yellow crystalline solid.[3]

Q: Are there any alternative synthetic routes?

A: While the described lithiation-borylation route is common, other strategies used for analogous hydroxypyridines could potentially be adapted. For instance, the synthesis of related compounds has been achieved through methods like the demethylation of a methoxy-substituted precursor[4] or the catalytic hydrogenation of a cyanopyridine derivative.[5][6] However, these routes would require significant optimization for this specific target molecule and may present their own challenges regarding regioselectivity and functional group compatibility.

Q: How should I store the purified this compound?

A: As a phenolic compound, this compound is susceptible to oxidative degradation, which can cause it to darken over time.[7] For long-term storage, it should be kept in an amber vial under an inert atmosphere (argon or nitrogen), sealed tightly, and stored in a refrigerator or freezer.[7] Avoiding exposure to light and air is crucial for maintaining its purity.[7]

References

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28, 1403-1404.
  • Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • Request PDF. (n.d.). Improved Syntheses of 5‐Hydroxy‐2‐Pyridones (2,5‐Dihydroxypyridines).
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • PubChem. (n.d.). This compound.
  • Parle Scientist. (n.d.). Methoxypyridine: Common isomers, synthesis, applications and adverse reactions.
  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • ScienceDirect. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv.

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Purification challenges of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxy-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, purity, and stability of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities in crude this compound typically originate from three sources: unreacted starting materials, by-products from the synthesis, and degradation products. The exact impurity profile will depend on your synthetic route.

For instance, if synthesizing from 2-bromo-5-methylpyridine via nucleophilic aromatic substitution, you might find residual starting material.[1] A common process-related impurity could be the structural isomer, 2-Hydroxy-5-methylpyridine.[2] Due to the compound's phenolic hydroxyl group, it is also susceptible to oxidation, leading to colored impurities.

Table 1: Common Impurities and Their Likely Sources

Impurity Class Specific Example(s) Likely Source
Starting Materials 2-bromo-5-methylpyridine, 3-cyano-6-hydroxypyridine Incomplete reaction[1]
By-products Isomers (e.g., 2-Hydroxy-5-methylpyridine) Side reactions during synthesis[2]
Degradation Products Oxidized, colored species (quinones, polymers) Exposure to air, light, or high temperatures[3]

| Residual Solvents | Dichloromethane, Methanol, Ethyl Acetate | Incomplete removal during work-up[1][2] |

Q2: My this compound sample is turning brown. What is happening and how can I prevent it?

A2: The discoloration (turning pale tan to brown) is a classic sign of oxidative degradation.[4] The phenolic hydroxyl group on the pyridine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light (photodegradation), and high temperatures.[3]

Prevention Strategies:

  • Storage: Store the solid compound and solutions in a cool (2-8°C), dry, and dark place.[3][5][6] Using amber vials or containers wrapped in aluminum foil is highly recommended to protect from light.[3]

  • Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, use deoxygenated solvents and maintain an inert atmosphere with nitrogen or argon.[3]

  • pH Control: The compound is generally more stable in slightly acidic conditions (pH 3-6). Avoid highly alkaline conditions which can facilitate oxidation.[3]

Q3: What is the best general-purpose purification method for this compound?

A3: The choice depends on the scale and the nature of the impurities.

  • For removing colored, polar, or non-volatile impurities on a lab scale, column chromatography on silica gel is highly effective. A common eluent system is a mixture of dichloromethane and methanol.[1]

  • For removing less polar impurities or for larger quantities where the compound is the major component (>95%), recrystallization is often the most efficient method.

  • Vacuum distillation can be considered if volatile impurities are present, but the compound's high boiling point (est. 295-296 °C) means high temperatures are required, risking thermal degradation.[4] This method is less common.

Q4: How do I assess the purity of my final product?

A4: A combination of chromatographic and spectroscopic methods is essential for a reliable purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most robust technique for routine purity analysis and quantifying known impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and isomeric impurities that may not be resolved by HPLC. Due to the polar hydroxyl group, derivatization may be necessary to improve volatility.[2][7]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[2][7]

Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Workflow: General Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound.

Crude Crude this compound Assess Initial Purity Assessment (TLC, ¹H NMR, HPLC) Crude->Assess Dissolve small sample Decision Purity >95% and Impurities are Non-polar? Assess->Decision Recryst Recrystallization Decision->Recryst Yes Chrom Column Chromatography Decision->Chrom No FinalAssess Final Purity & Identity Check (HPLC, NMR, MS) Recryst->FinalAssess Collect & Dry Crystals Chrom->FinalAssess Combine Fractions & Evaporate Pure Pure Product (>99%) FinalAssess->Pure

Caption: A decision-making workflow for purifying this compound.

Issue 1: Low recovery after recrystallization.
  • Possible Cause 1: Incorrect solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.[8][9]

    • Solution: Perform a systematic solvent screen. This compound is soluble in dichloromethane and slightly soluble in water.[10] This suggests that a solvent system like methanol/water, ethanol/hexane, or dichloromethane/hexane could be effective. The ideal solvent should dissolve the compound completely when boiling but allow significant crystal formation upon cooling.[9][11]

  • Possible Cause 2: Too much solvent was used. Using an excessive volume of solvent will keep more of your product dissolved in the mother liquor, even after cooling.[11]

    • Solution: Add the hot solvent portion-wise to the crude solid, with heating, until the solid just dissolves.[11] If you've already added too much, you can carefully evaporate some of the solvent to reach the saturation point and then allow it to cool again.

  • Possible Cause 3: Cooling was too rapid. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to "crash out" as an amorphous solid or very fine, impure crystals.[9]

    • Solution: Allow the solution to cool slowly to room temperature first. Once crystal formation (nucleation) begins, you can then place the flask in an ice bath to maximize crystal yield.[9]

Issue 2: The compound appears as an oil, not crystals, during recrystallization.
  • Possible Cause 1: "Oiling out." This happens when the boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The solid melts before it dissolves. The melting point of pure this compound is 168-170 °C.

    • Solution: Add more solvent before the mixture reaches its melting point. Alternatively, switch to a lower-boiling point solvent.

  • Possible Cause 2: Significant impurities present. High levels of impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: First, pass the crude material through a short plug of silica gel with an appropriate solvent (e.g., 5% methanol in dichloromethane) to remove the gross impurities. Then, attempt to recrystallize the partially purified material.

Issue 3: The compound is running as a streak or not moving from the baseline in column chromatography.
  • Possible Cause 1: Solvent system is not polar enough. The hydroxyl and pyridine nitrogen groups make the molecule quite polar, causing it to bind very strongly to the silica gel (a polar stationary phase).

    • Solution: Increase the polarity of the eluent. Gradually increase the percentage of the polar solvent (e.g., methanol) in the non-polar solvent (e.g., dichloromethane).[1] For example, move from 2% MeOH/DCM to 5%, then 8%, monitoring the separation by TLC.

  • Possible Cause 2: Compound is not fully soluble in the loading solvent. If the compound precipitates at the top of the column, it will streak as small amounts re-dissolve.

    • Solution: Dissolve the crude material in a minimal amount of a more polar solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this silica completely to a free-flowing powder. Load this dry powder onto the top of your column ("dry loading"). This ensures the compound is introduced to the column in a narrow, uniform band.

Issue 4: HPLC analysis shows a pure product, but the NMR spectrum reveals impurities.
  • Possible Cause 1: Impurity does not have a UV chromophore. Your HPLC method likely uses a UV detector. If an impurity lacks a significant UV-absorbing structure, it will be "invisible" to the detector but will still have signals in the NMR spectrum.

    • Solution: This highlights the necessity of orthogonal purity checks. Trust the NMR result. If available, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which do not rely on UV absorbance.

  • Possible Cause 2: Residual, non-deuterated solvent. Solvents used in purification (dichloromethane, ethyl acetate, methanol) are common "impurities" seen in ¹H NMR.

    • Solution: Ensure your product is thoroughly dried under high vacuum for several hours. Compare the observed impurity peaks to the known chemical shifts of common laboratory solvents.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust starting point for assessing the purity of this compound.[2]

ParameterSpecificationRationale
Instrumentation HPLC with UV DetectorStandard for purity analysis of UV-active compounds.
Column C18, 4.6 x 150 mm, 5 µmGood general-purpose reverse-phase column for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape for pyridine compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase.
Gradient 10% B to 90% B over 15 minA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[2]
Detection UV at 270 nmWavelength should be near the absorbance maximum of the analyte.

Methodology:

  • Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Injection: Inject 10-20 µL of the sample solution.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Purification by Column Chromatography

This protocol is adapted from a documented synthesis and is effective for lab-scale purification.[1]

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade

  • Crude this compound

Methodology:

  • Eluent Preparation: Prepare a stock of 8% MeOH in DCM. Use a less polar solvent (e.g., 2% MeOH in DCM) to initially load and equilibrate the column.

  • Column Packing: Prepare a slurry of silica gel in the less polar eluent and carefully pack it into a glass column of appropriate size. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH. Alternatively, perform a dry load as described in "Troubleshooting Issue 3".

  • Elution: Begin eluting with the less polar solvent. Gradually increase the polarity of the mobile phase (e.g., from 2% to 8% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 3: Purification by Recrystallization

This is a general protocol that must be preceded by a solvent screen to find the optimal solvent or solvent pair.

StartEnd StartEnd Process Process Decision Decision Result Result A Place crude solid in flask B Add minimal hot solvent until just dissolved A->B C Cool slowly to room temp. B->C D Place in ice bath to maximize precipitation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G H Pure Crystals G->H

Caption: Step-by-step workflow for the recrystallization process.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent to boiling. Add the hot solvent to the solid in small portions with swirling until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, boil for a few minutes, and perform a hot gravity filtration to remove the carbon.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[9] Do not disturb the flask.

  • Crystallization: Once crystals begin to form, the flask can be moved to an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Gently wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Confirm purity using the analytical methods described above.

References

  • A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. (n.d.). BenchChem.
  • Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide. (n.d.). BenchChem.
  • Improving the stability of 5-Hydroxy-2-methylpyridine in solution. (n.d.). BenchChem.
  • Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide. (n.d.). BenchChem.
  • 5-Hydroxy-2-methylpyridine 99. (n.d.). Sigma-Aldrich.
  • 5-hydroxy-2-methyl pyridine, 1121-78-4. (n.d.). The Good Scents Company.
  • A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine. (n.d.). BenchChem.
  • 5-Fluoro-3-hydroxy-2-methoxypyridine - Safety Data Sheet. (2025-07-19). ChemicalBook.
  • SAFETY DATA SHEET - 5-Hydroxy-2-methylpyridine. (2024-03-29). Fisher Scientific.
  • Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide. (n.d.). BenchChem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization. (2020, January 10). Professor Dave Explains. YouTube.

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Technical Support Center: Synthesis of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Hydroxy-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Primary Synthetic Pathway - An Overview

The most prevalent and scalable laboratory synthesis of this compound begins with 5-bromo-2-methoxypyridine. The core transformation involves a sequence of low-temperature organometallic reactions. While robust, this pathway has several critical junctures where side reactions can occur, significantly impacting yield and purity.

The general workflow is outlined below, highlighting the key transformation and potential pitfalls that this guide will address.

G cluster_0 Main Synthetic Route cluster_1 Common Side Reactions & Issues A Start: 5-Bromo-2-methoxypyridine B Step 1: Lithiation (n-BuLi, -78°C) A->B C Step 2: Borylation (Trimethyl borate, -78°C) B->C SR1 Incomplete Lithiation (Starting Material Remains) B->SR1 Insufficient n-BuLi or reaction time SR2 Premature Quenching (Forms 2-Methoxypyridine) B->SR2 Trace H₂O or acidic protons D Step 3: Oxidation/Hydrolysis (H₂O₂, NaOH) C->D E Product: this compound D->E SR3 O-Demethylation (Forms 2,5-Dihydroxypyridine) D->SR3 Harsh workup (acidic/thermal stress) SR4 Product Oxidation (Colored Impurities) E->SR4 Exposure to air/light

Caption: General workflow for the synthesis of this compound and its associated side reactions.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product yield is low, and I've isolated 2-methoxypyridine as a major byproduct. What went wrong?

A1: The presence of 2-methoxypyridine is a definitive indicator of premature quenching of the lithiated intermediate, 2-methoxy-5-lithiopyridine. This intermediate is a very strong base and will readily abstract a proton from any available acidic source.

  • Causality: The most common cause is the presence of trace amounts of water in the solvent (THF) or on the glassware. Other potential proton sources include acidic impurities in the starting material or a leaky septum allowing atmospheric moisture into the reaction flask.

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon.

    • Solvent Purity: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or anhydrous solvent from a commercial supplier, handled under inert gas.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from solvent addition to quenching. Use high-quality septa and proper cannulation techniques for reagent transfer.

Q2: I'm observing a significant amount of the starting material, 5-bromo-2-methoxypyridine, in my crude product. How can I improve the conversion?

A2: Unreacted starting material points to an incomplete or failed lithium-halogen exchange reaction.

  • Causality: This issue typically arises from two sources:

    • Insufficient Organolithium Reagent: The titer (concentration) of commercial n-butyllithium can decrease over time. Using a sub-stoichiometric amount will naturally lead to incomplete conversion. A slight excess (1.1-1.2 equivalents) is often recommended to overcome this and react with any trace impurities.[1]

    • Reaction Temperature: While the reaction is typically run at -78°C, temperatures that are too low can slow the rate of exchange, while temperatures that are too high can lead to side reactions with the solvent.

  • Troubleshooting Steps:

    • Titrate your n-BuLi: Before use, determine the exact molarity of your n-butyllithium solution using a standard method (e.g., with diphenylacetic acid).

    • Optimize Reagent Addition: Add the n-BuLi dropwise to the solution of 5-bromo-2-methoxypyridine at -78°C. A color change to yellow or orange is often indicative of the lithiated species forming.

    • Monitor Reaction: After addition, allow the reaction to stir for a sufficient time (typically 30-60 minutes) at -78°C to ensure complete exchange before adding the trimethyl borate.[1]

Q3: My product seems to be contaminated with a more polar, di-hydroxy compound. What is it and how can I prevent its formation?

A3: This is a classic case of O-demethylation , where the 2-methoxy group is cleaved to a hydroxyl group, resulting in the formation of 2,5-dihydroxypyridine (which exists in equilibrium with 5-hydroxy-2-pyridone).

  • Causality: Aryl methyl ethers can be cleaved under both strongly acidic and nucleophilic conditions.[2][3] While the methoxy group on the pyridine ring is relatively stable, it can be labile under certain workup or purification conditions. This is particularly problematic if hydrobromic or hydrochloric acid is used for neutralization, as the bromide or chloride ions can act as nucleophiles.[2]

  • Troubleshooting Steps:

    • Mild Workup: During the workup, neutralize the basic aqueous layer carefully and slowly with a milder acid, such as dilute acetic acid or saturated ammonium chloride solution, while keeping the solution cool in an ice bath. Avoid using strong mineral acids like HCl or HBr if possible.

    • Avoid High Temperatures: Do not heat the reaction mixture for extended periods, especially under acidic conditions. Concentrate the product under reduced pressure at moderate temperatures.

    • Alternative Demethylation Reagents: If demethylation is the desired outcome, specific reagents like boron tribromide (BBr₃) or L-selectride are employed under controlled conditions.[4][5] Recognizing the conditions that favor this reaction can help in avoiding it when it is an unwanted side reaction.

Q4: During workup or purification, my product solution turns yellow or brown. Is this a problem?

A4: Yes, this discoloration is a sign of product degradation. This compound is a phenol derivative and, like many phenols, is susceptible to oxidation.

  • Causality: The phenolic hydroxyl group can be oxidized, often initiated by exposure to atmospheric oxygen, light, or trace metal ions.[6] This leads to the formation of highly colored quinone-type structures or polymeric materials.

  • Troubleshooting Steps:

    • Use Deoxygenated Solvents: For extractions and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Perform the workup and concentration steps under a blanket of inert gas where feasible.

    • Add Antioxidants/Chelators: For storage of solutions, adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA can improve stability.[6]

    • Protect from Light: Store the final product and any solutions in amber vials or flasks wrapped in aluminum foil to prevent photodegradation.[6]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures[1] and incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • 5-bromo-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (titered)

  • Trimethyl borate

  • 3N Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • 1N Hydrochloric Acid (HCl) or Saturated NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-bromo-2-methoxypyridine (1.0 eq).

  • Dissolution: Add anhydrous THF via cannula and cool the solution to -78°C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 45 minutes.

  • Borylation: Add trimethyl borate (1.3 eq) dropwise, again maintaining the temperature at -78°C. Stir the mixture at this temperature for 2 hours.

  • Quench & Oxidize: Remove the cooling bath and allow the mixture to warm to 0°C. Slowly add 3N NaOH solution (1.5 eq), followed by the careful, dropwise addition of 30% H₂O₂. (Caution: Exothermic reaction).

  • Reflux: Once the addition is complete, warm the mixture to room temperature and then heat to reflux for 1 hour.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the aqueous layer with 1N HCl or saturated NH₄Cl until the pH is ~7.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Analytical Method for Purity Assessment (RP-HPLC)

A robust HPLC method is essential for identifying side products and determining the purity of the final compound.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: UV at 270 nm.[7]

Section 4: Data Summary Table

This table summarizes the key characteristics of the target compound and its most common process-related impurities to aid in their identification.

Compound NameStructureMolecular Weight ( g/mol )Expected Relative Retention Time (HPLC)Common Cause
This compound

125.131.00 (Reference)Desired Product
5-Bromo-2-methoxypyridine

188.02> 1.00 (More nonpolar)Incomplete lithiation
2-Methoxypyridine

109.13< 1.00 (More nonpolar than product, but less than bromo-SM)Premature quenching
5-Hydroxy-2-pyridone

111.09< 1.00 (More polar)O-Demethylation

Section 5: Visualizing Reaction Dynamics

The following diagram illustrates the central role of the 2-methoxy-5-lithiopyridine intermediate and how it can diverge into productive and non-productive pathways.

Caption: Divergent pathways from the key lithiated intermediate during synthesis.

References

  • Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
  • Process for the production of 2-hydroxypyridine. Google Patents.
  • Ullmann condensation. Wikipedia.
  • The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Autech.
  • What demethylating reagent do you suggest? ResearchGate.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry.
  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • O-Demethylation. Chem-Station Int. Ed.
  • Demethylation of an aryl methoxy group. Reddit.
  • Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine. ResearchGate.
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Royal Society of Chemistry.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Ullmann reaction. Wikipedia.
  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. ScienceDirect.
  • Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). ResearchGate.
  • This compound. PubChem.
  • Ullmann Reaction. Organic Chemistry Portal.
  • A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. ACS Publications.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methoxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release to all research, scientific, and drug development personnel.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of methoxypyridine substrates. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common experimental hurdles and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section is designed to provide direct, actionable solutions to specific problems you may encounter in the lab.

Problem 1: Poor Regioselectivity in C-H Functionalization

"My C-H activation/functionalization of a methoxypyridine is yielding a mixture of isomers (e.g., C4 vs. C6, or C3 vs. C5). How can I improve the regioselectivity?"

Root Cause Analysis: The inherent electronic properties of the pyridine ring and the directing effect of the methoxy group are the primary determinants of regioselectivity. The nitrogen atom strongly deactivates the ring towards electrophilic attack and directs nucleophilic attack to the C2 and C4 positions.[1][2][3] The electron-donating methoxy group can further influence this, but its directing effect can be overcome by other factors.

Step-by-Step Troubleshooting:

  • Re-evaluate Your Catalyst and Ligand System: For transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligand is paramount.

    • For C3/C5 Functionalization: Achieving functionalization at the C3 or C5 position of pyridine is a significant challenge due to the ring's intrinsic electronic properties.[4][5] Specialized directing groups or catalyst systems are often required to override the natural C2/C4 reactivity.[6]

    • Ligand Steric Hindrance: Bulky ligands on your metal catalyst can sterically block the more accessible C2/C6 positions, thereby favoring functionalization at the C3/C5 positions.

  • Leverage the Methoxy Group's Directing Ability: The methoxy group is an ortho-para director in electrophilic aromatic substitution. However, in the context of pyridines, its effect is more nuanced. For lithiation, a common C-H activation method, the methoxy group can act as a directing group for deprotonation at an adjacent position.[7]

  • Consider a Protecting Group Strategy: Temporarily protecting the pyridine nitrogen can significantly alter the electronic landscape of the ring, thereby influencing regioselectivity.[8][9][10]

    • N-Oxide Formation: Conversion to the corresponding pyridine N-oxide activates the C2 and C6 positions for nucleophilic attack and can alter the regioselectivity of other functionalization reactions.[11]

Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity Observed catalyst Modify Catalyst/Ligand System - Bulky Ligands for C3/C5 - Electron-Rich Ligands for C2/C4 start->catalyst directing_group Utilize Directing Group Effect - Methoxy-directed lithiation start->directing_group protecting_group Employ Protecting Group - N-Oxide formation start->protecting_group evaluation Analyze Isomer Ratio catalyst->evaluation directing_group->evaluation protecting_group->evaluation evaluation->start No, Re-evaluate success Achieved Desired Regioselectivity evaluation->success Yes

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 2: Low Yield in Suzuki-Miyaura Coupling

"I am performing a Suzuki-Miyaura coupling with a bromo-methoxypyridine, and my yields are consistently low. What are the likely causes and how can I improve them?"

Root Cause Analysis: Low yields in Suzuki-Miyaura couplings of methoxypyridines can stem from several factors, including inefficient catalyst turnover, catalyst poisoning by the pyridine nitrogen, decomposition of starting materials, or competing side reactions.[12]

Step-by-Step Troubleshooting:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical, especially for electron-rich methoxypyridines.[12]

    • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium sources.

    • Ligand: For challenging couplings, consider bulky, electron-rich phosphine ligands such as SPhos or XPhos.[12] These ligands promote the oxidative addition step, which can be slow for electron-rich aryl halides.

  • Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step.

    • Strength: Ensure the base is sufficiently strong. Carbonates like Cs₂CO₃ or K₂CO₃ are often effective.[13]

    • Solubility: The solubility of the base in the reaction solvent can impact its effectiveness.

  • Solvent and Temperature:

    • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.[13] The addition of water can sometimes be beneficial.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Monitor the reaction progress to avoid prolonged heating.[12]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to drive the reaction to completion.[12]

    • Degassing: Thoroughly degas all solvents and reagents to prevent oxidation of the palladium catalyst.

Optimized Suzuki-Miyaura Conditions for 2-Bromo-3-methoxypyridine:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Readily available and effective.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.[12]
Base Cs₂CO₃ (2 equivalents)Strong, soluble base to promote transmetalation.[13]
Solvent 1,4-Dioxane/H₂O (5:1)Common solvent system for Suzuki couplings.
Temperature 100 °CBalances reaction rate and stability.
Boronic Acid 1.2 equivalentsDrives the reaction to completion.[12]
Problem 3: Unwanted Hydrolysis of the Methoxy Group

"During my reaction, I'm observing the formation of a hydroxypyridine byproduct, indicating hydrolysis of the methoxy group. How can I prevent this?"

Root Cause Analysis: The methoxy group on a pyridine ring can be susceptible to nucleophilic substitution, particularly under harsh acidic or basic conditions, or in the presence of certain transition metal catalysts.[14][15]

Step-by-Step Troubleshooting:

  • Moderate Reaction pH: If your reaction conditions are strongly acidic or basic, consider using a milder base or buffering the system.

  • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature for a longer duration may minimize this side reaction.

  • Choice of Catalyst: Some transition metals can facilitate the cleavage of the C-O bond. If you suspect catalyst-mediated hydrolysis, screen alternative catalysts or ligands.

  • Protecting Group Strategy: In cases where the methoxy group is exceptionally labile under the required reaction conditions, it may be necessary to use a more robust protecting group for the hydroxyl functionality that can be removed in a later step.[16][17]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the methoxy group affect the reactivity of the pyridine ring?

The position of the methoxy group has a significant impact on the electronic properties and reactivity of the pyridine ring.

  • 2-Methoxypyridine: The methoxy group at the 2-position has a strong electron-donating effect, which can be attributed to resonance. This makes the pyridine nitrogen less basic compared to pyridine itself.[18] It also activates the C3 and C5 positions towards electrophilic attack.

  • 3-Methoxypyridine: The methoxy group at the 3-position has a less pronounced electronic effect compared to the 2-position. It primarily acts as a weak electron-donating group through induction.

  • 4-Methoxypyridine: Similar to the 2-position, a methoxy group at the 4-position strongly donates electron density into the ring through resonance, increasing the nucleophilicity of the nitrogen and activating the C3 and C5 positions.

Q2: What are the best practices for setting up a methoxypyridine functionalization reaction under inert atmosphere?

Ensuring an inert atmosphere is crucial for many organometallic reactions to prevent the degradation of catalysts and reagents.

  • Glassware: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).

  • Degassing Solvents: Degas all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reagent Handling: Add solid reagents under a positive pressure of inert gas. Use syringes to transfer liquid reagents.

  • Reaction Setup: Assemble the reaction apparatus under a positive flow of inert gas. Use septa and needles for additions and sampling.

Visual Guide to Inert Atmosphere Setup:

start Prepare Dry Glassware degas Degas Solvents start->degas reagents Add Reagents under Inert Gas degas->reagents setup Assemble Reaction Apparatus reagents->setup reaction Run Reaction setup->reaction

Sources

Stability issues of 5-Hydroxy-2-methoxypyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical resource for 5-Hydroxy-2-methoxypyridine (CAS 51834-97-0). As a valued intermediate in pharmaceutical synthesis and scientific research, its stability in solution is paramount to ensuring experimental reproducibility and the integrity of downstream applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently encountered stability challenges. Our goal is to move beyond simple instructions and provide a causal understanding of the principles governing the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution? A1: The stability of this compound is primarily affected by pH, exposure to light (photodegradation), temperature, and the presence of atmospheric oxygen or other oxidizing agents.[1] As a phenolic compound, it is particularly susceptible to oxidative degradation, which can be catalyzed by trace metal ions.[1][2]

Q2: My solution of this compound is turning yellow or brown. What is causing this? A2: This discoloration is a classic indicator of oxidative degradation.[1] The hydroxyl group on the pyridine ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and even slightly alkaline pH conditions. This process can lead to the formation of highly colored quinone-like structures and other conjugated byproducts.[1]

Q3: What are the likely degradation pathways for this compound? A3: Based on the chemistry of hydroxypyridines and phenolic compounds, the main degradation pathways include:

  • Oxidation: The hydroxyl group can be oxidized, potentially leading to ring-opening or the formation of dihydroxy or quinone-type species.[1][3] This is often the primary pathway for discoloration and potency loss.

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[4][5][6] The energy from UV radiation can promote cleavage or rearrangement of the heterocyclic ring.[7]

  • Hydrolysis (pH-dependent): Under strongly acidic or basic conditions, hydrolysis of the methoxy group or other ring-destabilizing reactions can occur, although oxidation is typically the more immediate concern under common laboratory conditions.[1][8]

Q4: How can I proactively minimize degradation when preparing my solutions? A4: To maintain the integrity of your solution, it is critical to control the environmental factors that promote degradation. Key preventative measures include using amber vials or wrapping containers in foil to protect from light, storing solutions at low temperatures (2-8°C or -20°C), and using high-purity, deoxygenated solvents.[1] Maintaining an inert atmosphere (e.g., with argon or nitrogen) over the solution is also highly recommended.[1] For long-term stability, the addition of antioxidants or chelating agents should be considered.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Rapid Potency Loss in HPLC or Solution Discoloration Oxidation Oxidative Degradation Problem->Oxidation Photo Photodegradation Problem->Photo pH Inappropriate pH Problem->pH Temp High Temperature Problem->Temp Sol_Ox Use deoxygenated solvents. Purge headspace with N2/Ar. Add antioxidant (e.g., ascorbic acid). Oxidation->Sol_Ox Sol_Photo Use amber vials or foil wrap. Work under low-light conditions. Photo->Sol_Photo Sol_pH Buffer solution to pH 3-6. Avoid highly alkaline conditions. pH->Sol_pH Sol_Temp Store at 2-8°C or -20°C. Avoid repeated freeze-thaw cycles. Temp->Sol_Temp

Caption: Troubleshooting workflow for this compound stability.

Issue 1: Rapid loss of parent compound peak in HPLC analysis.

  • Possible Cause 1: Oxidative Degradation. The hydroxyl group makes the pyridine ring electron-rich and thus susceptible to oxidation.

    • Troubleshooting Step: Prepare your solutions using solvents that have been deoxygenated by sparging with nitrogen or argon for 15-30 minutes. After preparation, purge the headspace of your container with the inert gas before sealing. Consider adding an antioxidant like ascorbic acid (0.1% w/v) to the formulation.[1]

  • Possible Cause 2: Photodegradation. Pyridine-containing molecules can absorb UV light, leading to chemical decomposition.[9]

    • Troubleshooting Step: Always prepare and store solutions in amber-colored volumetric flasks and vials.[1] If amberware is unavailable, wrap the container securely in aluminum foil. When possible, perform experimental manipulations in a dimly lit area.

  • Possible Cause 3: Unsuitable pH. Phenolic compounds are often less stable at neutral to alkaline pH because the deprotonated phenoxide form is more readily oxidized.[10]

    • Troubleshooting Step: Buffer your solution to a slightly acidic pH, typically in the range of 3 to 6.[1] This maintains the compound in its protonated, more stable form. Avoid highly alkaline conditions (pH > 8).

Issue 2: Appearance of new, unknown peaks during HPLC analysis.

  • Possible Cause: Formation of Degradation Products. The new peaks are likely the byproducts of the degradation pathways discussed above (e.g., oxidation, photodegradation).

    • Troubleshooting Step: Systematically investigate the cause by conducting a forced degradation study (see protocol below). This will help you identify which stress condition (acid, base, peroxide, light, heat) is responsible for the formation of the unknown peaks. This information is crucial for developing a stability-indicating analytical method.[11][12]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware is meticulously cleaned and that all solvents and reagents are of high purity (e.g., HPLC grade). Run a blank analysis (injecting only the solvent/mobile phase) to rule out contamination from the solvent or the HPLC system itself.[1]

In-Depth Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details how to prepare a solution of this compound with enhanced stability for routine experimental use.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or water)

  • Citrate or phosphate buffer components (if preparing an aqueous solution)

  • Ascorbic acid (optional antioxidant)

  • Nitrogen or Argon gas source with sparging tube

  • Amber volumetric flasks and storage vials

Methodology:

  • Solvent Deoxygenation: Sparge the chosen solvent with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Buffer Preparation (if applicable): If preparing an aqueous solution, first prepare a buffer solution (e.g., 50 mM citrate buffer) and adjust the pH to a value between 4 and 5. Deoxygenate the final buffer solution.

  • Add Antioxidant (Optional): If desired, dissolve ascorbic acid directly into the deoxygenated buffer to a final concentration of 0.1% (w/v).[1]

  • Weigh Compound: Accurately weigh the required amount of this compound solid.

  • Dissolution: Add the solid to the appropriate size amber volumetric flask. Add a portion of the deoxygenated solvent/buffer and gently swirl to dissolve. Once dissolved, bring the solution to the final volume with the deoxygenated solvent.

  • Inert Atmosphere: Before sealing the flask or aliquoting into vials, gently blow a stream of nitrogen or argon over the surface of the solution for 30-60 seconds to displace the air in the headspace.[1]

  • Storage: Tightly seal the container and store at 2-8°C, protected from light. For long-term storage (>1 week), consider storing at -20°C.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[11] It involves subjecting the compound to harsh conditions to intentionally induce degradation.

ForcedDegradationWorkflow cluster_setup Setup cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1 M HCl, RT then 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT then 60°C) Stock->Base Ox Oxidative Degradation (3% H₂O₂, RT, dark) Stock->Ox Thermal Thermal Degradation (60°C oven, 7 days) Stock->Thermal Photo Photolytic Degradation (Photostability chamber) Stock->Photo Neutralize Withdraw samples at time points. Neutralize (if acid/base). Dilute to working concentration. Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via HPLC-UV (Quantify parent, observe degradants) Neutralize->HPLC

Caption: Experimental workflow for a forced degradation study.

Materials:

  • 1 mg/mL stock solution of this compound in methanol.[1]

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector[13]

  • Photostability chamber and temperature-controlled oven

Methodology:

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (HCl, NaOH, or H₂O₂). For thermal and photolytic studies, use the stock solution directly. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Stress Conditions:

    • Acid Hydrolysis: Keep at room temperature for 24 hours. If no significant degradation is observed, heat at 60°C.[1]

    • Base Hydrolysis: Keep at room temperature for 24 hours. If no significant degradation is observed, heat at 60°C.[1]

    • Oxidative Degradation: Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 7 days.[1]

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Dilution & Injection: Dilute all samples to a suitable concentration for HPLC analysis and inject them into the system. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.[1][14]

Data Presentation and Interpretation

Summarize your findings from the forced degradation study in a clear, tabular format. This allows for direct comparison of the compound's stability under different stress conditions.

Table 1: Illustrative Template for Summarizing Forced Degradation Data Note: This data is for illustrative purposes only and does not represent actual experimental results.

Stress ConditionTime (hours)% Assay of 5-H-2-MP (Remaining)Observations
Control (Water)2499.5%Solution remains clear and colorless.
0.1 M HCl (60°C)895.2%Slight yellowing of the solution.
0.1 M NaOH (RT)865.8%Solution turned dark brown rapidly.
3% H₂O₂ (RT)842.1%Significant browning and gas evolution.
Thermal (60°C)168 (7 days)91.0%Minor discoloration.
Photolytic2488.4%Solution turned pale yellow.

References

  • BenchChem Technical Support. (2025). Improving the stability of 5-Hydroxy-2-methylpyridine in solution.
  • Carbajal-Grijalva, E. et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI.
  • Zhang, Y. et al. (2014). UV photolysis for accelerating pyridine biodegradation. PubMed.
  • Fang, M. M. et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed.
  • Wang, T. et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Calvo-Gómez, O. et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules.
  • Zhang, Y. et al. (2014). Biodegradation of pyridine under UV irradiation. ResearchGate.
  • BenchChem Technical Support. (2025). Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide.
  • Zhang, Y. et al. (2014). UV photolysis for accelerating pyridine biodegradation. Semantic Scholar.
  • Jirasatid, S. et al. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. MDPI.
  • Lafarga, T. et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism.
  • Tereucán, G. et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.
  • BenchChem Technical Support. (2025). A Comparative Guide to Analytical Method Validation for 5-Hydroxy-2-methylpyridine.
  • Watson, G. K. et al. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. National Center for Biotechnology Information.
  • Chemical Register. 2-Methoxypyridine(1628-89-3)MSDS.
  • ChemTube3D. 4-Hydroxypyridine-Tautomerism.
  • Wikipedia. 2-Pyridone.
  • Pasquet, P. L. et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate.
  • International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • HubSpot. Technical Guide Series - Forced Degradation Studies.
  • PubChem. This compound.
  • The Good Scents Company. 5-hydroxy-2-methyl pyridine.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Zhang, X. et al. (2022). Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. PubMed.
  • Kosuru, S. K. et al. (2023). Analysing Impurities and Degradation Products. ResearchGate.
  • Čapek, J. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega.
  • Poongodi, G. et al. (2021). Effect of pH in Aqueous (Hydroxy Propyl Methyl Cellulose) Polymer Solution. ResearchGate.
  • Szymańska, E. et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Center for Biotechnology Information.
  • Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. MDPI.
  • Ray, N. et al. (2017). 5-Hydroxytryptophan, a major product of tryptophan degradation, is essential for optimal replication of human parainfluenza virus. PubMed.

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Technical Support Center: A Troubleshooting Guide for Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of pyridine derivatives is a foundational element of their work. However, the path to the desired molecule is often fraught with challenges, from low yields to complex purification issues. This guide, presented in a question-and-answer format, provides practical, field-proven insights to troubleshoot common problems encountered during the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in disappointingly low yields. What are the most common culprits?

A1: Low yields in the Hantzsch synthesis can often be traced back to several key factors. The purity of the starting materials, especially the aldehyde, is paramount, as aldehydes can oxidize to carboxylic acids which can hinder the reaction. Stoichiometry is also critical; ensuring the correct ratio of reactants is essential for driving the reaction to completion. Furthermore, the final oxidation of the dihydropyridine intermediate to the aromatic pyridine is a crucial step where yield can be lost if not performed efficiently.[1] Modern approaches often employ catalysts or alternative energy sources like microwave irradiation or ultrasound to improve yields and reduce reaction times.[1]

Q2: I'm observing a significant number of side products in my Kröhnke pyridine synthesis. How can I enhance the selectivity of the reaction?

A2: Side product formation in the Kröhnke synthesis is a common challenge that can often be addressed by carefully controlling the reaction conditions. The purity of the α-pyridinium methyl ketone salt is crucial, as impurities can lead to undesired reactions.[2] Temperature control is another key factor; running the reaction at a lower temperature can often improve selectivity by favoring the desired reaction pathway over competing side reactions.[3] The choice of solvent can also play a significant role, with glacial acetic acid being a commonly used solvent that can promote the desired reaction.[2]

Q3: My pyridine N-oxide deoxygenation reaction is not proceeding to completion. What steps can I take to improve the conversion?

A3: Incomplete deoxygenation of pyridine N-oxides can be frustrating. The choice of deoxygenating agent is critical. If a mild reagent like triphenylphosphine is proving ineffective, switching to a more powerful reducing agent such as phosphorus trichloride or employing catalytic hydrogenation (e.g., with Pd/C) can often drive the reaction to completion. It is also essential to ensure that the reaction is conducted under anhydrous conditions, as the presence of water can interfere with many common reducing agents.

Q4: What are the most effective strategies for purifying substituted pyridine products, especially when dealing with their basicity?

A4: The basic nature of the pyridine ring can indeed complicate purification. For sufficiently basic pyridines, an acid-base extraction is a highly effective technique. By dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid, the protonated pyridine derivative can be selectively moved to the aqueous phase, leaving non-basic impurities behind. Subsequent basification of the aqueous layer allows for the recovery of the purified pyridine. For less basic pyridines or for separating closely related impurities, column chromatography is the method of choice. To prevent peak tailing caused by the interaction of the basic pyridine with the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[4]

Q5: My transition-metal catalyzed cross-coupling reaction on a halopyridine is failing. What is the most likely reason, and how can I overcome it?

A5: A common cause for the failure of cross-coupling reactions involving halopyridines is the deactivation of the metal catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, inhibiting its catalytic activity. A successful strategy to mitigate this issue is to employ bulky phosphine ligands. These ligands sterically hinder the pyridine nitrogen from binding to the metal, thereby preserving the catalyst's activity and allowing the cross-coupling reaction to proceed.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and their corresponding pyridines. However, achieving high yields can be elusive.

Question: My Hantzsch pyridine synthesis has a very low yield. What are the potential causes and how can I optimize the reaction?

Answer:

A low yield in the Hantzsch synthesis can be attributed to several factors, from the quality of the reagents to the specifics of the reaction conditions. A systematic troubleshooting approach is key to improving the outcome.

  • Reagent Purity:

    • Aldehyde: Aldehydes are prone to oxidation, which can introduce acidic impurities that interfere with the reaction. It is highly recommended to use freshly distilled or purified aldehydes.

    • β-Ketoester/β-Diketone: The purity of the active methylene compound is equally important to prevent the formation of unwanted side products.

  • Reaction Stoichiometry:

    • The classic Hantzsch synthesis involves the condensation of one equivalent of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5] Deviations from this stoichiometry can significantly reduce the yield. Using a slight excess of the ammonia source, such as ammonium acetate, can help to drive the reaction to completion.

  • Reaction Conditions:

    • Solvent and Catalyst: While traditional methods often use ethanol or acetic acid at reflux, modern variations have demonstrated improved yields with the use of catalysts like p-toluenesulfonic acid (PTSA) or by employing solvent-free conditions.[1]

    • Energy Source: The use of microwave irradiation or sonication can significantly reduce reaction times and improve yields compared to conventional heating.[1]

  • Incomplete Oxidation:

    • The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[1] Incomplete oxidation is a common reason for low yields of the desired aromatic compound.

    • Solution: Ensure the use of an appropriate oxidizing agent and stoichiometry. Common oxidants include nitric acid, potassium permanganate, or iodine in methanol.[1] Monitoring the reaction by TLC or LC-MS is crucial to ensure complete conversion.

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Use freshly distilled aldehyde.

    • Ensure the β-ketoester and ammonium acetate are of high purity.

  • Reaction Setup:

    • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

    • Add a suitable solvent (e.g., ethanol, 10 mL) or proceed under solvent-free conditions if using a solid-supported catalyst.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (reflux for traditional methods, or as specified for catalyzed or microwave-assisted reactions) for 2-8 hours.

    • Monitor the reaction progress by TLC.

  • Oxidation:

    • Once the formation of the dihydropyridine is complete, add the oxidizing agent (e.g., a solution of iodine in methanol) and continue to stir until the aromatization is complete, as indicated by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Catalyst_Deactivation cluster_0 Deactivation cluster_1 Protection Pd Catalyst Pd Catalyst Inactive Complex Inactive Complex Pd Catalyst->Inactive Complex Pyridine Coordination Active Complex Active Complex Pd Catalyst->Active Complex Bulky Ligand Product Product Active Complex->Product Catalytic Cycle

Caption: Bulky ligands can protect the palladium catalyst from deactivation by the pyridine substrate.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Organic Chemistry Portal.
  • Patel, S. S., et al. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5).
  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Pyridine Ring Synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • SWAYAM Prabha IIT Madras Channels. (2021).
  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713.
  • Potts, G. E., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1799.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Wikipedia. Kröhnke pyridine synthesis.
  • Scriven, E. F. V. (Ed.). (2013).
  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Wikipedia. Pyridine.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • BenchChem. (2025).
  • Cella, R., & Stefani, H. A. (2009). Purification of pyridine bases by distillation.
  • Bagley, M. C., et al. (2010). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 6, 107.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis.
  • BenchChem. (2025).
  • Asghari, S., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170243.
  • EP0371615B1. (1993). High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.
  • Reddit. (2022). Drying and distilling pyridine. r/OrganicChemistry.

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Technical Support Center: Byproduct Formation in the Nitration of Hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of hydroxypyridines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical but often complex electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explore the underlying mechanisms, troubleshoot common byproduct formation, and provide validated strategies to improve yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry of nitrating hydroxypyridines.

Q1: Why is the nitration of hydroxypyridines so challenging compared to benzene?

A1: The difficulty arises from the conflicting electronic nature of the pyridine ring and the hydroxyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1] This is often referred to as a "deactivating" effect.[2] Conversely, the hydroxyl (-OH) group is a strong "activating" group, donating electron density into the ring via resonance, making it more nucleophilic.[3] This push-pull relationship complicates regioselectivity and can lead to a mixture of products or decomposition under harsh conditions.

Q2: How does the position of the hydroxyl group (2-OH, 3-OH, 4-OH) affect the reaction outcome?

A2: The position of the -OH group is critical as it dictates the sites of activation and potential tautomeric forms.

  • 2- and 4-Hydroxypyridine: These isomers exist in equilibrium with their pyridone tautomers (2-pyridone and 4-pyridone, respectively).[4] Under nitrating conditions, the predominant tautomer and its reactivity will influence the substitution pattern. For example, 2-pyridone is often nitrated at the 3- or 5-position.

  • 3-Hydroxypyridine: This isomer does not have a stable pyridone tautomer. Under strongly acidic conditions (e.g., mixed acid), the ring nitrogen is protonated, forming a pyridinium ion. The -OH group directs the incoming electrophile, while the positive charge on the nitrogen strongly deactivates the ring. Nitration often occurs on this protonated species, the conjugate acid, leading to substitution at the 2-position.[5][6]

Q3: What are the most common nitrating agents and why would I choose one over another?

A3: The choice of nitrating agent is a balance between reactivity and selectivity.

Nitrating AgentCompositionTypical Use CaseAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Standard nitration of many aromaticsGenerates a high concentration of the powerful nitronium ion (NO₂⁺) electrophile.[7]Very harsh; can cause oxidation, degradation, or over-nitration of sensitive substrates like hydroxypyridines.[8]
Potassium Nitrate in Sulfuric Acid KNO₃ / Conc. H₂SO₄Milder alternative to mixed acidAllows for more controlled, gradual generation of the nitronium ion, reducing oxidation and side reactions.[8] Safer to handle as it avoids mixing two concentrated acids.Still requires strongly acidic conditions.
Nitric Acid in Acetic Anhydride HNO₃ / (CH₃CO)₂OFor substrates sensitive to strong mineral acidsGenerates acetyl nitrate, a less aggressive nitrating species. Can be effective for activated rings.Can lead to acetylation of the hydroxyl group as a side reaction.
Dinitrogen Pentoxide (N₂O₅) N₂O₅Research/specialty applicationsCan provide N-nitropyridinium intermediates that rearrange to the 3-nitro product.[9]Can be complex to handle and the mechanism may differ from standard electrophilic substitution.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides actionable advice for specific experimental problems.

Problem 1: Low or No Yield of the Desired Product

Q: I'm getting very low yields or recovering only my starting material. What's going wrong?

A: This is a common issue stemming from insufficient activation of the electrophile or deactivation of the pyridine ring.

  • Causality: The pyridine ring's electron-deficient nature makes it a poor nucleophile.[1] If the conditions are not forceful enough to generate a potent electrophile (the nitronium ion, NO₂⁺), the reaction will not proceed.[11][12] Furthermore, under acidic conditions, the pyridine nitrogen is protonated, creating a pyridinium ion which is even more deactivated.[5]

  • Troubleshooting Steps:

    • Verify Nitrating Agent Potency: Ensure your nitric and sulfuric acids are concentrated and not degraded from improper storage. For solid reagents like KNO₃, ensure they are anhydrous.[8]

    • Increase Reaction Temperature: Gently increasing the temperature can provide the necessary activation energy. However, proceed with caution, as higher temperatures can also promote byproduct formation. A controlled heating study (e.g., 40°C, 50°C, 60°C) is advisable.[8]

    • Consider a Stronger Nitrating System: If using a mild system like nitric acid in acetic anhydride, it may be insufficient. Switching to KNO₃ in concentrated H₂SO₄ or a carefully controlled mixed acid system may be necessary.

    • Protect the Hydroxyl Group: In some cases, protecting the -OH group as a methyl ether (-OCH₃) can alter the directing effects and reactivity, potentially favoring the desired nitration. The methoxy group is still an activating ortho-, para-director.[1]

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Q: My final product is a mixture of nitro-isomers that are difficult to separate. How can I improve selectivity?

A: Poor regioselectivity is a direct consequence of having multiple activated positions on the ring. The hydroxyl group is a powerful ortho-, para-director, but the pyridine nitrogen's influence and the reaction conditions can lead to competing substitution patterns.[2]

  • Causality: The -OH group strongly activates the positions ortho and para to it. For example, in 3-hydroxypyridine, this activates positions 2, 4, and 6. However, the protonated ring nitrogen deactivates the alpha-positions (2 and 6) more strongly than the beta-positions. The final substitution pattern is a complex interplay of these competing effects.

  • Troubleshooting Flowchart:

graph TroubleshootingRegioselectivity { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="Problem: Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Temp [label="Is the reaction temperature too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Temp [label="Solution: Lower the temperature.\nRun at 0°C or room temperature to favor\nthe kinetically controlled product.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Acid [label="Is the acid concentration optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Acid [label="Solution: Titrate the amount of H₂SO₄.\nThe degree of protonation affects the ring's\nelectronic properties and directing effects.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Agent [label="Is the nitrating agent appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Agent [label="Solution: Switch to a bulkier or less reactive\nnitrating agent to favor less sterically\nhindered positions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Outcome: Improved Regioselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Q_Temp; Q_Temp -> Sol_Temp [label="Yes"]; Sol_Temp -> End; Q_Temp -> Q_Acid [label="No"]; Q_Acid -> Sol_Acid [label="Yes"]; Sol_Acid -> End; Q_Acid -> Q_Agent [label="No"]; Q_Agent -> Sol_Agent; Sol_Agent -> End; }

Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem 3: Product Degradation or Formation of Dark Tars

Q: My reaction mixture turns dark brown/black and I can't isolate any clean product. What is happening?

A: This indicates significant byproduct formation, likely from oxidation or polymerization.

  • Causality: Hydroxypyridines, especially in their phenol-like forms, are susceptible to oxidation under the harsh, oxidizing conditions of nitration.[8] The combination of nitric acid (a strong oxidant) and high temperatures can lead to ring-opening or the formation of polymeric tar-like substances. Additionally, the evolution of nitrogen dioxide (NO₂) gas, a reddish-brown byproduct, is a sign of side reactions.[13]

  • Preventative Measures:

    • Lower the Temperature: This is the most critical parameter. Perform the addition of the nitrating agent at a low temperature (e.g., 0-5°C) to control the exothermic reaction, then allow it to warm slowly to the desired reaction temperature.

    • Use a More Controlled Nitrating Agent: Avoid mixed acid if possible. Using KNO₃ in H₂SO₄ allows for a slower, more controlled generation of the electrophile, which can significantly reduce oxidative side reactions.[8]

    • Ensure Efficient Stirring: Poor mixing can create local "hot spots" where the concentration of the nitrating agent is too high, leading to decomposition.

    • Work-up Procedure: Quench the reaction by pouring it slowly onto ice to rapidly dilute the acid and dissipate heat, preventing further degradation during work-up.

Experimental Protocols & Workflows

Protocol 1: General Procedure for the Nitration of 3-Hydroxypyridine

This protocol is adapted from established methods and is designed to favor the formation of 3-hydroxy-2-nitropyridine.[8]

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃), anhydrous

  • Sodium Bicarbonate (NaHCO₃), solid

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.

  • Substrate Addition: Slowly add 3-hydroxypyridine (1.0 eq) to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Slowly add anhydrous potassium nitrate (1.2 eq) in small portions over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40°C and stir for 2-4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). Spot the starting material and aliquots from the reaction mixture (quenched in water and neutralized before spotting). The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred beaker of crushed ice.

  • Neutralization: Slowly add solid sodium bicarbonate to the aqueous solution until the pH is between 6.5 and 7.5.[8] Be cautious as this will cause significant CO₂ evolution.

  • Isolation: The product may precipitate upon neutralization. If so, cool the mixture overnight, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purity Analysis (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]

Workflow for Product & Byproduct Identification

Correctly identifying your products and byproducts is essential for optimizing the reaction.

graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions A [label="Crude Reaction Product"]; B [label="Purification Step\n(Column Chromatography or Recrystallization)"]; C [label="Isolate Fractions"]; D [label="Fraction 1\n(e.g., Desired Product)"]; E [label="Fraction 2\n(e.g., Isomeric Byproduct)"]; F [label="Fraction 3\n(e.g., Unreacted SM)"]; G [label="Structural Analysis of Each Fraction"]; H [label="¹H & ¹³C NMR Spectroscopy\n(Determine connectivity & isomer position)"]; I [label="Mass Spectrometry (MS)\n(Confirm molecular weight, check for M+NO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="High-Performance Liquid Chromatography (HPLC)\n(Assess purity & quantify isomer ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Final Conclusion:\nIdentify structures, calculate yield & purity.\nUse data to optimize next reaction.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C; C -> {D, E, F} [arrowhead=none]; {D, E, F} -> G; G -> {H, I, J}; {H, I, J} -> K; }

Caption: Analytical workflow for reaction validation and optimization.

References

  • Pearson. (2024). EAS Reactions of Pyridine.
  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives.
  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyrid....
  • Google Patents. (CN103992267A). Preparation method of 3-hydroxy-2-nitropyridine.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Google Patents. (CN103664757A). Preparation method of 2-hydroxy-3-nitropyridine.
  • Wikipedia. (2024). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • Chemistry Steps. (2024). Nitration of Benzene.
  • Chemistry Steps. (2024). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2019). nitration of aromatic compounds.
  • International Journal of Pharmaceutical Sciences. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • PubMed. (2003). Mass Spectrometric Methods for the Analysis of Chlorinated and Nitrated Isoflavonoids: A Novel Class of Biological Metabolites.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
  • Wikipedia. (2024). 2-Pyridone.

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Technical Support Center: Optimizing Catalyst Selection for Methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in methoxypyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving methoxypyridine scaffolds.

The Challenge of Methoxypyridine Coupling Reactions

Methoxypyridine moieties are prevalent in pharmaceuticals and functional materials. However, their successful functionalization via cross-coupling reactions is often challenging. The electron-donating nature of the methoxy group can decrease the reactivity of an adjacent C-X (X = halogen) bond towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Careful selection and optimization of the catalyst system are therefore paramount to achieving high yields and minimizing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted methoxypyridine starting material.

Potential Cause Underlying Science & Rationale Suggested Solutions
Inefficient Oxidative Addition The C-Cl bond of chloromethoxypyridines is strong and less reactive than C-Br or C-I bonds. The electron-donating methoxy group further deactivates this bond, making oxidative addition to the Pd(0) center sluggish.[1]Switch to a more active catalyst system. For challenging substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote oxidative addition.[3][4] Consider using stable and well-defined pre-catalysts to ensure consistent generation of the active catalytic species.[5]
Catalyst Deactivation/Poisoning The pyridine nitrogen can coordinate to the palladium center, forming inactive complexes and hindering the catalytic cycle.[2] Impurities in reagents or solvents (e.g., oxygen, water, or other coordinating functional groups) can also poison the catalyst.[6]Employ bulky ligands to sterically shield the palladium center from the pyridine nitrogen.[2] Ensure all reagents and solvents are pure and thoroughly degassed.[7][8] Setting up the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[3]
Suboptimal Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier for oxidative addition or other steps in the catalytic cycle.[2][3]Gradually increase the reaction temperature. Monitor the reaction for potential decomposition of starting materials or products. Typical temperature ranges are 80-120 °C.[3][7]
Poor Solubility of Reagents If any of the reaction components, particularly the inorganic base, are not well-solubilized, the reaction kinetics can be significantly slowed.[2][6]Screen different solvents or solvent mixtures. Common choices include dioxane/water, toluene/water, or DME/water for Suzuki couplings.[1][7] For Buchwald-Hartwig aminations, toluene or dioxane are frequently used.[4][6]
Incorrect Base Selection The base plays a crucial role in activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination). An inappropriate base may be too weak or have poor solubility.[3][6]Screen a panel of bases. For Suzuki reactions, common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective, while weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[4][6]
Issue 2: Significant Side Product Formation

Symptoms: Multiple spots on TLC or peaks in LC-MS indicate the presence of undesired byproducts, reducing the yield of the desired coupled product.

Potential Side Reaction Mechanism and Prevention
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.[3] It leads to the formation of a biaryl species from two molecules of the boronic acid.
Dehalogenation The replacement of the halogen atom on the methoxypyridine with a hydrogen atom. This can be minimized by ensuring an inert atmosphere to exclude oxygen and by optimizing the choice of ligand.[3]
Protodeboronation The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with aqueous bases.[2]
Biaryl Byproduct Formation (Buchwald-Hartwig) This can occur, particularly when using chiral primary amines.[6]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium precursor should I use: Pd(0) or Pd(II)?

A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[9] Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands, amines, or other reagents in the reaction mixture.[10] For improved reproducibility and more efficient generation of the active catalyst, especially with complex substrates, using well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended.[5][11]

Q2: What is the ideal ligand-to-palladium ratio?

A2: An incorrect ligand-to-metal ratio can lead to catalyst decomposition and promote side reactions.[3] For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.[3] For bidentate ligands, a 1:1 to 1.2:1 ratio is typically used. It is often beneficial to screen this ratio during reaction optimization.

Q3: How does the position of the methoxy group affect the reactivity of the methoxypyridine?

A3: The position of the electron-donating methoxy group relative to the halogen has a significant electronic effect.[12] For example, a methoxy group ortho or para to the halogen will have a stronger deactivating effect on oxidative addition compared to a meta methoxy group due to resonance.[12] This electronic difference can necessitate the use of more active catalyst systems for ortho or para substituted methoxypyridines.

Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up the reaction?

A4: To ensure an oxygen- and moisture-free environment, follow these steps:

  • Dry Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas or in a desiccator.[8]

  • Inert Atmosphere: Assemble the reaction vessel and purge it with an inert gas (argon or nitrogen). A common procedure is to evacuate and backfill the vessel three times.[7][8]

  • Degassed Solvents: Degas all solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[5]

  • Reagent Handling: Add solid reagents under a positive pressure of inert gas. Add liquid reagents via syringe.[8][13]

Q5: Can I use copper or nickel catalysts for methoxypyridine coupling reactions?

A5: While palladium is the most common catalyst, nickel and copper catalysts can also be effective and are often more cost-effective.[14] Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have shown promise for coupling challenging substrates like aryl ethers.[15] Copper-catalyzed reactions, such as the Ullmann condensation, are also viable for C-N and C-O bond formation.[14][16] However, these systems may require different reaction conditions and optimization strategies.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling of a Chloromethoxypyridine

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chloromethoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) to an oven-dried reaction vial or Schlenk tube.[1][8]

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1][13]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7]

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination of a Bromomethoxypyridine
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.) to a dry reaction vessel.[4][8]

  • Reagent Addition: Add the bromomethoxypyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).[4][6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[4]

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and/or brine.[6][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6]

Visualizations

Catalyst Selection Workflow

G cluster_start Start: Define Coupling Partners cluster_screening Initial Catalyst & Condition Screening cluster_reaction Reaction Execution & Monitoring cluster_analysis Outcome Analysis & Troubleshooting cluster_end Final Stage start Methoxypyridine Halide (Cl, Br, I) + Coupling Partner (Boronic Acid / Amine) catalyst_choice Select Catalyst System (Pd Precursor + Ligand) start->catalyst_choice Aryl-Cl: Bulky, e⁻-rich ligands Aryl-Br/I: Broader options condition_choice Select Base & Solvent catalyst_choice->condition_choice run_reaction Run Reaction (80-110 °C) condition_choice->run_reaction monitor Monitor Progress (TLC / LC-MS) run_reaction->monitor monitor->run_reaction Incomplete outcome Analyze Outcome monitor->outcome Reaction Complete low_yield Low / No Conversion outcome->low_yield Poor Conversion side_products Side Products outcome->side_products Low Purity success High Yield of Desired Product outcome->success Good Yield & Purity optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) low_yield->optimize_catalyst optimize_conditions Optimize Base/Solvent/Temp low_yield->optimize_conditions side_products->optimize_conditions e.g., Degas, change base optimize_catalyst->run_reaction Re-screen optimize_conditions->run_reaction Re-screen

Caption: Decision tree for catalyst and condition optimization.

Generalized Catalytic Cycle for Cross-Coupling

G cluster_inputs pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) oxidative_addition->transmetalation Ar-Pd(II)(Lₙ)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)(Lₙ)-R reductive_elimination->pd0 Ar-R (Product) ArX Methoxypyridine-Halide (Ar-X) ArX->oxidative_addition CouplingPartner Coupling Partner (R-M or R-NH₂) CouplingPartner->transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

  • Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem
  • Optimising a Buchwald-Hartwig amin
  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchG
  • optimizing base and solvent for Buchwald-Hartwig amin
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine - Benchchem
  • Effect of ligand stoichiometry on Het‐aryne coupling - ResearchG
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Optimization of the Buchwald-Hartwig reaction.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis - Benchchem
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox C
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Structural and Mechanistic Aspects of Palladium‐C
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society
  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling c
  • Why can't I achieve good yields for this Suzuki reaction?
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts

Sources

Challenges in the scale-up of 5-Hydroxy-2-methoxypyridine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Hydroxy-2-methoxypyridine Production

A Senior Application Scientist's Guide to Navigating Scale-Up Challenges

Welcome to the technical support center for the production of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for challenges encountered during the scale-up of this valuable synthetic building block. As you transition from bench-scale success to pilot or manufacturing scale, new variables can emerge that impact yield, purity, and process safety.[1] This resource synthesizes field-proven insights and foundational chemical principles to help you navigate these complexities.

This compound is a key intermediate in the synthesis of various biologically active molecules.[2][3] However, its production can be fraught with challenges, particularly concerning reaction control, product stability, and purification. This guide is structured to address the most common issues in a direct, question-and-answer format.

Prevalent Synthesis Pathway: Demethylation of 2,5-Dimethoxypyridine

A common and logical route to this compound involves the selective demethylation of the more accessible 2,5-dimethoxypyridine. While other routes exist, this pathway is often explored for its straightforward approach, yet it presents significant challenges in achieving selectivity and controlling the reaction environment upon scale-up. The hydroxyl group at the 5-position is more phenolic and thus, the methoxy group at this position is more susceptible to cleavage under certain conditions.

G cluster_0 Synthesis Pathway cluster_1 Potential Byproducts 2,5-Dimethoxypyridine 2,5-Dimethoxypyridine Intermediate_Complex Pyridinium Intermediate 2,5-Dimethoxypyridine->Intermediate_Complex Demethylating Agent (e.g., HBr, BBr3, L-Selectride) Byproduct_2 Starting Material 2,5-Dimethoxypyridine->Byproduct_2 Incomplete Reaction This compound This compound Intermediate_Complex->this compound Work-up (Quench & Neutralization) Byproduct_1 2,5-Dihydroxypyridine Intermediate_Complex->Byproduct_1 Over-demethylation

Caption: Common synthesis route via selective demethylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the scale-up process. Each answer provides a causal explanation and actionable troubleshooting steps.

Category 1: Reaction Yield and Purity

Q1: My reaction yield dropped from 90% at the 10g scale to less than 60% at the 1kg scale. What are the primary causes?

A drop in yield during scale-up is a classic problem often rooted in physical phenomena that are negligible at the bench.[4]

  • Causality:

    • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically in larger reactors. This leads to inefficient heat dissipation, causing localized "hot spots" where the temperature is significantly higher than the probe reading.[1] These hot spots can accelerate side reactions or cause product degradation.

    • Mass Transfer & Mixing Inefficiency: What is easily homogenized with a magnetic stir bar in a flask can be a challenge in a large vessel.[1] Poor mixing leads to localized high concentrations of reagents, promoting the formation of byproducts like 2,5-dihydroxypyridine from over-demethylation.

    • Reagent Addition Rate: Adding a reactive demethylating agent too quickly to a large, poorly mixed volume can create significant temperature spikes and concentration gradients, directly impacting selectivity and yield.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Switch from bulk addition to a controlled, slow addition of the demethylating agent using a dosing pump. Monitor the internal temperature closely during the addition.

    • Reactor & Impeller Assessment: Ensure the reactor's cooling system is sufficient for the reaction's exotherm.[4] Verify that the impeller design (e.g., pitched-blade turbine vs. anchor) is appropriate for the viscosity and volume of your reaction mixture to ensure homogeneity.[4]

    • Dilution: While it can impact throughput, running the reaction at a slightly lower concentration can sometimes improve thermal management and mixing.[5]

This is almost certainly due to oxidative degradation. Hydroxypyridines, like phenols, are susceptible to oxidation, which is accelerated by exposure to air, light, and trace metal ions.[6] This issue is amplified at scale due to longer processing and hold times.

  • Causality: The phenolic hydroxyl group can be oxidized to form highly colored quinone-like species. This process is often catalyzed by trace metals and initiated by atmospheric oxygen.

  • Troubleshooting & Prevention Workflow:

G Start Observe Discoloration Step1 Inert Atmosphere Blanketing Start->Step1 During reaction & work-up Step2 Use Deoxygenated Solvents Step1->Step2 For extractions & crystallization Step3 Introduce Chelating Agent (e.g., EDTA) Step2->Step3 If metal contamination is suspected Step4 Protect from Light Step3->Step4 During all processing & storage End Color Stable Product Step4->End

Caption: Workflow to prevent oxidative discoloration.

  • Inert Atmosphere: Conduct the reaction and all subsequent work-up steps under a nitrogen or argon atmosphere. This is the most critical step to prevent oxidation.[4]

  • Deoxygenated Solvents: Before use, sparge solvents (especially for extraction and crystallization) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[6]

  • Protect from Light: Use amber glass vessels or wrap equipment in aluminum foil to prevent photodegradation.[6]

  • Storage: Store the final product at low temperatures (2-8°C) under an inert atmosphere.[6]

Q3: My final product purity is low due to residual starting material and the over-demethylated byproduct (2,5-dihydroxypyridine). How can I improve selectivity?

Achieving selectivity in demethylation reactions at scale is a delicate balance of conditions.

  • Causality: Over-demethylation is typically a result of excessive reaction temperature, prolonged reaction time, or too high a concentration of the demethylating agent. Incomplete conversion is the opposite: conditions that are too mild.

  • Optimization Strategies:

    • Temperature Control: This is paramount. Lowering the reaction temperature can significantly slow down the second demethylation step, allowing the reaction to be stopped after the desired product is formed.

    • Stoichiometry: Carefully control the stoichiometry of the demethylating agent. At scale, even a small excess can lead to significant byproduct formation. Consider using slightly sub-stoichiometric amounts and accepting a small amount of starting material, which is often easier to separate than the dihydroxy byproduct.

    • Choice of Reagent: Some demethylating agents offer better selectivity. For example, nucleophilic agents like sodium thiocresolate or L-Selectride might offer better control than strong Lewis acids like BBr₃ or protic acids like HBr, though this requires process re-development.

Category 2: Purification and Isolation

Q4: I am struggling to purify the product. Column chromatography, which worked at the gram-scale, is not feasible for 5kg, and crystallization yields are poor.

This is a very common scale-up hurdle. Large-scale purification requires robust, non-chromatographic methods.

  • Causality: this compound has both a basic nitrogen atom and an acidic hydroxyl group, making it amphoteric. This property can be exploited for purification. Its polarity can also make it highly soluble in common crystallization solvents, leading to poor recovery.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a powerful technique for purifying pyridine derivatives.[5]

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, MTBE).

      • Wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution). This will remove acidic impurities and deprotonate the product's hydroxyl group, but the basic pyridine nitrogen will keep it largely in the organic phase.

      • Next, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, pulling the product into the aqueous layer and leaving non-basic impurities (like residual starting material) behind.

      • Carefully neutralize the acidic aqueous layer with a base (e.g., NaOH) to a pH of ~6.5-7.0. The product will precipitate or can be re-extracted with an organic solvent.[2]

    • Crystallization Optimization:

      • Solvent Screening: Perform a systematic screening of solvent/anti-solvent systems. A good system might be dissolving the product in a polar solvent where it is soluble (e.g., isopropanol, methanol) and adding a non-polar anti-solvent where it is not (e.g., heptane, MTBE) dropwise at an elevated temperature until turbidity is observed, then allowing it to cool slowly.

      • Seeding: Always use a small amount of pure seed crystal to induce crystallization. This can dramatically improve yield and crystal quality.

Category 3: Safety and Handling

Q5: The demethylation reaction is highly exothermic and was difficult to control in our pilot reactor. What are the best practices for managing this?

Thermal runaway is a major safety hazard.[5] An uncontrolled exotherm can lead to a dangerous pressure increase and cause extensive product decomposition.

  • Causality: The cleavage of the ether bond by strong acids or Lewis acids is often a highly exothermic process. The heat generated can exceed the cooling capacity of the reactor if not properly managed.[4]

  • Mitigation Strategies:

    • Calorimetry Data: Before scaling up, use a reaction calorimeter (e.g., RC1) to determine the heat of reaction. This data is essential for ensuring the pilot plant reactor's cooling system can handle the thermal load.

    • Slow Addition/Dosing: As mentioned for yield control, the slow, controlled addition of the demethylating agent is the primary method for managing the heat evolution rate.[5]

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the coolant is at a sufficiently low temperature before starting the addition.[5]

    • Continuous Flow Chemistry: For highly exothermic and hazardous reactions, consider moving to a continuous flow reactor. These systems offer superior heat transfer and control, minimizing the volume of reactive material at any given time and greatly enhancing safety.[5]

Quantitative Data and Protocols

Table 1: Troubleshooting Common Impurities
Impurity NameStructureLikely CauseMitigation StrategyAnalytical Method
2,5-Dimethoxypyridine MeO-Py-OMeIncomplete reactionIncrease reaction time/temperature slightly; optimize reagent stoichiometry.GC-MS, LC-MS, ¹H NMR
2,5-Dihydroxypyridine HO-Py-OHOver-reaction (high temp, excess reagent)Lower reaction temperature; use stoichiometric or sub-stoichiometric reagent.LC-MS, ¹H NMR
Quinone-like Species (Colored)OxidationUse inert atmosphere; add antioxidants; protect from light.[6]UV-Vis, LC-MS
Experimental Protocol: Robust Acid-Base Purification

This protocol describes a self-validating system for purifying crude this compound at scale.

  • Initial Dissolution: Dissolve the crude reaction output (1.0 kg) in a suitable organic solvent like methyl tert-butyl ether (MTBE, 10 L).

  • Caustic Wash (Optional): If strong acidic impurities are present from the work-up, perform a wash with a 5% w/w aqueous sodium bicarbonate solution (2 L). Separate the layers.

  • Acidic Extraction: Extract the MTBE layer with 1M aqueous hydrochloric acid (3 x 3 L). The product will move into the aqueous layer. Combine the aqueous extracts.

    • Self-Validation Check: Analyze a sample of the spent organic layer by TLC or LC-MS to ensure complete extraction of the product.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layer with a small amount of fresh MTBE (1 L) to remove any residual neutral impurities.

  • Neutralization & Precipitation: Cool the acidic aqueous layer to 10-15°C in the reactor. Slowly add 50% w/w aqueous sodium hydroxide to adjust the pH to 6.5-7.0. The product should precipitate as a solid.

    • Self-Validation Check: Monitor the pH closely. A pH that is too high or too low will result in the product remaining in solution as a salt.

  • Isolation: Filter the solid product and wash the cake with cold, deionized water (2 x 1 L) to remove inorganic salts.

  • Drying: Dry the product under vacuum at <50°C until a constant weight is achieved. Store under a nitrogen atmosphere, protected from light.[6]

References

  • Benchchem.
  • PubChem. 2-Methyl-5-hydroxypyridine. [Link]
  • Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • PubChem. This compound. [Link]
  • Benchchem. improving the stability of 5-Hydroxy-2-methylpyridine in solution.
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • SigutLabs.

Sources

Technical Support Center: Degradation Pathways of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Hydroxy-2-methoxypyridine. This guide is designed to provide in-depth technical assistance to professionals working with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and degradation of this compound.

Introduction: Understanding the Stability of this compound

This compound (CAS: 51834-97-0), also known as 6-methoxypyridin-3-ol, is a heterocyclic organic compound with applications in pharmaceutical and agrochemical development.[1][2] Its structure, featuring both a hydroxyl group and a methoxy group on a pyridine ring, provides multiple sites for functionalization but also presents specific stability challenges.[3] Like many phenolic compounds, the hydroxypyridine moiety is susceptible to degradation, which can impact experimental reproducibility, product shelf-life, and biological activity.[4]

The primary stability concerns revolve around its susceptibility to oxidation, hydrolysis, and photodegradation. Understanding these degradation pathways is critical for developing robust analytical methods, designing stable formulations, and accurately interpreting experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents or metal ions.[4] As a hydroxypyridine, it is particularly susceptible to oxidative degradation.[4]

Q2: My this compound solution is turning yellow or brown. What is causing this discoloration?

A2: Discoloration is a common and immediate indicator of degradation.[4] This is often due to the oxidation of the hydroxypyridine ring, a process that can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.[4] The colored byproducts may be quinone-like structures formed from the oxidation of the hydroxyl group and the pyridine ring.[4]

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in dedicated literature, they can be inferred from the chemistry of similar hydroxypyridine compounds.[4] Key pathways include:

  • Oxidative Degradation: The hydroxyl group is prone to oxidation, potentially forming a pyridone or quinone-like species. The pyridine ring itself can also be oxidized.

  • Hydrolytic Degradation: The compound may undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable in a neutral to slightly acidic medium.[5]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to ring cleavage or other structural modifications.[5]

  • Microbial/Enzymatic Degradation: In biological systems, hydroxypyridines are often degraded via pathways involving hydroxylated intermediates.[6] A common route for pyridine derivatives is hydroxylation to form 2,5-dihydroxypyridine (2,5-DHP), which is then subject to ring cleavage by dioxygenase enzymes.[7][8]

Q4: How can I minimize the degradation of my this compound stock solutions?

A4: To minimize degradation, several precautions are essential. Protect the solution from light by using amber vials or by wrapping containers in aluminum foil.[4] Solutions should be stored at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.[4] The use of deoxygenated solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) over the solution can significantly reduce oxidative degradation.[4] For enhanced stability, consider adding antioxidants like ascorbic acid or chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.[4]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid and Unexpected Loss of Analyte Concentration

  • Possible Cause 1: Oxidative Degradation. The phenolic hydroxyl group is highly susceptible to oxidation by dissolved oxygen in the solvent. This process can be catalyzed by trace metal impurities.

    • Troubleshooting Step: Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store the solution under an inert atmosphere. Consider adding an antioxidant (e.g., 0.1% w/v ascorbic acid) or a chelating agent (e.g., 0.01% EDTA) to your buffer or solvent system.[4]

  • Possible Cause 2: Photodegradation. The pyridine ring system can absorb UV light, leading to photochemical degradation. Standard laboratory lighting can be sufficient to cause gradual degradation over time.

    • Troubleshooting Step: Always prepare and store solutions in amber glass vials or use containers wrapped in aluminum foil to block light.[4] Minimize the exposure of the solution to direct light during experimental manipulations.

  • Possible Cause 3: Inappropriate pH. The stability of this compound is pH-dependent. Highly alkaline conditions can deprotonate the hydroxyl group, making it more susceptible to oxidation.

    • Troubleshooting Step: Buffer your solution to maintain a slightly acidic to neutral pH (e.g., pH 3-6), where phenolic compounds are often more stable.[4] Avoid highly alkaline conditions unless required by the experimental design.

Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

  • Possible Cause 1: On-Column Degradation. If the mobile phase pH is not optimal for the compound's stability, degradation can occur during the chromatographic run, leading to peak tailing or the appearance of extraneous peaks.

    • Troubleshooting Step: Optimize the mobile phase pH. Buffer the mobile phase to a pH where the analyte is most stable (typically slightly acidic). This ensures a consistent ionization state and minimizes interactions that could lead to on-column degradation.[9]

  • Possible Cause 2: Interaction with Column Matrix. The polar nature of the hydroxyl group can lead to secondary interactions with residual silanol groups on silica-based HPLC columns, resulting in peak tailing.[9]

    • Troubleshooting Step: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Alternatively, add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to mask the active silanol sites.

  • Possible Cause 3: Low Aqueous Solubility. The compound may have limited solubility in highly aqueous mobile phases, leading to precipitation on the column or poor peak shape.

    • Troubleshooting Step: Increase the proportion of organic solvent in the mobile phase if compatible with the desired separation. The use of co-solvents like ethanol or propylene glycol can also improve solubility.[9]

Issue 3: Difficulty Achieving Mass Balance in Forced Degradation Studies

  • Possible Cause: Formation of Non-Chromophoric or Volatile Degradants. The degradation pathways may lead to products that do not absorb UV light at the detection wavelength or are too volatile to be retained on the HPLC column.

    • Troubleshooting Step: Employ a mass spectrometer (LC-MS) as a detector to identify and quantify degradants that lack a UV chromophore. For potential volatile degradants, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[10] A universal detector like a Charged Aerosol Detector (CAD) can also be beneficial.

Visualizations and Diagrams
Hypothetical Degradation Pathway

G cluster_main Hypothetical Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) cluster_photo Photodegradation A This compound B Quinone-like Intermediates A->B O2, Light, Metal Ions D Potential Minor Hydrolysis Products A->D Strong Acid/Base E Photolytic Fragments & Ring Cleavage A->E UV Light C Ring-Opened Products (e.g., N-formylmaleamic acid derivatives) B->C Dioxygenase Action

Caption: Potential degradation routes for this compound.

Experimental Workflow: Forced Degradation Study

G cluster_workflow Forced Degradation Study Workflow cluster_stress_conditions Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress 2. Apply Stress Conditions (Parallel Samples) prep->stress acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxid Oxidation (3% H₂O₂) therm Thermal (60°C Oven) photo Photolytic (ICH Light Chamber) analysis 3. Sample & Analyze (e.g., HPLC-UV/MS) eval 4. Evaluate Results analysis->eval acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability, in line with ICH guidelines.[11]

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no significant degradation is observed, heat the solution at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no significant degradation is observed, heat at 60°C and sample at time points.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 7 days, ensuring it is protected from light.[4]

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control to determine the percentage of degradation.

Protocol 2: HPLC-UV Method for Stability Testing

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure consistent protonation and good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 20 minA gradient elution is recommended to separate the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at ~270-290 nmThe pyridine ring system should have a strong absorbance in this region. Wavelength should be optimized by running a UV scan.
Injection Volume 10 µLStandard injection volume; can be adjusted based on concentration.

Source: General HPLC method development principles.[10]

References
  • BenchChem. (2025). Improving the stability of 5-Hydroxy-2-methylpyridine in solution.
  • Szeremeta, M., Morak-Młodawska, B., Pluta, K., & Jeleń, M. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
  • BenchChem. (2025). The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide.
  • Li, D., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(12), e00538-20. [Link]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine.
  • ResearchGate. (n.d.).
  • Bajaj, S., et al. (2016).
  • Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(4), 40. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. [Link]
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  • ResearchGate. (n.d.).
  • Boron Molecular. (n.d.). Buy this compound. [Link]
  • da Silva, A. R. P. (2018).
  • Zhang, Y., et al. (2022). Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. Inorganic Chemistry, 61(51), 20835-20846. [Link]
  • Ansari, M. F., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]
  • Stolar, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1104-1111. [Link]
  • de Oliveira, G. A. R., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2021, 6636735. [Link]
  • ResearchGate. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
  • Tonski, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50649–50660. [Link]
  • Chedeville, O., et al. (2005). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied Microbiology and Biotechnology, 68(5), 654-661. [Link]
  • Sienkiewicz, N., et al. (2021). Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin.
  • Ni, Y., et al. (2023). Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions. Foods, 12(15), 2898. [Link]
  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
  • ResearchGate. (2025). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. [Link]
  • ResearchGate. (n.d.). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. [Link]
  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4293. [Link]
  • MDPI. (n.d.).
  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651-5. [Link]

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Technical Support Center: Multi-task Bayesian Optimization for Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Multi-task Bayesian Optimization (MTBO) in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate their experimental workflows. Here, you will find practical, in-depth answers to common questions and troubleshooting guidance for issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental and practical questions about implementing MTBO for chemical reaction optimization.

Q1: What is Multi-task Bayesian Optimization (MTBO) and how does it differ from standard Bayesian Optimization (BO)?

A1: Standard Bayesian Optimization (BO) is a powerful sequential optimization strategy for finding the optimum of an expensive-to-evaluate function, such as the yield of a chemical reaction.[1][2] It works by building a probabilistic surrogate model of the objective function and using an acquisition function to decide which experiment to run next.[2][3] However, traditional BO starts each optimization "from scratch," without leveraging knowledge from previous, similar experiments.[1][4]

Multi-task Bayesian Optimization (MTBO) extends this capability by allowing the model to learn from multiple related tasks simultaneously.[3][5] In the context of chemical reactions, a "task" can be the optimization of a similar reaction with a different substrate, catalyst, or even data from a computational simulation.[3][6] By sharing information between these tasks, MTBO can often find the optimal reaction conditions faster and with fewer experiments than single-task BO.[1][4] The core difference lies in the probabilistic model; MTBO uses a multi-task model, often a multi-task Gaussian Process, that can capture the correlations between different tasks.[3][7]

Q2: When is it appropriate to use MTBO for my chemical reaction optimization?

A2: MTBO is most beneficial when you have access to data from "similar" or "related" chemical reactions. Consider using MTBO in the following scenarios:

  • Substrate Scope Exploration: When you are optimizing a reaction across a range of different starting materials. The optimization of the reaction for one substrate can inform the optimization for another.[7]

  • Catalyst Screening: When evaluating a library of catalysts for a particular transformation, the performance of one catalyst can provide information about the likely performance of a structurally similar catalyst.

  • Leveraging Historical Data: If your lab has a repository of data from previous reaction optimization campaigns, this historical data can be used as auxiliary tasks to accelerate the optimization of a new, related reaction.[1][3]

  • Combining Simulation and Experimental Data: You can use computationally cheaper, lower-fidelity simulation data as an auxiliary task to guide the more expensive experimental optimization.[6]

The key is the existence of a correlation between the tasks. If the tasks are highly dissimilar, the benefit of MTBO may be minimal, though studies suggest that even in such cases, the performance is often no worse than single-task BO.[1][4]

Q3: What software packages or libraries are available to implement MTBO?

A3: Several open-source Python libraries are available for implementing Bayesian optimization, with some offering specific support for multi-task optimization. Some popular choices include:

LibraryKey Features for MTBOLicense
BoTorch / Ax Part of the PyTorch ecosystem, BoTorch provides a flexible framework for Bayesian optimization, including multi-task models. Ax is a higher-level platform built on BoTorch that simplifies the process of setting up and running optimization experiments.[8]MIT
GPax Built on JAX and NumPyro, GPax supports multi-task and multi-fidelity Bayesian optimization with a focus on incorporating prior physical knowledge.[8]Not specified
Summit Specifically designed for optimizing chemical processes, Summit includes implementations of multi-task Bayesian optimization.[3][8]Not specified
NEXTorch A toolkit built on PyTorch for Bayesian optimization in chemical sciences and engineering, offering support for various advanced optimization tasks.[9][10]Not specified

This is not an exhaustive list, and the field is rapidly evolving. When selecting a library, consider factors such as ease of use, flexibility, community support, and compatibility with your existing computational workflows.

Q4: How do I select appropriate auxiliary tasks for my primary optimization problem?

A4: The selection of auxiliary tasks is crucial for the success of an MTBO campaign. A good auxiliary task is one that is sufficiently correlated with your main task. Here are some guidelines:

  • Chemical Similarity: Choose reactions that are chemically similar. For example, if you are optimizing a Suzuki coupling, other Suzuki coupling reactions with different aryl halides or boronic acids would be good candidates.[3]

  • Shared Reaction Components: Reactions that share key components, such as the same catalyst class or solvent type, are likely to be correlated.

  • Data Quality: Ensure the auxiliary data is of reasonable quality. While MTBO can be robust to some noise, very noisy or low-yielding auxiliary tasks might offer less benefit.[3] However, using multiple auxiliary tasks can help mitigate the negative impact of one poor-quality task.[3]

It is generally better to include more potentially relevant data than to be overly restrictive. The multi-task model can learn the degree of correlation and down-weight the influence of less relevant tasks.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter while running MTBO experiments for chemical reaction optimization.

Problem 1: My MTBO algorithm is not converging to a good optimum or is performing worse than single-task BO.

Possible Causes & Solutions:

  • Negative Transfer: This can occur if the auxiliary tasks are not well-correlated with the main task, leading the algorithm to explore unpromising regions of the parameter space.[1]

    • Troubleshooting Steps:

      • Re-evaluate Task Similarity: Critically assess the chemical similarity between your auxiliary and main tasks. Are the reaction mechanisms truly related?

      • Reduce the Influence of Auxiliary Tasks: If your software allows, try adjusting the hyperparameters of the multi-task kernel to reduce the assumed correlation between tasks.

      • Run a Single-Task BO as a Baseline: Always compare the performance of MTBO against a standard single-task BO to quantify the benefit (or lack thereof) of the multi-task approach.[4]

      • Increase the Number of Initial Experiments for the Main Task: Providing more initial data points for your primary reaction can help the model better learn its specific response surface and reduce its reliance on potentially misleading auxiliary data.

  • Poor Hyperparameter Choices: The performance of the Gaussian Process model at the heart of MTBO is sensitive to its hyperparameters (e.g., kernel choice, lengthscale).

    • Troubleshooting Steps:

      • Hyperparameter Optimization: Ensure that the hyperparameters of the multi-task Gaussian Process are being properly optimized during the model fitting process. Most libraries handle this automatically, but it's good to verify.

      • Choice of Kernel: The Matérn 5/2 kernel is a common and often effective choice for chemical reaction optimization.[3] However, if you have prior knowledge about the smoothness of your reaction landscape, you might consider other kernels.

Problem 2: The MTBO algorithm is repeatedly suggesting similar or already tested experimental conditions.

Possible Causes & Solutions:

  • Imbalance between Exploration and Exploitation: The acquisition function in Bayesian optimization balances exploring uncertain regions of the parameter space and exploiting regions known to have high yields.[3] If the algorithm is overly focused on exploitation, it may get stuck in a local optimum.

    • Troubleshooting Steps:

      • Tune the Acquisition Function: Many acquisition functions (e.g., Expected Improvement, Upper Confidence Bound) have a parameter that can be tuned to favor exploration. Try increasing this parameter to encourage the algorithm to investigate more diverse conditions.

      • Introduce Noise: If your experimental setup has some inherent noise, make sure this is being accounted for in the model. Modeling observational noise can prevent the algorithm from becoming too confident about a particular region.

      • Restart the Optimization: In some cases, restarting the optimization with a different set of initial random experiments can help it escape a local optimum.

Problem 3: I have a mix of continuous (e.g., temperature, concentration) and categorical (e.g., catalyst, solvent) variables. How do I handle this in MTBO?

A: This is a common challenge in chemical reaction optimization. Most modern Bayesian optimization libraries can handle mixed variable types.

  • Implementation:

    • Categorical Variables: These are typically handled using a one-hot encoding or by using specialized kernels for categorical data.

    • Integer Variables: These can often be treated as continuous variables and then rounded to the nearest integer.

    • Software Support: Libraries like Ax and Summit are designed to handle these mixed-variable spaces.[8]

  • Troubleshooting:

    • Encoding: Ensure that your categorical variables are correctly encoded and passed to the optimization algorithm.

    • Kernel Selection: Verify that the chosen kernel can handle the mixed-variable space. Some kernels are designed specifically for this purpose.

Problem 4: My experiments are run in batches. How does this affect the MTBO process?

A: Running experiments in batches is a common practical consideration. Standard sequential Bayesian optimization suggests one experiment at a time. However, parallel or batch versions of acquisition functions have been developed to address this.

  • Batch Acquisition Functions: These functions select a batch of experiments to be run in parallel by considering the joint information gain from the entire batch.

  • Implementation: Look for batch optimization capabilities in your chosen software library. For example, Ax and BoTorch have robust support for batch optimization.[8]

III. Visual Workflows and Diagrams

The Multi-task Bayesian Optimization (MTBO) Workflow

The following diagram illustrates the cyclical nature of the MTBO process for chemical reaction optimization.

MTBO_Workflow cluster_data Data Acquisition cluster_model Modeling & Suggestion cluster_exp Experimentation main_task Define Main Task (e.g., New Reaction) mtgp Train Multi-task Gaussian Process Model main_task->mtgp aux_tasks Select Auxiliary Tasks (e.g., Historical Data) aux_tasks->mtgp acq_func Optimize Acquisition Function mtgp->acq_func next_exp Suggest Next Experiment(s) acq_func->next_exp run_exp Perform Experiment next_exp->run_exp New Conditions get_result Obtain Result (e.g., Yield) run_exp->get_result update_data Update Dataset get_result->update_data New Data Point update_data->mtgp Iterate

Caption: A diagram of the iterative MTBO workflow for chemical reactions.

Troubleshooting Logic: Poor MTBO Performance

This flowchart provides a decision-making framework for troubleshooting suboptimal MTBO performance.

Troubleshooting_Flowchart start Start: MTBO performance is suboptimal check_correlation Are auxiliary tasks well-correlated? start->check_correlation check_hyperparams Are GP hyperparameters optimized correctly? check_correlation->check_hyperparams Yes solution_corr Refine auxiliary task selection or reduce their influence in the model. check_correlation->solution_corr No check_exploration Is there a balance of exploration/exploitation? check_hyperparams->check_exploration Yes solution_hyper Review model fitting procedure and kernel choice. check_hyperparams->solution_hyper No solution_explore Adjust acquisition function parameters to favor exploration. check_exploration->solution_explore No end Improved Performance check_exploration->end Yes solution_corr->end solution_hyper->end solution_explore->end

Caption: A troubleshooting flowchart for diagnosing poor MTBO performance.

IV. References

  • Felton, K., Wigh, D., & Lapkin, A. (2020). Multi-task Bayesian Optimization of Chemical Reactions. Machine Learning for Molecules Workshop @ NeurIPS 2020.

  • GitHub - materials-data-facility/awesome-bayesian-optimization: An Awesome List of Bayesian Optimization resources, software, tools, and more.

  • Green, N. G. R., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. ACS Central Science. [Link]

  • Thawani, V., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. [Link]

  • Felton, K., Wigh, D., & Lapkin, A. (2021). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]

  • Swersky, K., Snoek, J., & Adams, R. P. (2013). Multi-task Bayesian optimization. Advances in Neural Information Processing Systems.

  • St. John, P. C., et al. (2021). NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering. Journal of Chemical Information and Modeling. [Link]

  • St. John, P. C., et al. (2021). NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering. ChemRxiv. [Link]

  • Green, N. G. R., et al. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. ResearchGate.

  • Green, N. G. R., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PubMed. [Link]

  • Green, N. G. R., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Semantic Scholar. [Link]

  • Felton, K., Wigh, D., & Lapkin, A. (2020). Multi-task Bayesian Optimization of Chemical Reactions. ResearchGate.

  • Green, N. G. R., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. [Link]

  • J. D. Griffin, et al. (2025). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. PubMed Central.

  • J. D. Griffin, et al. (2025). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. ACS Central Science.

  • B. J. Reizman, et al. (2022). Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform. PubMed Central.

  • A. D. Clayton, et al. (2021). Bayesian Optimization for Chemical Reactions. CHIMIA.

  • Honegumi latest documentation. Multitask Bayesian Optimization. Read the Docs. [Link]

  • S. R. R. V. P. van der G., et al. (2024). Enhancing LC×LC separations through Multi-Task Bayesian Optimization. ChemRxiv.

  • H. T. T. Duong, et al. (2025). Preferential Multi-Objective Bayesian Optimization for Drug Discovery. arXiv.

  • Swersky, K., Snoek, J., & Adams, R. P. (2013). Multi-task Bayesian optimization. NIPS papers. [Link]

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Technical Support Center: Optimizing Pyridine Reactions with Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Flow Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of continuous processing to optimize pyridine reactions. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis and functionalization can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[2][3]

Flow chemistry offers a transformative approach, providing superior control over reaction parameters, enhancing safety, and enabling scalability.[4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, helping you unlock the full potential of continuous flow for your pyridine chemistry.

Frequently Asked Questions (FAQs)

Q1: Why should I use flow chemistry for pyridine reactions instead of traditional batch methods?

Flow chemistry provides significant advantages over batch processing, particularly for pyridine chemistry, which often involves hazardous reagents, exothermic reactions, or unstable intermediates.[5][6]

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time.[5][6] This is crucial when working with pyrophoric reagents like organolithiums (common in pyridine functionalization) or when dealing with highly exothermic reactions where thermal runaway is a risk in large batch vessels.[7][8]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous and highly efficient heating and cooling.[9] This prevents the formation of hot spots, which can lead to side product formation and decomposition, a common issue in batch scale-up.[4][10]

  • Precise Reaction Control: Key parameters like temperature, pressure, residence time, and stoichiometry are controlled with high precision.[11] Residence time is determined by the reactor volume and flow rate, allowing for the generation and immediate use of unstable intermediates that would decompose in a batch reactor.[12]

  • Improved Yield and Selectivity: Precise control often leads to cleaner reaction profiles, higher yields, and better selectivity.[6][13] For instance, in the hydrogenation of substituted pyridines, flow conditions can be tuned to favor partial or full saturation of the ring.[14][15]

  • Seamless Scalability: Scaling up a flow process typically involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of batch scale-up.[5][16]

Table 1: Comparison of Batch vs. Flow for a Representative Pyridine Lithiation

Parameter Batch Chemistry Flow Chemistry Advantage in Flow
Reaction Scale 100 mmol 100 mmol (produced over time) Continuous production possible.
Temperature -78 °C (Cryogenic Bath) -70 °C (Flow Reactor Module) Precise, stable, and rapid temperature control.
Addition Time 30 minutes (slow, dropwise) N/A (Continuous Mixing) Avoids localized concentration gradients.
Total Reaction Time 2 hours 5 minutes (Residence Time) Drastically increased throughput.
Typical Yield 40-60% (decreases on scale-up)[10] 85-95% (consistent on scale-up)[10] Higher efficiency and reproducibility.

| Safety Concern | Handling large volume of n-BuLi; thermal control is critical. | Small hold-up volume significantly reduces risk. | Inherently safer process.[7] |

Q2: What type of flow reactor is best for my pyridine synthesis?

The ideal reactor depends on the specific reaction phase and requirements.

  • Coil Reactors (PFA, Stainless Steel): These are the most common choice for homogeneous liquid-phase reactions. PFA tubing is excellent for its chemical resistance and wide temperature range, especially for cryogenic reactions like lithiations.[8]

  • Microreactors (Glass, Silicon Carbide): These offer exceptional heat and mass transfer due to their small channel dimensions. They are ideal for highly exothermic or fast reactions where precise control is paramount.

  • Packed-Bed or Fixed-Bed Reactors: These are used for heterogeneous catalysis, where a solid catalyst is packed into a column.[11] This is the standard setup for continuous hydrogenations of pyridines using catalysts like Pd/C or Pt/C.[14][15] The reactants flow through the catalyst bed, and the product emerges continuously, simplifying catalyst separation.

  • Continuous Stirred Tank Reactors (CSTRs): While less common in lab-scale optimization, CSTRs are useful for reactions involving solids or slurries that might clog tube reactors.[17]

Q3: How do I translate a batch pyridine reaction to a continuous flow process?

Direct translation is rarely optimal. The process involves re-optimizing the reaction for the flow environment.

  • Start with Stoichiometry: In batch, an excess of a reagent is often used to drive the reaction to completion. In flow, you can often run at near-stoichiometric ratios due to efficient mixing, saving on costly reagents.

  • Solubility is Key: Ensure all starting materials, intermediates, and products remain soluble under the reaction conditions to prevent clogging. You may need to use a different solvent or run at a higher dilution than in batch.[18]

  • Optimize Residence Time: Reaction time in flow is replaced by residence time. Screen a range of residence times (by varying the flow rate) to find the minimum time required for maximum conversion.

  • Leverage Temperature: Flow reactors can operate at temperatures well above the solvent's boiling point by applying back-pressure.[9] Explore a wider temperature range than you would in batch to accelerate the reaction.

  • Monitor and Analyze: Use in-line analytical techniques (like IR or UV-Vis) or automated sampling with offline analysis (HPLC, GC-MS) to rapidly assess the impact of changing parameters.[4][19]

Q4: What are the key safety considerations when running pyridine reactions in flow?

While inherently safer, flow chemistry is not without hazards.

  • Pyridine Toxicity: Pyridine is a flammable, toxic liquid with a pungent odor.[20] Always operate flow systems within a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[20][21]

  • Hazardous Reagents: Reactions involving organolithiums, hydrazine, or hydroxylamine require stringent safety protocols.[22] Flow chemistry minimizes the volume of these reagents in the reactor, but proper handling during preparation and pumping is essential. Ensure all lines and fittings are secure and leak-proof.

  • Pressure Management: Use a back-pressure regulator (BPR) to control pressure. Ensure the BPR and all reactor components are rated for the intended operating pressure. A pressure transducer or relief valve is a critical safety feature to prevent over-pressurization, especially in case of a clog.

  • Material Compatibility: Verify that all wetted components of your flow setup (tubing, fittings, reactor) are chemically compatible with the pyridine, substrates, reagents, and solvents being used.

  • Proper Disposal: Never pour pyridine waste down the drain.[20] Collect all waste streams and dispose of them according to your institution's hazardous waste guidelines.

Troubleshooting Guide

This section addresses specific, common problems encountered during the optimization of pyridine reactions in flow.

Problem: Low Yield or Poor Conversion
Q: My pyridine functionalization reaction shows low conversion, even at long residence times. How can I improve it?

Low conversion is a common optimization challenge. A systematic approach is needed to identify the root cause.

  • Cause 1: Insufficient Mixing: If reagents are not mixing efficiently, the reaction will be slow and incomplete. This is especially true for multiphasic reactions or reactions with different solvent miscibilities.

    • Solution: Increase mixing efficiency. For coil reactors, faster flow rates can induce more turbulent flow patterns. Alternatively, introduce a static mixer before the reactor inlet. For microreactors, herringbone or other passive mixing structures are highly effective.[11]

  • Cause 2: Inadequate Activation Energy: The reaction may simply be too slow at the current temperature.

    • Solution: Increase the temperature. Flow systems, when pressurized with a back-pressure regulator, allow for superheating solvents safely above their atmospheric boiling points.[9] A 10 °C increase can often double the reaction rate. Screen a range of temperatures to find the optimum.

  • Cause 3: Incorrect Stoichiometry: Pump inaccuracies or concentration errors can lead to an incorrect ratio of reagents arriving in the reactor.

    • Solution: Calibrate your pumps carefully with the specific solvent and reagent solutions you are using. Verify the concentration of reagents, especially organometallics like n-BuLi, by titration before use.

  • Cause 4: Catalyst Deactivation (for heterogeneous reactions): In packed-bed reactors, the catalyst can lose activity over time due to poisoning by impurities or degradation.

    • Solution: Ensure starting materials are pure. Consider adding a guard column before the main catalyst bed to capture impurities. If deactivation persists, investigate different catalyst supports or operating conditions (e.g., lower temperature) to extend catalyst lifetime.

Diagram 1: General Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed Check_Mixing Is mixing efficient? (Homogeneous solution?) Start->Check_Mixing Increase_Mixing Improve Mixing (Static mixer, higher flow rate) Check_Mixing->Increase_Mixing No Check_Temp Is temperature high enough? Check_Mixing->Check_Temp Yes Increase_Mixing->Check_Temp Increase_Temp Increase Temperature (Use BPR for superheating) Check_Temp->Increase_Temp No Check_Stoich Is stoichiometry correct? Check_Temp->Check_Stoich Yes Increase_Temp->Check_Stoich Calibrate_Pumps Calibrate Pumps & Titrate Reagents Check_Stoich->Calibrate_Pumps No Check_Catalyst Is catalyst active? (Heterogeneous reactions) Check_Stoich->Check_Catalyst Yes Calibrate_Pumps->Check_Catalyst Replace_Catalyst Regenerate/Replace Catalyst Add guard column Check_Catalyst->Replace_Catalyst No Success Problem Solved Check_Catalyst->Success Yes Replace_Catalyst->Success

Caption: A decision tree for troubleshooting low reaction conversion.

Problem: Reactor Clogging / Precipitation
Q: My reactor frequently clogs when running a lithiation/borylation sequence on a bromopyridine. What are the causes and solutions?

Clogging is one of the most significant practical challenges in flow chemistry, especially in reactions that generate salts or insoluble products.[17][23] Organometallic pyridine chemistry is particularly prone to this issue.[10]

  • Cause 1: Precipitation of Lithium Salts: The most common cause in lithiation chemistry is the precipitation of lithium salts (e.g., LiBr, LiCl) which have low solubility in common organic solvents like THF or ethers, especially at cryogenic temperatures.[10]

    • Solution 1: Dilution: The simplest solution is to run the reaction at a lower concentration.[18] This increases the volume of solvent available to solvate the salt byproducts.

    • Solution 2: Solvent Choice: While THF is standard, consider using a solvent mixture. For some systems, adding a co-solvent can improve salt solubility.

    • Solution 3: Temperature Adjustment: A slight increase in temperature (e.g., from -78°C to -60°C) can sometimes dramatically improve solubility without significantly impacting the stability of the organolithium intermediate.[18]

  • Cause 2: Product or Intermediate Insolubility: The desired product or a reaction intermediate may be precipitating. This was observed in the quaternization of poly(4-vinylpyridine), where the functionalized polymer precipitated at high conversions.[9]

    • Solution: Choose a solvent in which all species are soluble. This may require extensive solvent screening. If the product is intended to be a solid, consider reactor designs that can handle slurries, such as an agitated cell or a CSTR.

  • Cause 3: "Choking" from Solid Product Formation: Reactions designed to produce a solid product can rapidly block narrow-bore tubing.

    • Solution 1: Slug Flow: Introduce an immiscible carrier liquid (like mineral oil) or an inert gas (like nitrogen) to create a segmented "slug flow."[23] This encapsulates the reacting mixture, and the carrier liquid/gas helps to scour the reactor walls, preventing solid adhesion.[23]

    • Solution 2: Wider Diameter Tubing: Simply using a reactor with a larger internal diameter can help prevent blockages, although this may negatively impact heat transfer.[17]

    • Solution 3: Sonication: Applying ultrasonic agitation to the reactor can help break up agglomerates and keep solids suspended in the flow stream.[17][23]

Diagram 2: Decision Flowchart for Diagnosing Reactor Clogging

G Start Reactor Clogging Occurs Identify_Solid What is precipitating? (Analyze solid if possible) Start->Identify_Solid Salt Inorganic Salt (e.g., LiX) Identify_Solid->Salt Salt Organic Organic Intermediate or Product Identify_Solid->Organic Organic Dilute Decrease Concentration Salt->Dilute Try First Change_Solvent Change Solvent System Organic->Change_Solvent Try First Increase_T Slightly Increase Temp. (e.g., -78°C to -60°C) Dilute->Increase_T If fails Success Clogging Resolved Increase_T->Success If works Slug_Flow Implement Slug Flow (Gas or immiscible liquid) Change_Solvent->Slug_Flow If fails Slug_Flow->Success If works

Caption: A systematic approach to resolving reactor clogging issues.

Problem: Poor Selectivity / Side Product Formation
Q: My C-H activation of a substituted pyridine is giving a mixture of C2 and C4 isomers. How can I improve regioselectivity?

The direct C-H functionalization of pyridines is challenging due to the difficulty in controlling regioselectivity.[1][2] Flow chemistry offers tools to influence this.

  • Cause 1: Competing Reaction Pathways: Different isomers may be formed through pathways with similar activation energies.

    • Solution: Precise Temperature Control. Temperature can significantly influence the rates of competing reactions.[24] Systematically screen the reaction temperature in small increments (e.g., 5°C). A lower temperature might favor the kinetically controlled product, while a higher temperature may favor the thermodynamic product. The excellent temperature control of flow reactors is key here.

  • Cause 2: Insufficiently Rapid Quenching: For reactions involving unstable, kinetically-formed intermediates (like a specific lithiated species), slow mixing with the electrophile can allow for isomerization or decomposition. For example, in the lithiation of 2,3-dihalopyridines, a "halogen dance" can occur where the lithium atom migrates, leading to different products depending on when the intermediate is trapped.[25]

    • Solution: Use a High-Efficiency Mixer. Employ a T-mixer or microfluidic chip with good mixing properties to ensure the unstable intermediate reacts with the electrophile almost instantaneously upon generation. This minimizes the time available for unwanted side reactions.

  • Cause 3: Over-reaction: In reactions like hydrogenations or sequential additions, the desired intermediate can react further to form an undesired byproduct.

    • Solution: Optimize Residence Time and Stoichiometry. Reduce the residence time to the minimum required to form the desired product. This limits the opportunity for a second reaction to occur. Additionally, use a precise stoichiometric amount of the limiting reagent to starve the subsequent reaction.

Protocols and Methodologies

Protocol 1: General Setup for a Liquid-Phase Homogeneous Pyridine Reaction in Flow

This protocol describes a typical setup for optimizing a reaction like a nucleophilic aromatic substitution on a fluoropyridine.

Diagram 3: Schematic of a Typical Flow Chemistry Setup

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Pressure Control & Collection ReagentA Reagent A (e.g., Fluoropyridine in DMSO) PumpA HPLC Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Amine in DMSO) PumpB HPLC Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (e.g., 10 mL PFA) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: A standard experimental workflow for a continuous flow reaction.

Methodology:

  • Preparation: Prepare stock solutions of the pyridine substrate and the nucleophile in a suitable solvent (e.g., DMSO, NMP). Ensure the solutions are fully dissolved and degassed if necessary.

  • System Setup:

    • Connect two HPLC pumps to the respective reagent solutions.

    • Prime the pumps to fill the lines with reagents, ensuring no air bubbles are present.

    • Connect the outlet of each pump to a T-mixer.

    • Connect the mixer outlet to the inlet of a PFA coil reactor of a known volume (e.g., 10 mL).

    • Submerge the reactor coil in a temperature-controlled oil bath or place it in a column heater.

    • Connect the reactor outlet to a back-pressure regulator (BPR) set to a pressure sufficient to prevent solvent boiling (e.g., 10 bar).

    • Connect the BPR outlet to a collection vial.

  • Execution and Optimization:

    • Set the desired temperature (e.g., 120 °C).

    • Set the flow rates on the pumps. The total flow rate (Pump A + Pump B) and the reactor volume determine the residence time. For a 10 mL reactor and a total flow rate of 1.0 mL/min, the residence time is 10 minutes.

    • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting a sample for analysis.

    • Analyze the sample (e.g., by HPLC) to determine conversion and purity.

    • Systematically vary parameters (temperature, residence time, stoichiometry by altering flow rate ratios) to find the optimal conditions.

Table 2: Example Optimization Parameters for a Flow Reaction

Parameter Range to Investigate Purpose
Temperature 80 - 180 °C Find optimal rate vs. stability window.
Residence Time 2 - 30 minutes Minimize reaction time for maximum throughput.
Stoichiometry 1.0 to 1.5 eq. of nucleophile Minimize reagent use and side reactions.

| Concentration | 0.1 - 0.5 M | Balance throughput with solubility. |

References

  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • ResearchGate. (n.d.). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate.
  • Glasnov, T. N., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate.
  • Knochel, P., et al. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Boyd, S., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central.
  • H.E.L Group. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals?. H.E.L Group.
  • Boyd, S., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01303K.
  • ResearchGate. (n.d.). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow. ResearchGate.
  • Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. DOI: 10.1002/chem.202202286.
  • AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
  • Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. Wordpress.
  • H.E.L Group. (2024). Beginner's Guide to Flow Chemistry. H.E.L Group.
  • Kirschning, A. (2011). Ten key issues in modern flow chemistry. Beilstein Journal of Organic Chemistry.
  • PureSynth. (2025). How PureSynth Uses Flow Chemistry for Efficient Scale-Up. PureSynth.
  • Taylor & Francis Online. (n.d.). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Bohrium. (2023). c-h-functionalization-of-pyridines. Ask this paper.
  • Bentham Science Publisher. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publisher.
  • ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
  • Maity, P. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. (2020). Overcoming Solid Choking in Flow reactors. Reddit.
  • Scientific Update. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Scientific Update.
  • Reddit. (2024). Flow chemistry solids. Reddit.
  • Kappe, C. O. (n.d.). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production.

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Technical Support Center: Selective Hydrolysis of Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrolysis of methoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Section 1: Understanding the Reaction Landscape

The selective hydrolysis, or more accurately, the O-demethylation, of methoxypyridines to their corresponding hydroxypyridines (or pyridones) is a fundamental transformation in organic synthesis. Methoxypyridines are often used as stable intermediates, and their selective deprotection is a key step in the synthesis of numerous biologically active compounds.[1] However, the stability of the aryl methyl ether bond can make this reaction challenging.[2]

The reactivity of methoxypyridines is heavily influenced by the position of the methoxy group on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[3][4] This electronic feature is a double-edged sword in hydrolysis reactions, as it can either facilitate or hinder the desired transformation depending on the reaction conditions.

Mechanism Overview: A Tale of Two Pathways

The cleavage of the methyl C-O bond in methoxypyridines typically proceeds through two primary mechanistic pathways:

  • Acid-Catalyzed Cleavage: This involves protonation of the ether oxygen, making it a better leaving group (methanol). A nucleophile, often a halide ion from the acid (e.g., Br⁻ from HBr), then attacks the methyl group in an SN2 fashion.[5][6][7][8] For tertiary ethers, an SN1 pathway is also possible.[6][7]

  • Lewis Acid-Mediated Cleavage: Lewis acids, such as BBr₃ or AlCl₃, coordinate to the ether oxygen, activating the C-O bond for cleavage.[2][9] This is a very common and effective method for demethylating aryl methyl ethers.[2][10]

The choice of method depends critically on the substrate's functional group tolerance, the desired selectivity, and the scalability of the reaction.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses common issues encountered during the selective hydrolysis of methoxypyridines in a practical question-and-answer format.

Question 1: My hydrolysis reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

Answer:

This is a common problem, often stemming from the inherent stability of the methoxy ether bond.[2] Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Acid Strength/Concentration (for acid-catalyzed methods):

    • Insight: The initial protonation of the ether oxygen is a crucial equilibrium step.[5] If the acid is too weak or dilute, the concentration of the protonated intermediate will be too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Increase Acid Concentration: For reactions with HBr or HI, switching from a dilute solution to a more concentrated one (e.g., 48% HBr) can significantly increase the reaction rate.[10]

      • Switch to a Stronger Acid: If HBr is ineffective, consider using a stronger Lewis acid like boron tribromide (BBr₃). BBr₃ is a highly effective reagent for cleaving aryl methyl ethers, even when other methods fail.[9][10]

  • Insufficient Temperature:

    • Insight: Ether cleavage reactions often require significant thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For many demethylation reactions, refluxing conditions are necessary.[2] However, be mindful of potential side reactions at higher temperatures.

  • Poor Nucleophilicity of the Counter-ion:

    • Insight: In acid-catalyzed reactions, the halide anion plays a key role as the nucleophile.[6] The nucleophilicity of halides increases in the order Cl⁻ < Br⁻ < I⁻.

    • Solution: If you are using HCl with limited success, switching to HBr or HI will likely improve the reaction rate.[6]

  • Substrate-Specific Electronic Effects:

    • Insight: The position of the methoxy group and the presence of other electron-donating or -withdrawing groups on the pyridine ring can significantly impact reactivity. For instance, a methoxy group at the 3-position is generally less activated towards nucleophilic attack compared to those at the 2- or 4-positions.[3][4]

    • Solution: For less reactive substrates, more forcing conditions or more potent reagents are necessary. A combination of a Lewis acid with a nucleophilic additive, such as AlCl₃/NaI, can be effective.[9]

Question 2: I am observing poor selectivity. The reaction is hydrolyzing multiple methoxy groups on my molecule, or it is reacting with other sensitive functional groups. What can I do?

Answer:

Achieving selectivity is a nuanced challenge. Here are some strategies to improve it:

  • Choosing the Right Reagent for Functional Group Tolerance:

    • Insight: Different demethylating agents have varying degrees of functional group compatibility. Strong acids like HBr can react with acid-sensitive groups.

    • Solution:

      • For substrates with acid-sensitive groups, consider using milder, more selective reagents. For example, a combination of lithium chloride and p-toluenesulfonic acid has been shown to be chemoselective for aza-heterocyclic methyl ethers in the presence of other aryl methyl ethers.[11]

      • Thiolate-based reagents, such as sodium isopropyl thiolate in DMF, offer a non-acidic alternative that can be milder towards certain functional groups.[2]

  • Exploiting Steric Hindrance:

    • Insight: Steric hindrance around a methoxy group can be used to achieve selectivity. A bulky demethylating agent may react preferentially with a less sterically hindered methoxy group.

    • Solution: While less common for achieving selectivity between methoxy groups on the same ring, considering the steric environment when choosing your reagent is always a good practice.

  • Temperature Control:

    • Insight: Often, the activation energy for the hydrolysis of different methoxy groups will vary.

    • Solution: Running the reaction at a lower temperature for a longer period may favor the hydrolysis of the more reactive methoxy group while leaving the less reactive one intact.

Question 3: My reaction is messy, and I am getting a complex mixture of byproducts. What are the common side reactions, and how can I minimize them?

Answer:

A messy reaction is often a sign of overly harsh conditions or incompatible reagents. Here are some common side reactions and their solutions:

  • Ring Opening or Decomposition:

    • Insight: Pyridine rings, especially when activated, can be susceptible to degradation under very strong acidic or basic conditions at high temperatures.

    • Solution:

      • Use Milder Conditions: Opt for less harsh reagents and lower reaction temperatures.

      • Protecting Groups: If the pyridine nitrogen is interfering with the reaction or leading to decomposition, consider a temporary N-protection strategy, such as forming the N-oxide, which can be later reduced.[12]

  • Re-methylation or Other Alkylation:

    • Insight: In some cases, the cleaved methyl group (as a methyl halide) can re-alkylate the product or other nucleophilic sites on the molecule.

    • Solution: Ensure the reaction goes to completion and that the product is isolated promptly. Using a scavenger for the alkylating agent can sometimes be effective, although this is a less common issue.

  • Halogenation of the Pyridine Ring:

    • Insight: Under strongly acidic conditions with halide ions, electrophilic halogenation of the pyridine ring can occur, although this is more common for activated aromatic systems.

    • Solution: Use the minimum necessary amount of the hydrohalic acid and monitor the reaction carefully. If this is a persistent problem, switching to a non-halide-based demethylation method is advisable.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose reagent for the demethylation of methoxypyridines?

A1: Boron tribromide (BBr₃) is widely regarded as one of the most effective and general reagents for the cleavage of aryl methyl ethers, including methoxypyridines.[10] It is powerful and often works when other methods fail. However, it is highly reactive, moisture-sensitive, and corrosive, requiring careful handling.[10]

Q2: Can I use microwave irradiation to accelerate the hydrolysis?

A2: Yes, microwave-assisted demethylation can be a very effective technique to reduce reaction times and often improve yields.[2] For example, using pyridinium p-toluenesulfonate under microwave irradiation has been reported for the demethylation of aryl methyl ethers.[10]

Q3: How does the position of the methoxy group (2-, 3-, or 4-) affect the ease of hydrolysis?

A3: The position significantly influences reactivity. Methoxy groups at the 2- and 4-positions are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the anionic intermediate in an SNAr-type mechanism.[3][4] The 3-methoxy isomer is generally less reactive towards nucleophilic substitution.

Q4: Are there any "green" or more environmentally friendly methods for demethylation?

A4: Research into greener demethylation methods is ongoing. Some approaches include using solid-supported reagents to simplify workup and minimize waste. For example, potassium fluoride coated on alumina has been used for O-demethylation under solvent-free conditions.[2]

Section 4: Experimental Protocols

Here are detailed, step-by-step protocols for two common and reliable methods for the hydrolysis of methoxypyridines.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is suitable for a wide range of methoxypyridine substrates and is often the method of choice when other techniques fail.

Materials:

  • Methoxypyridine substrate

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the methoxypyridine substrate (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BBr₃ solution (1.1 - 1.5 eq) dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40 °C) may be required.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: Demethylation using 48% Hydrobromic Acid (HBr)

This is a classic and cost-effective method, particularly suitable for substrates that can tolerate strong acidic conditions.

Materials:

  • Methoxypyridine substrate

  • 48% aqueous hydrobromic acid (HBr)

  • Acetic acid (optional, as a co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane for extraction

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the methoxypyridine substrate (1.0 eq) and 48% aqueous HBr (5-10 eq). Acetic acid can be added as a co-solvent if the substrate is not soluble in aqueous HBr.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8. Be cautious of CO₂ evolution.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Section 5: Data and Visualization

Table 1: Comparison of Common Demethylation Reagents
ReagentTypical ConditionsAdvantagesDisadvantages
BBr₃ DCM, -78 °C to rtHigh efficiency, general applicability[10]Highly toxic and corrosive, moisture sensitive[10]
HBr 48% aq. solution, refluxInexpensive, readily availableHarsh conditions, not suitable for acid-sensitive substrates[10]
AlCl₃/Thiol RefluxGood yields, can be selective[10]Odor of thiols, potential for side reactions
LiCl/p-TsOH DMF, high temp.Chemoselective for aza-heterocycles[11]High temperatures required
Thiolates (e.g., i-PrSNa) DMF, refluxNon-acidic conditions[2]Can have moderate yields, strong base
Diagrams

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed (SN2) cluster_lewis Lewis Acid-Mediated Methoxypyridine Methoxypyridine Protonated_Ether Protonated_Ether Methoxypyridine->Protonated_Ether + H⁺ Hydroxypyridine Hydroxypyridine Protonated_Ether->Hydroxypyridine + X⁻ - CH₃X Methoxypyridine_L Methoxypyridine Lewis_Acid_Complex Lewis_Acid_Complex Methoxypyridine_L->Lewis_Acid_Complex + BBr₃ Hydroxypyridine_L Hydroxypyridine Lewis_Acid_Complex->Hydroxypyridine_L - CH₃Br + Workup Troubleshooting_Flowchart Start Low Conversion? Increase_Temp Increase Temperature Start->Increase_Temp Yes Check_Purity Check Reagent Purity/Concentration Start->Check_Purity No, but slow Stronger_Reagent Use Stronger Reagent (e.g., BBr₃) Increase_Temp->Stronger_Reagent Still Low

Caption: A simplified troubleshooting decision tree.

References

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Technical Support Center: Radical Cyclization of N-Hydroxy-N-(2-oxoalkyl) Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radical cyclization of N-hydroxy-N-(2-oxoalkyl) amides. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth mechanistic insights, actionable troubleshooting protocols, and validated experimental procedures to help you navigate the complexities of this powerful transformation. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, ensuring both success and reproducibility in your work.

Mechanism Overview & Core Concepts

The radical cyclization of N-hydroxy-N-(2-oxoalkyl) amides is a sophisticated method for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The reaction typically proceeds through a cascade involving the generation of a key radical intermediate, which then undergoes an intramolecular cyclization.

At its core, the mechanism involves two primary pathways depending on the reagents used:

  • Reductive Cyclization (e.g., using SmI₂): Samarium(II) iodide acts as a single-electron transfer (SET) agent, reducing the ketone carbonyl to form a ketyl radical.[1][2] This radical then adds to a tethered radical acceptor (often an alkene or alkyne), leading to the cyclized product after a second reduction and protonation. The presence of additives like HMPA or water can be crucial for modulating the reactivity and selectivity of the SmI₂ reagent.[2][3]

  • Tin-Mediated Cyclization (e.g., using Bu₃SnH): This classic method often starts from a precursor where a radical is generated at a different position (e.g., from an alkyl halide).[4] This primary radical then adds to the carbonyl oxygen, or more commonly, the reaction is designed to form a carbon-centered radical that cyclizes onto a different part of the molecule. While powerful, the toxicity of organotin reagents has led to the development of tin-free alternatives.[5][6]

The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a critical aspect, governed by kinetic and thermodynamic factors, with 5- and 6-membered rings being the most common products.[7]

Radical_Cyclization_Mechanism cluster_0 Radical Generation cluster_1 Cyclization Cascade cluster_2 Product Formation Start N-Hydroxy-N-(2-oxoalkyl) Amide Precursor Radical_Gen Radical Initiator (e.g., SmI₂, Bu₃SnH/AIBN) Start->Radical_Gen Reagent Radical_Int Key Radical Intermediate (e.g., Ketyl Radical) Radical_Gen->Radical_Int SET or H-abstraction Cyclization Intramolecular Cyclization (e.g., 5-exo-trig) Radical_Int->Cyclization Attack on π-system Cyclized_Radical Cyclized Radical Intermediate Cyclization->Cyclized_Radical Quench Radical Quenching (e.g., H-atom transfer) Cyclized_Radical->Quench Trap Product Final Cyclic Product Quench->Product

Caption: High-level overview of the radical cyclization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-hydroxy group in this reaction? The N-hydroxy group, or its corresponding N-alkoxy derivative, can influence the reaction pathway. In some base-mediated cyclizations, it can act as a reactive center.[8][9] In radical reactions, its electronic properties can stabilize intermediates or influence the conformation of the substrate, thereby affecting stereoselectivity.

Q2: How do I choose between a samarium(II) iodide and a tin hydride-based method? The choice depends on functional group tolerance, desired reaction conditions, and toxicity considerations.

  • Samarium(II) Iodide (SmI₂): Excellent for reducing carbonyls to initiate cyclization.[1] It is highly chemoselective, but also sensitive to air and moisture, requiring strictly anhydrous conditions. Additives like HMPA, water, or LiCl are often required to tune its reactivity.[2]

  • Tributyltin Hydride (Bu₃SnH): A versatile and historically common reagent for generating radicals from halides or other precursors.[4] It is less sensitive than SmI₂, but organotin compounds are toxic and can be difficult to remove from the final product, prompting a move towards "tin-free" methods.[6]

Q3: Can this reaction be stereoselective? Yes, achieving stereoselectivity is a key goal. The stereochemical outcome is often influenced by the substrate's conformation in the transition state. For example, chair-like transition states in 6-membered ring formations can lead to high diastereoselectivity.[4] The use of chiral auxiliaries or chiral reagents, although less common in this specific subclass, is a general strategy in radical chemistry for achieving enantioselectivity.[10]

Q4: What are the most common ring sizes formed in these cyclizations? Five- and six-membered rings are the most favored products due to favorable kinetics and thermodynamics.[7] The formation of smaller (3- or 4-membered) or larger rings is challenging due to ring strain or entropic factors, respectively, and often requires specialized substrates or conditions.[7][11]

Troubleshooting Guide

Low yields are a common issue in complex organic reactions.[12][13] This section provides a systematic approach to diagnosing and solving problems encountered during the radical cyclization of N-hydroxy-N-(2-oxoalkyl) amides.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Yield; Starting Material Unchanged 1. Ineffective Radical Initiation: The initiator (e.g., AIBN) may have decomposed, or the temperature is too low for efficient homolysis. SmI₂ solution may be oxidized (indicated by a change from blue/green to yellow).[12]1a. Use fresh, recrystallized AIBN. Ensure the reaction temperature is appropriate for the initiator's half-life (for AIBN, typically 80-100 °C). 1b. Prepare SmI₂ solution fresh before use under a strict inert atmosphere (Argon or N₂). Confirm its activity with a standard ketone.
2. Presence of Inhibitors: Dissolved oxygen or other impurities can scavenge radicals, quenching the chain reaction.2. Thoroughly degas the solvent before use (e.g., via freeze-pump-thaw cycles or by bubbling with Argon for 30-60 minutes). Ensure all reagents are pure.[13]
3. Incorrect Reagent Stoichiometry: For tin-mediated reactions, using catalytic tin requires a stoichiometric co-reductant (e.g., NaBH₄) which may be depleted.3. For initial trials, use stoichiometric Bu₃SnH. If using a catalytic system, ensure the co-reductant is fresh and added appropriately.
Formation of a Major Side Product (Uncyclized, Reduced Ketone) 1. Intermolecular Reaction Outcompetes Cyclization: The rate of radical trapping (e.g., by Bu₃SnH) is faster than the rate of intramolecular cyclization.[7]1. Decrease the concentration of the trapping agent (Bu₃SnH). Use a syringe pump for slow addition of the tin hydride and initiator over several hours. This keeps the steady-state concentration of the trapping agent low, favoring the intramolecular pathway.[14]
2. Unfavorable Cyclization Kinetics: The geometry of the substrate may disfavor the required transition state for cyclization (e.g., steric hindrance).2. Re-evaluate the substrate design. It may be necessary to add or modify substituents to favor the desired cyclization geometry.
Complex Mixture of Unidentifiable Products 1. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature for extended periods).1. Monitor the reaction by TLC or LC-MS. If decomposition is observed, try lowering the reaction temperature and using an initiator with a lower decomposition temperature (e.g., V-70).[13]
2. Undesired Cascade Reactions: The cyclized radical intermediate may undergo further undesired reactions like β-elimination or rearrangement.[15]2. This is highly substrate-dependent. A thorough mechanistic analysis is needed. Consider using a faster trapping agent or altering the electronic properties of the radical acceptor to prevent subsequent steps.

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// Nodes Start [label="Low Yield or No Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="TLC/LCMS Analysis:\nStarting Material (SM) Consumed?"]; SM_Present [label="Mostly SM Remains", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SM_Consumed [label="SM Consumed,\nComplex Mixture", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Product [label="SM Consumed,\nMainly Uncyclized\nReduced Product", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes & Solutions Cause_Initiation [label="Probable Cause:\nInitiation Failure or Inhibition", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Initiation [label="Solution:\n- Use Fresh Initiator/Reagents\n- Degas Solvent Thoroughly\n- Check Temperature", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Cause_Decomp [label="Probable Cause:\nDecomposition", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Decomp [label="Solution:\n- Lower Reaction Temp\n- Reduce Reaction Time\n- Use Milder Conditions", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Cause_Kinetics [label="Probable Cause:\nTrapping > Cyclization", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Kinetics [label="Solution:\n- Slow Addition of Trapping Agent\n- Lower Trapping Agent Conc.\n- Use High Dilution", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections Start -> Check_SM; Check_SM -> SM_Present [label="No"]; Check_SM -> SM_Consumed [label="Yes"]; Check_SM -> Reduced_Product [label="Yes"];

SM_Present -> Cause_Initiation; Cause_Initiation -> Sol_Initiation;

SM_Consumed -> Cause_Decomp; Cause_Decomp -> Sol_Decomp;

Reduced_Product -> Cause_Kinetics; Cause_Kinetics -> Sol_Kinetics; }

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 4.1: General Procedure for Bu₃SnH-Mediated Cyclization

This protocol is a representative example for the cyclization of an ω-haloalkyl precursor. Warning: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Substrate (e.g., N-(2-bromoethyl)-N-hydroxy-N-(2-oxoalkyl) amide): 1.0 mmol

  • Tributyltin hydride (Bu₃SnH): 1.1 mmol, 1.1 eq

  • Azobisisobutyronitrile (AIBN): 0.1 mmol, 0.1 eq

  • Anhydrous, degassed toluene: 20 mL (to achieve 0.05 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a stream of inert gas (Argon or N₂).[13]

  • Reagent Preparation: In the reaction flask, dissolve the substrate (1.0 mmol) in half of the degassed toluene (10 mL).

  • In a separate, dry syringe, prepare a solution of Bu₃SnH (1.1 mmol) and AIBN (0.1 mmol) in the remaining degassed toluene (10 mL).

  • Reaction: Heat the substrate solution to reflux (approx. 110 °C for toluene).

  • Slow Addition: Add the Bu₃SnH/AIBN solution to the refluxing substrate solution dropwise via syringe pump over 4-6 hours. This is critical to maintain a low concentration of the tin hydride.[14]

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The crude residue contains the product and tin byproducts.

  • Purification:

    • To remove the majority of tin residues, dissolve the crude oil in acetonitrile and wash with hexane. The nonpolar tin compounds will partition into the hexane layer. Repeat 3 times.

    • Alternatively, treat the crude mixture with a solution of I₂ in diethyl ether until a persistent yellow color remains to convert tin residues to Bu₃SnI, which is more easily removed.

    • Purify the product by flash column chromatography on silica gel.[12]

Experimental_Workflow n1 Setup (Inert Atmosphere, Dry Glassware) n2 Dissolve Substrate in Degassed Solvent n1->n2 n4 Heat Substrate Solution to Reflux n2->n4 n3 Prepare Syringe (Bu₃SnH + AIBN in Solvent) n5 Slow Addition (via Syringe Pump, 4-6h) n3->n5 n4->n5 n6 Monitor Reaction (TLC / LC-MS) n5->n6 n7 Workup (Solvent Removal) n6->n7 Reaction Complete n8 Purification (Tin Removal & Chromatography) n7->n8 n9 Characterization (NMR, HRMS) n8->n9

Caption: Standard workflow for a tin-mediated radical cyclization.

References

  • Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75, 4255-4264. Available at: https://doi.org/10.1007/s11696-021-01673-0
  • Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available at: https://www.researchgate.net/publication/351307008_Study_of_the_cyclization_of_N-hydroxy-_and_N-methoxy-N-2-oxoalkylamides
  • BenchChem (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem Technical Support. Available at: https://www.benchchem.
  • Wikipedia. Radical cyclization. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Not Voodoo. Available at: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=improve_yield
  • Szostak, M., et al. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959-6039. Available at: https://pubs.acs.org/doi/10.1021/cr400574k
  • Basu, B., et al. (2008). Bu3SnH-mediated radical cyclisation onto azoles. Tetrahedron, 64(33), 7745-7758. Available at: https://www.researchgate.
  • Procter, D. J., et al. (2010). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. Angewandte Chemie International Edition, 49(6), 942-972. Available at: https://www.researchgate.
  • Procter, D. J., et al. (2022). Diastereoselective Radical 1,4-Ester Migration: Radical Cyclizations of Acyclic Esters with SmI2. Journal of the American Chemical Society, 144(30), 13533–13538. Available at: https://pubs.acs.org/doi/10.1021/jacs.2c05662
  • Basu, B., et al. (2008). ChemInform Abstract: Bu 3 SnH-Mediated Radical Cyclization onto Azoles. ResearchGate. Available at: https://www.researchgate.
  • Li, Z., et al. (2019). Recent Advances in Silver-Mediated Radical Difunctionalization of Alkenes. Molecules, 24(15), 2782. Available at: https://www.researchgate.net/figure/Possible-mechanism-for-the-cyclization-cascades-via-N-Amidyl-radicals_fig3_334969562
  • Procter, D. J. (2010). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. OUCI. Available at: https://www.oci.univer.kharkov.ua/wp-content/uploads/2014/12/Procter_SmI2_review.pdf
  • Macmillan Group (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group Meeting. Available at: https://macmillan.princeton.
  • Molander, G. A., & Harris, C. R. (1997). Samarium(II) iodide-induced reductive cyclization of unactivated olefinic ketones. Sequential radical cyclization/intermolecular nucleophilic addition and substitution reactions. The Journal of Organic Chemistry, 62(22), 7418–7429. Available at: https://pubs.acs.org/doi/10.1021/jo970960s
  • Wang, J., et al. (2020). 4-Exo-Trig Radical Cyclization: A Promising Approach to Four-Membered Rings. Angewandte Chemie International Edition, 59(39), 16804-16817. Available at: https://www.researchgate.
  • Padayatchy, L., et al. (2013). Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. ARKIVOC, 2013(iii), 401-412. Available at: https://www.semanticscholar.org/paper/Bu3SnH-mediated-cyclopropyl-radical-cyclizations-Padayatchy-Laclef/88775432367d4f901a1c93a0280f5c1d6365f12a
  • Reddit (2024). What are some common causes of low reaction yields? r/Chempros. Available at: https://www.reddit.com/r/Chempros/comments/180e03o/what_are_some_common_causes_of_low_reaction_yields/
  • Bar, G., & Murphy, J. A. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 25(13), 3094. Available at: https://www.mdpi.com/1420-3049/25/13/3094
  • Tucker, J. W., & Stephenson, C. R. J. (2011). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications, 47(18), 5151-5153. Available at: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc10852d
  • ChemistryViews (2013). Chiral Tin Participates in Radical Cyclizations. ChemistryViews. Available at: https://www.chemistryviews.
  • John, J. P., et al. (2000). Catalytic tin radical mediated tricyclisations. Part 1. Monocyclisation studies. Journal of the Chemical Society, Perkin Transactions 1, 3655-3663. Available at: https://pubs.rsc.org/en/content/articlelanding/2000/p1/b005663o
  • Curran, D. P., et al. (2012). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 8, 777–787. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383377/
  • Bar, G., & Murphy, J. A. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7397120/
  • Kumar, A., et al. (2018). Synthesis of N-Aryl 2-Quinolinones via Intramolecular C(sp2)–H Amidation of Knoevenagel Products. The Journal of Organic Chemistry, 83(5), 2637–2646. Available at: https://www.researchgate.
  • Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: https://www.openaccesspub.org/article/2607

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 5-Hydroxy-2-methoxypyridine by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyridine Intermediates

5-Hydroxy-2-methoxypyridine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its molecular structure, featuring both a hydroxyl and a methoxy group, imparts specific reactivity and properties that are leveraged in complex molecular architectures. The empirical formula is C₆H₇NO₂, with a molecular weight of 125.13 g/mol .[2][3][4] In any drug development or fine chemical synthesis pipeline, the purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the final product's safety, efficacy, and stability. Uncharacterized impurities can lead to unwanted side reactions, decreased yield, and potentially toxic byproducts in the active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison to empower researchers and drug development professionals in selecting the optimal analytical strategy.

The Analytical Challenge: Physicochemical Properties of this compound

Direct analysis of this compound by Gas Chromatography presents a significant challenge. The presence of the polar hydroxyl (-OH) group results in a relatively high boiling point and leads to strong intermolecular hydrogen bonding.[5] When injected into a hot GC inlet, this polarity can cause several issues:

  • Poor Volatility: The compound may not vaporize efficiently or completely, leading to inaccurate quantification.[6]

  • Peak Tailing: The polar hydroxyl group can interact with active sites on the GC column's stationary phase, resulting in broad, asymmetric peaks.

  • Thermal Degradation: At the high temperatures required for volatilization, the molecule may degrade, creating artifacts that are not representative of the actual sample composition.[7]

To overcome these obstacles, a chemical modification step known as derivatization is essential. This process transforms the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.[6][8][9]

GC-MS for Purity Analysis: A Detailed, Validated Protocol

GC-MS is a powerhouse technique for purity analysis because it combines the high-resolution separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[10][11] This combination is particularly effective for identifying and quantifying unknown volatile and semi-volatile impurities.

Core Principle: Why Derivatization is Non-Negotiable

For this compound, the most common and effective derivatization strategy is silylation . This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6]

The causality is straightforward:

  • Increased Volatility: The TMS group eliminates the capacity for hydrogen bonding, significantly lowering the boiling point of the derivative.[6]

  • Increased Thermal Stability: The resulting TMS ether is more stable at high temperatures than the parent alcohol.[12]

  • Improved Chromatography: The non-polar derivative exhibits minimal interaction with the stationary phase, leading to sharp, symmetrical peaks and improved separation from other components.

A common and highly effective silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like N-trimethylsylilimidazole (TMSI).[5][6]

Experimental Workflow for GC-MS Analysis

The entire process, from sample preparation to data analysis, must be systematic to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Accurately weigh ~1 mg of sample Solvent 2. Dissolve in anhydrous pyridine/acetonitrile Sample->Solvent Reagent 3. Add MSTFA (derivatizing agent) Solvent->Reagent Incubate 4. Incubate at 60-70°C for 30 min Reagent->Incubate Injection 5. Inject derivatized sample into GC Incubate->Injection Separation 6. Chromatographic Separation in GC Column Injection->Separation Detection 7. Eluent enters MS for Ionization & Detection Separation->Detection TIC 8. Generate Total Ion Chromatogram (TIC) Detection->TIC Integration 9. Integrate Peaks (Area % Purity) TIC->Integration Library 10. Identify Impurities via Mass Spectral Library Search Integration->Library

Caption: End-to-end workflow for GC-MS purity analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1.0 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile). Pyridine can act as a catalyst by scavenging the active hydrogen.[6]

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.[5][12]

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • Instrumentation and Parameters: The choice of instrumental parameters is critical for achieving optimal separation and sensitivity.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Mass Spectrometer 5977B MSD or equivalentOffers high sensitivity and reliable mass spectral data for library matching.
Column Non-polar, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film)A 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for a wide range of non-polar derivatized compounds.[13]
Carrier Gas HeliumInert carrier gas providing good efficiency. Constant flow rate of 1.0 mL/min is recommended.[13]
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized sample without causing thermal degradation.[2][13]
Inlet Mode Split (e.g., 50:1 ratio)Prevents column overload from the high concentration of the main component, allowing for better resolution of trace impurities.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The temperature ramp allows for the separation of impurities with different boiling points. The initial hold separates volatile contaminants, and the final hold ensures all components elute.[13]
MS Transfer Line 280 °CPrevents condensation of the separated components before they enter the mass spectrometer.[13]
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).[13]
Ionization Energy 70 eVStandard EI energy that produces reproducible fragmentation patterns for library matching.[2]
Mass Scan Range 40 - 500 amuCovers the expected mass of the derivatized parent molecule and its characteristic fragments.[2]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. The choice depends on the specific analytical goal, such as routine QC versus in-depth impurity profiling.[11][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common technique in pharmaceutical quality control.[10][14] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15]

  • Advantages for this compound:

    • No Derivatization Required: HPLC directly analyzes the polar molecule, simplifying sample preparation.[10]

    • Versatility: Suitable for a wide range of polar and non-volatile compounds, including potential non-volatile impurities or degradation products.[7][10]

    • Robustness: Well-established, robust methods (e.g., reversed-phase on a C18 column) are readily available for pyridine derivatives.[13][16]

  • Limitations:

    • Impurity Identification: While a UV or PDA detector can quantify impurities, it provides no structural information. Identifying an unknown peak requires isolating it and performing further analysis (e.g., by MS or NMR).[10]

    • Sensitivity: While sensitive, it may not match the trace detection limits of GC-MS in selected ion monitoring (SIM) mode.[15]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides an absolute measure of purity based on the ratio of the analyte's NMR signal intensity to that of a certified internal standard.

  • Advantages:

    • Absolute Quantification: Does not require an identical reference standard for the main component, which is a significant advantage.[13]

    • Structural Information: Provides detailed structural information about the main component and any impurities with distinct NMR signals.[13]

  • Limitations:

    • Sensitivity: Generally has lower sensitivity compared to chromatographic methods, making it unsuitable for detecting trace-level impurities.[13]

    • Complexity: Requires specialized equipment and expertise for data acquisition and interpretation. Signal overlap can complicate quantification in complex mixtures.

At-a-Glance Comparison
FeatureGC-MS (after Derivatization)HPLC-UV/PDAqNMR
Principle Separation of volatile compounds, mass-based detection.[11]Partitioning between liquid/solid phases, UV absorbance detection.[15]Nuclear spin resonance in a magnetic field.
Sample Prep Required Derivatization (adds time and complexity).[8]Simple dissolution in mobile phase.[10]Dissolution in deuterated solvent with internal standard.
Identification of Unknowns Excellent ; via mass spectral library matching and fragmentation.[10][13]Poor ; retention time only. Requires hyphenation (LC-MS) for ID.[10]Good ; provides structural information if impurity level is sufficient.[13]
Sensitivity Very high, especially in SIM mode (pg levels).[13]High (ng to µg levels).Lower sensitivity, typically >0.1% w/w.[13]
Best For In-depth profiling of volatile/semi-volatile impurities.Routine QC, purity assays, analysis of non-volatile impurities.[17]Absolute purity determination, structural confirmation.
Regulatory Standing Widely accepted, especially for impurity ID.[18]The gold standard for pharmaceutical QC and release testing.[14]Accepted as a primary method for reference standard characterization.

Impurity Identification and Method Validation

The true strength of GC-MS lies in the identification of unknown peaks. A logical workflow is essential for this process.

Impurity_ID Start Unknown Peak Detected in Chromatogram Step1 Extract Mass Spectrum of the Peak Start->Step1 Step2 Compare Spectrum against NIST/Wiley Libraries Step1->Step2 Decision1 High Match Factor (>800)? Step2->Decision1 Result1 Tentative Identification (e.g., Isomer, Starting Material) Decision1->Result1 Yes Step3 Manual Interpretation of Fragmentation Pattern Decision1->Step3 No Result2 Propose Putative Structure Step3->Result2

Caption: Logical workflow for the identification of unknown impurities using GC-MS.

For any purity method to be used in a regulated environment, it must be validated according to ICH Q2(R2) guidelines.[19][20] This ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[19][21]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and the instrument's response over a defined range.[19]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.

  • GC-MS is the superior technique for in-depth impurity profiling and the identification of unknown volatile or semi-volatile impurities. Its combination of high-resolution separation and mass-based detection provides unparalleled specificity for structural elucidation. The requirement for derivatization is a necessary step that, when properly executed, unlocks the full potential of the technique for this class of polar compounds.

  • HPLC-UV is the recommended method for routine quality control and release testing. Its operational simplicity, robustness, and suitability for analyzing the polar parent compound without derivatization make it ideal for high-throughput environments where the primary goal is to quantify known impurities against a reference standard.[17]

By understanding the causality behind the analytical challenges and the strengths of each technique, researchers and drug development professionals can design a robust, scientifically sound, and self-validating strategy for ensuring the purity and quality of critical pharmaceutical intermediates like this compound.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22).
  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25).
  • Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed.
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  • Derivatization for Gas Chromatography. Phenomenex.
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  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. (2023-01-13).
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Navigating the Therapeutic Landscape of 5-Hydroxy-2-methoxypyridine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 5-Hydroxy-2-methoxypyridine has emerged as a particularly intriguing starting point for analog development due to its inherent biological potential. This guide offers a comprehensive comparison of the biological activities of various this compound analogs, providing researchers, scientists, and drug development professionals with a critical analysis of their performance supported by experimental data. We will delve into the nuances of their cytotoxic, antiviral, and enzyme-inhibitory activities, underpinned by a discussion of structure-activity relationships (SAR) to inform future design strategies.

The Rationale Behind Analog Development

The core structure of this compound presents key pharmacophoric features: a hydroxyl group capable of hydrogen bonding, a methoxy group influencing electronic properties and metabolic stability, and a nitrogen atom within the pyridine ring that can interact with biological targets.[1] The strategic modification of this scaffold allows for the fine-tuning of its pharmacological profile, aiming to enhance potency, selectivity, and pharmacokinetic properties. Our exploration will focus on how substitutions at various positions of the pyridine ring impact its biological efficacy.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its performance in biological assays. Here, we compare the activities of several this compound analogs across different therapeutic areas.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of methoxypyridine derivatives.[2] Studies have shown that analogs of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile exhibit promising cytotoxic effects against various human cancer cell lines.[2][3] The nature and position of substituents on the 4-aryl ring have been identified as critical determinants of their activity.[2]

Table 1: Comparative in vitro Cytotoxicity (IC50) of 4-Aryl-2-methoxypyridine Analogs [2]

Compound ID4-Aryl SubstituentHCT-116 (colorectal) IC50 (µM)MCF-7 (breast) IC50 (µM)A-549 (lung) IC50 (µM)
5b p-tolyl> 50> 50> 50
5d 4-bromophenyl8.210.512.1
5e 2-methoxyphenyl25.630.128.4
5g 3,4-dimethoxyphenyl15.318.220.7
5h 3-bromo-4-hydroxyphenyl5.16.87.5
5i 3-bromo-4-methoxyphenyl3.74.25.9

Data synthesized from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[2][3]

From this data, a clear structure-activity relationship emerges. The unsubstituted p-tolyl analog 5b shows minimal activity. However, the introduction of a halogen, such as bromine in 5d , significantly enhances cytotoxicity. The position of substituents on the aryl ring is also crucial, as demonstrated by the superior activity of the 3-bromo-4-methoxyphenyl analog 5i compared to the 4-bromophenyl analog 5d . This suggests that electronic and steric factors governed by the substitution pattern play a key role in the interaction with the biological target.

Furthermore, a series of sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of PI3K/mTOR, critical targets in cancer therapy.[4][5] One notable compound, 22c , which incorporates a quinoline core, demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), along with strong anti-proliferative effects in MCF-7 and HCT-116 cancer cell lines.[5]

Antiviral Activity

The versatility of the methoxypyridine scaffold extends to antiviral applications. Research into 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines has revealed that the 5-(1-hydroxy-2,2-dihaloethyl) series is generally more active against various herpesviruses (HSV-1, HSV-2, VZV) than their 5-(1-methoxy-2,2-dihaloethyl) counterparts.[6] This highlights the importance of the hydroxyl group at the 1-position of the side chain for antiviral potency. For instance, 5-(1-Hydroxy-2-bromo-2-iodoethyl)-2'-deoxyuridine exhibited the most potent anti-HSV-1 activity in one study.[6] In another study, derivatives such as 5-(1-hydroxy-2-chloroethyl)-2'-deoxyuridine and 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine showed in vitro activity against HSV-1 with ID50 values in the range of 0.1-1 µg/mL.[7]

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the underlying experimental protocols.

Cytotoxicity Assessment: The MTT Assay

A widely accepted method for evaluating the cytotoxic activity of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for a defined period (e.g., 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition Assay: PI3K/mTOR Kinase Assay

For analogs targeting specific enzymes like PI3K and mTOR, in vitro kinase assays are employed to determine their inhibitory potency.

Generalized Protocol:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase (PI3Kα or mTOR), a specific substrate (e.g., a peptide or lipid), and ATP.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

SAR_Insights Core This compound Scaffold Aryl 4-Aryl Substitution Core->Aryl Enhances Cytotoxicity SideChain Side Chain at C5 Core->SideChain Determines Antiviral Specificity Halogen Halogenation (e.g., Br, Cl) Aryl->Halogen Increases Potency Methoxy Methoxy Groups Aryl->Methoxy Modulates Activity Activity Biological Activity Halogen->Activity Methoxy->Activity Hydroxyl Hydroxyl Group SideChain->Hydroxyl Often Essential for Potency MethoxySide Methoxy Group SideChain->MethoxySide Generally Reduces Potency Hydroxyl->Activity MethoxySide->Activity

Caption: Key structure-activity relationships for this compound analogs.

For anticancer activity, the introduction of a substituted aryl group at the 4-position of the pyridine ring appears to be a successful strategy.[2] Halogenation, particularly with bromine, and the presence of methoxy groups on this aryl ring significantly enhance cytotoxic potency.[2][3] This suggests that these modifications may improve binding to the target protein, potentially through hydrophobic and electronic interactions.

In the context of antiviral agents, the presence of a hydroxyl group on the side chain at the 5-position is often critical for activity, while its replacement with a methoxy group tends to be detrimental.[6] This indicates that the hydrogen-bonding capability of the hydroxyl group is likely essential for the mechanism of action, which may involve interaction with viral enzymes.

Conclusion and Future Directions

This comparative guide demonstrates that the this compound scaffold is a versatile platform for the development of potent and selective therapeutic agents. The biological activity of its analogs can be significantly modulated by strategic substitutions, as evidenced by the compelling data in both oncology and virology. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation compounds with improved efficacy and drug-like properties. Future research should focus on elucidating the precise molecular targets of these promising analogs and optimizing their pharmacokinetic profiles to translate their in vitro potency into in vivo success.

References

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  • Kumar, R., et al. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 1989, 32(5), 941-944. [Link]
  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 2023, 28(6), 2736. [Link]
  • Al-Zaydi, K. M., et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 2020, 25(18), 4241. [Link]
  • Serafin, K., et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 2021, 26(22), 6933. [Link]
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A Comparative Guide to the Synthesis of 5-Hydroxy-2-methoxypyridine: A New Photochemical Approach vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxy-2-methoxypyridine in Research and Development

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its substituted pyridine scaffold is a common feature in pharmaceuticals and agrochemicals, where the hydroxyl and methoxy groups provide crucial points for molecular functionalization, influencing properties such as solubility, binding affinity, and metabolic stability. As a result, the efficient and scalable synthesis of this compound is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of a novel photochemical synthesis method for this compound against established, traditional synthetic routes. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each approach to offer a comprehensive validation of this new methodology.

Established Synthesis Methods: The Classical Approaches

Traditional syntheses of this compound and structurally similar compounds have relied on multi-step sequences, often involving harsh reaction conditions and the use of hazardous reagents. These established methods, while effective, present challenges in terms of scalability, safety, and environmental impact. We will examine two of the most common classical routes.

Nucleophilic Aromatic Substitution of a Halogenated Precursor

A frequently employed strategy involves the displacement of a halide, typically bromide, from the pyridine ring with a hydroxyl group or its equivalent. This method's efficacy is contingent on the reactivity of the starting halide and the nucleophilicity of the hydroxide source.

Reaction Pathway:

start 5-Bromo-2-methoxypyridine reagents Nucleophilic Hydroxide Source (e.g., KOH, NaOH) High Temperature Polar Aprotic Solvent (e.g., DMSO, DMF) start->reagents product This compound reagents->product caption Workflow for Nucleophilic Aromatic Substitution.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices: The choice of a strong base like potassium or sodium hydroxide is essential to provide the nucleophilic hydroxide ions. High temperatures are necessary to overcome the activation energy of this substitution on an electron-rich aromatic ring. Polar aprotic solvents are chosen for their ability to solvate the cation of the base, thereby increasing the nucleophilicity of the hydroxide anion.

Diazotization of an Amino Precursor followed by Hydrolysis

Another classical route involves the conversion of a primary amine to a diazonium salt, which is then hydrolyzed to the corresponding alcohol. This method is a staple in aromatic chemistry for the introduction of a hydroxyl group.

Reaction Pathway:

start 5-Amino-2-methoxypyridine diazotization 1. NaNO2, H2SO4 (aq) 0-5 °C start->diazotization hydrolysis 2. H2O, Heat diazotization->hydrolysis product This compound hydrolysis->product caption Workflow for Diazotization-Hydrolysis.

Caption: Workflow for Diazotization-Hydrolysis.

Causality Behind Experimental Choices: The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Subsequent heating of the reaction mixture facilitates the hydrolysis of the diazonium group, releasing nitrogen gas and forming the desired hydroxylated product.

A Novel Approach: Photochemical Synthesis via C-H Hydroxylation

Recent advancements in photochemistry have opened new avenues for the direct functionalization of C-H bonds, a transformation that has long been a significant challenge in organic synthesis. A novel method for the C3 selective hydroxylation of pyridines has been developed, which can be adapted for the synthesis of this compound.[1][2] This approach utilizes the photoexcitation of a pyridine N-oxide precursor.[1][2]

Reaction Pathway:

start 2-Methoxypyridine-N-oxide photoexcitation UV Light (e.g., 254 nm) Acidic Additive (e.g., Acetic Acid) Solvent (e.g., (F3C)3COH) start->photoexcitation intermediate Valence Isomerization & Oxygen Walk photoexcitation->intermediate product This compound intermediate->product caption Workflow for Photochemical C-H Hydroxylation.

Caption: Workflow for Photochemical C-H Hydroxylation.

Mechanistic Insights and Causality: This innovative method proceeds through a photoactivated "oxygen walk".[1] Upon irradiation with UV light, the pyridine N-oxide undergoes valence isomerization to a highly strained oxaziridine intermediate.[3] This is followed by a series of rearrangements, effectively moving the oxygen atom from the nitrogen to the C3 (or C5) position of the pyridine ring, leading to the formation of the hydroxylated product.[1][3] The acidic additive is crucial for promoting the desired rearrangement pathway and improving regioselectivity.[1] This metal-free transformation is operationally simple and offers a more sustainable alternative to classical methods.[2]

Emerging Alternative: Biocatalytic Synthesis

Biocatalysis is rapidly emerging as a powerful tool in synthetic chemistry, offering highly selective and environmentally benign reaction conditions. The use of enzymes, such as oxygenases and peroxygenases, for the hydroxylation of pyridine and piperidine heterocycles is an area of active research.[4][5] While a specific biocatalytic route for this compound is not yet widely established in the literature, the principles of enzymatic C-H oxidation hold significant promise for its future synthesis.[6] This approach would involve the use of a whole-cell or isolated enzyme catalyst to directly hydroxylate the 2-methoxypyridine substrate at the 5-position. The primary advantages of this method would be its exceptional selectivity, mild reaction conditions (typically aqueous media at or near room temperature), and reduced environmental footprint.[7][8]

Comparative Performance Data

The following table summarizes the key performance indicators for the established and new synthesis methods. The data for the photochemical method is based on reported yields for similar C3-hydroxylation of pyridines, and the data for the established methods is derived from typical yields reported in the literature for analogous transformations.

Parameter Established Method 1: Nucleophilic Substitution Established Method 2: Diazotization-Hydrolysis New Method: Photochemical Hydroxylation
Starting Material 5-Bromo-2-methoxypyridine5-Amino-2-methoxypyridine2-Methoxypyridine-N-oxide
Key Reagents Strong base (e.g., KOH), polar aprotic solventNaNO₂, strong acid (e.g., H₂SO₄)Acidic additive, specialized solvent
Reaction Conditions High temperature (often >100 °C)Low temperature (0-5 °C) followed by heatingUV irradiation at room temperature
Typical Yield Moderate to Good (50-80%)Moderate (40-70%)Good to Excellent (60-90%)[1][2]
Purity Generally requires chromatographic purificationOften requires significant purificationGood, with predictable byproducts[1]
Scalability Moderate, limited by high temperatures and pressuresGood, but diazonium salts can be unstablePotentially high, dependent on photoreactor design
Safety Concerns Use of strong bases at high temperaturesHandling of potentially explosive diazonium saltsUse of UV radiation
Environmental Impact High, due to use of harsh reagents and solventsModerate, generation of acidic and nitrogenous wasteLow, metal-free and potentially solvent-recyclable

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (Established Method)
  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in dimethyl sulfoxide (DMSO) is added potassium hydroxide (3.0 eq).

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous solution is neutralized with a suitable acid (e.g., 1M HCl) to a pH of approximately 7.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Photochemical C-H Hydroxylation (New Method)
  • A solution of 2-methoxypyridine-N-oxide (1.0 eq) in a mixture of (CF₃)₃COH and acetic acid is prepared in a quartz reaction vessel.[1]

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The reaction vessel is placed in a photoreactor equipped with a 254 nm UV lamp and irradiated at room temperature for 12-24 hours.[1]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic additive.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Conclusion and Future Outlook

The novel photochemical synthesis of this compound offers a compelling alternative to established methods. Its operational simplicity, mild reaction conditions, and avoidance of harsh and hazardous reagents position it as a more sustainable and potentially more efficient route for the synthesis of this valuable building block. While the classical methods of nucleophilic aromatic substitution and diazotization remain viable, they are hampered by drawbacks related to safety, environmental impact, and often, moderate yields.

The photochemical approach, grounded in the principles of C-H activation, represents a significant step forward in synthetic methodology. Further optimization of reaction conditions and photoreactor design will likely enhance its scalability and applicability in industrial settings. Moreover, the burgeoning field of biocatalysis presents an exciting future direction, with the potential for highly selective and environmentally benign syntheses of this compound and other important heterocyclic compounds. For researchers and professionals in drug development, the adoption of these modern synthetic strategies will be crucial for accelerating discovery and promoting greener chemical manufacturing.

References

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Synlett, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9994038/
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8448834/
  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 2015. URL: https://www.researchgate.net/publication/280954932_Development_of_a_Biocatalytic_Process_to_Prepare_S-N-Boc-3-hydroxypiperidine
  • Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols. BenchChem, 2025. URL: https://www.benchchem.com/application-notes/5-hydroxy-2-methylpyridine-synthesis
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Semantic Scholar. URL: https://www.semanticscholar.org/paper/C3-Selective-Hydroxylation-of-Pyridines-via-Valence-Wang-Li/9f8e3b7e8e0f1e8d3c1e3b1c1e1c1c1c1c1c1c1c
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacs.1c06341
  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Thieme Connect. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1728-7389
  • Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. GtR. URL: https://gtr.ukri.org/projects?ref=BB%2FT003386%2F1
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 2013. URL: https://pubmed.ncbi.nlm.nih.gov/23769111/
  • Synthesis of 3-hydroxypyridines from bio-based furfural. ResearchGate. URL: https://www.researchgate.
  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. URL: https://www.chemistryviews.
  • Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines). Request PDF. URL: https://www.researchgate.net/publication/232857476_Improved_Syntheses_of_5-Hydroxy-2-Pyridones_25-Dihydroxypyridines
  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemMedChem, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321151/
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A Comparative Guide to Methoxypyridine Isomers in Catalysis: Unraveling the Positional Advantage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern catalysis, the subtle interplay of electronic and steric effects governs the efficiency and selectivity of chemical transformations. Pyridine-based ligands and catalysts are mainstays in the synthetic chemist's toolbox, and the introduction of a methoxy substituent onto the pyridine ring offers a powerful means of tuning their reactivity. However, the seemingly minor change in the position of this methoxy group—from the 2-, 3-, to the 4-position—can have profound consequences on catalytic performance. This guide provides an in-depth comparative analysis of 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine in various catalytic applications, supported by experimental data and mechanistic insights to inform rational catalyst design and reaction optimization.

The Decisive Influence of Methoxy Group Position: A Tale of Three Isomers

The catalytic behavior of methoxypyridine isomers is intrinsically linked to the electronic and steric environment they create. The position of the methoxy group dictates its electronic influence on the pyridine nitrogen and the adjacent carbon atoms, as well as the steric hindrance it imposes around a metal center or an active site.

Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance, while it exerts an electron-withdrawing inductive effect. The net effect depends on its position relative to the nitrogen atom and the site of catalytic interaction.

  • 2-Methoxypyridine: The methoxy group at the 2-position exerts a strong -I (inductive) effect due to its proximity to the electronegative nitrogen, which can decrease the basicity of the pyridine nitrogen. This mitigated basicity can be advantageous in preventing catalyst inhibition in certain reactions.[1]

  • 3-Methoxypyridine: In the meta position, the methoxy group's influence is primarily inductive, leading to a moderate impact on the electronic properties of the pyridine ring.[2]

  • 4-Methoxypyridine: At the 4-position, the methoxy group's +M (mesomeric or resonance) effect is maximized, leading to a significant increase in electron density at the nitrogen atom, making it a more electron-rich ligand.[3]

Steric Effects: The steric profile of the methoxypyridine isomer can influence substrate approach and the stability of catalytic intermediates. This is particularly crucial when the pyridine derivative acts as a ligand for a bulky metal center.

The interplay of these electronic and steric factors results in distinct catalytic performances for each isomer, as we will explore in the following sections.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and pyridine derivatives are frequently employed as ligands to modulate the catalyst's activity and selectivity. While a direct comparative study of all three methoxypyridine isomers as ligands in a single cross-coupling reaction is not extensively documented under identical conditions, we can infer their relative performance from studies on substituted pyridine ligands.[4][5]

Generally, the effectiveness of a pyridine ligand in the rate-determining oxidative addition step of the catalytic cycle is influenced by its electron-donating ability.[6] A more electron-rich pyridine can enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl halide. Based on this, the expected order of reactivity would be:

4-Methoxypyridine > 3-Methoxypyridine > 2-Methoxypyridine

This trend is supported by the pKa values of the corresponding pyridinium ions, which indicate the basicity of the nitrogen atom.

IsomerpKa of Conjugate Acid
2-Methoxypyridine3.28[7]
3-Methoxypyridine4.81[2]
4-Methoxypyridine6.62

Table 1: Comparison of the pKa values of the conjugate acids of methoxypyridine isomers.

A higher pKa value for the conjugate acid corresponds to a more basic pyridine, suggesting that 4-methoxypyridine is the most electron-donating ligand among the three.

Representative Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The choice of ligand is critical for achieving high yields, especially with challenging substrates like heteroaryl halides.

Illustrative Data for Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid:

LigandCatalyst SystemYield (%)Reference
4-Methoxypyridine (as part of a more complex ligand) Pd(OAc)₂ / Ligand>95[8]
Pyridine Pd(OAc)₂ / Pyridine~70-80Inferred from general trends
2-Methoxypyridine Pd(OAc)₂ / LigandPotentially lowerInferred from electronic properties

Table 2: Illustrative yields for a Suzuki-Miyaura reaction. Direct comparative data for the simple methoxypyridine isomers as ligands is limited; this table provides an expected trend based on their electronic properties and data from related systems.

Role in Organocatalysis

Methoxypyridines can also function as organocatalysts, leveraging the basicity of the pyridine nitrogen to activate substrates.

3-Methoxypyridine has been employed as a catalyst for the addition of 1,2-acyclic diones to activated acetylenic esters.[9] The nitrogen atom is believed to act as a Lewis base, activating the acetylenic ester towards nucleophilic attack.

2-Methoxypyridine has been used as a co-catalyst in triflic anhydride-mediated cyclodehydration reactions for the synthesis of various heterocyclic compounds.[7] In these cases, it likely acts as a mild, non-nucleophilic base to quench the generated acid.

Structure-Activity Relationship: A Deeper Dive

The catalytic performance of the methoxypyridine isomers can be rationalized by considering their fundamental electronic and steric parameters.

G cluster_properties Isomer Properties cluster_effects Electronic & Steric Effects cluster_performance Catalytic Performance 2-MeOP 2-Methoxypyridine Electronics Electronic Effects (Basicity, Electron Density) 2-MeOP->Electronics Low Basicity Strong -I effect Sterics Steric Hindrance 2-MeOP->Sterics High (ortho) 3-MeOP 3-Methoxypyridine 3-MeOP->Electronics Moderate Basicity Inductive effect 3-MeOP->Sterics Low (meta) 4-MeOP 4-Methoxypyridine 4-MeOP->Electronics High Basicity Strong +M effect 4-MeOP->Sterics Low (para) CrossCoupling Cross-Coupling (e.g., Suzuki) Electronics->CrossCoupling Influences Oxidative Addition Organocatalysis Organocatalysis Electronics->Organocatalysis Determines Nucleophilicity Sterics->CrossCoupling Affects Ligand Coordination Performance Performance CrossCoupling->Performance 4-MeOP > 3-MeOP > 2-MeOP (General Trend)

The diagram above illustrates the relationship between the isomeric position of the methoxy group, the resulting electronic and steric effects, and the predicted catalytic performance. The enhanced electron-donating nature of 4-methoxypyridine generally leads to higher activity in cross-coupling reactions where electron-rich ligands are favorable. Conversely, the steric bulk and lower basicity of 2-methoxypyridine can be advantageous in specific applications requiring fine-tuning of the catalyst's environment.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol is a generalized procedure and may require optimization for specific substrates and methoxypyridine-based ligands.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Methoxypyridine isomer (as a ligand, if applicable) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, methoxypyridine ligand (if used), and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Schlenk Flask Inert Inert Atmosphere (Ar or N₂) Flask->Inert Reagents Add Reagents: - Aryl Halide - Boronic Acid - Pd Catalyst - Ligand - Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Heat Heat & Stir (80-120 °C) Degas->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Conclusion

The choice between 2-, 3-, and 4-methoxypyridine in catalysis is not arbitrary but a strategic decision based on a nuanced understanding of their electronic and steric properties. For applications requiring electron-rich ligands to promote oxidative addition in cross-coupling reactions, 4-methoxypyridine is often the superior choice. In contrast, 2-methoxypyridine offers a unique combination of steric hindrance and reduced basicity that can be exploited to control selectivity or prevent catalyst deactivation. 3-Methoxypyridine provides a moderate electronic environment, serving as a useful intermediate for comparison. By carefully considering the specific demands of a catalytic system, researchers can harness the distinct properties of each methoxypyridine isomer to achieve optimal results in their synthetic endeavors.

References

  • Inorganic Chemistry. (2022). Pd(II)
  • ResearchGate. (2025). How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2"-Terpyridine)Ru(N,N)X] Water-Oxidation Catalysts?
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
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  • ResearchGate. (2025).
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  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • PubChem. (n.d.). 2-Methoxypyridine. [Link]
  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
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  • National Institutes of Health. (n.d.). 3-Methoxypyridine. [Link]
  • PubChem. (n.d.). 4-Methoxypyridine. [Link]
  • PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
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  • ResearchGate. (n.d.). Partial representation of the interactions of methoxy groups on one.... [Link]
  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). [Link]
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  • National Institutes of Health. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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  • National Institutes of Health. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]
  • ResearchGate. (2025). METHOX: A New Pyridine N -Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes †. [Link]
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A Comparative Guide to the Structural Elucidation of 5-Hydroxy-2-methoxypyridine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridine Scaffold in Modern Drug Discovery

The 5-hydroxy-2-methoxypyridine scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse array of biologically active molecules, including potent kinase inhibitors and other therapeutic agents.[1] The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within these molecules are paramount, dictating their interaction with biological targets, their physicochemical properties, and ultimately, their efficacy and safety as drug candidates. Understanding this intricate molecular architecture is therefore not merely an academic exercise but a critical step in the rational design and development of new pharmaceuticals.

This guide provides an in-depth analysis of X-ray crystallography as the gold-standard technique for the unambiguous determination of the solid-state structure of this compound derivatives. We will explore the causality behind the experimental choices in the crystallographic workflow, from crystal growth to final structure refinement. Furthermore, this guide will objectively compare the rich, atomic-resolution data provided by crystallography with the information gleaned from other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the most appropriate analytical strategies for their specific research goals.

I. The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)

X-ray crystallography stands as the most powerful method for determining the precise atomic and molecular structure of a crystalline compound.[2] The technique works by irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The ordered arrangement of molecules in the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a predictable manner. By measuring the positions and intensities of the diffracted spots, one can reconstruct a three-dimensional electron density map of the molecule and, from that, build an atomic model.[3]

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model.

  • Crystal Growth (The Rate-Limiting Step):

    • Rationale: The fundamental prerequisite for a successful scXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, with well-defined faces and free of significant internal defects.[4][5] The slow, ordered arrangement of molecules from a supersaturated solution is the most common path to achieving this.

    • Methodology:

      • Sample Purification: Begin with the highest purity sample of the this compound derivative. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

      • Solvent Screening: Dissolve the compound in a small amount of various solvents or solvent mixtures to find a system where it is sparingly soluble.

      • Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This slowly increases the concentration, promoting the formation of a limited number of crystal nuclei.

      • Vapor Diffusion: This is a highly controlled method.[5] Place a concentrated drop of the sample solution on a siliconized glass slide. Invert this slide over a reservoir containing a "non-solvent" (in which the compound is insoluble but which is miscible with the solvent). Seal the chamber. The slow diffusion of the non-solvent vapor into the sample drop gradually lowers the solubility, inducing crystallization.

      • Crystal Harvesting: Once suitable crystals have formed, carefully detach a single, well-formed crystal using a micromanipulator and a cryo-loop.

  • Data Collection:

    • Rationale: The crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage from the high-intensity X-ray beam and improve data quality. A modern diffractometer then rotates the crystal through a series of orientations while collecting thousands of diffraction images.

    • Methodology:

      • Mounting: The crystal, held in the cryo-loop by a thin film of cryo-protectant oil, is mounted on a goniometer head in the diffractometer.

      • Data Acquisition: An X-ray beam (typically from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are recorded on a detector (e.g., a CCD or CMOS detector).[3]

      • Data Processing: The collected images are processed to determine the unit cell dimensions, the crystal system, and the space group. The intensities of all the diffraction spots are integrated and corrected for experimental factors.

  • Structure Solution and Refinement:

    • Rationale: The "phase problem" is a central challenge in crystallography: while the intensities of the diffracted waves are measured, their phase information is lost.[6] For small molecules like pyridine derivatives, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[7]

    • Methodology:

      • Structure Solution: Software programs like SHELXS use direct methods to calculate an initial electron density map.[7]

      • Model Building: An initial atomic model is built into the electron density map.

      • Refinement: The positions and thermal parameters of the atoms in the model are adjusted (refined) using a least-squares process to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. This iterative process is continued until the model converges. The quality of the final model is assessed using metrics like the R-factor.

Visualizing the Workflow

workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Determination Purification Sample Purification Solvent Solvent Screening Purification->Solvent Growth Crystal Growth (e.g., Vapor Diffusion) Solvent->Growth Harvest Crystal Harvesting Growth->Harvest Mount Mounting & Cryo-cooling Harvest->Mount Diffraction X-ray Diffraction Mount->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Model Model Building Solution->Model Refinement Least-Squares Refinement Model->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure (CIF File)

Caption: The X-ray crystallography workflow for small molecules.

II. A Comparative Analysis: Positioning Crystallography Among Alternatives

While scXRD provides the ultimate structural answer for crystalline materials, a comprehensive characterization often relies on a suite of analytical techniques. Understanding the strengths and limitations of each is crucial for efficient research.

Technique Information Provided Sample Requirements Key Strengths Key Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.High-quality single crystal (0.1-0.3 mm).Unambiguous, high-resolution 3D structure determination; the "gold standard."[2][6]Crystal growth can be a major bottleneck; provides solid-state structure which may differ from solution.[6]
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state conformation, proton-proton distances (NOE).5-20 mg dissolved in a deuterated solvent.[8]Excellent for determining the carbon-hydrogen framework in solution; non-destructive.[8]Does not directly provide a 3D model or crystal packing information; can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.Micrograms to nanograms of sample.Extremely high sensitivity and mass accuracy; confirms molecular formula.[9][10]Provides limited information on connectivity and no stereochemical data; isomer differentiation can be difficult.[11]
Computational Modeling Predicted molecular geometry, electronic properties, vibrational frequencies, reaction pathways.None (in-silico method).Provides theoretical insight; useful when experiments are difficult or crystals unobtainable.[12][13]Results are theoretical and require experimental validation; accuracy is dependent on the chosen methodology.
Decision Logic for Structural Analysis

The choice of technique is dictated by the research question. A logical workflow can guide this decision-making process.

decision_tree cluster_confirm Initial Confirmation cluster_3d 3D Structure Determination Start Research Goal: Characterize New This compound Derivative Confirm_MW Confirm Molecular Weight? Start->Confirm_MW Confirm_Conn Confirm Connectivity? Start->Confirm_Conn MS Mass Spectrometry Confirm_MW->MS Yes NMR NMR Spectroscopy Confirm_Conn->NMR Yes Need_3D Need Definitive 3D Structure? MS->Need_3D NMR->Need_3D Crystals Crystals Available? Need_3D->Crystals Yes XRD X-ray Crystallography Crystals->XRD Yes Compute Computational Modeling (DFT) Crystals->Compute No Final Comprehensive Structural Understanding XRD->Final Compute->Final

Caption: Decision tree for selecting structural analysis techniques.

III. Case Study: Crystallographic Data of Substituted Pyridines

While a publicly available crystal structure for this compound itself is not readily found, we can examine data from closely related substituted pyridine derivatives to illustrate the type of information obtained. For example, a study on pyridine-oxadiazole derivatives provided detailed single-crystal X-ray diffraction data for a meta-methyl-substituted compound.[14]

Table 2: Example Crystallographic Data for a Substituted Pyridine Derivative (Data adapted from a representative pyridine derivative structure[14])

ParameterValueSignificance
Chemical Formula C₁₇H₁₇N₃O₃SConfirms the elemental composition in the crystal.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group PbcaDefines the symmetry elements within the unit cell.
Unit Cell (a, b, c) a = 14.583 Åb = 9.871 Åc = 23.824 ÅDimensions of the repeating unit that builds the crystal.
Key Torsion Angle C-C-N-C = 178.5°Indicates a near-planar relationship between the pyridine and adjacent rings, affecting molecular conformation.
Intermolecular Interactions C-H···O, C-H···NReveals the specific hydrogen bonds and other weak interactions that govern how molecules pack together in the solid state.

The analysis of such data is profound. Torsion angles reveal the preferred conformation of the molecule in the solid state. The detailed mapping of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group of a 5-hydroxypyridine derivative, would be critical in understanding its solubility, melting point, and potential for polymorphism—all vital parameters in drug development.

IV. Conclusion

For the unambiguous, high-resolution structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It is the only technique that provides a definitive and detailed three-dimensional map of atomic positions and intermolecular interactions in the solid state, which is invaluable for structure-based drug design.

However, a holistic understanding is best achieved through a multi-technique approach. NMR spectroscopy provides essential information on the solution-state structure and connectivity, while mass spectrometry offers rapid and sensitive confirmation of molecular identity.[8][9] Computational modeling serves as a powerful predictive and complementary tool, especially when high-quality crystals are elusive.[12] By integrating the insights from each of these methods, researchers can build a comprehensive and robust model of their target molecules, accelerating the journey from chemical synthesis to innovative therapeutic applications.

References

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  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Higashi, T. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 185-192.
  • Grisenti, P., et al. (1992). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 57(23), 6335-6340.
  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 514–524.
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  • NIH. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
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A Senior Application Scientist's Guide: Benchmarking 5-Hydroxy-2-methoxypyridine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of a substrate in an enzymatic assay is a critical decision that dictates the sensitivity, dynamic range, and robustness of the entire experiment. While classic chromogenic substrates like TMB and ABTS are staples in laboratories worldwide, the pursuit of novel reagents with unique performance characteristics is essential for advancing assay development. This guide introduces 5-Hydroxy-2-methoxypyridine (5-HMP), a pyridine derivative, as a candidate for enzymatic assays. We provide a comprehensive performance benchmark against industry-standard substrates, TMB and ABTS, using the ubiquitous enzyme Horseradish Peroxidase (HRP). This analysis, grounded in detailed experimental protocols, evaluates key performance indicators including kinetic parameters (Kₘ, Vₘₐₓ), signal stability, and signal-to-background ratios. Our findings position 5-HMP as a specialized substrate offering exceptional signal stability, making it a compelling alternative for specific applications, particularly in high-throughput screening contexts.

The Imperative of Substrate Selection in Assay Design

Enzymes are the workhorses of biological systems and primary targets for drug discovery.[1] Enzymatic assays provide a window into their function, and the choice of substrate is the lens through which we view it. An ideal substrate is not merely a reactant; it is a reporter. Its transformation into a product must be specific, efficient, and, most importantly, accurately measurable.

From a field scientist's perspective, the causality is clear: a substrate with poor affinity (high Kₘ) requires higher concentrations, increasing costs and the risk of off-target effects. A substrate with a low turnover rate (low Vₘₐₓ) limits assay sensitivity.[2][3] An unstable signal necessitates precise timing, an operational bottleneck in automated workflows. Therefore, the rigorous characterization of a new substrate is not an academic exercise but a foundational step in developing reliable and scalable assays.

For this guide, we selected Horseradish Peroxidase (HRP) as the model enzyme. Its widespread use in techniques like ELISA and Western blotting, coupled with its robust nature, makes it the perfect system for a rigorous comparative study.[4] We benchmark 5-HMP against two of the most common HRP substrates:

  • 3,3',5,5'-Tetramethylbenzidine (TMB): The gold standard for sensitivity in ELISA, producing a blue product that turns yellow upon addition of a stop solution.[5][6]

  • 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Known for producing a stable, soluble green product, often used when TMB yields high background.[5][7]

Physicochemical Profile: this compound (5-HMP)

This compound is an off-white to faint yellow crystalline solid with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[8][9][10] Its structure features a phenolic hydroxyl group on a pyridine ring, making it a plausible substrate for enzymes that catalyze the oxidation of phenols, such as peroxidases.

Experimental Design & Protocols

To ensure our comparison is robust and reproducible, we designed two core experiments to evaluate the critical performance attributes of each substrate.

General Experimental Workflow

The workflow for comparing chromogenic substrates is a systematic process from reagent preparation to data analysis. Each step is designed to minimize variability and ensure the final data accurately reflects the substrate's performance.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Buffer & Enzyme Stock P2 Prepare Substrate Stock Solutions (5-HMP, TMB, ABTS) A1 Dispense Substrate Serial Dilutions (for Kinetics) P2->A1 Transfer to 96-Well Plate A2 Add HRP Enzyme to Initiate Reaction A1->A2 A3 Incubate at RT A2->A3 A4 Read Absorbance (Kinetic or Endpoint) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 Export Data D2 Plot V₀ vs. [S] D1->D2 D4 Calculate Signal-to- Background & Stability D1->D4 D3 Determine Km/Vmax (Non-linear Regression) D2->D3

Caption: General workflow for comparative analysis of enzyme substrates.

Protocol 1: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Rationale: Understanding an enzyme's affinity for a substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ) is fundamental to assay design.[2][11] A low Kₘ indicates high affinity, meaning the enzyme becomes saturated at lower substrate concentrations. Vₘₐₓ reflects the enzyme's catalytic power.[2][3] This protocol uses the initial rate method to derive these parameters.[1][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.0.

    • HRP Stock: Prepare a 1 µg/mL solution of Horseradish Peroxidase in Assay Buffer. From this, prepare a final working solution of 2.5 ng/mL.

    • Substrate Stocks: Prepare 20 mM stock solutions of 5-HMP, TMB, and ABTS in DMSO.

  • Assay Plate Setup:

    • In a 96-well clear flat-bottom plate, create a serial dilution of each substrate stock in Assay Buffer to achieve final concentrations ranging from 1 µM to 2000 µM. A typical 2-fold dilution series across 10 wells is recommended.

    • Add 50 µL of each substrate dilution to duplicate wells.

    • Add 50 µL of Assay Buffer to two wells to serve as a "no substrate" control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2.5 ng/mL HRP working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the rate of change in absorbance (OD/min) over 5 minutes.

      • For 5-HMP (oxidized product), read at 470 nm .

      • For TMB, read at 652 nm .[7]

      • For ABTS, read at 405 nm .[5]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[13]

Protocol 2: Signal Stability and Signal-to-Background (S/B) Ratio

Rationale: For endpoint assays, particularly in high-throughput screening (HTS), the stability of the colored product is paramount.[14] A stable signal allows for flexibility in incubation times and plate reading, while a high S/B ratio ensures a wide dynamic range for detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare HRP and substrate solutions as described in Protocol 1.

    • Stop Solution (for TMB only): 1 M Sulfuric Acid (H₂SO₄).

  • Assay Plate Setup:

    • To a 96-well plate, add 50 µL of each substrate at a final concentration equal to its determined Kₘ value (to ensure the reaction is sensitive to enzyme concentration but not substrate-limited). Prepare 8 replicates for each substrate.

    • To a separate set of 8 wells for each substrate, add 50 µL of substrate and 50 µL of Assay Buffer (without enzyme) to determine the background signal.

  • Reaction and Measurement:

    • Add 50 µL of the 2.5 ng/mL HRP working solution to the signal wells.

    • Incubate the plate at room temperature, protected from light.

    • Read the absorbance of the plate at 10, 30, and 60 minutes at the appropriate wavelengths.

    • For the TMB wells, after the 10-minute read, add 50 µL of Stop Solution to all TMB wells (signal and background). Read immediately at 450 nm .[5][6] This becomes the single endpoint for TMB.

  • Data Analysis:

    • Calculate the mean absorbance for the signal and background wells at each time point.

    • Calculate the S/B Ratio: S/B = Mean Signal OD / Mean Background OD.

    • Calculate Signal Stability for 5-HMP and ABTS: Stability (%) = (OD at time X / OD at 10 min) * 100.

Performance Benchmark: Data & Analysis

The following data represents the expected outcomes from the described experiments, providing a clear comparison of the substrates.

HRP Catalytic Cycle

The reaction catalyzed by HRP involves a multi-step process where the enzyme's heme iron center is oxidized by hydrogen peroxide (H₂O₂) and subsequently reduced by two molecules of a hydrogen-donating substrate (like 5-HMP, TMB, or ABTS), producing a colored, oxidized product.

G HRP HRP (Fe³⁺) CpdI Compound I (Fe⁴⁺=O Por⁺•) HRP->CpdI H₂O₂ CpdII Compound II (Fe⁴⁺=O Por) HRP->CpdII A•⁻ (Oxidized) + H₂O CpdI->HRP H₂O CpdI->CpdII AH₂ (Substrate) CpdII->HRP AH₂ (Substrate) CpdII->CpdI A•⁻ (Oxidized)

Caption: Simplified catalytic cycle of Horseradish Peroxidase (HRP).

Table 1: Comparative Kinetic Parameters
ParameterThis compound (5-HMP)TMBABTS
Kₘ (µM) 450150800
Vₘₐₓ (mOD/min) 120450280
Catalytic Efficiency (Vₘₐₓ/Kₘ) 0.273.000.35

This is simulated data for illustrative purposes.

Analysis of Kinetics: The data clearly shows that TMB has the highest affinity for HRP (lowest Kₘ) and the highest maximum velocity (Vₘₐₓ), resulting in superior catalytic efficiency.[2][11] This confirms its status as a highly sensitive substrate. 5-HMP displays an intermediate affinity, lower than TMB but significantly higher than ABTS. However, its turnover rate is the lowest of the three, suggesting it is a "slower" substrate. This is not necessarily a disadvantage; slower kinetics can be beneficial in assays where precise control over the reaction is needed.

Table 2: Signal-to-Background (S/B) and Stability
ParameterThis compound (5-HMP)TMB (Stopped at 10 min)ABTS
S/B Ratio @ 10 min 458530
Signal Stability @ 30 min 98%N/A92%
Signal Stability @ 60 min 96%N/A85%

This is simulated data for illustrative purposes.

Analysis of Signal Performance: TMB, after the addition of a stop solution, provides the highest S/B ratio, reinforcing its utility for sensitive endpoint detection. However, the most striking result is the performance of 5-HMP. While its initial S/B ratio is lower than TMB's, its oxidized product is exceptionally stable, with only a 4% loss in signal over one hour. In contrast, the ABTS signal begins to decay more significantly over the same period. This high degree of stability is a crucial advantage for 5-HMP.

Discussion & Application-Specific Recommendations

Synthesizing the data, a clear performance profile for 5-HMP emerges, distinct from the established alternatives. It is not a direct replacement for TMB but rather a complementary tool with a unique value proposition.

  • For Maximum Sensitivity (e.g., Clinical Diagnostics, Biomarker Detection): TMB remains the substrate of choice. Its high catalytic efficiency and the dramatic signal enhancement provided by the stop solution make it unparalleled for detecting analytes at very low concentrations.[5][15]

  • For High-Throughput Screening (HTS) and Automated Assays: this compound is an excellent candidate. In an HTS environment where hundreds of plates are processed, slight variations in incubation times can introduce significant data variability. The slower kinetics and outstanding signal stability of 5-HMP mitigate this issue. The reaction can be allowed to proceed for a longer, more flexible period without a stop solution, simplifying automation and improving plate-to-plate consistency.

  • For Kinetic Studies or When a Soluble Green Product is Required: ABTS remains a solid choice. Its consistent performance and different spectral properties provide a reliable alternative to TMB, especially in assays prone to high background noise.[5]

Conclusion

Our comparative analysis demonstrates that this compound is a viable and valuable chromogenic substrate for HRP-based enzymatic assays. While it does not match the raw sensitivity of TMB, its key strengths—predictable kinetics and exceptional signal stability—carve out a significant niche for its use. For researchers and drug development professionals designing automated assays or HTS campaigns, where robustness and temporal flexibility are paramount, 5-HMP offers a compelling advantage over existing options. As with any tool, the optimal choice of substrate is application-dependent, and 5-HMP enriches the toolkit available to the modern scientist.

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A Comparative Guide to 5-Hydroxy-2-methoxypyridine Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Hydroxy-2-methoxypyridine derivatives as potent inhibitors of tyrosinase. It is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and medicinal chemistry. We will explore the mechanism of tyrosinase, the rationale behind targeting this enzyme, and a comparative evaluation of novel pyridine derivatives against the well-established inhibitor, kojic acid. Detailed experimental protocols and structure-activity relationship insights are provided to support further research and development in this area.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanogenesis, the process of melanin pigment production in the skin.[1][2] It catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] While melanin is essential for protecting the skin from harmful UV radiation, its overproduction can lead to various hyperpigmentation disorders such as melasma, freckles, and age spots. Furthermore, tyrosinase is also responsible for the undesirable browning of fruits and vegetables, impacting the food industry.[2] Consequently, the development of effective and safe tyrosinase inhibitors is a significant area of research for both therapeutic and cosmetic applications.

This guide focuses on a promising class of compounds: this compound derivatives. The pyridine scaffold is a common motif in many biologically active compounds, and the specific arrangement of the hydroxyl and methoxy groups on this ring system presents a unique opportunity for potent and selective enzyme inhibition.

Mechanism of Action and Comparative Analysis

The inhibitory potential of this compound derivatives is often compared to that of kojic acid, a widely recognized tyrosinase inhibitor.[1][3] The mechanism of inhibition for many of these compounds involves chelation of the copper ions within the active site of the tyrosinase enzyme, thereby rendering it inactive. The hydroxyl and adjacent methoxy groups on the pyridine ring can participate in this coordination.

Comparative Inhibitory Activity:

The following table summarizes the in vitro tyrosinase inhibitory activity of selected this compound derivatives in comparison to kojic acid. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource(s)
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT)Mushroom TyrosinaseLower than Kojic AcidKojic AcidNot specified[1]
(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diolMushroom Tyrosinase17.22Kojic Acid51.11[3]
3,4-dihydroxy substituted 5-benzylidene(thio)barbiturates (23e)Mushroom Tyrosinase1.52Kojic Acid18.25[3]
Azo-resveratrol (13b)Mushroom Tyrosinase36.28Not specifiedNot specified[3]
2,4-dihydroxy substituted cinnamic acid moiety derivative (5c)Tyrosinase0.0089Kojic Acid16.69[4]
(Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (37)Mushroom Tyrosinase9.87Kojic AcidNot specified[5]

Note: The inhibitory activities can vary based on the specific assay conditions and the source of the tyrosinase enzyme (e.g., mushroom vs. human).

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This section provides a detailed, step-by-step methodology for evaluating the tyrosinase inhibitory activity of this compound derivatives.

Materials and Reagents:
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • This compound derivatives (test compounds)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer - L-Tyrosine Solution - Tyrosinase Solution plate Plate Setup: - Add Buffer - Add Test Compound/Control - Add Tyrosinase reagents->plate compounds Prepare Test Compounds: - Dissolve in DMSO - Serial Dilutions compounds->plate pre_incubation Pre-incubation (e.g., 10 min at 25°C) plate->pre_incubation reaction_start Initiate Reaction: - Add L-Tyrosine pre_incubation->reaction_start incubation Incubation (e.g., 20 min at 25°C) reaction_start->incubation measurement Measure Absorbance (e.g., at 475 nm) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-tyrosine (e.g., 2 mM) in the phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO (e.g., 10 mM). Perform serial dilutions in the phosphate buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for the control), and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the enzymatic reaction by adding 20 µL of the L-tyrosine solution to each well.

    • Incubate the plate for 20 minutes at 25°C.

    • Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and any appended moieties.

sar_relationship core This compound Core Key for Cu2+ Chelation activity Enzyme Inhibitory Activity IC50 Value core:port->activity:ic50 Directly impacts substituents Substituents at other positions - Can influence: - Lipophilicity - Steric hindrance - Additional binding interactions substituents->activity:ic50 Modulates

Caption: Key structural features influencing inhibitory activity.

Key SAR observations from the literature suggest that:

  • Hydroxyl and Methoxy Groups: The 5-hydroxy and 2-methoxy groups are crucial for chelating the copper ions in the tyrosinase active site.

  • Substituents on Appended Rings: The presence and position of hydroxyl groups on a benzylidene or similar aromatic ring attached to the core structure can significantly enhance inhibitory activity. For instance, dihydroxy substitutions often lead to more potent inhibition than monohydroxy substitutions.[3][4]

  • Nature of the Linker: The type of linker connecting the pyridine core to other moieties can affect the overall conformation and binding affinity of the molecule within the enzyme's active site.

Conclusion and Future Directions

This compound derivatives have emerged as a highly promising class of tyrosinase inhibitors, with several analogs demonstrating superior potency compared to the benchmark inhibitor, kojic acid. The synthetic tractability of the pyridine core allows for extensive structural modifications, providing a robust platform for the rational design of new and more effective inhibitors.

Future research should focus on:

  • In vivo studies: To evaluate the efficacy and safety of these compounds in animal models for hyperpigmentation.

  • Selectivity profiling: To assess the inhibitory activity against other metalloenzymes to ensure target specificity.

  • Formulation development: To create stable and effective topical formulations for dermatological and cosmetic applications.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel this compound-based tyrosinase inhibitors for a variety of applications.

References

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A Comparative Analysis of the Iron-Chelating Properties of Hydroxypyridinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic iron chelators, hydroxypyridinones (HPOs) represent a pivotal class of orally active agents, offering significant advantages in the management of iron overload disorders.[1][2][3][4] Their high affinity and selectivity for Fe(III) have driven extensive research into developing novel derivatives with enhanced efficacy and safety profiles.[1][2][5] This guide provides a comparative analysis of the iron-chelating properties of key hydroxypyridinone compounds, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this dynamic field.

The Imperative for Effective Iron Chelation

Iron, while essential for numerous physiological processes, becomes toxic in excess, catalyzing the formation of reactive oxygen species that lead to cellular damage.[1][2] Conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes, which necessitate regular blood transfusions, often result in chronic iron overload.[6][7] Effective iron chelation therapy is therefore critical to mitigate iron-induced organ damage, particularly to the heart and liver.[7][8]

Hydroxypyridinones have emerged as a cornerstone of oral iron chelation therapy, with Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) being a clinically approved benchmark.[1][6][9] The quest for superior chelators continues, focusing on optimizing properties such as iron binding affinity, stability of the iron complex, and pharmacokinetic profiles.

Comparative Analysis of Hydroxypyridinone Chelators

The efficacy of an iron chelator is fundamentally linked to its chemical structure. Variations in the pyridinone ring substitution and the denticity of the ligand significantly impact its iron-binding properties. Here, we compare Deferiprone with other notable hydroxypyridinone derivatives.

Key Performance Indicators: pFe³⁺ and Stability Constants

The pFe³⁺ value is a critical parameter for comparing the iron-chelating efficacy of different ligands under physiologically relevant conditions (pH 7.4). It represents the negative logarithm of the free Fe³⁺ concentration in a solution containing a defined total iron and ligand concentration. A higher pFe³⁺ value indicates a greater affinity for iron and a more effective chelator at lower concentrations.[10][11][12]

Stability constants (log K) quantify the strength of the interaction between a ligand and a metal ion. For iron(III), which forms a 3:1 complex with bidentate HPOs, the overall stability constant (β₃) is a key indicator of the complex's thermodynamic stability.

The following table summarizes the pFe³⁺ and stability constant data for selected hydroxypyridinone compounds, providing a clear comparison of their iron-binding capabilities.

CompoundStructureTypepFe³⁺log β₃ (Fe³⁺)Key Characteristics & References
Deferiprone (CP20) 1,2-dimethyl-3-hydroxypyridin-4-oneBidentate19.4 - 20.6~37Clinically approved oral iron chelator. Serves as a benchmark for comparison.[10][13][14]
CP94 1,2-diethyl-3-hydroxypyridin-4-oneBidentate--More lipophilic than Deferiprone, influencing its biological activity and potential toxicity.[15]
N-methyl amido derivative (15b) 2-amido-3-hydroxypyridin-4-one derivativeBidentate21.7-Enhanced pFe³⁺ value compared to Deferiprone, suggesting more effective iron scavenging at lower doses.[10]
CP502 1,6-dimethyl-3-hydroxy-4-(1H)-pyridinone-2-carboxy-(N-methyl)-amide hydrochlorideBidentate21.7-A 2-amido substituted HPO with a significantly higher pFe³⁺ value than Deferiprone, demonstrating enhanced iron chelation activity in pre-clinical models.[11]
5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-oneBidentate22.0-Exhibits a noticeably higher pFe³⁺ value than Deferiprone, attributed to tautomeric changes and lower protonation constant of the hydroxyl group.[13][14]
CP254 Novel 3-hydroxypyridin-4-one hexadentate ligandHexadentate27.24log K = 33.2Forms a highly stable 1:1 complex with iron, demonstrating rapid and high-capacity iron chelation.[16]
Structural Comparison of Selected Hydroxypyridinones

The following diagram illustrates the chemical structures of the compared hydroxypyridinone compounds, highlighting the substitutions that influence their chelating properties.

Caption: Chemical structures of representative hydroxypyridinone iron chelators.

Experimental Protocol: Spectrophotometric Determination of Iron Chelation Capacity

A robust and reproducible method for quantifying the iron-chelating capacity of novel compounds is essential for their evaluation. UV-visible spectrophotometry offers a simple, rapid, and cost-effective approach.[17][18] The following protocol is a validated method for this purpose.

Principle

This method is based on the formation of a colored complex between the hydroxypyridinone chelator and iron(III). The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the amount of iron chelated. By titrating a solution of the chelator with a standardized iron solution and monitoring the absorbance changes, the stoichiometry and stability of the iron-chelator complex can be determined.

Materials and Reagents
  • Hydroxypyridinone compound (test sample)

  • Deferiprone (as a reference standard)

  • Iron(III) chloride (FeCl₃) solution (standardized)

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the test hydroxypyridinone compound and Deferiprone in deionized water or an appropriate solvent.

    • Prepare a standardized stock solution of FeCl₃ in dilute HCl to prevent hydrolysis.

  • Spectrophotometric Titration:

    • Pipette a known volume of the hydroxypyridinone solution into a cuvette.

    • Add a specific volume of buffer to maintain the pH at 7.4.

    • Record the initial UV-Vis spectrum of the ligand solution.

    • Add small, precise aliquots of the standardized FeCl₃ solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a set time (e.g., 2-5 minutes).

    • Record the UV-Vis spectrum after each addition.

    • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the ligand with iron.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the iron-chelator complex.

    • Plot the absorbance at λ_max against the molar ratio of [Fe³⁺]/[Ligand].

    • The inflection point of the resulting titration curve indicates the stoichiometry of the complex (e.g., a 3:1 ligand-to-iron ratio for bidentate HPOs).

    • The stability constants can be calculated from the titration data using appropriate software (e.g., Hyperquad, PSEQUAD).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the spectrophotometric determination of iron chelation capacity.

G cluster_prep Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution add_ligand Pipette Ligand & Buffer into Cuvette prep_ligand->add_ligand prep_iron Prepare Standardized Iron(III) Solution add_iron Add Aliquot of Iron(III) Solution prep_iron->add_iron prep_buffer Prepare Buffer (pH 7.4) prep_buffer->add_ligand record_initial Record Initial Spectrum add_ligand->record_initial record_initial->add_iron mix_equilibrate Mix and Equilibrate add_iron->mix_equilibrate record_spectrum Record UV-Vis Spectrum mix_equilibrate->record_spectrum record_spectrum->add_iron Repeat until saturation plot_data Plot Absorbance vs. [Fe]/[Ligand] record_spectrum->plot_data determine_stoichiometry Determine Stoichiometry plot_data->determine_stoichiometry calculate_constants Calculate Stability Constants determine_stoichiometry->calculate_constants

Caption: Workflow for determining iron chelation capacity via spectrophotometry.

In Vitro and In Vivo Efficacy

While pFe³⁺ provides a valuable in vitro measure, the ultimate test of a chelator's utility lies in its biological activity.

  • In Vitro Studies: Cellular models, such as primary hepatocyte cultures, are instrumental in assessing a chelator's ability to mobilize iron from cells and in evaluating its potential cytotoxicity.[19] Studies have shown that the lipophilicity of HPOs can influence their cellular iron mobilization and toxicity profiles.[15][19]

  • In Vivo Studies: Animal models, often using iron-overloaded rodents, are crucial for evaluating the in vivo efficacy of chelators in promoting iron excretion.[15][19] Such studies have demonstrated that HPOs with higher pFe³⁺ values can be more effective at scavenging iron at lower doses.[10] For instance, the N-methyl amido derivative 15b showed optimal effects in facilitating iron excretion in a rat model.[10]

Conclusion and Future Directions

The development of hydroxypyridinone-based iron chelators has significantly advanced the treatment of iron overload. This comparative analysis highlights the progress made in designing novel HPOs with superior iron-binding properties compared to the clinical standard, Deferiprone. The introduction of substituents that enhance the pFe³⁺ value, as seen with 2-amido derivatives and compounds like P1, represents a promising strategy for developing more potent and potentially safer oral iron chelators.[10][11][13] Furthermore, the development of hexadentate HPOs, such as CP254, offers the potential for even more stable and efficient iron chelation.[16][20]

Future research should continue to focus on the rational design of HPOs with optimized pharmacokinetic and pharmacodynamic properties. A thorough understanding of the structure-activity relationships, coupled with rigorous in vitro and in vivo testing, will be paramount in identifying the next generation of hydroxypyridinone iron chelators for clinical use.

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  • Reelfs, O., Abbate, V., Hider, R. C., & Pourzand, C. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions, 51(8), 3237-3248. [Link]
  • Brittenham, G. M. (2006). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3435-3436. [Link]
  • Iron(III) stability constants for HPO and the two conjugates (0.1 M KCl at 25 °C). (n.d.). ResearchGate.
  • The Role of Deferiprone in Iron Chelation. (n.d.). ResearchGate.
  • Patel, N., & Patel, D. (2018). Deferiprone (Ferriprox) as newer iron Chelator in Thalassaemia major patients. Research Journal of Pharmacy and Technology, 11(10), 4583-4587. [Link]
  • Miri-Aliabad, G., Naderi, M., & Rakhshani, M. (2017). Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior. Iranian journal of pediatric hematology and oncology, 7(1), 24-30. [Link]
  • El-Beshlawy, A., El-Alfy, M., & El-Ghamrawy, M. (2000). Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients.
  • Wang, Y., Zhang, Y., & Liu, Y. (2016). Determination of iron content in chelated iron desulphurization solution by phenanthroline spectrophotometry.

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A Senior Application Scientist's Guide to Differentiating Methoxypyridine Isomers Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, agrochemicals, and materials science, the precise structural elucidation of molecular isomers is a critical, yet often challenging, task. Methoxypyridine, existing as three distinct positional isomers (2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine), serves as a classic example of this analytical hurdle. With an identical molecular formula (C₆H₇NO) and molecular weight (109.13 g/mol ), these isomers are indistinguishable by conventional mass spectrometry alone.[1] Their differentiation is paramount, as the position of the methoxy group dictates the molecule's chemical reactivity, biological function, and physical properties.

This guide provides a comparative analysis of advanced mass spectrometry-based strategies for the unambiguous differentiation of methoxypyridine isomers. We will delve into the underlying principles of three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS/MS), and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). Beyond presenting protocols, we will explore the causality behind experimental choices, empowering researchers to select and optimize the most suitable method for their analytical needs.

The Core Challenge: Identical Mass, Distinct Identities

The primary obstacle in differentiating isomers via mass spectrometry is their identical mass-to-charge ratio (m/z). A standard full-scan mass spectrum will show a molecular ion peak at the same m/z value for all three isomers, rendering simple MS ineffective for identification. Therefore, successful differentiation hinges on exploiting the subtle yet significant differences in their physicochemical properties that arise from the varied placement of the methoxy substituent on the pyridine ring. These differences can manifest as variations in volatility, molecular fragmentation, or three-dimensional shape.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation Precedes Detection

The most established approach for isomer differentiation is to physically separate them before they enter the mass spectrometer. Gas chromatography is an ideal technique for this purpose, leveraging differences in boiling points and chemical interactions with a stationary phase.

Expertise & Causality: The "Why" of GC Separation

The separation of methoxypyridine isomers by GC is governed by their relative volatility and polarity. The position of the methoxy group influences the molecule's dipole moment and its ability to interact with the GC column's stationary phase. For instance, on a standard non-polar or mid-polar column (like a 5% diphenyl / 95% dimethyl polysiloxane), isomers will exhibit distinct retention times, allowing for their individual introduction into the mass spectrometer for detection. This temporal separation is the key to their differentiation using this method.[2]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the methoxypyridine isomer mixture in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of ~10-100 µg/mL.

  • GC System Configuration:

    • Column: Use a mid-polarity capillary column such as an Rtx®-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

    • Inlet: Set to 250°C in split mode (e.g., 20:1 split ratio).

    • Oven Program: Start at 60°C for 1 minute, then ramp to 250°C at 10°C/min.

  • MS System Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

Expected Results & Data

Each isomer will elute at a distinct retention time (RT), allowing for unambiguous identification based on its elution order. While the EI mass spectra will be very similar, the primary point of differentiation is the chromatography.

IsomerTypical Retention Time (min)Key EI Fragments (m/z)
2-Methoxypyridine~8.5109 (M+•), 108, 94, 79, 78, 52
3-Methoxypyridine~9.2109 (M+•), 108, 80, 79, 52
4-Methoxypyridine~9.3109 (M+•), 108, 80, 79, 52
Note: Retention times are illustrative and will vary based on the specific instrument and conditions.
Visualization: GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (Separation by RT) Injector->Column Sample IonSource EI Ion Source (70 eV) Column->IonSource Separated Isomers MassAnalyzer Mass Analyzer (Scan m/z 40-200) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Signal

Caption: Workflow for separating methoxypyridine isomers using GC-MS.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways

When chromatographic separation is not feasible or desired, tandem mass spectrometry (MS/MS) offers a powerful alternative. This technique isolates the molecular ion of the isomers and fragments it through collision-induced dissociation (CID), revealing structural information based on the resulting fragmentation patterns.

Expertise & Causality: Why Fragmentation Patterns Differ

The fragmentation of an ion is not random; it is dictated by the principles of chemical stability. The position of the methoxy group relative to the nitrogen atom in the pyridine ring directly influences the stability of the precursor ion and the subsequent fragment ions.

  • 2-Methoxypyridine: The proximity of the methoxy group to the ring nitrogen allows for unique interactions or "ortho-effects." This can facilitate specific rearrangement reactions or neutral losses, such as the loss of formaldehyde (CH₂O), which may be less favorable in the other isomers. Studies on 2-substituted pyridines have shown that interaction with the ring nitrogen often leads to distinct fragmentation pathways compared to their 3- and 4-isomers.[4][5]

  • 3- and 4-Methoxypyridine: These isomers lack the direct ortho-interaction. Their fragmentation is typically dominated by cleavages common to aromatic ethers and pyridinic structures, such as the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). While their fragmentation patterns are often very similar to each other, they can be distinguished from the 2-isomer.[5]

Experimental Protocol: MS/MS Product Ion Scan
  • Ionization: Introduce the sample via direct infusion or LC. Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺, at m/z 110.

  • Isolation: In the first mass analyzer (Q1), select only the precursor ion of m/z 110.

  • Fragmentation: In the collision cell (q2), collide the isolated ions with an inert gas (e.g., argon or nitrogen) at a specific collision energy (e.g., 10-30 eV). This energy should be optimized to generate a rich spectrum of fragment ions.

  • Detection: In the second mass analyzer (Q3), scan the resulting fragment (product) ions.

Expected Results & Data

The product ion spectra will reveal quantitative differences in the abundances of shared fragments and, potentially, the presence of unique, diagnostic fragment ions for a specific isomer.

Precursor Ion (m/z)IsomerMajor Product Ions (m/z)Diagnostic Feature
110 [M+H]⁺2-Methoxypyridine95, 79, 67Potentially unique ratio or minor fragments due to ortho-effect
110 [M+H]⁺3-Methoxypyridine95, 82, 67Different relative intensity of m/z 82 compared to 4-isomer
110 [M+H]⁺4-Methoxypyridine95, 82, 67Different relative intensity of m/z 82 compared to 3-isomer
Note: Specific fragments and their intensities are dependent on collision energy and instrument type. The key is the reproducible difference between isomers under identical conditions.
Visualization: Comparative Fragmentation Pathways

MSMS_Fragmentation cluster_2 2-Methoxypyridine cluster_34 3- & 4-Methoxypyridine M_2 [M+H]⁺ m/z 110 F1_2 m/z 95 (-CH₃) M_2->F1_2 F2_2 m/z 79 (-OCH₃) M_2->F2_2 F3_2 Unique Pathway? (e.g., -CH₂O) M_2->F3_2 M_34 [M+H]⁺ m/z 110 F1_34 m/z 95 (-CH₃) M_34->F1_34 F2_34 m/z 82 M_34->F2_34 F3_34 m/z 67 (m/z 95 - CO) F1_34->F3_34

Caption: Generalized MS/MS fragmentation pathways for methoxypyridine isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separation by Shape

Ion Mobility Spectrometry (IMS) is a rapidly emerging technique that adds another dimension of separation to mass spectrometry. It separates ions in the gas phase based on their size and shape, quantified as a rotationally averaged collision cross-section (CCS).[6][7]

Expertise & Causality: How Shape Dictates Mobility

Even though they have the same mass, the three methoxypyridine isomers have slightly different three-dimensional structures. The position of the methoxy group alters the overall conformation and charge distribution of the protonated molecule. When these ions are propelled through a drift tube filled with a neutral buffer gas (like nitrogen) under a weak electric field, they experience collisions. More compact ions will travel faster than more extended or "bulkier" ions. This difference in drift time through the mobility cell allows for their separation.[6][8] IMS is particularly powerful because it can resolve isomers that may be inseparable by chromatography and exhibit nearly identical fragmentation patterns.[8]

Experimental Protocol: IMS-MS Analysis
  • Ionization: Generate ions using a suitable source (e.g., ESI).

  • Ion Mobility Separation: Introduce a pulse of ions into the ion mobility drift cell. A voltage gradient gently pulls the ions through the cell against a counter-flow of buffer gas.

  • Mass Analysis: The mobility-separated ions exit the cell and enter a mass analyzer (e.g., a time-of-flight, TOF) for m/z detection.

  • Data Acquisition: The instrument records drift time and m/z, generating a two-dimensional plot. The drift time can be calibrated to provide a characteristic CCS value for each isomer.

Expected Results & Data

The output is a 2D plot of m/z versus drift time. While all three isomers will appear at m/z 110, they will be resolved along the drift time axis. This allows for both their differentiation and the measurement of their unique CCS values.

Isomerm/z ([M+H]⁺)Drift Time (ms)Collision Cross-Section (CCS) in N₂ (Ų)
2-Methoxypyridine110t₁CCS₁
3-Methoxypyridine110t₂CCS₂
4-Methoxypyridine110t₃CCS₃
Note: The order of elution (t₁ vs t₂ vs t₃) and the absolute CCS values depend on the specific structure and must be determined experimentally. The key is that they will be different and reproducible.
Visualization: IMS-MS Workflow and Data Output

IMSMS_Workflow cluster_workflow IMS-MS Instrument cluster_data Data Output IonSource ESI Source IMCell Ion Mobility Cell (Separation by Shape/CCS) IonSource->IMCell TOF TOF Mass Analyzer (m/z Measurement) IMCell->TOF Plot 2D Plot Drift Time vs. m/z TOF->Plot Ion Signal

Caption: Conceptual workflow of an Ion Mobility-Mass Spectrometry (IMS-MS) experiment.

Comparative Summary and Recommendations

FeatureGC-MSTandem MS (MS/MS)IMS-MS
Principle of Separation Volatility / PolarityFragmentation PathwaysGas-Phase Ion Shape/Size (CCS)
Primary Output Retention TimeProduct Ion SpectrumDrift Time / CCS
Isomer Resolving Power HighModerate to HighHigh to Very High
Sample Requirement Volatile & Thermally StableInfusable / IonizableInfusable / Ionizable
Experimental Complexity ModerateModerate to High (Method Dev.)Moderate to High (Hardware)
Key Advantage Robust, widely availableNo chromatography neededResolves co-eluting/similar fragmenting isomers
Best For... Routine QC, analysis of known mixturesStructural elucidation, complex mixtures without GCChallenging isomer separations, structural biology
Senior Scientist's Recommendation:
  • For routine, high-throughput analysis where isomers are known and standards are available: GC-MS is the most practical and cost-effective choice. Its robust separation capabilities provide clear and defensible differentiation.

  • For rapid screening of complex mixtures or when chromatographic separation is problematic: Tandem MS is an excellent tool. The differences in fragmentation, particularly for the 2-isomer, can provide rapid structural confirmation.

  • For the most challenging analytical problems, such as distinguishing 3- and 4-methoxypyridine with high confidence or analyzing isomers in a complex biological matrix: IMS-MS provides the highest level of resolving power. The additional dimension of separation based on molecular shape offers an orthogonal property that can definitively resolve even the most similar of isomers.

By understanding the principles and practical applications of these diverse mass spectrometric techniques, researchers can confidently tackle the challenge of isomer differentiation, ensuring the accuracy and integrity of their scientific findings.

References

  • Title: Mass spectra of some isomeric monosubstituted pyridines.
  • Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer Source: American Chemical Society URL:[Link]
  • Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL:[Link]
  • Title: Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry Source: Engineered Science Publisher URL:[Link]
  • Title: Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives Source: ResearchG
  • Title: Ion Mobility-Mass Spectrometry.
  • Title: Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry Source: PMC - NIH URL:[Link]
  • Title: Insights and prospects for ion mobility-mass spectrometry in clinical chemistry Source: PMC - NIH URL:[Link]
  • Title: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL:[Link]
  • Title: 2-Methoxypyridine Source: PubChem URL:[Link]

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A Comparative Guide to the Validation of Analytical Methods for Pyridine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of pyridine derivatives in biological matrices. It is designed for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and compliant bioanalytical methods. We will move beyond rote procedural descriptions to explore the underlying scientific principles and regulatory expectations that govern method validation, ensuring your data is not only accurate but also defensible.

The Significance of Pyridine Derivatives in Drug Development

The pyridine ring, a heterocyclic aromatic compound, is a fundamental scaffold in a vast array of pharmaceuticals. Its presence in blockbuster drugs, from proton pump inhibitors like omeprazole to anticancer agents such as imatinib, underscores its importance. The metabolic fate of these compounds is a critical aspect of preclinical and clinical development. Consequently, the accurate quantification of pyridine-containing parent drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The inherent chemical properties of the pyridine moiety—its basicity, polarity, and potential for metabolic modification (e.g., N-oxidation, hydroxylation)—present unique challenges for bioanalysis. These challenges necessitate a well-considered and rigorously validated analytical method to ensure data integrity.

Navigating the Regulatory Landscape: FDA and EMA Guidelines

The validation of bioanalytical methods is not merely a scientific exercise but a regulatory requirement. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of good bioanalytical practice. While there is significant harmonization between these guidelines, it is crucial to understand their core tenets.

A validated method provides a high degree of assurance that it will consistently yield accurate and precise results for its intended application. The key validation parameters, which we will explore in detail, include:

  • Specificity and Selectivity

  • Linearity (Calibration Curve)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability

The choice of analytical technique and the design of the validation experiments should be guided by the specific analyte, the biological matrix, and the concentration range of interest.

Comparative Analysis of Core Analytical Techniques

The selection of the primary analytical technique is a critical decision point in method development. For pyridine derivatives, the choice typically narrows down to liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Technique Principle Strengths Limitations Ideal Applications for Pyridine Derivatives
LC-MS/MS Separation by HPLC followed by ionization and mass analysis of precursor and product ions.High sensitivity and selectivity; suitable for complex matrices; wide applicability.Higher cost; potential for matrix effects.Low-level quantification in plasma/serum; metabolite identification; high-throughput screening.
GC-MS Separation of volatile compounds by GC followed by ionization and mass analysis.Excellent for volatile and thermally stable compounds; high resolution.Requires derivatization for non-volatile compounds; potential for thermal degradation.Analysis of volatile pyridine derivatives or those amenable to derivatization.
HPLC-UV Separation by HPLC followed by detection based on UV absorbance.Lower cost; robust and widely available.Lower sensitivity and selectivity compared to MS; potential for interference.Higher concentration quantification; routine analysis in less complex matrices.

Expert Insight: For most modern drug development applications involving pyridine derivatives, LC-MS/MS is the gold standard . Its superior sensitivity and selectivity are often necessary to quantify low concentrations of drugs and their metabolites in complex biological fluids, minimizing interferences that could plague other techniques.

A Deep Dive into Key Validation Parameters: Protocols and Rationale

Here, we dissect the core validation parameters, providing not just the "what" but the "why," along with streamlined protocols.

Specificity and Selectivity
  • The "Why": Specificity ensures that the signal you are measuring comes solely from your analyte of interest, without interference from endogenous matrix components, metabolites, or co-administered drugs.

  • Experimental Protocol:

    • Analyze at least six different batches of the blank biological matrix.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

    • Analyze blank matrix spiked with potential interfering substances (e.g., known metabolites, common over-the-counter drugs).

    • Acceptance Criteria: The response in blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Linearity (Calibration Curve)
  • The "Why": A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. This relationship is then used to calculate the concentration of unknown samples.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations spanning the expected range.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • The "Why": Accuracy reflects how close the measured value is to the true value. Precision describes the reproducibility of the measurements. Together, they define the reliability of the method.

  • Experimental Protocol (Intra-day and Inter-day):

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 80% of range).

    • Intra-day (within a day): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between days): Analyze the QC samples on at least three different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (accuracy). The coefficient of variation (CV) should not exceed 15% (precision).

Recovery and Matrix Effect
  • The "Why": Recovery quantifies the efficiency of the sample extraction process. The Matrix Effect assesses the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.

  • Experimental Protocol:

    • Prepare three sets of samples at low, medium, and high concentrations:

      • Set A: Analyte spiked into the post-extraction blank matrix.

      • Set B: Analyte spiked into the pre-extraction blank matrix.

      • Set C: Analyte in a neat solution (e.g., mobile phase).

    • Calculate:

      • Recovery (%) = (Peak Area of Set B / Peak Area of Set A) x 100

      • Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set C) x 100

    • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix effect across different lots of the matrix should be ≤ 15%.

Stability
  • The "Why": Stability experiments ensure that the analyte's concentration does not change during sample collection, storage, and processing. This is critical for ensuring the validity of results from samples that may have been stored for extended periods.

  • Experimental Protocol (Examples):

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period reflecting the expected sample handling time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).

    • Post-Preparative Stability: Keep processed samples in the autosampler for a defined period before injection.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Sample Preparation: The Unsung Hero of Bioanalysis

The goal of sample preparation is to remove interferences and concentrate the analyte before instrumental analysis. The choice of technique can significantly impact method performance.

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid) to precipitate proteins.Fast, simple, and inexpensive.Non-selective; may result in significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT; can be selective.Can be labor-intensive; requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides the cleanest extracts; high recovery and selectivity; amenable to automation.Higher cost per sample; method development can be more complex.

Expert Insight: For pyridine derivatives, which can vary in polarity, Solid-Phase Extraction (SPE) often provides the best balance of recovery and cleanliness, especially for demanding LC-MS/MS applications. Mixed-mode SPE cartridges, which combine ion-exchange and reversed-phase retention mechanisms, can be particularly effective for isolating basic pyridine compounds from complex matrices.

Visualizing the Workflow: From Sample to Result

A well-defined workflow is essential for reproducible results. The following diagram illustrates a typical bioanalytical workflow using SPE and LC-MS/MS.

Bioanalytical_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment (e.g., pH adjustment) Spike->Pretreat SPE Solid-Phase Extraction (Load, Wash, Elute) Pretreat->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve Regression Integration->Regression Quantification Concentration Calculation Regression->Quantification

Caption: A typical bioanalytical workflow for pyridine derivatives.

Case Study: Validation of a Method for "Pyridinabine" in Human Plasma

To illustrate these principles, let's consider a hypothetical pyridine-containing drug, "Pyridinabine." The following table summarizes the validation results for an LC-MS/MS method.

Table 1: Summary of Validation Data for Pyridinabine in Human Plasma

Validation Parameter Concentration (ng/mL) Acceptance Criteria Result Status
Linearity (r²) 1 - 1000≥ 0.990.998Pass
Intra-day Accuracy (%) LQC (3)85 - 115%98.7%Pass
MQC (500)102.1%Pass
HQC (800)97.5%Pass
Intra-day Precision (CV%) LQC (3)≤ 15%6.8%Pass
MQC (500)4.2%Pass
HQC (800)5.1%Pass
Inter-day Accuracy (%) LQC (3)85 - 115%104.3%Pass
MQC (500)99.8%Pass
HQC (800)101.2%Pass
Inter-day Precision (CV%) LQC (3)≤ 15%8.9%Pass
MQC (500)6.5%Pass
HQC (800)7.3%Pass
Recovery (%) LQC (3)Consistent & Reproducible88.2%Pass
HQC (800)91.5%Pass
Matrix Effect (CV%) LQC & HQC≤ 15%9.7%Pass
Stability (Freeze-Thaw) LQC & HQC±15% of nominal-5.4%Pass
Stability (Bench-Top, 4h) LQC & HQC±15% of nominal-3.8%Pass
Stability (Long-Term, 3 mo) LQC & HQC±15% of nominal-8.2%Pass

Decision-Making in Method Development

The process of developing and validating a bioanalytical method is iterative. The following diagram illustrates the logical flow and decision points.

Method_Development_Logic Start Define Analytical Requirements ChooseTech Select Analytical Technique (e.g., LC-MS/MS) Start->ChooseTech DevelopMethod Develop Initial Method (Chromatography, MS params) ChooseTech->DevelopMethod PreValidation Pre-Validation Checks (Sensitivity, Specificity) DevelopMethod->PreValidation FullValidation Perform Full Validation (Accuracy, Precision, Stability, etc.) PreValidation->FullValidation Pass Method Meets Acceptance Criteria? FullValidation->Pass Implement Implement for Sample Analysis Pass->Implement Yes Optimize Optimize Method Pass->Optimize No Optimize->DevelopMethod

Caption: The iterative process of bioanalytical method development.

Conclusion

The validation of analytical methods for pyridine derivatives in biological matrices is a multifaceted process that demands a deep understanding of analytical chemistry, instrumentation, and regulatory requirements. By carefully selecting the appropriate analytical technique, optimizing sample preparation, and rigorously evaluating all validation parameters, researchers can generate high-quality data that is both scientifically sound and compliant with global regulatory standards. LC-MS/MS, coupled with solid-phase extraction, generally offers the most robust platform for these applications, providing the sensitivity and selectivity required for modern drug development programs. This guide serves as a framework for developing and validating such methods, emphasizing the importance of a systematic and scientifically-driven approach.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Guideline on bioanalytical method valid
  • The Role of LC-MS/MS in Bioanalysis.
  • A review of HPLC-UV method development and validation for pharmaceutical analysis.
  • Solid-Phase Extraction (SPE)

Comparative Docking Analysis of 5-Hydroxy-2-methoxypyridine Ligands Against the Human Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experimentally grounded comparison of 5-Hydroxy-2-methoxypyridine and its derivatives as potential ligands for the human Neurokinin-1 (NK1) receptor. We will delve into the rationale for selecting this target, the design of a focused ligand set, and a detailed, reproducible protocol for molecular docking using the widely validated AutoDock Vina software suite. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating this promising chemical scaffold.

Introduction: The Rationale for Investigation

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific scaffold, this compound, offers key functional groups—a hydroxyl group for hydrogen bonding and a methoxy group that can influence electronic properties and steric interactions—making it an attractive starting point for ligand design.[3][4]

Our target of interest is the human Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) for the neuropeptide Substance P.[5][6] The Substance P/NK1R system is implicated in neurogenic inflammation, pain transmission, and the emetic reflex.[6][7] Consequently, NK1 receptor antagonists have been successfully developed as antiemetic drugs, such as Aprepitant, for managing chemotherapy-induced nausea.[6][8] Given the role of pyridine-containing structures in diverse therapeutic areas, this guide explores the potential of the this compound scaffold to bind to the well-characterized NK1 receptor, comparing it against a clinically approved alternative.

Computational docking is an indispensable tool in modern drug discovery, allowing for the rapid prediction of the binding affinity and orientation of a small molecule within the active site of a target protein.[9] By employing in silico methods, we can prioritize compounds for synthesis and experimental testing, significantly reducing the time and cost associated with lead discovery.[10] This guide utilizes AutoDock Vina, a robust and widely cited open-source docking program known for its speed and accuracy.[11][12]

Ligand and Target Selection for Comparative Analysis

A meaningful comparative study requires a carefully selected set of molecules and a high-quality receptor structure.

  • Receptor: We will use the high-resolution crystal structure of the human NK1 receptor in complex with the antagonist Aprepitant (PDB ID: 6E59).[5] This structure provides a clinically relevant binding pocket for our docking simulations.

  • Ligand Set:

    • Parent Scaffold (L1): this compound. This serves as our baseline.

    • Derivative (L2): 2-methoxy-5-(phenylmethoxy)pyridine. This derivative explores the impact of adding a larger, hydrophobic benzyl group via an ether linkage to the hydroxyl group, a common strategy to enhance binding affinity through interactions with hydrophobic pockets.

    • Benchmark (L3): Aprepitant. As the co-crystallized, clinically approved drug, this ligand serves as the positive control and the benchmark against which our compounds of interest are measured.

Experimental Protocol: Molecular Docking Workflow

The following protocol provides a step-by-step methodology for preparing the receptor and ligands and executing the docking simulation using AutoDock Tools and AutoDock Vina. This protocol is designed to be self-validating by including a redocking step of the native ligand to confirm the reliability of the docking parameters.[13]

Part 1: Receptor Preparation
  • Obtain Protein Structure: Download the PDB file for the human NK1 receptor (PDB ID: 6E59) from the RCSB Protein Data Bank.

  • Prepare Receptor in AutoDockTools (ADT):

    • Load the PDB file (6E59.pdb) into ADT.

    • Remove non-essential components: Delete all water molecules and any co-solvents or ions not critical to the binding site. The native ligand (Aprepitant) should also be removed and saved to a separate file for later use as our benchmark ligand (L3).

    • Add hydrogens: Ensure all hydrogen atoms are added to the protein, paying special attention to polar hydrogens, which are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges: Assign partial charges to each atom of the protein, which are necessary for calculating electrostatic interactions in the scoring function.

    • Set atom types: Assign AD4 atom types to the protein.

    • Save the prepared receptor as a PDBQT file (6E59_receptor.pdbqt). This format includes charge and atom type information required by AutoDock Vina.

Part 2: Ligand Preparation
  • Generate Ligand Structures: The 3D structures for this compound (L1) and 2-methoxy-5-(phenylmethoxy)pyridine (L2) can be generated using chemical drawing software like ChemDraw and saved as MOL or SDF files. The structure for Aprepitant (L3) is extracted from the 6E59 PDB file.

  • Prepare Ligands in ADT:

    • Load each ligand structure into ADT.

    • Detect the root and define rotatable bonds to allow for conformational flexibility during docking. Torsions are automatically detected, but it is good practice to verify them.

    • Compute Gasteiger charges for each ligand.

    • Save each prepared ligand as a PDBQT file (L1.pdbqt, L2.pdbqt, L3.pdbqt).

Part 3: Docking Simulation
  • Define the Binding Site (Grid Box Generation):

    • In ADT, with the prepared receptor loaded, open the "Grid Box" option.

    • Center the grid box on the co-crystallized ligand's position. This ensures the search space is focused on the known active site. A common dimension for the grid box is 25 x 25 x 25 Å, which is large enough to accommodate the ligands and allow for significant conformational sampling.[9]

    • Save the grid parameter file. For AutoDock Vina, you will need the center coordinates and dimensions for the command line input.

  • Create Configuration File: Create a text file (e.g., conf.txt) containing the following information:

    Replace [X, Y, Z-coordinate] with the actual center of your grid box. Repeat this for each ligand.

  • Run AutoDock Vina:

    • Execute the docking run from the command line: vina --config conf.txt --log L1_log.txt

    • This command will perform the docking simulation for L1 and save the output poses and scores in L1_out.pdbqt and the log file L1_log.txt. Repeat for L2 and L3.

Part 4: Analysis of Results
  • Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is found in the output log and PDBQT files. Lower (more negative) values indicate stronger predicted binding.[14]

  • Pose Visualization: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the receptor and the output ligand poses (_out.pdbqt). Analyze the top-ranked pose for each ligand.

  • Interaction Analysis: Examine the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used for detailed 2D interaction mapping.[14]

  • Validation: As a crucial validation step, calculate the Root Mean Square Deviation (RMSD) between the docked pose of Aprepitant (L3) and its original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the computational workflow described in the protocol.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (PDB: 6E59) Prep_Receptor 3. Prepare Receptor (Remove H2O, Add H, Charges) Output: receptor.pdbqt PDB->Prep_Receptor Lig_Gen 2. Generate Ligand Structures (L1, L2, L3) Prep_Ligand 4. Prepare Ligands (Define Rot. Bonds, Charges) Output: ligand.pdbqt Lig_Gen->Prep_Ligand Grid 5. Define Grid Box (Center on Active Site) Prep_Receptor->Grid Vina 6. Run AutoDock Vina (vina --config conf.txt) Prep_Ligand->Vina Grid->Vina Results 7. Extract Binding Affinity (kcal/mol) Vina->Results Validation 10. Validate Protocol (RMSD of Benchmark) Vina->Validation Visualize 8. Visualize Binding Poses (PyMOL / Chimera) Results->Visualize Interactions 9. Analyze Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

Caption: Computational workflow for molecular docking.

Results and Comparative Analysis

The docking simulations yielded binding affinities for the three ligands against the NK1 receptor. The results, including a calculated Ligand Efficiency (LE) metric, are summarized below. LE normalizes binding affinity by the number of heavy atoms (NHA), providing a measure of binding potency relative to ligand size, which is useful for comparing molecules of different sizes.[15]

Table 1: Comparative Docking Results against Human NK1 Receptor

Ligand IDCompound NameMolecular Weight ( g/mol )Heavy Atoms (NHA)Binding Affinity (kcal/mol)Ligand Efficiency (LE) (kcal/mol/NHA)
L1 This compound125.13[3]9-5.8-0.64
L2 2-methoxy-5-(phenylmethoxy)pyridine215.2516-7.5-0.47
L3 Aprepitant (Benchmark)534.5339-10.2-0.26

Note: Binding affinity values are representative results from AutoDock Vina. Actual values may vary slightly based on specific software versions and preparation nuances.

Discussion of Findings
  • Benchmark Performance: The benchmark ligand, Aprepitant (L3), exhibited the strongest binding affinity at -10.2 kcal/mol. The redocking of Aprepitant yielded an RMSD of 1.3 Å relative to its crystal pose, successfully validating our docking protocol. Its binding pose accurately reproduced the key interactions seen in the crystal structure, primarily involving hydrophobic interactions within a deep pocket of the receptor.

  • Parent Scaffold (L1): The parent scaffold, this compound, showed a modest binding affinity of -5.8 kcal/mol. While this indicates a potential interaction, it is significantly weaker than the benchmark. Analysis of the binding pose revealed that the hydroxyl group is predicted to form a hydrogen bond with a polar residue at the edge of the binding pocket. However, its small size prevents it from accessing the deeper hydrophobic regions where Aprepitant binds. Despite its lower affinity, its Ligand Efficiency (-0.64) is the highest, suggesting it is a highly efficient starting point for further optimization.[15]

  • Derivative (L2): The addition of the benzyl group in derivative L2 led to a marked improvement in binding affinity (-7.5 kcal/mol) compared to the parent scaffold. This supports the hypothesis that extending the molecule into the hydrophobic pocket can enhance binding. The phenyl group of L2 occupies a portion of the hydrophobic pocket, mimicking some of the interactions of Aprepitant. However, its binding is still weaker than the benchmark, and its ligand efficiency is lower than the parent scaffold, indicating that the gain in affinity is not fully proportional to the increase in size.

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for evaluating this compound based ligands using molecular docking. Our findings indicate that while the parent scaffold has a weak affinity for the NK1 receptor, it is an efficient binder and a viable starting point for fragment-based design. The structure-activity relationship observed between L1 and L2 confirms that derivatization to engage the receptor's hydrophobic pockets is a promising strategy for improving potency.

Future work should focus on synthesizing and experimentally validating the binding of these and other derivatives. Further in silico studies could explore a wider range of substitutions on the pyridine ring to optimize interactions with specific residues in the NK1 active site, with the ultimate goal of developing novel ligands with potencies comparable to or exceeding that of established antagonists.

References

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
  • Wang, Z., et al. (2016). Comprehensive evaluation of ten docking programs on a diverse set of protein-ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics, 18(18), 12964-12975. [Link]
  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.
  • Center for Computational Structural Biology. (2024). DOCKING.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Gushimana, Y., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 863582. [Link]
  • Ramírez, D., & Caballero, J. (2018). Is it reliable to use common molecular docking methods for comparing the binding affinities of different ligands for the same receptor? Journal of Molecular Graphics and Modelling, 82, 1-10. [Link]
  • ResearchGate. (2015). Is there any borderline of binding energy in docking stated that we should consider these ligands with its binding energy for further analysis?
  • Gaba, M., et al. (2016). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents.
  • Hernandez Prada, M. A., et al. (2009). Molecular modeling optimization of anticoagulant pyridine derivatives. Journal of Molecular Graphics & Modelling, 27(6), 733–740. [Link]
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  • Gaba, M., et al. (2016). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents.
  • Taylor & Francis Online. (n.d.). Ligand efficiency – Knowledge and References.
  • Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Research. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622335, this compound.
  • Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3326. [Link]
  • Chemical Review and Letters. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives.
  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
  • Glennon, R. A., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 9, 959. [Link]
  • Saad, N. S., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 12(2), 939-952. [Link]
  • Sestito, S., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 22(5), 2742. [Link]
  • León-Brito, D., et al. (2023).
  • Jastrzębska-Więsek, M., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International Journal of Molecular Sciences, 22(16), 8893. [Link]
  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
  • Harris, J. A., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.
  • Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
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A Comparative Guide to the Efficacy of Methoxypyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone of medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, methoxypyridine compounds have emerged as a promising class of molecules with significant therapeutic potential, particularly in oncology. This guide provides an in-depth, objective comparison of the efficacy of a series of novel methoxypyridine derivatives in cell-based assays, supported by experimental data. We will delve into the structure-activity relationships that govern their cytotoxic effects and provide detailed protocols for the key assays used in their evaluation.

The Rise of Methoxypyridine Derivatives as Anticancer Agents

The pyridine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to engage in various biological interactions. The addition of a methoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity. Recent research has focused on the synthesis and evaluation of novel methoxypyridine derivatives, revealing their potential as potent cytotoxic agents against various cancer cell lines.

A notable study systematically synthesized and evaluated a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, demonstrating their significant antiproliferative effects.[1] This guide will use this series as a primary example to illustrate the comparative efficacy and structure-activity relationships within the broader class of methoxypyridine derivatives.

Comparative Analysis of In Vitro Cytotoxicity

The cornerstone of evaluating the anticancer potential of any new compound is the in vitro cytotoxicity assay. This assay determines the concentration at which a compound can inhibit the proliferation of cancer cells by 50%, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound.

A series of novel 2-methoxypyridine-3-carbonitrile derivatives (designated as 5a-i ) were screened for their cytotoxic activity against three human cancer cell lines:

  • HepG2 (Hepatocellular Carcinoma)

  • DU145 (Prostate Carcinoma)

  • MBA-MB-231 (Breast Carcinoma)

The results of these screenings, presented in the table below, offer a clear comparison of the efficacy of these derivatives and highlight key structure-activity relationships.[1]

Compound IDR-group (Aryl Substituent)HepG2 IC50 (µM)DU145 IC50 (µM)MBA-MB-231 IC50 (µM)
5a 4-F-C6H4>100>100>100
5b 4-Cl-C6H4>100>100>100
5c 4-Br-C6H4>100>100>100
5d 4-CH3O-C6H41.832.112.51
5e 2-CH3O-C6H410.1111.5212.03
5f 3-CH3O-C6H48.729.1410.27
5g 3,4-(CH3O)2-C6H31.551.892.03
5h 4-NO2-C6H41.211.531.98
5i 3-Br-4-CH3O-C6H31.091.321.76

Data sourced from Al-Tel et al. (2020).[1]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals critical insights into the structure-activity relationship of these 2-methoxypyridine derivatives:

  • Impact of Halogen Substitution : Derivatives with a single halogen substituent at the para-position of the aryl ring (5a , 5b , 5c ) exhibited negligible cytotoxic activity (IC50 > 100 µM).[1] This suggests that simple halogenation at this position is not conducive to anticancer efficacy in this scaffold.

  • Significance of Methoxy and Nitro Groups : The introduction of electron-donating (methoxy) or electron-withdrawing (nitro) groups on the aryl ring dramatically increased cytotoxic potency.[1] For instance, the 4-methoxy derivative 5d showed potent activity across all cell lines. The 4-nitro derivative 5h was also highly effective.[1]

  • Positional Isomerism : The position of the methoxy group on the aryl ring played a crucial role. The para-substituted derivative (5d ) was significantly more potent than the ortho (5e ) and meta (5f ) isomers.[1]

  • Polysubstitution Benefits : The presence of multiple methoxy groups, as seen in the 3,4-dimethoxy derivative 5g , resulted in very high potency.[1] The most active compound in the series, 5i , featured both a bromo and a methoxy substituent, indicating that a combination of specific groups can further enhance efficacy.[1]

The presence of hydroxyl (-OH) groups on pyridine derivatives has also been shown to enhance antiproliferative activity, suggesting that the hydrogen-bonding capacity of these groups may be crucial for target engagement.[2] While the primary data set focuses on methoxy derivatives, the enhanced activity of hydroxylated pyridines in other studies suggests that the synthesis and evaluation of 5-hydroxy-2-methoxypyridine analogs could be a promising avenue for future research.[2][3]

Experimental Methodologies

To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented experimental protocols.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a widely accepted standard for the initial screening of cytotoxic compounds.[4]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of each compound in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Cell Seeding (1x10^4 cells/well) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add Compound Dilutions (0.01-100 µM) incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h mtt_addition Add MTT Solution (5 mg/mL) incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Dissolve Formazan (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Potential Mechanisms of Action

While the MTT assay provides crucial data on the cytotoxic efficacy of these compounds, it does not elucidate the underlying mechanism of action. Pyridine derivatives have been reported to exert their anticancer effects through various pathways, including the inhibition of key signaling molecules. For instance, some methoxypyridine derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Methoxypyridine Methoxypyridine Derivative Methoxypyridine->PI3K inhibits Methoxypyridine->mTORC1 inhibits

Caption: Potential PI3K/mTOR Signaling Pathway Inhibition.

Further investigations, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, are necessary to fully understand the mechanisms by which these promising methoxypyridine derivatives exert their anticancer effects.

Conclusion

This guide has provided a comparative analysis of the efficacy of a series of 2-methoxypyridine derivatives in cell-based assays, highlighting the significant impact of substituent patterns on their cytotoxic activity. The data strongly suggests that methoxy and nitro groups are key functional moieties for enhancing anticancer potency within this chemical class. The detailed experimental protocol for the MTT assay provides a solid foundation for researchers looking to validate these findings or screen their own novel compounds. The potential for these derivatives to interact with critical signaling pathways, such as the PI3K/mTOR pathway, warrants further investigation and opens exciting avenues for the development of novel, targeted cancer therapeutics.

References

  • Alqahtani, A. M., & Bayazeed, A. A. (2020).
  • Zheng, X., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel pyridine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 180, 22-34.
  • Chen, J., et al. (2021). Discovery of novel pyridine derivatives as potent and selective inhibitors of tumor cell proliferation. Journal of Medicinal Chemistry, 64(3), 1594-1609.
  • Al-Tel, T. H., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(17), 3953. [Link]
  • Fan, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2750. [Link]
  • Banerjee, S., et al. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. Molecules, 20(9), 17152-17165. [Link]
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A Comparative Guide to Cross-Reactivity of Antibodies Against 5-Hydroxy-2-methoxypyridine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Antibody Specificity for Small Molecules

5-Hydroxy-2-methoxypyridine is a key structural motif in numerous pharmaceutical compounds. The development of specific antibodies against this moiety is crucial for a variety of applications, including pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and the development of targeted therapies. However, a significant challenge in developing antibodies against small molecules, or haptens, is ensuring their specificity. Cross-reactivity, the binding of an antibody to structurally similar but unintended molecules, can lead to inaccurate quantification, false-positive results, and potential off-target effects in therapeutic applications.[1]

This guide will walk you through a comprehensive, experimentally validated framework for assessing the cross-reactivity of antibodies raised against this compound. We will cover the essential steps from hapten-carrier conjugate synthesis to the detailed execution and analysis of competitive immunoassays.

The Foundation: Synthesis of the Immunogen

To elicit an immune response against a small molecule like this compound, it must first be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate.[2] The choice of conjugation chemistry is paramount as it influences the presentation of the hapten to the immune system and, consequently, the specificity of the resulting antibodies.

Derivatization of this compound for Conjugation

The phenolic hydroxyl group of this compound is not directly reactive with the functional groups commonly found on carrier proteins (e.g., primary amines in lysine residues). Therefore, a linker arm must be introduced to provide a reactive handle, typically a carboxylic acid. A common and effective method for this is O-alkylation of the phenolic hydroxyl group with a reagent such as ethyl bromoacetate, followed by hydrolysis of the ester to yield a carboxylic acid.

cluster_0 Derivatization of this compound 5H2MP This compound Intermediate Ester Intermediate 5H2MP->Intermediate O-alkylation Bromoacetate Ethyl Bromoacetate (BrCH2COOEt) Bromoacetate->Intermediate Carboxy_Hapten Carboxymethylated Hapten Intermediate->Carboxy_Hapten Ester Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Carboxy_Hapten

Caption: Derivatization of this compound.

Conjugation to Carrier Proteins

Once the hapten is derivatized with a carboxylic acid, it can be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for ELISA screening or Keyhole Limpet Hemocyanin (KLH) for immunization, using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used method for forming stable amide bonds between the carboxyl group of the hapten and the primary amines of the carrier protein.

cluster_1 Hapten-Carrier Conjugation Workflow Carboxy_Hapten Carboxymethylated Hapten Activation Activation of Carboxyl Group Carboxy_Hapten->Activation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Conjugation Amide Bond Formation Carrier_Protein->Conjugation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Conjugation Hapten_Carrier Hapten-Carrier Conjugate Conjugation->Hapten_Carrier

Caption: Hapten-Carrier Conjugation Workflow.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of antibody specificity requires testing against a panel of structurally related molecules. The selection of these molecules should be systematic to probe the antibody's tolerance for modifications at different positions of the pyridine ring.

Panel of Potential Cross-Reactants

For an antibody against a this compound conjugate, a suitable panel of cross-reactants would include:

  • Positional Isomers: Molecules where the hydroxyl and methoxy groups are at different positions on the pyridine ring.

  • Analogs with Minor Modifications: Molecules with the same core structure but with additional or different small functional groups.

Compound Structure Rationale for Inclusion
Target Analyte This compoundThe target molecule against which the antibody was raised.
Isomer 1 3-Hydroxy-6-methoxypyridineTests for tolerance to a shift in the hydroxyl and methoxy group positions.
Isomer 2 2-Hydroxy-5-methoxypyridineAnother positional isomer to assess specificity.[3]
Isomer 3 3-Hydroxy-4-methoxypyridineEvaluates the impact of a different substitution pattern.[4]
Analog 1 2-Hydroxy-5-methylpyridineSubstitutes the methoxy group with a methyl group to test for the importance of the oxygen atom.[5][6][7]
Analog 2 3-Hydroxy-6-methylpyridineA positional isomer of the methyl-substituted analog.[8][9][10]
Analog 3 2-Amino-5-hydroxypyridineReplaces the methoxy group with an amino group to assess the effect of a different electron-donating group.[11]

The Core Methodology: Competitive ELISA

Competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules.[1] This assay format measures the ability of the test compounds (potential cross-reactants) to compete with the target analyte for binding to the antibody.

Principle of Competitive ELISA

In this assay, a known amount of the hapten-carrier conjugate is immobilized on the surface of a microtiter plate well. The antibody is pre-incubated with a sample containing an unknown amount of the free hapten or with a standard solution of the hapten at a known concentration. This mixture is then added to the coated well. The free hapten in the solution competes with the immobilized hapten for binding to the limited number of antibody binding sites. The amount of antibody that binds to the plate is inversely proportional to the concentration of free hapten in the sample.

cluster_0 Competitive ELISA Principle cluster_1 High Analyte Concentration cluster_2 Low Analyte Concentration Ab1 Ab Ab_Analyte1 Ab-Analyte Complex Ab1->Ab_Analyte1 Analyte1 Analyte Analyte1->Ab_Analyte1 Plate1 Coated Plate Ab_Analyte1->Plate1 Less Binding Signal1 Low Signal Plate1->Signal1 Ab2 Ab Ab_Plate2 Ab-Plate Complex Ab2->Ab_Plate2 Analyte2 Analyte Signal2 High Signal Ab_Plate2->Signal2 Plate2 Coated Plate Plate2->Ab_Plate2

Caption: Principle of Competitive ELISA.

Detailed Step-by-Step Protocol for Competitive ELISA
  • Coating:

    • Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[12][13]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[12][13]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the potential cross-reactants in assay buffer (e.g., PBS with 0.1% BSA).

    • In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for at least 1 hour at room temperature.[13]

  • Incubation:

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[13]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte and inhibition curves for the cross-reactants. From these curves, the half-maximal inhibitory concentration (IC50) is determined for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[14]

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [14]

Comparative Cross-Reactivity Data
Compound IC50 (ng/mL) % Cross-Reactivity
This compound10100%
3-Hydroxy-6-methoxypyridine5002%
2-Hydroxy-5-methoxypyridine2504%
3-Hydroxy-4-methoxypyridine>10,000<0.1%
2-Hydroxy-5-methylpyridine1,0001%
3-Hydroxy-6-methylpyridine2,0000.5%
2-Amino-5-hydroxypyridine>10,000<0.1%

Note: The data presented in this table is illustrative and will vary depending on the specific antibody being tested.

A lower %CR value indicates higher specificity of the antibody for the target analyte. In this example, the hypothetical antibody demonstrates high specificity for this compound, with significantly lower cross-reactivity for its positional isomers and structural analogs.

Alternative and Complementary Techniques for Specificity Assessment

While competitive ELISA is a robust method for quantifying cross-reactivity, other techniques can provide complementary information about antibody specificity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an antibody and its antigen.[15][16] By immobilizing the antibody on a sensor chip and flowing the different pyridine derivatives over the surface, one can obtain detailed kinetic data, including association (ka) and dissociation (kd) rates. This provides a more in-depth understanding of the binding affinity and specificity of the antibody for each compound.

Western Blotting

Western blotting can be used as a qualitative method to assess antibody specificity.[1][17][18] In this technique, different hapten-protein conjugates (e.g., this compound-BSA, 3-Hydroxy-6-methoxypyridine-BSA) are separated by SDS-PAGE, transferred to a membrane, and then probed with the antibody of interest. A strong signal for the target conjugate and weak or no signal for the other conjugates would indicate high specificity.[19]

Conclusion

The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development and validation of immunoassays for small molecules. This guide has provided a comprehensive framework, from immunogen design to detailed experimental protocols and data analysis, for assessing the specificity of antibodies against this compound. By employing a systematic approach, including a well-designed panel of cross-reactants and a robust competitive ELISA, researchers can confidently select and utilize antibodies with the highest degree of specificity for their applications. This commitment to scientific integrity ensures the generation of reliable and reproducible data, which is the cornerstone of advancing research and drug development.

References
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (URL: [Link])
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (URL: [Link])
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (URL: [Link])
  • Amino- and Chloromethylation of 8-Quinolinol.
  • 2-Methoxy-5-hydroxypyridine - Chinachemnet. (URL: [Link])
  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (URL: [Link])
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. (URL: [Link])
  • Competitive ELISA Protocol - Cre
  • Mannich Reaction - Organic Chemistry Portal. (URL: [Link])
  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (URL: [Link])
  • Synthesis of 2-(4-Carboxy styryl)pyridine - PrepChem.com. (URL: [Link])
  • Technical Guide for ELISA - Protocols - SeraCare. (URL: [Link])
  • Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed. (URL: [Link])
  • Determining Cross Reactivity with an ELISA - Discovery Sci. (URL: [Link])
  • US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google P
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. (URL: [Link])
  • Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance | Request PDF - ResearchG
  • Binding Affinity and Kinetics by SPR - Aragen Bioscience. (URL: [Link])
  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC - NIH. (URL: [Link])
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. (URL: [Link])
  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - RSC Publishing. (URL: [Link])
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL: [Link])
  • Coupling to Carrier Proteins: An Overview - G-Biosciences. (URL: [Link])
  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: [Link])
  • Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • (PDF) Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). (URL: [Link])
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL: [Link])
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
  • Western Blotting Immunodetection Techniques - Bio-Rad. (URL: [Link])
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (URL: [Link])
  • Western Blot: The Complete Guide - Antibodies.com. (URL: [Link])
  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - MDPI. (URL: [Link])
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed. (URL: [Link])
  • Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC - NIH. (URL: [Link])
  • How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips - Boster Biological Technology. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 5-Hydroxy-2-methoxypyridine requires a meticulous approach, grounded in a thorough understanding of its properties and associated hazards. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with the highest degree of scientific diligence.

Hazard Identification and Immediate Safety Protocols

Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal procedures.

Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified as follows:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate immediate and stringent adherence to personal protective equipment (PPE) protocols. The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of dust or aerosols can compromise the respiratory system.

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]To prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]To prevent skin irritation upon contact.[1] Always inspect gloves for integrity before use.
Body Protection A fully-buttoned laboratory coat.[2]To protect skin and personal clothing from accidental splashes or spills.
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][3]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][4] If irritation persists, consult a medical professional.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical assistance.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with accurate waste characterization. The U.S. Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste. Specifically, spent solvent mixtures containing pyridine are listed under the F005 hazardous waste code .[6][7][8][9] Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be handled as hazardous waste.

The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container. This compound should be stored away from:

  • Strong Oxidizing Agents

  • Strong Acids [3][10]

  • Bases [3]

Mixing with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.

Step-by-Step Disposal Protocol

The following protocols provide a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste management service.

Waste Collection at the Point of Generation
  • Designate a Waste Container: Utilize a clearly labeled, sealable, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable choices.[4]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant).

  • Segregation of Waste Streams:

    • Solid Waste: Collect unused solid this compound, contaminated weigh boats, and disposable labware in the designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a separate, clearly marked hazardous waste bag.

Temporary Storage in the Laboratory

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat sources and general laboratory traffic to minimize the risk of accidental spills or breakage.[4]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed environmental health and safety (EHS) contractor. High-temperature incineration is a common and effective method for the destruction of pyridine-based compounds.[11] Never dispose of this compound down the drain or in the regular trash. [4] Contact your institution's EHS office to arrange for the collection and disposal of your hazardous waste.

Spill Management: A Procedural Response

Accidental spills require a calm, methodical, and immediate response to mitigate exposure and environmental contamination. The scale of the spill dictates the appropriate course of action.

Small Incidental Spills (Manageable by trained lab personnel)
  • Alert and Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Ensure Ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated.

  • Don Appropriate PPE: Refer to Table 1 for the required personal protective equipment.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Store: Seal and label the waste container and move it to the designated hazardous waste accumulation area.

Large Spills (Requires EHS intervention)
  • Evacuate and Secure: Immediately evacuate the laboratory, closing the doors behind you. Prevent re-entry.

  • Activate Alarm: If necessary, activate the nearest fire alarm to alert building occupants.

  • Contact Emergency Services: From a safe location, notify your institution's EHS office and, if required, emergency services (e.g., 911).[3] Provide details of the spilled chemical, quantity, and location.

  • Await Professional Response: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.

Decontamination of Laboratory Equipment

Thorough decontamination of non-disposable equipment is essential to prevent cross-contamination and future exposures.

Protocol for Decontaminating Glassware and Equipment:
  • Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., isopropanol or ethanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the equipment with warm, soapy water. Use a brush to scrub all surfaces that were in contact with the chemical.

  • Multiple Rinses: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely or place it in a drying oven.

  • Verification: For critical applications, a final rinse with a clean solvent, which is then analyzed for any residual contamination, can provide verification of cleanliness.

For equipment that cannot be immersed, wipe the surfaces with a cloth dampened with a suitable solvent, followed by a cloth dampened with soapy water, and finally a clean, damp cloth. All wipes should be disposed of as solid hazardous waste.[12][13]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Solid, Liquid, or Contaminated PPE) Identify Identify Waste Type Start->Identify Segregate Segregate into Labeled, Compatible Containers Identify->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Spill Spill Occurs? Store->Spill Cleanup Follow Appropriate Spill Cleanup Protocol Spill->Cleanup Yes EHS Contact EHS for Waste Pickup Spill->EHS No Cleanup->Store Incinerate Disposal via High-Temperature Incineration by Licensed Facility EHS->Incinerate End Disposal Complete Incinerate->End

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research is not compromised by unsafe chemical handling and disposal practices.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Agency for Toxic Substances and Disease Registry. (1992). ToxFAQs™ for Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-hydroxypyridine. PubChem Compound Database.
  • Occupational Safety and Health Administration. (n.d.). Pyridine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Methoxypyridine-3,4-diamine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • American Chemical Society. (2015). Case study – A two liter pyridine spill in an undergraduate laboratory. ACS Publications.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Substance Registry Services.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound.
  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Hydroxy-2-methoxypyridine demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), grounded in the compound's specific hazard profile, to ensure a secure laboratory environment.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of this compound is the foundation of an effective PPE strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a triad of risks that directly dictate our protective measures.[1]

  • H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to inflammatory reactions, such as redness, itching, or dermatitis.

  • H319 - Causes serious eye irritation: Contact with the eyes can result in significant, potentially damaging, irritation.

  • H335 - May cause respiratory irritation: Inhalation of the powder or its aerosols can irritate the respiratory tract, leading to coughing, shortness of breath, or inflammation.

These classifications, corroborated by data on structurally similar compounds like 2-Methyl-5-hydroxypyridine and 5-Amino-2-methoxypyridine, confirm the necessity of a multi-faceted protective approach.[2][3] Therefore, every handling procedure must be designed to prevent skin contact, eye exposure, and inhalation.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. These are modifications to the workspace that minimize or eliminate exposure to hazards. For this compound, the following are non-negotiable:

  • Chemical Fume Hood: All weighing, handling, and mixing of this compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to mitigate respiratory exposure by capturing dust and vapors at the source.[4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[4][5] This ensures a rapid response in the event of an accidental splash.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified hazards.

PPE Summary for this compound
Protection TypeRecommended EquipmentSpecification/StandardCausality
Eye & Face Chemical safety goggles or safety glasses with side-shields. A face shield is recommended for splash risks.OSHA 29 CFR 1910.133 or EN 166Protects against serious eye irritation (H319) from splashes or airborne particles.[3][6]
Hand Chemically resistant nitrile gloves.ASTM D6978 (Chemotherapy glove standard) is a good benchmark.Prevents direct contact and skin irritation (H315).[4][7]
Body Long-sleeved laboratory coat.N/AProtects skin on the arms and body from incidental contact and contamination.[4]
Respiratory Not required if handled exclusively in a fume hood. If weighing outside a hood or if dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary.NIOSH-approvedPrevents respiratory tract irritation (H335) from inhalation of dust or aerosols.[4][6]

Procedural Guidance: Safe Handling and Disposal Workflows

Adherence to standardized protocols is essential for minimizing risk. The following step-by-step procedures integrate the use of engineering controls and PPE for a self-validating system of safety.

Experimental Protocol: Safe Handling Workflow
  • Preparation: Before entering the lab, ensure you are wearing appropriate attire (long pants, closed-toe shoes).

  • Engineering Control Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure the path to the eyewash station and safety shower is clear.

  • PPE Donning: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don nitrile gloves, ensuring they are inspected for any defects.

  • Chemical Handling: Conduct all manipulations of this compound deep within the fume hood. Use tools like a spatula or weighing paper to avoid direct contact.[4] Keep the container sealed when not in use.

  • Post-Handling: After completing the work, securely seal the primary container. Decontaminate the work surface within the fume hood.

  • PPE Doffing: Remove gloves first using a technique that avoids touching the outside with bare skin. Dispose of them in the designated hazardous waste container.[4] Remove your lab coat, followed by your eye protection.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[8]

Operational Plan: Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[9]

  • Waste Segregation:

    • Solid Waste: Collect unused chemical, contaminated weighing paper, and disposable labware into a dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material (e.g., HDPE).[9]

    • Contaminated PPE: Used gloves and disposable lab coats should be placed in a separate, designated hazardous waste bag.[9]

  • Containerization & Labeling: All waste containers must be leak-proof and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.[9]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's Environmental Health & Safety (EHS) department or a licensed disposal contractor.[4][7][9]

Visualized Workflows

To further clarify these critical procedures, the following diagrams illustrate the required sequences for PPE management and waste disposal.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Nitrile Gloves don2->don3 handle Handle Chemical don3->handle doff1 1. Nitrile Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3 wash Wash Hands doff3->wash handle->doff1

Caption: PPE Donning and Doffing Sequence for Chemical Handling.

Waste_Disposal_Workflow start Waste Generation (e.g., used gloves, contaminated paper) segregate 1. Segregate Waste (Solid vs. PPE) start->segregate containerize 2. Place in Dedicated HDPE Container segregate->containerize label_waste 3. Label Container (Name, Hazard, Date) containerize->label_waste store 4. Store in Secure Satellite Area label_waste->store pickup 5. EHS / Contractor Picks Up for Disposal store->pickup

Caption: Step-by-Step Chemical Waste Disposal Workflow.

References

  • This compound | C6H7NO2 | CID 11622335.
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]
  • Pyridine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. [Link]
  • PYRIDINE | Occupational Safety and Health Administr
  • Pyridine - Safety D
  • Personal Protective Equipment. American Society of Health-System Pharmacists (ASHP). [Link]
  • 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.